molecular formula C11H11NO B14759349 Vitamin K7 CAS No. 83-69-2

Vitamin K7

Cat. No.: B14759349
CAS No.: 83-69-2
M. Wt: 173.21 g/mol
InChI Key: YJRCNAAPGQBVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitamin K7 is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Vitamin K7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitamin K7 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83-69-2

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-amino-3-methylnaphthalen-1-ol

InChI

InChI=1S/C11H11NO/c1-7-6-10(13)8-4-2-3-5-9(8)11(7)12/h2-6,13H,12H2,1H3

InChI Key

YJRCNAAPGQBVFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)O)N

Origin of Product

United States

Foundational & Exploratory

Menaquinone-7: A Technical Guide to its Discovery, Isolation from Natto, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-7 (MK-7), a vital subtype of vitamin K2, has garnered significant scientific interest for its superior bioavailability and profound effects on human health, particularly in bone and cardiovascular metabolism. This technical guide provides an in-depth exploration of the discovery of MK-7, with a specific focus on its primary dietary source, the traditional Japanese fermented soybean food, natto. Detailed methodologies for the extraction, purification, and quantification of MK-7 from Bacillus subtilis natto fermentation are presented, alongside a comprehensive review of its molecular signaling pathways. Quantitative data from various studies are summarized to provide a comparative overview of MK-7 yields. This document aims to serve as a critical resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Historical Perspective: The Discovery of Menaquinone-7 in Natto

The journey to understanding Menaquinone-7 is rooted in the broader discovery of vitamin K. In the early 20th century, Danish scientist Henrik Dam identified a fat-soluble nutrient essential for blood coagulation, which he named vitamin K for "koagulation"[1]. Later, it was understood that vitamin K is not a single compound but a family of related vitamers. The two primary natural forms are phylloquinone (vitamin K1), found in green leafy vegetables, and menaquinones (vitamin K2), which are a series of vitamers with side chains of varying lengths, designated as MK-n.

While the role of vitamin K in coagulation was established early on, the specific functions of the different menaquinones and their dietary sources were elucidated much later. The traditional Japanese food natto, made from soybeans fermented with Bacillus subtilis natto, has been consumed for centuries and was long associated with health benefits. It was through scientific investigation into the dietary habits of Japanese populations and the health-promoting properties of natto that its exceptionally high concentration of Menaquinone-7 was discovered.

Though a single "discoverer" of MK-7 in natto is not explicitly documented, research originating in Japan in the late 20th century began to highlight natto as a uniquely potent source of a long-chain menaquinone, later identified as MK-7. These pioneering studies correlated natto consumption with improved vitamin K status and positive bone health outcomes, paving the way for further research into the extraction, function, and therapeutic potential of MK-7.

Quantitative Analysis of Menaquinone-7 in Natto

The concentration of MK-7 in natto can vary depending on the bacterial strain, fermentation conditions, and the type of soybeans used. Below is a summary of quantitative data from various studies, providing a comparative overview of MK-7 content in natto.

Study Reference (if available)Natto Type/Fermentation ConditionMK-7 Concentration (µg/g wet weight)Analytical Method
Sumi et al.10 commercial natto preparations12.8 ± 5.83HPLC
Tsukamoto et al. (2000)[2][3]Regular natto7.75HPLC
Tsukamoto et al. (2000)[2][3]Reinforced natto 112.98HPLC
Tsukamoto et al. (2000)[2][3]Reinforced natto 217.65HPLC
Wu and AhnCheonggukjang (similar to natto)12.47Not specified
Commercial Natto (general)Standard commercial natto~10HPLC
Lab-fermented chickpeas (strain 92)Chickpeas fermented with B. subtilis20.02Not specified
Lab-fermented red lentils (strain 92)Red lentils fermented with B. subtilis16.47Not specified

Experimental Protocols: Isolation and Purification of Menaquinone-7 from Natto

The isolation and purification of MK-7 from natto or Bacillus subtilis natto fermentation broth is a multi-step process involving extraction, separation, and analytical quantification. Below are detailed methodologies for these key experiments.

Fermentation of Bacillus subtilis natto for MK-7 Production

Objective: To cultivate Bacillus subtilis natto under optimal conditions to maximize the production of Menaquinone-7.

Materials:

  • Bacillus subtilis natto starter culture

  • Soybeans

  • Autoclave

  • Incubator

  • Fermentation vessel

  • Growth medium (e.g., Tryptic Soy Broth or a custom medium containing a carbon source like glycerol, a nitrogen source like soy peptone, and essential minerals)

Protocol:

  • Preparation of Inoculum: Aseptically inoculate a sterile growth medium with the Bacillus subtilis natto starter culture. Incubate at 37°C for 24-48 hours with agitation to create a seed culture.

  • Soybean Preparation: Wash and soak soybeans in water for 12-18 hours. Drain the water and steam or boil the soybeans until they are soft but not mushy.

  • Inoculation: Cool the cooked soybeans to approximately 40°C and inoculate them with the seed culture. Mix thoroughly to ensure even distribution of the bacteria.

  • Fermentation: Place the inoculated soybeans in a fermentation vessel, ensuring a shallow depth to allow for adequate aeration. Incubate at a controlled temperature (typically 37-42°C) and humidity for 18-24 hours.

  • Harvesting: After the fermentation period, the natto, characterized by its sticky, stringy texture and distinct aroma, is ready for MK-7 extraction.

Solvent Extraction of Menaquinone-7

Objective: To extract Menaquinone-7 from the fermented natto biomass using organic solvents.

Materials:

  • Fermented natto

  • Homogenizer or blender

  • Centrifuge

  • Rotary evaporator

  • Extraction solvents:

    • Option A: n-Hexane and Isopropanol (2:1, v/v)

    • Option B: Ethanol

    • Option C: Chloroform and Methanol (B129727) (2:1, v/v)

  • Glassware

Protocol:

  • Homogenization: Homogenize the fermented natto with a suitable amount of distilled water to create a slurry.

  • Solvent Addition: Add the chosen extraction solvent mixture to the natto slurry in a ratio of approximately 3:1 (solvent to slurry, v/w).

  • Extraction: Vigorously mix the slurry and solvent mixture for 1-2 hours at room temperature using a magnetic stirrer or shaker.

  • Phase Separation: Centrifuge the mixture at 4000-5000 x g for 15-20 minutes to separate the organic phase (containing MK-7) from the aqueous phase and solid biomass.

  • Collection of Organic Phase: Carefully collect the upper organic layer.

  • Re-extraction (Optional): To maximize yield, the remaining aqueous phase and biomass can be re-extracted with a fresh portion of the solvent mixture.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude MK-7 extract.

Purification by Column Chromatography

Objective: To purify Menaquinone-7 from the crude extract using column chromatography.

Materials:

  • Crude MK-7 extract

  • Chromatography column

  • Stationary phase: Silica (B1680970) gel 60 (70-230 mesh)

  • Mobile phase: A gradient of n-hexane and ethyl acetate (B1210297) (e.g., starting with 98:2 and gradually increasing the polarity).

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Protocol:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column.

  • Sample Loading: Dissolve the crude MK-7 extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elution: Begin elution with the initial mobile phase composition (e.g., 98% n-hexane, 2% ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Monitoring: Monitor the separation process by spotting the collected fractions on a TLC plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). Visualize the spots under UV light (254 nm and 365 nm). MK-7 will appear as a distinct spot.

  • Pooling and Evaporation: Pool the fractions containing pure MK-7 and evaporate the solvent to obtain the purified product.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of Menaquinone-7 in the purified sample.

Materials:

  • Purified MK-7 sample

  • MK-7 analytical standard

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Methanol or a mixture of methanol and ethanol

  • Syringe filters (0.45 µm)

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of the MK-7 analytical standard in the mobile phase.

  • Sample Preparation: Dissolve a precisely weighed amount of the purified MK-7 sample in the mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature (e.g., 40°C).

    • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

    • Set the detector wavelength (e.g., 248 nm for UV detection).

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solution.

  • Quantification: Determine the peak area of MK-7 in the sample chromatogram and use the calibration curve to calculate the concentration of MK-7 in the sample.

Molecular Signaling Pathways and Biological Significance

Menaquinone-7's biological activity is primarily attributed to its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues in a number of vitamin K-dependent proteins (VKDPs). This carboxylation is crucial for the biological activity of these proteins, enabling them to bind calcium ions and interact with other molecules and cell surfaces.

The Vitamin K Cycle and Protein Carboxylation

The activation of VKDPs occurs through a cyclic pathway known as the Vitamin K cycle, which takes place in the endoplasmic reticulum of cells.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 Protein Activation VK_hydroquinone Vitamin K (hydroquinone) VK_epoxide Vitamin K epoxide VK_hydroquinone->VK_epoxide GGCX (γ-glutamyl carboxylase) Glu_protein Inactive Protein (Glu-residue) Vitamin_K Vitamin K (quinone) VK_epoxide->Vitamin_K VKOR (Vitamin K epoxide reductase) Vitamin_K->VK_hydroquinone VKOR Gla_protein Active Protein (Gla-residue) Glu_protein->Gla_protein Carboxylation (requires CO₂ and O₂) Bone_Metabolism cluster_osteoblast Osteoblast cluster_bone_matrix Bone Matrix ucOC Undercarboxylated Osteocalcin (B1147995) (ucOC) cOC Carboxylated Osteocalcin (cOC) ucOC->cOC Carboxylation Calcium Calcium Ions (Ca²⁺) cOC->Calcium Binds MK7 Menaquinone-7 GGCX γ-glutamyl carboxylase MK7->GGCX Cofactor Bone Bone Mineralization Calcium->Bone Incorporation Cardiovascular_Health cluster_vsmc Vascular Smooth Muscle Cell cluster_artery Arterial Wall ucMGP Uncarboxylated Matrix Gla Protein (ucMGP) cMGP Carboxylated Matrix Gla Protein (cMGP) ucMGP->cMGP Carboxylation Calcium_Crystals Calcium Crystals cMGP->Calcium_Crystals Inhibits Formation MK7_cv Menaquinone-7 GGCX_cv γ-glutamyl carboxylase MK7_cv->GGCX_cv Cofactor Vascular_Calc Vascular Calcification Calcium_Crystals->Vascular_Calc Leads to

References

Menaquinone-7: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (B21479) (MK-7), a member of the vitamin K2 family, has garnered significant scientific interest for its superior bioavailability and extended half-life in circulation compared to other vitamin K analogs.[1][2] This fat-soluble vitamin plays a crucial role as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the activation of various vitamin K-dependent proteins (VKDPs) involved in critical physiological processes such as bone metabolism and the inhibition of vascular calcification.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activities of Menaquinone-7, presenting key data in a structured format for researchers and professionals in drug development.

Chemical Structure and Identification

Menaquinone-7 is characterized by a 2-methyl-1,4-naphthoquinone ring, which is common to all menaquinones, and a side chain at the 3-position composed of seven unsaturated isoprene (B109036) units in an all-trans configuration.[4][5] The all-trans isomer is the biologically active form.[1][6]

Table 1: Chemical Identifiers for Menaquinone-7

IdentifierValueReference
IUPAC Name 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione[5]
Molecular Formula C46H64O2[5][7]
Molecular Weight 649.00 g/mol [5][7]
CAS Number 2124-57-4[5][8]
Synonyms Vitamin K2(35), Menaquinone K7, Vitamin MK 7[5][8]

Physicochemical Properties

Menaquinone-7 is a lipophilic molecule, a property that influences its absorption, distribution, and bioavailability.[9][10] It is a light yellow, crystalline solid at room temperature.[5]

Table 2: Physicochemical Properties of Menaquinone-7

PropertyValueReference
Appearance Light yellow solid / Light yellow microcrystalline plates[5]
Melting Point 54 °C[5][11]
Boiling Point 200 °C at 0.0002 mm Hg (with some decomposition)[5][11]
Solubility Insoluble in water; Slightly soluble in chloroform, ethyl acetate, and methanol.[11][12][13]
LogP (estimated) 14.45[11]

Synthesis of Menaquinone-7

Menaquinone-7 can be produced through both chemical synthesis and bacterial fermentation.

Chemical Synthesis: A common strategy for the stereoselective synthesis of all-trans MK-7 is a convergent approach. This involves the condensation of two key fragments: a menadione (B1676200) monoprenyl derivative and all-trans hexaprenyl bromide.[14][15] Subsequent steps include desulfonation and oxidation to yield the final high-purity product.[14][15] This method allows for large-scale production and avoids extensive chromatographic purifications.[14]

Bacterial Fermentation: Several bacterial strains, most notably Bacillus subtilis subsp. natto, are utilized for the industrial production of MK-7.[3][16] This fermentation-based approach is often preferred by consumers due to its "natural" origin.[6] Optimization of fermentation conditions, including media composition (e.g., glycerol, yeast extract, soytone) and the use of biofilm reactors, can significantly enhance the yield of MK-7.[6][17]

Biological Activity and Signaling Pathways

The primary biological function of Menaquinone-7 is to act as a cofactor for γ-glutamyl carboxylase. This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins.[3][18] This carboxylation is essential for the calcium-binding capacity and subsequent biological activity of these proteins.

Role in Bone Metabolism

In bone, MK-7 is crucial for the carboxylation of osteocalcin (B1147995), a protein synthesized by osteoblasts.[18][19] Carboxylated osteocalcin (cOC) is essential for binding to the bone mineral matrix, thereby contributing to bone mineralization and strength.[3] MK-7 has been shown to stimulate osteoblastic bone formation and suppress osteoclastic bone resorption.[18][19]

Bone_Metabolism_Pathway MK7 Menaquinone-7 GGCX γ-glutamyl carboxylase MK7->GGCX Cofactor cOC Carboxylated Osteocalcin (cOC) GGCX->cOC Carboxylation ucOC Undercarboxylated Osteocalcin (ucOC) ucOC->GGCX BoneMatrix Bone Matrix (Hydroxyapatite) cOC->BoneMatrix Binds to BoneFormation Increased Bone Formation BoneMatrix->BoneFormation Osteoblasts Osteoblasts Osteoblasts->ucOC Synthesis

Menaquinone-7's role in osteocalcin carboxylation for bone formation.
Role in Cardiovascular Health

In the vasculature, MK-7 is essential for the carboxylation of Matrix Gla Protein (MGP), which is synthesized by vascular smooth muscle cells.[3][8] Carboxylated MGP is a potent inhibitor of soft tissue calcification, thereby playing a protective role against arterial stiffening.[3][20]

Cardiovascular_Health_Pathway MK7 Menaquinone-7 GGCX γ-glutamyl carboxylase MK7->GGCX Cofactor cMGP Carboxylated Matrix Gla Protein (cMGP) GGCX->cMGP Carboxylation ucMGP Undercarboxylated Matrix Gla Protein (ucMGP) ucMGP->GGCX Inhibition Inhibition cMGP->Inhibition VascularCalcification Vascular Calcification Inhibition->VascularCalcification

Menaquinone-7's role in MGP carboxylation to prevent vascular calcification.

Experimental Protocols

Quantification of Menaquinone-7 by High-Performance Liquid Chromatography (HPLC)

The quantification of MK-7 in various matrices, such as dietary supplements and fermentation broths, is predominantly performed using High-Performance Liquid Chromatography (HPLC).

Sample Preparation (from Oil-based Supplements):

  • Inject an oil sample (e.g., 300 µL) onto a semi-preparative chromatographic column.[21]

  • Perform isocratic separation using a mobile phase mixture (e.g., 70% Phase A and 30% Phase B, where Phase A is glacial acetic acid:H2O:methanol (1:1:8, v/v/v) and Phase B is glacial acetic acid:isopropanol:hexane (1:5:2.5, v/v/v)).[21]

  • Collect the fraction corresponding to Menaquinone-7 based on retention time (e.g., 76–110 min).[21]

  • Evaporate the collected fraction to dryness under vacuum.[21]

HPLC Analysis:

  • System: Agilent 1100 series or equivalent.[9]

  • Column: Phenomenex Kinetex C18 (100 mm × 4.6 mm, 2.6 µm) or equivalent.[9]

  • Mobile Phase: Isocratic elution with 97% methanol: 3% water.[9]

  • Flow Rate: 0.700 mL/min.[9]

  • Column Temperature: 25 °C.[9]

  • Injection Volume: 10 µL.[9]

  • Detection: UV at 248 nm or 268 nm.[9][22][23]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Oil-based Sample Injection Inject onto Semi-Prep Column Sample->Injection Fractionation Isocratic Separation & Fraction Collection Injection->Fractionation Evaporation Evaporate to Dryness Fractionation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Injection Inject into HPLC Reconstitution->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (248/268 nm) Separation->Detection Quantification Quantification Detection->Quantification

General workflow for the quantification of Menaquinone-7 by HPLC.
In Vitro Assessment of Osteoblastic Activity

The effect of MK-7 on osteoblastic bone formation can be assessed in vitro using cell culture models.

  • Cell Culture: Culture osteoblastic cells (e.g., MC3T3-E1 or SAOS-2) in appropriate media.[8][19]

  • Treatment: Treat the cells with varying concentrations of MK-7 (e.g., 0.01-10 µM) for a specified period (e.g., 7 days).[8]

  • Alkaline Phosphatase (ALP) Activity Assay: Measure ALP activity, an early marker of osteoblast differentiation, in cell lysates.[19]

  • Mineralization Assay: Assess bone nodule formation by staining with Alizarin Red S, which quantifies calcium deposition.[19]

  • Gene Expression Analysis: Analyze the expression of osteoblast-related genes, such as osteocalcin, using quantitative real-time PCR.[4]

Clinical Evidence

Numerous clinical trials have investigated the efficacy of Menaquinone-7 supplementation in improving bone and cardiovascular health.

Table 3: Selected Clinical Trials on Menaquinone-7

Study FocusPopulationDosageDurationKey FindingsReference
Bone Health Healthy postmenopausal women180 µ g/day 3 yearsSignificantly improved bone mineral content and density; decreased age-related decline in bone strength.[24][25]
Cardiovascular Health Healthy postmenopausal women180 µ g/day 3 yearsImproved arterial stiffness, particularly in women with high baseline stiffness.[24][26]
Bioavailability Healthy volunteersSingle dose24 hoursSlower absorption from tablets compared to oil-based capsules (peak at 6h vs. 2-4h); confirmed long half-life.[24]

Conclusion

Menaquinone-7 is a vital nutrient with well-documented roles in bone and cardiovascular health, primarily through its function as a cofactor for the carboxylation of vitamin K-dependent proteins. Its favorable pharmacokinetic profile makes it a compelling molecule for nutritional supplementation and therapeutic development. The methodologies for its synthesis, purification, and analysis are well-established, providing a solid foundation for further research and clinical applications. This guide provides a comprehensive overview of the core technical aspects of Menaquinone-7 to support ongoing research and development efforts in this field.

References

The In Vivo Biological Functions of Menaquinone-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (B21479) (MK-7), a member of the vitamin K2 family, has emerged as a key nutrient with a multitude of in vivo biological functions extending beyond its traditional role in blood coagulation. Characterized by its long side chain, MK-7 exhibits superior bioavailability and a longer half-life in the bloodstream compared to other vitamin K analogs, allowing for more stable serum levels and greater accumulation with sustained intake.[1][2][3] This technical guide provides a comprehensive overview of the core in vivo biological functions of MK-7, with a focus on its roles in bone metabolism and cardiovascular health. It also delves into its anti-inflammatory properties and emerging areas of research, such as nerve health and energy metabolism. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a synthesis of current scientific evidence, quantitative data from clinical trials, detailed experimental methodologies, and visual representations of key biological pathways.

Core Biological Functions and Mechanisms of Action

The primary in vivo function of Menaquinone-7 is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[4] This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs).[1][4] This carboxylation process is critical for the biological activity of these proteins, enabling them to bind calcium ions and subsequently participate in various physiological processes.[5]

Bone Metabolism

In bone homeostasis, MK-7 plays a pivotal role in the activation of osteocalcin (B1147995), a protein synthesized by osteoblasts.[4]

  • Activation of Osteocalcin: Uncarboxylated osteocalcin (ucOC) has a low affinity for the bone mineral matrix. Through γ-carboxylation facilitated by MK-7, ucOC is converted to its carboxylated form (cOC), which can effectively bind to hydroxyapatite, the mineral component of bone.[6][7] This process is essential for proper bone mineralization and strength.[4]

  • Inhibition of Bone Resorption: MK-7 has been shown to upregulate osteoprotegerin (OPG), a decoy receptor for the receptor activator of nuclear factor-kappa B ligand (RANKL).[6][7] By binding to RANKL, OPG prevents it from activating its receptor, RANK, on osteoclast precursors, thereby inhibiting osteoclast differentiation and subsequent bone resorption.[8]

Cardiovascular Health

MK-7 is crucial for maintaining cardiovascular health, primarily through the activation of Matrix Gla Protein (MGP).

  • Inhibition of Vascular Calcification: MGP is a potent inhibitor of soft tissue calcification, including the vascular system.[4] It is synthesized by vascular smooth muscle cells and, once carboxylated with the help of MK-7, binds to calcium crystals and inhibits their deposition in the arterial walls.[6][7][9] Insufficient MK-7 levels lead to an accumulation of inactive, dephospho-uncarboxylated MGP (dp-ucMGP), which is associated with an increased risk of vascular calcification and arterial stiffness.[9][10][11]

Anti-Inflammatory Effects

Emerging evidence suggests that MK-7 possesses anti-inflammatory properties. In vitro studies have demonstrated that MK-7 can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1α (IL-1α), and interleukin-1β (IL-1β) in human monocyte-derived macrophages.[5][12][13] This suggests a potential role for MK-7 in modulating inflammatory responses in vivo.

Nerve Health and Mitochondrial Function

Recent research has begun to explore the wider physiological roles of MK-7, including its potential benefits for nerve health and cellular energy production.[14][15] Some studies suggest that MK-7 may play a role in relieving symptoms of peripheral neuropathy and improving mitochondrial respiration.[14][15][16]

Signaling Pathways and Experimental Workflows

Vitamin K Cycle and Protein Carboxylation

The core mechanism of MK-7 action is its participation in the vitamin K cycle, which is essential for the continuous activation of VKDPs.

Vitamin_K_Cycle MK7 Menaquinone-7 (KH2) (Reduced form) GGCX γ-Glutamyl Carboxylase (GGCX) MK7->GGCX Cofactor MK7_epoxide Menaquinone-7 Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) MK7_epoxide->VKOR MK7_quinone Menaquinone-7 (K) (Oxidized form) KQR Vitamin K Quinone Reductase MK7_quinone->KQR GGCX->MK7_epoxide Gla Protein-Gla (Active Protein) GGCX->Gla VKOR->MK7_quinone KQR->MK7 Glu Protein-Glu Glu->GGCX O2 O2 O2->GGCX CO2 CO2 CO2->GGCX

Caption: The Vitamin K cycle illustrating the role of Menaquinone-7.

Experimental Workflow for a Clinical Trial on MK-7 and Bone Health

The following diagram outlines a typical workflow for a randomized controlled trial investigating the effects of MK-7 on bone mineral density.

Clinical_Trial_Workflow start Recruitment of Postmenopausal Women screening Screening for Inclusion/Exclusion Criteria start->screening randomization Randomization screening->randomization group_mk7 MK-7 Group (e.g., 180 µg/day) randomization->group_mk7 group_placebo Placebo Group randomization->group_placebo intervention 3-Year Intervention Period group_mk7->intervention group_placebo->intervention follow_up Annual Follow-up Visits intervention->follow_up outcomes Primary Outcome: Bone Mineral Density (DXA) Secondary Outcomes: - Serum ucOC and cOC - Bone Turnover Markers follow_up->outcomes analysis Statistical Analysis outcomes->analysis end Conclusion on Efficacy of MK-7 analysis->end

Caption: Workflow of a randomized controlled trial on MK-7.

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from human clinical trials investigating the effects of Menaquinone-7.

Table 1: Effects of MK-7 on Bone Metabolism
Study (Year)ParticipantsInterventionDurationKey Findings
Knapen et al. (2013)244 healthy postmenopausal women180 µ g/day MK-7 or placebo3 yearsMK-7 group showed significantly improved bone mineral content and density.[17]
Unnamed StudyOvariectomized rats and normal human subjectsDietary MK-7 from fermented soybeansNot specifiedSignificant elevations of serum MK-7 and γ-carboxylated osteocalcin.[18]
Ushiroyama et al. (2002)60 postmenopausal women0, 50, 100, or 200 µ g/day MK-74 weeksDose-dependent increase in the carboxylated/undercarboxylated osteocalcin ratio.[19]
Table 2: Effects of MK-7 on Cardiovascular Health
Study (Year)ParticipantsInterventionDurationKey Findings
Knapen et al. (2015)244 healthy postmenopausal women180 µ g/day MK-7 or placebo3 yearsMK-7 supplementation significantly improved arterial stiffness.
Dalmeijer et al. (2012)60 participants (40-65 years)180 or 360 µ g/day MK-7 or placebo12 weeksDose-dependent decrease in dp-ucMGP by 31% and 46% respectively.[20]
Vermeer & Vik (2020)243 subjects (40-70 years) with high dp-ucMGPMK-7 or placebo1 yearMK-7 induced a significant decrease in both dp-ucMGP and carotid-femoral pulse-wave velocity.[11]

Experimental Protocols

Protocol 1: Measurement of Serum Vitamin K Status (ucOC and cOC)

This protocol outlines a general method for assessing vitamin K status by measuring uncarboxylated and carboxylated osteocalcin.

  • Sample Collection: Collect fasting blood samples from participants into serum separator tubes.

  • Sample Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 1,500 x g for 15 minutes. Aliquot the serum and store at -80°C until analysis.

  • ELISA for ucOC and cOC: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits to quantify the concentrations of ucOC and cOC in the serum samples according to the manufacturer's instructions.

  • Data Analysis: Calculate the ratio of ucOC to cOC as a marker of vitamin K status. A higher ratio indicates a poorer vitamin K status.

Protocol 2: Animal Study on MK-7 and Bone Loss in Ovariectomized Rats

This protocol describes a common preclinical model to study the effects of MK-7 on postmenopausal osteoporosis.

  • Animal Model: Use female Sprague-Dawley rats (approximately 12 weeks old). Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as the control.

  • Dietary Intervention: Following a recovery period, divide the OVX rats into two groups: one receiving a standard diet and the other receiving a diet supplemented with a specified dose of MK-7.

  • Duration: Maintain the dietary interventions for a period of 12 weeks.

  • Outcome Measures:

    • Bone Mineral Density (BMD): Measure the BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.

    • Biomechanical Strength Testing: At the end of the study, euthanize the animals and harvest the femurs for three-point bending tests to assess bone strength.

    • Serum Biomarkers: Collect blood samples at regular intervals to measure serum levels of osteocalcin, bone-specific alkaline phosphatase (BALP), and C-terminal telopeptide of type I collagen (CTX-I) as markers of bone turnover.

    • Histomorphometry: Embed the tibias in plastic and perform histomorphometric analysis to evaluate bone microarchitecture.

Conclusion

Menaquinone-7 demonstrates a wide range of significant in vivo biological functions, primarily centered on its role as a cofactor for the activation of vitamin K-dependent proteins. Robust clinical and preclinical evidence supports its efficacy in promoting bone health by enhancing osteocalcin carboxylation and in improving cardiovascular health by activating MGP to inhibit vascular calcification. The superior pharmacokinetic profile of MK-7 makes it an attractive molecule for nutritional interventions and potential therapeutic applications. Further research into its anti-inflammatory, neuroprotective, and metabolic effects will likely uncover additional health benefits. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Menaquinone-7.

References

Menaquinone-7 Mechanism of Action in Bone Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Menaquinone-7 (B21479) (MK-7), a long-chain form of vitamin K2, is a critical nutrient for skeletal health, playing a multifaceted role in bone metabolism. Its primary, well-established function is serving as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is essential for the post-translational modification and activation of vitamin K-dependent proteins such as osteocalcin (B1147995). Activated, carboxylated osteocalcin is capable of binding to the hydroxyapatite (B223615) mineral matrix of bone, a crucial step for bone mineralization.[1][2][3][4] Beyond this canonical pathway, emerging evidence demonstrates that MK-7 directly influences bone cell activity through the regulation of gene expression and key signaling pathways. It promotes osteoblast proliferation and differentiation while simultaneously inhibiting osteoclast-mediated bone resorption.[5][6][7] This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams of the core pathways.

Core Mechanisms of Action

The Vitamin K Cycle and Gamma-Carboxylation of Osteocalcin

The most fundamental role of MK-7 in bone formation is its function as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[8][9] This enzyme catalyzes the conversion of specific glutamic acid (Glu) residues on proteins into gamma-carboxyglutamic acid (Gla). In bone, the most significant GGCX target is osteocalcin, a protein synthesized by osteoblasts.[1][10]

The process is part of the vitamin K cycle:

  • MK-7 in its reduced form (hydroquinone) acts as a cofactor for GGCX.

  • GGCX carboxylates glutamic acid residues on undercarboxylated osteocalcin (ucOC), converting it to its active, carboxylated form (cOC).[4]

  • During this reaction, MK-7 is oxidized to MK-7 epoxide.

  • The enzyme vitamin K epoxide reductase (VKOR) reduces MK-7 epoxide back to its active, reduced form, allowing the cycle to continue.[9]

Only the fully carboxylated osteocalcin can effectively bind to calcium ions and incorporate into the hydroxyapatite crystal lattice of the bone matrix, thereby contributing directly to bone mineralization and strength.[1][11] A deficiency in vitamin K leads to an accumulation of circulating ucOC, which is considered a sensitive marker of poor vitamin K status and is associated with lower bone mineral density and increased fracture risk.[12][13]

Vitamin_K_Cycle_and_Osteocalcin_Carboxylation cluster_osteoblast Osteoblast Endoplasmic Reticulum ucOC Undercarboxylated Osteocalcin (ucOC) GGCX γ-glutamyl carboxylase (GGCX) ucOC->GGCX Substrate cOC Carboxylated Osteocalcin (cOC) BoneMatrix Bone Matrix (Hydroxyapatite) cOC->BoneMatrix Binds to Calcium & Promotes Mineralization GGCX->cOC Product MK7_ox MK-7 (Oxidized) GGCX->MK7_ox MK7_red MK-7 (Reduced) MK7_red->GGCX Cofactor VKOR VKOR MK7_ox->VKOR VKOR->MK7_red Regeneration

Figure 1: The Vitamin K cycle and osteocalcin carboxylation within the osteoblast.
Stimulation of Osteoblastic Activity

MK-7 has a direct anabolic effect on bone tissue by stimulating osteoblasts, the cells responsible for bone formation.[7][14] In vitro studies have consistently shown that MK-7 promotes both the proliferation and differentiation of osteoblastic cells.[1][15]

  • Proliferation : Treatment of osteoblastic cell lines (e.g., SAOS-2, MC3T3-E1) with MK-7 leads to an increase in DNA content, indicating cell proliferation.[1][7]

  • Differentiation : MK-7 enhances osteoblast differentiation, as evidenced by a significant increase in the activity of alkaline phosphatase (ALP), a key early marker of osteogenic differentiation.[1][7][16] This stimulation of protein synthesis is crucial for the formation of the bone matrix.[7]

Regulation of Gene Expression

MK-7 influences bone metabolism by modulating the transcription of several key genes in osteoblasts.[17] This action appears to be mediated, at least in part, through the steroid and xenobiotic receptor (SXR), a nuclear receptor that regulates gene transcription.[2][18][19]

Key genes upregulated by MK-7 include:

  • Osteocalcin (OCN) : MK-7 increases the expression of the gene for osteocalcin, providing more substrate for carboxylation.[17][20]

  • Bone Morphogenetic Protein 2 (BMP-2) : MK-7 administration upregulates BMP-2 mRNA.[16][17] BMP-2 is a potent growth factor that induces osteoblast differentiation and bone formation.[21][22][23] The effect of MK-7 on BMP-2 suggests an indirect signaling mechanism, as BMP-2 subsequently activates the Smad signaling pathway (specifically, phosphorylation of Smad1), which further promotes the expression of osteoblast-specific genes.[17]

  • Osteoprotegerin (OPG) and RANKL : MK-7 has been shown to induce the expression of both OPG and its ligand, RANKL.[20][24] Crucially, it leads to a dramatic increase in the OPG/RANKL expression ratio.[15] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors. This shift in the OPG/RANKL ratio strongly inhibits osteoclast formation and activity.[4][15]

MK7_Signaling_Pathway cluster_cell Osteoblast cluster_nucleus MK7 Menaquinone-7 (MK-7) SXR SXR/PXR Receptor MK7->SXR Activates Gene_BMP2 BMP-2 Gene SXR->Gene_BMP2 ↑ Transcription Gene_OCN Osteocalcin Gene SXR->Gene_OCN Gene_OPG OPG Gene SXR->Gene_OPG Gene_TNC Tenascin C Gene SXR->Gene_TNC Nucleus Nucleus BMP2_Protein BMP-2 Protein (Secreted) Gene_BMP2->BMP2_Protein Translation & Secretion BMP_Receptor BMP Receptor BMP2_Protein->BMP_Receptor Autocrine/ Paracrine Signaling pSmad Phosphorylated Smad1/5/8 BMP_Receptor->pSmad Activates Osteo_Genes Osteogenic Gene Expression (e.g., Runx2) pSmad->Osteo_Genes ↑ Transcription in Nucleus Differentiation Osteoblast Differentiation & Matrix Synthesis Osteo_Genes->Differentiation

Figure 2: MK-7 signaling pathways promoting osteoblast differentiation.
Inhibition of Osteoclastic Activity

In addition to its anabolic effects, MK-7 exhibits anti-catabolic properties by suppressing osteoclast activity.[5] Osteoclasts are responsible for bone resorption, and their overactivity contributes to bone loss. MK-7 inhibits the formation of osteoclast-like multinucleated cells induced by bone-resorbing agents like parathyroid hormone (PTH) and prostaglandin (B15479496) E2 (PGE2).[6]

The primary mechanisms for this inhibition are:

  • Increasing the OPG/RANKL Ratio : As described above, by promoting OPG expression, MK-7 effectively reduces the availability of RANKL to stimulate osteoclastogenesis.[15]

  • Suppression of NF-κB Signaling : The activation of the transcription factor NF-κB is essential for osteoclast formation.[19] MK-7 has been shown to suppress cytokine-induced NF-κB activation in osteoclast precursors, thereby directly hindering their differentiation.[5][19] This action is independent of its γ-carboxylation function.[5]

Quantitative Evidence from Preclinical and Clinical Studies

The effects of MK-7 on bone metabolism have been quantified in numerous studies, ranging from cell culture experiments to long-term human clinical trials.

In Vitro Studies Data
Cell LineMK-7 ConcentrationDurationKey Quantitative OutcomesReference
Rat Femoral Tissues10⁻⁶ M, 10⁻⁵ M48 hoursSignificant increase in Calcium Content, Alkaline Phosphatase (ALP) Activity, and DNA Content.[7]
MC3T3-E1 (mouse)10⁻⁶ M, 10⁻⁵ M24 hoursSignificant increase in Protein Content, ALP Activity, Osteocalcin Production, and DNA Content.[7]
SAOS-2 (human)10⁻⁶ M24 hoursSignificant increase in ALP Activity, Osteocalcin Content, and DNA Content.[1]
Rat Bone Marrow10⁻⁸ M - 10⁻⁵ M7 daysSignificant inhibition of PTH (10⁻⁸ M) and PGE2 (10⁻⁶ M) induced osteoclast-like cell formation.[6]
MC3T3-E1 (mouse)10⁻⁶ M24 hoursUpregulation of Tenascin C and BMP-2 mRNA; increased phosphorylated Smad1 protein levels.[17]
MC3T3-E1 (mouse)Not specifiedNot specified329% increase in the mRNA expression ratio of OPG/RANKL.[15]
Human Clinical Trials Data
Study PopulationMK-7 DoseDurationKey Quantitative OutcomesReference
Healthy Postmenopausal Women (n=244)180 µ g/day 3 yearsUndercarboxylated Osteocalcin (ucOC) decreased by ~51%. Slower decline in lumbar spine and femoral neck Bone Mineral Density (BMD) vs. placebo. Improved femoral neck bone strength indices.[25]
Postmenopausal Women with Osteopenia (n=142)375 µ g/day 3 yearsucOC decreased by 65.2% in the MK-7 group vs. 0.03% in the placebo group after 1 year. No significant difference in BMD or bone turnover markers after 3 years.[3]
Healthy Young Volunteers (n=12)90 µ g/day 2 weeksSignificant increase in plasma MK-7, significant increase in carboxylated osteocalcin (cOC), significant decrease in ucOC, and a significant increase in the cOC:ucOC ratio.[26][27]
Healthy Prepubertal Children (n=55)45 µ g/day 8 weeksSignificant reduction in circulating ucOC and improvement in the ucOC:cOC ratio vs. placebo.[28]

Key Experimental Protocols

Assessment of Osteocalcin Carboxylation (Hydroxyapatite Binding Assay)

This protocol provides an indirect method to quantify the proportion of undercarboxylated osteocalcin (ucOC) in a sample based on its lower binding affinity for hydroxyapatite (HAP) compared to carboxylated osteocalcin (cOC).[11][12][29]

Methodology:

  • Sample Preparation : Collect serum or plasma (using EDTA as an anticoagulant). Centrifuge to separate and collect the supernatant. Store at -80°C until analysis.[29]

  • Reagent Preparation : Prepare a 50% slurry of hydroxyapatite (e.g., Bio-Gel HTP, Bio-Rad) in a suitable buffer.

  • Binding Step : In a microcentrifuge tube, mix 50 µL of the serum/plasma sample with 50 µL of the 50% HAP slurry.

  • Incubation : Incubate the mixture for 30-60 minutes at 4°C with gentle, continuous agitation (e.g., on a rotator) to allow the cOC to bind to the HAP.[29]

  • Separation : Centrifuge the tubes at 2,000 x g for 5 minutes at 4°C to pellet the HAP bound with cOC.[29]

  • Supernatant Collection : Carefully collect the supernatant, which now contains the unbound fraction, representing the ucOC.

  • Quantification : Measure the concentration of osteocalcin in the collected supernatant using a standard total osteocalcin immunoassay (e.g., ELISA), following the manufacturer's specific protocol. The result represents the concentration of ucOC.

HAP_Workflow start Start: Serum or Plasma Sample add_hap Add 50% Hydroxyapatite (HAP) Slurry start->add_hap incubate Incubate at 4°C with Agitation add_hap->incubate centrifuge Centrifuge (2000 x g, 5 min) incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate supernatant Supernatant: Contains unbound ucOC separate->supernatant Liquid Phase pellet Pellet: Contains HAP-bound cOC separate->pellet Solid Phase measure Measure Osteocalcin in Supernatant via ELISA supernatant->measure result Result: ucOC Concentration measure->result

Figure 3: Experimental workflow for the Hydroxyapatite (HAP) binding assay.
In Vitro Osteoblast Differentiation and Mineralization Assay

This protocol describes a general method to assess the effect of MK-7 on osteoblast differentiation and mineralization in cell culture.

Methodology:

  • Cell Culture : Plate an osteoblastic cell line (e.g., MC3T3-E1) in a multi-well plate using a standard growth medium (e.g., α-MEM with 10% FBS). Allow cells to reach ~80% confluency.

  • Induction of Differentiation : Change the medium to an osteogenic differentiation medium, typically containing ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).

  • Treatment : Divide the wells into a control group (vehicle only) and treatment groups. Add MK-7 at desired final concentrations (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M) to the treatment wells. Culture the cells for a period ranging from 7 to 21 days, changing the medium every 2-3 days.

  • Assessment of Differentiation (ALP Activity) :

    • At an early time point (e.g., Day 7), wash the cells with PBS and lyse them.

    • Measure the activity of alkaline phosphatase in the cell lysate using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.[1]

    • Measure the total protein concentration in the lysate (e.g., using the Lowry method) to normalize the ALP activity.[1] Express results as U/mg protein.

  • Assessment of Mineralization (Alizarin Red S Staining) :

    • At a later time point (e.g., Day 21), wash the cells with PBS and fix them with 4% paraformaldehyde.

    • Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes to visualize calcium deposits.

    • Wash away excess stain and visually inspect or quantify the stained area using image analysis software.

Conclusion

The mechanism of action of Menaquinone-7 in bone formation is comprehensive, extending beyond its classical role in the carboxylation of osteocalcin. MK-7 directly stimulates osteoblastic bone formation by promoting cell proliferation and differentiation and upregulating critical osteogenic genes like BMP-2 and osteocalcin.[1][7][17] Concurrently, it suppresses bone resorption by inhibiting osteoclast differentiation, primarily through increasing the OPG/RANKL ratio and downregulating NF-κB signaling.[5][6][15] This dual anabolic and anti-catabolic activity, supported by a growing body of quantitative evidence, underscores the therapeutic potential of MK-7 in the prevention and management of bone loss. Further research into its interaction with nuclear receptors and signaling cascades will continue to refine its position in skeletal health and drug development.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Synthetic Menaquinone-7 (MK-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of synthetic menaquinone-7 (B21479) (MK-7), a vital long-chain form of vitamin K2. The information presented herein is curated from a range of clinical studies to support research and development in the pharmaceutical and nutraceutical sectors.

Introduction to Synthetic Menaquinone-7

Menaquinone-7 (MK-7) is a subtype of vitamin K2 characterized by its long side chain of seven isoprene (B109036) units. This structural feature contributes to its high bioavailability and long half-life in the bloodstream compared to other forms of vitamin K.[1][2] While traditionally sourced from the fermentation of soybeans by Bacillus subtilis natto, chemical synthesis now provides a highly pure and scalable alternative.[3] Numerous studies have established that synthetic all-trans MK-7 is bioequivalent to its fermentation-derived counterpart in terms of both absorption and biological activity.[3][4][5]

The primary biological role of MK-7 is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[6] This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) within vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the activation of VKDPs, which play crucial roles in blood coagulation, bone metabolism (e.g., osteocalcin), and the inhibition of vascular calcification (e.g., matrix Gla protein).[6][7]

Pharmacokinetic Profile of Synthetic MK-7

The pharmacokinetic profile of synthetic MK-7 has been well-characterized in several human clinical trials. A key finding is its superior bioavailability and extended half-life compared to vitamin K1 (phylloquinone) and shorter-chain menaquinones like MK-4.[8]

Following oral administration, MK-7 is absorbed from the small intestine, a process that is enhanced by the presence of dietary fats.[6][9] It is incorporated into chylomicrons and transported via the lymphatic system to the liver.[10] Peak plasma concentrations (Cmax) are typically observed between 4 to 6 hours (Tmax) post-ingestion.[10][11][12] Studies have shown that the formulation can influence the rate of absorption; for instance, oil-based capsules may lead to a faster absorption (Tmax of 2-4 hours) compared to powder-based tablets (Tmax of 6 hours).[11][13]

After reaching the liver, MK-7 is incorporated into very-low-density lipoproteins (VLDLs) for transport to extrahepatic tissues, including bone and blood vessels.[10] This distribution mechanism is a key factor in its systemic effects. A notable characteristic of MK-7's pharmacokinetics is the appearance of a second peak in plasma concentration at approximately 24 hours post-dose, which is thought to be due to its redistribution from the liver to peripheral tissues.[10] The long isoprenoid side chain of MK-7 contributes to its long half-life, which is estimated to be around 3 days.[10][14] This extended presence in the circulation allows for more stable serum levels and greater accumulation with prolonged intake.[8]

The biological efficacy of synthetic MK-7 is demonstrated by its ability to increase the carboxylation of osteocalcin, a key marker of vitamin K activity in bone metabolism.[4][15] Studies have consistently shown that synthetic MK-7 is bioequivalent to fermentation-derived MK-7. A randomized, single-blinded, two-way cross-over study found that the 90% confidence interval for the ratio of the area under the curve (AUC) from 0 to 72 hours for synthetic versus fermentation-derived MK-7 was 83-111, falling within the standard bioequivalence range.[4][15][16] The 90% confidence interval for the Cmax ratio was also within an acceptable range (83-131).[4][15][16]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for synthetic MK-7 from various human studies.

Study DesignDoseFormulationTmax (hours)Cmax (ng/mL)AUC (ng·h/mL)Key Findings
Randomized, crossover vs. fermented MK-7[4][16]180 µg (single dose)Not specified~4-6Ratio (Syn/Ferm): 83-131 (90% CI)AUC(0-72h) Ratio (Syn/Ferm): 83-111 (90% CI)Synthetic MK-7 is bioequivalent to fermentation-derived MK-7.
Single-dose pharmacokinetic study[10]1 mg (single dose)Not specified~6.5~17.2AUC(0-t): 353.4Exhibits a long half-life of approximately 3 days and a second peak at 24 hours.
Single-dose pharmacokinetic study II[10]1 mg (single dose)Not specified~6.3~24.85AUC(0-t): 504.2Confirms the pharmacokinetic profile observed in the first study.
Comparison of formulations[11][13]Not specifiedOil-based capsules2-4Not specifiedNot specifiedOil-based capsules show faster absorption than powder-based tablets.
Comparison of formulations[11][13]Not specifiedPowder-based tablets6Not specifiedNot specifiedSlower absorption compared to oil-based capsules.

Detailed Experimental Protocols

The following outlines a typical experimental protocol for a clinical study evaluating the bioavailability of synthetic MK-7.

A randomized, single-blinded, two-way crossover design is commonly employed to compare synthetic MK-7 with a reference product (e.g., fermentation-derived MK-7).[4] This design minimizes inter-subject variability. A washout period of at least two weeks is incorporated between the two treatment phases.

  • Inclusion Criteria:

    • Healthy male and female volunteers, typically between the ages of 20 and 65.[4][7]

    • Body Mass Index (BMI) within a healthy range (e.g., ≤ 30.0 kg/m ²).[7]

    • Willingness to adhere to dietary restrictions and study procedures.[7]

  • Exclusion Criteria:

    • Use of medications known to interfere with vitamin K metabolism, such as anticoagulants (e.g., warfarin).[11]

    • Regular consumption of vitamin K-containing supplements.[11]

    • Known malabsorption disorders or gastrointestinal diseases.[11]

    • Pregnancy or lactation.

    • Allergies to any of the components of the supplement or standardized meal.

Participants receive a single oral dose of synthetic MK-7 (e.g., 180 µg).[4] The supplement is administered with a standardized breakfast containing a moderate amount of fat (approximately 15-30 grams) to ensure optimal absorption of the fat-soluble vitamin.[12][14]

Venous blood samples are collected at multiple time points to characterize the pharmacokinetic profile. A typical schedule includes samples taken at baseline (0 hours) and at 2, 4, 6, 8, 24, 48, and 72 hours post-dose.[4][10] Plasma is separated by centrifugation and stored at -80°C until analysis.

Plasma concentrations of MK-7 are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection after post-column zinc reduction, or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][17]

  • Sample Preparation: Liquid-liquid extraction with a solvent like n-hexane is a common method for isolating MK-7 from the plasma matrix.[17]

  • Chromatographic Separation: A C18 reversed-phase column is typically used. The mobile phase often consists of a gradient of methanol (B129727) and water.[18]

  • Detection: For HPLC with fluorescence, excitation and emission wavelengths are set appropriately (e.g., 246 nm and 430 nm, respectively).[10] For LC-MS/MS, detection is performed in multiple reaction monitoring mode for high specificity and sensitivity.[15][18]

Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated for each participant using non-compartmental analysis.[19] To assess bioequivalence, the 90% confidence intervals for the geometric mean ratios (Test/Reference) of the log-transformed primary pharmacokinetic parameters (AUC and Cmax) are determined. The acceptance criterion for bioequivalence is typically when this confidence interval falls within 80.00% to 125.00%.[19][20]

Visualizations

MK7_Signaling_Pathway cluster_cycle Vitamin K Cycle (in Endoplasmic Reticulum) cluster_protein_activation Protein Carboxylation MK7_reduced MK-7 (hydroquinone) GGCX γ-Glutamyl Carboxylase (GGCX) MK7_reduced->GGCX Cofactor MK7_epoxide MK-7 Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) MK7_epoxide->VKOR Substrate MK7_quinone MK-7 (quinone) MK7_quinone->MK7_reduced Reduction (via VKOR or other reductases) GGCX->MK7_epoxide Oxidation Inactive_VKDP Inactive VKDP (e.g., Osteocalcin, MGP) with Glu residues Active_VKDP Active VKDP with Gla residues (Biologically Active) GGCX->Active_VKDP Catalyzes VKOR->MK7_quinone Reduction Inactive_VKDP->Active_VKDP Carboxylation Biological_Function Biological Function (e.g., Bone Mineralization, Inhibition of Vascular Calcification) Active_VKDP->Biological_Function Enables CO2 CO₂ CO2->GGCX O2 O₂ O2->GGCX

Caption: Vitamin K cycle and the role of MK-7 in protein carboxylation.

Bioavailability_Workflow cluster_screening Phase 1: Screening and Enrollment cluster_intervention Phase 2: Intervention cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis Screening Screening of Volunteers (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment of Eligible Subjects Informed_Consent->Enrollment Randomization Randomization to Treatment Sequence Enrollment->Randomization Period1 Period 1: Administer Dose 1 (e.g., Synthetic MK-7) Randomization->Period1 Washout Washout Period (e.g., 2 weeks) Period1->Washout Blood_Sampling1 Serial Blood Sampling (0-72h) Period1->Blood_Sampling1 Period2 Period 2: Administer Dose 2 (e.g., Reference MK-7) Washout->Period2 Blood_Sampling2 Serial Blood Sampling (0-72h) Period2->Blood_Sampling2 Sample_Processing Plasma Separation and Storage (-80°C) Blood_Sampling1->Sample_Processing Blood_Sampling2->Sample_Processing Bioanalysis Quantification of MK-7 (HPLC or LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (Bioequivalence Assessment) PK_Analysis->Stat_Analysis Final_Report Final Study Report Stat_Analysis->Final_Report Leads to

Caption: Workflow for a typical MK-7 bioavailability clinical trial.

References

A Comparative Analysis of Menaquinone-7 and Phylloquinone Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K, a vital fat-soluble nutrient, exists in two primary dietary forms: phylloquinone (K1) and a class of compounds called menaquinones (K2). Among the menaquinones, menaquinone-7 (B21479) (MK-7) has garnered significant scientific interest due to its distinct metabolic fate and extra-hepatic effects compared to the more abundant phylloquinone. This technical guide provides a comprehensive comparison of the metabolic pathways of Menaquinone-7 and Phylloquinone, detailing their absorption, transport, tissue distribution, and mechanism of action. Quantitative data are presented in tabular format for direct comparison, and detailed experimental protocols for key analytical methods are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the core physiological and biochemical differences between these two essential vitamers.

Introduction

Phylloquinone (K1) is the primary form of vitamin K found in green leafy vegetables and plant oils, while menaquinones (K2) are predominantly of microbial origin, found in fermented foods and animal products.[1] Menaquinone-7 (MK-7) is a long-chain menaquinone notably abundant in fermented soybeans (natto).[2] Both K1 and MK-7 serve as essential cofactors for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on vitamin K-dependent proteins (VKDPs). This carboxylation is critical for the biological activity of VKDPs, enabling them to bind calcium and participate in crucial physiological processes including blood coagulation, bone metabolism, and the inhibition of vascular calcification.[3][4]

Despite this shared fundamental function, emerging evidence highlights significant differences in the bioavailability, circulatory half-life, and tissue distribution of K1 and MK-7, leading to distinct physiological roles.[1][2] While phylloquinone is preferentially utilized by the liver for the synthesis of coagulation factors, menaquinone-7 demonstrates a broader range of activity in extrahepatic tissues.[4] This guide will delve into the metabolic and signaling pathways that underpin these differences.

Comparative Bioavailability and Pharmacokinetics

The structural differences between phylloquinone and menaquinone-7, particularly the length of the isoprenoid side chain, significantly influence their absorption and pharmacokinetic profiles.

Absorption

Both phylloquinone and menaquinone-7 are fat-soluble and their absorption from the small intestine is dependent on the presence of bile salts and dietary fats.[5] They are incorporated into mixed micelles and subsequently absorbed by enterocytes, where they are packaged into chylomicrons.

Pharmacokinetic Parameters

Menaquinone-7 exhibits significantly higher bioavailability and a much longer circulatory half-life compared to phylloquinone.[6] This is attributed to differences in their transport in the bloodstream. While phylloquinone is primarily transported by triglyceride-rich lipoproteins (chylomicrons and VLDL) and is rapidly cleared by the liver, MK-7 is also transported by low-density lipoproteins (LDL), allowing for prolonged circulation and greater access to extra-hepatic tissues.[6]

Table 1: Comparative Pharmacokinetic Parameters of Phylloquinone and Menaquinone-7

ParameterPhylloquinone (K1)Menaquinone-7 (MK-7)Reference(s)
Peak Plasma Concentration (Cmax) Variable, study-dependent~1.64 ng/mL (median 1.33 ng/mL)[7][8]
Time to Peak (Tmax) ~6-10 hours~6 hours[9]
Circulatory Half-life (t1/2) Short (hours)Very long (days)[6]
Primary Transport Lipoprotein Triglyceride-rich lipoproteins (e.g., chylomicrons)Triglyceride-rich lipoproteins and Low-density lipoprotein (LDL)[6]

Metabolic Pathways and Tissue Distribution

The differential transport of phylloquinone and menaquinone-7 leads to distinct tissue distribution and metabolic fates.

Hepatic vs. Extra-hepatic Distribution

Phylloquinone is preferentially taken up by the liver to facilitate the carboxylation of coagulation factors II, VII, IX, and X.[4] In contrast, the prolonged circulation of menaquinone-7 allows for its distribution to a wider range of extra-hepatic tissues, including bone, cartilage, and the arterial wall.[4]

Table 2: Tissue Distribution and Primary Function of Phylloquinone and Menaquinone-7

TissuePhylloquinone (K1)Menaquinone-7 (MK-7)Reference(s)
Liver High concentration; primary site of action for coagulation factor carboxylation.Lower concentration compared to K1.[4]
Bone Present, but less prominent than MK-7.Significant accumulation; carboxylation of osteocalcin.[4]
Vasculature Present, but less prominent than MK-7.Significant accumulation; carboxylation of Matrix Gla-Protein (MGP).[4]
Other Tissues Lower concentrations.Distributed to various other tissues.[2]
The Vitamin K Cycle

Both phylloquinone and menaquinone-7 act as cofactors in the vitamin K cycle, which is essential for the continuous activity of γ-glutamyl carboxylase. In this cycle, the reduced form of vitamin K (hydroquinone) is oxidized to vitamin K epoxide during the carboxylation reaction. Vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is further reduced to the active hydroquinone (B1673460) form.

Vitamin_K_Cycle cluster_0 Endoplasmic Reticulum cluster_1 Carboxylation Reaction VK_quinone Vitamin K (Quinone) VKOR VKORC1 VK_quinone->VKOR Reduction VK_hydroquinone Vitamin K Hydroquinone (KH2) (Active Form) GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K Epoxide (KO) VK_epoxide->VKOR Reduction VKOR->VK_hydroquinone GGCX->VK_epoxide Oxidation Gla γ-Carboxyglutamate (Gla) (on VKDP) GGCX->Gla Glu Glutamate (Glu) (on VKDP) Glu->GGCX

Caption: The Vitamin K Cycle.

Signaling Pathways Beyond Carboxylation

While the primary role of vitamin K is as a cofactor for GGCX, menaquinone-7 has been shown to influence other signaling pathways, suggesting broader physiological effects.

Menaquinone-7 Modulated Pathways

Research indicates that MK-7 can modulate various signaling pathways, including:

  • PI3K/AKT: Involved in cell survival and proliferation.

  • MAP Kinase: Regulates a wide range of cellular processes, including gene expression and apoptosis.

  • JAK/STAT: Plays a critical role in cytokine signaling.

  • NF-κB: A key regulator of the inflammatory response.[2]

MK-7 has also been shown to suppress the expression of pro-inflammatory mediators such as IL-1α, IL-1β, and TNF-α.[2]

MK7_Signaling cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes MK7 Menaquinone-7 (MK-7) PI3K_AKT PI3K/AKT Pathway MK7->PI3K_AKT MAPK MAP Kinase Pathway MK7->MAPK JAK_STAT JAK/STAT Pathway MK7->JAK_STAT NFKB NF-κB Pathway MK7->NFKB Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Gene_Expression Gene Expression MAPK->Gene_Expression JAK_STAT->Gene_Expression Inflammation Inflammation NFKB->Inflammation

Caption: Menaquinone-7 Signaling Pathways.

Detailed Experimental Protocols

Accurate quantification of vitamin K vitamers and the assessment of carboxylation status are crucial for research and clinical applications.

Quantification of Phylloquinone and Menaquinone-7 in Plasma by HPLC-MS/MS

This method provides a sensitive and specific means of measuring K1 and MK-7 concentrations in biological samples.

Principle: Vitamin K vitamers are extracted from plasma, separated by high-performance liquid chromatography (HPLC), and detected by tandem mass spectrometry (MS/MS). Stable isotope-labeled internal standards are used for accurate quantification.[10]

Materials:

  • Plasma sample

  • Internal standard solution (e.g., deuterated K1 and MK-7)

  • Acetonitrile (B52724)

  • Phospholipid removal plate

  • HPLC system with a C18 or Biphenyl column

  • Tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source[10][11]

Protocol:

  • Sample Preparation: a. To 500 µL of plasma, add a known amount of internal standard solution. b. Precipitate proteins by adding acetonitrile and vortexing. c. Centrifuge to pellet the precipitated proteins. d. Load the supernatant onto a phospholipid removal plate and collect the eluate. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in an appropriate solvent (e.g., methanol/water).[11]

  • HPLC-MS/MS Analysis: a. Inject the reconstituted sample into the HPLC-MS/MS system. b. Separate the vitamin K vitamers using a suitable mobile phase gradient. c. Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for each vitamer and its internal standard.[10]

  • Data Analysis: a. Generate a standard curve by analyzing samples with known concentrations of K1 and MK-7. b. Calculate the concentration of each vitamer in the plasma sample by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

HPLC_Workflow Start Plasma Sample Step1 Add Internal Standard & Acetonitrile (Protein Precipitation) Start->Step1 Step2 Centrifuge Step1->Step2 Step3 Supernatant to Phospholipid Removal Plate Step2->Step3 Step4 Evaporate to Dryness Step3->Step4 Step5 Reconstitute in Solvent Step4->Step5 Step6 Inject into HPLC-MS/MS Step5->Step6 Step7 Data Analysis (Quantification) Step6->Step7

Caption: HPLC-MS/MS Workflow for Vitamin K Quantification.

Assessment of Vitamin K-Dependent Protein Carboxylation

The degree of carboxylation of VKDPs is a functional indicator of vitamin K status.

5.2.1. Immunoassay (ELISA) for Undercarboxylated Osteocalcin (ucOC)

Principle: This assay uses specific antibodies to differentiate between the carboxylated and undercarboxylated forms of osteocalcin, a VKDP involved in bone metabolism.[12]

Materials:

  • Plasma or serum sample

  • ELISA plate pre-coated with a capture antibody specific for osteocalcin

  • Detection antibody specific for undercarboxylated osteocalcin, conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme

  • Wash buffer

  • Stop solution

  • Plate reader

Protocol:

  • Add standards and samples to the wells of the ELISA plate and incubate.

  • Wash the plate to remove unbound substances.

  • Add the enzyme-conjugated detection antibody and incubate.

  • Wash the plate again.

  • Add the substrate and incubate to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of ucOC in the samples by comparing their absorbance to the standard curve.

5.2.2. In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay

Principle: This assay measures the activity of GGCX by quantifying the incorporation of a labeled substrate into a synthetic peptide. A non-radioactive method using a fluorescently labeled peptide and HPLC is described here.[13]

Materials:

  • Microsomal preparation containing GGCX

  • Fluorescently labeled peptide substrate (e.g., FITC-FLEEL)

  • Reduced vitamin K (KH2)

  • Reaction buffer

  • HPLC system with a fluorescence detector

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, reduced vitamin K, and the fluorescently labeled peptide substrate.

  • Initiate the reaction by adding the microsomal preparation containing GGCX.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Inject the reaction mixture into the HPLC system.

  • Separate the carboxylated and uncarboxylated fluorescent peptides.

  • Quantify the amount of carboxylated peptide by measuring the fluorescence signal. The GGCX activity is proportional to the amount of carboxylated product formed.[13][14]

GGCX_Assay_Workflow Start Prepare Reaction Mixture (Buffer, KH2, Fluorescent Peptide) Step1 Add Microsomal Prep (GGCX) & Incubate at 37°C Start->Step1 Step2 Stop Reaction Step1->Step2 Step3 Inject into HPLC Step2->Step3 Step4 Separate Carboxylated & Uncarboxylated Peptides Step3->Step4 Step5 Quantify by Fluorescence Step4->Step5

Caption: Workflow for HPLC-based GGCX Activity Assay.

Conclusion

Menaquinone-7 and phylloquinone, while both essential forms of vitamin K, exhibit distinct metabolic pathways that result in different physiological roles. The superior bioavailability, longer half-life, and broader tissue distribution of MK-7 underscore its importance for extra-hepatic health, particularly in bone and cardiovascular systems. In contrast, phylloquinone's rapid hepatic uptake makes it critical for maintaining coagulation homeostasis. The ability of MK-7 to modulate signaling pathways beyond its cofactor role in carboxylation presents exciting avenues for future research and therapeutic development. A thorough understanding of these differences, supported by robust analytical methodologies, is paramount for researchers, scientists, and drug development professionals working to harness the full potential of these vital nutrients for human health.

References

The Core of Vitamin K2 Production: A Technical Guide to Menaquinone-7 Biosynthesis by Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Microbial Menaquinone-7 (B21479)

Menaquinones (MKs), collectively known as vitamin K2, are a class of lipid-soluble vitamins essential for human health, playing critical roles in blood coagulation, bone metabolism, and cardiovascular health. Menaquinone-7 (MK-7) is of particular interest due to its high bioavailability and long half-life in the human body. While dietary sources provide some forms of vitamin K, a significant portion of the body's menaquinone pool is synthesized by the gut microbiota.[[“]] This microbial production is a key example of the symbiotic relationship between humans and their resident gut bacteria. Understanding the intricate machinery of bacterial MK-7 biosynthesis is paramount for elucidating its impact on host physiology and for developing novel therapeutic strategies targeting the microbiome-host axis. Gut bacteria such as Bacteroides species, Prevotella species, and various Firmicutes are known contributors to the menaquinone supply.[2][3] This guide delves into the primary biosynthetic pathways, key microbial players, and presents the experimental frameworks required to study these processes, from bacterial cultivation to advanced metabolomic and metagenomic analyses.

Menaquinone Biosynthetic Pathways

Bacteria employ two primary pathways for the de novo synthesis of menaquinones, both originating from the precursor molecule chorismate, which is derived from the shikimate pathway. The choice of pathway is largely dependent on the bacterial species.

The Classical (Aerobic) Pathway

The classical menaquinone biosynthesis pathway is the primary route in facultative anaerobes and some aerobic bacteria, including prominent gut residents like Escherichia coli.[4][5] This pathway involves a series of enzymatic reactions encoded by the men genes (menA-H) to convert chorismate into the final menaquinone product. The process begins with the synthesis of the naphthoquinone headgroup precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), which is then prenylated and methylated.

The Futalosine (B117586) (Anaerobic) Pathway

Discovered more recently, the futalosine pathway is prevalent in many anaerobic bacteria, which are abundant in the gut.[6] This alternative route also begins with chorismate but proceeds through a distinct set of intermediates, including futalosine. It is catalyzed by enzymes encoded by the mqn genes. Genomic analyses suggest the futalosine pathway may be more ancient and is distributed across a broader taxonomic range of prokaryotes than the classical pathway.[4]

Key Menaquinone-7 Producing Gut Microbiota

A diverse array of bacterial genera within the human gut are capable of synthesizing menaquinones. The specific forms of MK produced (designated MK-n, where 'n' is the number of isoprenoid units in the side chain) vary between species. This diversity in production contributes to the complex pool of menaquinones available to the host.

PhylumGenusPredominant Menaquinone (MK) Forms ProducedMK-7 Producer
Bacteroidetes BacteroidesMK-10, MK-11Yes
PrevotellaMK-5, MK-6, MK-7, MK-11, MK-12, MK-13Yes
Firmicutes EubacteriumMK-6Some species
VeillonellaMK-7Yes
BacillusMK-7Yes
Proteobacteria EscherichiaMK-8No
KlebsiellaMK-8No
Actinobacteria PropionibacteriumMenaquinones detectedSome species

Quantitative Data on Menaquinone-7 Production

The following table summarizes quantitative data on MK-7 production from various studies. It is important to note that production levels can vary significantly based on the strain, culture conditions, and analytical methods used.

Bacterial StrainCulture ConditionsMK-7 YieldReference
Bacillus subtilis BS-ΔackAOptimized medium: 20 g/L sucrose, 20.7 g/L glycerol (B35011), 47.3 g/L soy peptone, 4 g/L yeast extract, 1.9 g/L KH2PO4, 0.1 g/L MgSO4·7H2O in a shake flask.154.6 ± 1.32 mg/L[7]
Bacillus subtilis natto (IBRC-M 11153)Base medium: 6.3% glycerol, 3% soybean peptone, 0.51% yeast extract. Optimized with K2HPO4 at 30°C for 120 hours.0.319 mg/L[8]
Lactobacillus acidophilusFermented milk, 20 hours of fermentation.Increase from 0.97 to 1.70 µ g/100g [9]
Natural Kefir GrainsFermented milk.4.82 µ g/100g [9]

Experimental Protocols for Menaquinone Research

Investigating microbial menaquinone biosynthesis requires a combination of specialized anaerobic microbiology, analytical chemistry, and genomic techniques. The following sections provide detailed methodologies for key experimental procedures.

Protocol for Anaerobic Cultivation of Gut Bacteria

Culturing strict anaerobes from the gut is essential for isolating menaquinone producers and studying their physiology under controlled conditions.

Objective: To cultivate obligate anaerobic bacteria from fecal samples or pure cultures in an anoxic environment.

Materials:

  • Anaerobic chamber (e.g., Coy or Whitley) with a gas mix of 5-10% H₂, 5-10% CO₂, and balance N₂.

  • Palladium catalyst packs for O₂ removal.

  • Pre-reduced, anaerobically sterilized (PRAS) media (e.g., Gut Microbiota Medium (GMM), Brain Heart Infusion (BHI) agar (B569324) supplemented with 5% horse blood, yeast extract, and vitamin K).

  • Sterile, anaerobic culture tubes and plates.

  • Fecal sample or pure culture glycerol stock.

Procedure:

  • Preparation: All media and materials must be placed in the anaerobic chamber at least 24 hours prior to use to ensure they are anoxic.

  • Inoculation:

    • For Fecal Samples: Homogenize a small amount of fecal material in a pre-reduced anaerobic diluent (e.g., PBS with 0.05% L-cysteine). Create a serial dilution series and plate onto various selective and non-selective agar media.

    • For Pure Cultures: Use a glycerol stock or an active culture of the target bacterium to inoculate liquid or agar media.

  • Incubation: Incubate plates and tubes inside the anaerobic chamber at 37°C.

  • Colony Picking and Sub-culturing: After sufficient incubation (24-72 hours or longer), pick individual colonies and sub-culture into fresh liquid or agar media to obtain pure isolates.

Protocol for Extraction of Menaquinones from Fecal Samples and Bacterial Cultures

This protocol outlines a liquid-liquid extraction method to isolate lipid-soluble menaquinones from complex biological matrices.

Objective: To efficiently extract menaquinones from bacterial cell pellets or lyophilized fecal samples for subsequent quantification.

Materials:

  • Bacterial cell pellet or ~100-200 mg of lyophilized fecal powder.

  • Internal Standard (IS): A deuterated or non-native menaquinone form (e.g., MK-4-d7).

  • Extraction solvent: 2-propanol/n-hexane mixture (e.g., 1:2 v/v).

  • Vortex mixer, sonicator, and centrifuge.

  • Nitrogen gas evaporator.

  • Glass tubes.

Procedure:

  • Sample Preparation:

    • Bacterial Culture: Centrifuge the culture and collect the cell pellet. Wash once with PBS.

    • Fecal Sample: Lyophilize (freeze-dry) the fecal sample to remove water. Homogenize the dry sample into a fine powder.

  • Spiking Internal Standard: To a glass tube containing the weighed sample, add a known amount of the internal standard solution. The IS is crucial for correcting for extraction losses and matrix effects during analysis.

  • Solvent Extraction:

    • Add 3-5 mL of the extraction solvent to the sample.

    • Vortex vigorously for 1-2 minutes to ensure complete mixing and cell lysis.

    • Sonicate the sample for 15-30 minutes in a water bath to further enhance extraction efficiency.

  • Phase Separation: Centrifuge the mixture at ~3,000 x g for 10 minutes to pellet the solid debris.

  • Collection of Supernatant: Carefully transfer the upper organic solvent layer (containing the menaquinones) to a new clean glass tube.

  • Re-extraction (Optional but Recommended): Add another 2-3 mL of fresh extraction solvent to the original pellet, vortex, and centrifuge again. Combine the second supernatant with the first.

  • Drying: Evaporate the pooled solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or 35°C.

  • Reconstitution: Re-dissolve the dried lipid extract in a small, precise volume (e.g., 100-200 µL) of a solvent compatible with the analytical instrument (e.g., methanol (B129727) or ethanol). Vortex thoroughly.

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed (>10,000 x g) for 5 minutes to pellet any insoluble material. Transfer the clear supernatant to an HPLC vial for analysis.

Protocol for LC-MS/MS Quantification of Menaquinones

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for sensitive and specific quantification of different menaquinone forms.

Objective: To separate and quantify individual MK-n vitamers from an extracted sample.

Materials:

  • HPLC-MS/MS system with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

  • Menaquinone standards (MK-4 through MK-13).

  • Extracted sample in an HPLC vial.

Procedure:

  • Chromatographic Separation: Develop a gradient elution method to separate the different menaquinone vitamers based on their hydrophobicity. A typical gradient might start with a lower percentage of Mobile Phase B and ramp up to a high percentage over 10-15 minutes to elute the long-chain menaquinones.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion mode (APCI or ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For each menaquinone (and the IS), determine the precursor ion ([M+H]⁺) and a specific product ion resulting from fragmentation. For example, for MK-7, the transition might be m/z 649.5 -> 187.1. Program the instrument to monitor these specific transitions for each target analyte.

  • Data Acquisition and Analysis:

    • Run the standard curve samples first, followed by the unknown samples.

    • Integrate the peak area for each MK-n vitamer and the internal standard in each sample.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Generate a calibration curve by plotting the peak area ratio against the concentration for the standards.

    • Use the linear regression equation from the standard curve to calculate the concentration of each menaquinone in the unknown samples.

Protocol for Functional Metagenomic Analysis of Menaquinone Biosynthesis Genes

Functional metagenomics allows for the direct assessment of the genetic potential of the gut microbiota to perform specific functions, such as menaquinone biosynthesis, without the need for cultivation.

Objective: To identify and quantify menaquinone biosynthesis genes (men, mqn) within the collective genome of the gut microbiota.

Materials:

  • Fecal sample stored at -80°C.

  • Metagenomic DNA extraction kit (e.g., QIAamp PowerFecal Pro).

  • DNA quantification system (e.g., Qubit).

  • Next-generation sequencing (NGS) platform (e.g., Illumina).

  • Bioinformatics software for quality control, assembly, gene prediction, and functional annotation (e.g., QIIME, MetaPhlAn, HUMAnN2).

  • Databases of menaquinone biosynthesis genes (e.g., KEGG, CAZy).

Procedure:

  • Metagenomic DNA Extraction: Extract high-quality metagenomic DNA from the fecal sample according to the kit manufacturer's instructions.

  • Library Preparation and Sequencing: Prepare a sequencing library from the extracted DNA and sequence on an NGS platform to generate millions of short reads.

  • Bioinformatic Analysis:

    • Quality Control: Remove low-quality reads and adapter sequences.

    • Taxonomic Profiling: Determine the microbial composition of the sample.

    • Functional Annotation: Map the reads to a reference gene catalog or perform de novo assembly followed by gene prediction and annotation. Search for homologs of known men and mqn genes.

    • Pathway Analysis: Determine the completeness of the menaquinone biosynthesis pathways in the metagenome.

    • Metagenome-Assembled Genomes (MAGs): Bin the assembled contigs into MAGs, which represent the genomes of individual microbial species. Assess the completeness and contamination of each MAG. Analyze high-quality MAGs to determine which specific microbial populations harbor complete menaquinone biosynthesis pathways.

Visualization of Pathways and Workflows

Signaling and Biosynthetic Pathways

classical_menaquinone_pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD OSB OSB SEPHCHC->OSB MenH OSB-CoA OSB-CoA OSB->OSB-CoA MenC DHNA DHNA OSB-CoA->DHNA MenE, MenB DMK-7 DMK-7 DHNA->DMK-7 MenA MK-7 MK-7 DMK-7->MK-7 MenG/UbiE

futalosine_pathway Chorismate Chorismate Futalosine Futalosine Chorismate->Futalosine MqnA Dehypoxanthinyl-futalosine Dehypoxanthinyl-futalosine Futalosine->Dehypoxanthinyl-futalosine MqnC Uracil-1-yl-acetate Uracil-1-yl-acetate Dehypoxanthinyl-futalosine->Uracil-1-yl-acetate MqnB Menaquinone-ring precursor Menaquinone-ring precursor Uracil-1-yl-acetate->Menaquinone-ring precursor MqnD Menaquinone Menaquinone Menaquinone-ring precursor->Menaquinone Prenylation & Methylation

Experimental Workflows

metagenomic_workflow cluster_sample Sample Collection & Processing cluster_sequencing Sequencing cluster_bioinformatics Bioinformatic Analysis Fecal Sample Fecal Sample Metagenomic DNA Extraction Metagenomic DNA Extraction Fecal Sample->Metagenomic DNA Extraction Library Preparation Library Preparation Metagenomic DNA Extraction->Library Preparation NGS Sequencing NGS Sequencing Library Preparation->NGS Sequencing Quality Control Quality Control NGS Sequencing->Quality Control Assembly & Binning Assembly & Binning Quality Control->Assembly & Binning Gene Prediction & Annotation Gene Prediction & Annotation Assembly & Binning->Gene Prediction & Annotation Pathway Analysis Pathway Analysis Gene Prediction & Annotation->Pathway Analysis

lc_ms_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Bacterial Pellet / Fecal Sample Bacterial Pellet / Fecal Sample Liquid-Liquid Extraction Liquid-Liquid Extraction Bacterial Pellet / Fecal Sample->Liquid-Liquid Extraction Drying & Reconstitution Drying & Reconstitution Liquid-Liquid Extraction->Drying & Reconstitution HPLC Separation HPLC Separation Drying & Reconstitution->HPLC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) HPLC Separation->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Standard Curve Generation Standard Curve Generation Peak Integration->Standard Curve Generation Quantification Quantification Standard Curve Generation->Quantification

Conclusion

The biosynthesis of menaquinone-7 by the gut microbiota is a fundamental process with significant implications for host health. The dual existence of the classical and futalosine pathways ensures robust production of these vital compounds within the diverse and largely anaerobic environment of the human gut. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of microbial MK-7 synthesis, its regulation by diet and host factors, and its overall contribution to human health and disease. Further research in this area holds the potential to unlock novel therapeutic avenues for a range of conditions influenced by vitamin K2 status.

References

Preliminary Investigation of Menaquinone-7's Anti-Inflammatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant underlying factor in a multitude of debilitating health conditions. Menaquinone-7 (MK-7), a highly bioavailable form of vitamin K2, has garnered considerable attention for its potential health benefits beyond its established role in bone and cardiovascular health. Emerging research indicates that MK-7 possesses notable anti-inflammatory properties, positioning it as a molecule of interest for further investigation and therapeutic development. This technical guide provides a comprehensive overview of the preliminary evidence supporting the anti-inflammatory effects of MK-7, with a focus on its impact on key pro-inflammatory cytokines and the underlying signaling pathways. Detailed experimental protocols and quantitative data from in-vitro studies are presented to facilitate further research in this promising area.

Introduction

Inflammation is a complex biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic, low-grade inflammation is increasingly recognized as a key contributor to the pathophysiology of numerous chronic diseases. The modulation of inflammatory pathways therefore represents a critical target for therapeutic intervention.

Menaquinone-7 (MK-7) is a subtype of vitamin K2 characterized by its long side chain, which contributes to its extended half-life and greater bioavailability compared to other forms of vitamin K.[1] While the primary recognized function of vitamin K is its role as a cofactor for the gamma-carboxylation of specific proteins involved in blood coagulation and calcium metabolism, recent studies have unveiled non-canonical functions of MK-7, including its ability to mitigate inflammatory responses.[2][3] This document synthesizes the current understanding of MK-7's anti-inflammatory effects, providing a technical foundation for researchers and drug development professionals.

Quantitative Data on the Anti-inflammatory Effects of MK-7

In-vitro studies utilizing human monocyte-derived macrophages (hMDMs) have provided quantitative evidence of MK-7's ability to suppress the production of key pro-inflammatory cytokines. The following table summarizes the inhibitory effects of MK-7 on Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 alpha (IL-1α), and Interleukin-1 beta (IL-1β).

Inflammatory MarkerCell TypeTreatment ConditionsResultReference
TNF-α Human Monocyte-Derived Macrophages (hMDMs)30-hour pretreatment with 10µM MK-7 followed by LPS activation20% inhibition of TNF-α production[4][5]
TNF-α Human Monocyte-Derived Macrophages (hMDMs)30-hour pretreatment with 10µM MK-7 followed by MALP activation43% inhibition of TNF-α production[4][5]
TNF-α, IL-1α, IL-1β THP-1 differentiated monocytes30-hour pretreatment with MK-7Dose-dependent downregulation of gene expression[4]

Table 1: Summary of Quantitative Data on the Inhibitory Effects of MK-7 on Pro-inflammatory Cytokines

Key Signaling Pathways Modulated by MK-7

The anti-inflammatory effects of MK-7 are believed to be mediated, at least in part, through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1α, and IL-1β.[2] Studies suggest that vitamin K2, including MK-7, can inhibit the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators.[1]

NF_kB_Inhibition_by_MK7 cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex NFkB_p Phosphorylated IκB IkB->NFkB_p NFkB NF-κB NFkB_n Nuclear NF-κB NFkB->NFkB_n Translocation NFkB_IkB->IkB NFkB_IkB->NFkB NFkB_p->IkB Degradation Gene Pro-inflammatory Gene Expression (TNF-α, IL-1α, IL-1β) NFkB_n->Gene Induces MK7 Menaquinone-7 (MK-7) MK7->IKK Inhibits

Caption: MK-7 mediated inhibition of the NF-κB signaling pathway.

Modulation of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. While direct evidence for MK-7's interaction with the NLRP3 inflammasome is still emerging, its ability to suppress IL-1β production suggests a potential modulatory role in this pathway.

NLRP3_Modulation_by_MK7 cluster_stimulus Inflammasome Activators cluster_inflammasome NLRP3 Inflammasome Activation cluster_cytokines Cytokine Maturation Activators PAMPs/DAMPs NLRP3 NLRP3 Activators->NLRP3 Activate Inflammasome Assembled Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Mature IL-1β ProIL1b->IL1b MK7 Menaquinone-7 (MK-7) MK7->NLRP3 Potentially Modulates

Caption: Potential modulation of the NLRP3 inflammasome by MK-7.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the anti-inflammatory effects of MK-7 in an in-vitro setting.

Culture of Human Monocyte-Derived Macrophages (hMDMs)

This protocol outlines the differentiation of human monocytes into macrophages, which serve as a key cell model for studying inflammation.[8][9][10]

  • Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further enrich for monocytes using CD14+ magnetic bead selection.

  • Cell Seeding: Seed the isolated monocytes in T75 flasks or 6-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) to promote differentiation.

  • Differentiation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 7 days. Replace the culture medium with fresh M-CSF-containing medium every 2-3 days.

  • Macrophage Harvest: After 7 days, the adherent cells will have differentiated into macrophages. Wash the cells with phosphate-buffered saline (PBS) and detach them using a cell scraper or a non-enzymatic cell dissociation solution.

hMDM_Culture_Workflow start Whole Blood ficoll Ficoll-Paque Centrifugation start->ficoll pbmc Isolate PBMCs ficoll->pbmc cd14 CD14+ Magnetic Bead Selection pbmc->cd14 monocytes Isolated Monocytes cd14->monocytes seed Seed Monocytes with M-CSF monocytes->seed differentiate Incubate for 7 days (37°C, 5% CO2) seed->differentiate media_change Change Media (every 2-3 days) differentiate->media_change During Incubation macrophages Differentiated Macrophages (hMDMs) differentiate->macrophages media_change->differentiate end Ready for Experiments macrophages->end

Caption: Experimental workflow for hMDM culture and differentiation.

In-Vitro Inflammation Assay

This protocol describes the methodology for treating hMDMs with MK-7 and stimulating an inflammatory response to measure cytokine production.[4]

  • Cell Plating: Plate the differentiated hMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • MK-7 Pretreatment: Treat the cells with varying concentrations of MK-7 (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for 30 hours.

  • Inflammatory Stimulation: After pretreatment, stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) (100 ng/mL) or Macrophage-Activating Lipopeptide (MALP) (100 ng/mL) for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C for subsequent cytokine analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-1α, and IL-1β in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Gene Expression Analysis: Lyse the cells to extract total RNA. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the gene expression levels of TNF, IL1A, and IL1B, using a housekeeping gene (e.g., GAPDH) for normalization.

Conclusion and Future Directions

The preliminary evidence strongly suggests that Menaquinone-7 possesses significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production via the NF-κB signaling pathway. The presented data and protocols provide a solid foundation for further research into the therapeutic potential of MK-7 in managing chronic inflammatory conditions.

Future investigations should aim to:

  • Elucidate the precise molecular mechanisms by which MK-7 inhibits NF-κB activation.

  • Investigate the effects of MK-7 on other inflammatory pathways, including the NLRP3 inflammasome and MAPK signaling.

  • Conduct in-vivo studies in animal models of inflammatory diseases to validate the in-vitro findings.

  • Perform well-designed clinical trials to evaluate the efficacy and safety of MK-7 supplementation in human populations with chronic inflammatory conditions.

The continued exploration of MK-7's anti-inflammatory effects holds promise for the development of novel, safe, and effective therapeutic strategies for a wide range of inflammation-driven diseases.

References

Unveiling the Hidden Diversity of Bacterial Electron Carriers: A Technical Guide to the Discovery of Novel Menaquinone Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 20, 2025 – In the intricate world of bacterial metabolism, menaquinones (MK), also known as vitamin K2, are critical players, primarily recognized for their essential role in electron transport chains. However, a growing body of research is revealing a remarkable and previously unappreciated diversity of these molecules. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, characterization, and biosynthesis of novel menaquinone variants, offering insights into new avenues for antimicrobial drug development.

Introduction: Beyond the Canonical Menaquinones

The classical view of menaquinones encompasses a family of molecules with a conserved 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain (MK-n). While the length of this side chain (n=1-15) was long considered the primary source of variation, recent discoveries have unveiled a fascinating array of structural modifications, including methylation of the naphthoquinone ring, saturation of the isoprenoid side chain, and even polyhydroxylation. These novel variants, found in diverse bacterial and archaeal species, possess unique physicochemical properties and are opening new chapters in our understanding of microbial physiology and evolution.

This guide summarizes the current knowledge on these novel menaquinone variants, details the experimental protocols for their discovery and characterization, and explores their biosynthetic pathways, providing a foundational resource for researchers in the field.

A World of Novelty: Newly Discovered Menaquinone Variants

The expanding exploration of the microbial world has led to the identification of several new classes of menaquinones. These discoveries challenge the traditional understanding of MK structure and function.

Methylated Menaquinones

Additional methylation on the naphthoquinone ring represents a significant structural diversification. Specific methyltransferases can add methyl groups at the C7 and/or C8 positions, giving rise to 7-methyl-, 8-methyl-, and 7,8-dimethylmenaquinones. These modifications have been identified in various bacteria, including Collinsella tanakaei and Ferrimonas marina.[1] The presence of these additional methyl groups is predicted to alter the redox potential of the menaquinone, potentially fine-tuning the electron transport chain to specific metabolic needs.

Menaquinones with Saturated Side Chains

While the isoprenoid side chains of canonical menaquinones are typically unsaturated, variants with partially or fully saturated side chains have been discovered in a range of eubacteria and archaea.[2] For instance, Mycobacterium tuberculosis, the causative agent of tuberculosis, predominantly utilizes MK-9(H2), a menaquinone with one of its nine isoprene (B109036) units saturated.[2] This structural alteration is thought to be crucial for the pathogen's survival within host macrophages, highlighting its potential as a target for novel therapeutics.

Myxoquinones: Polyhydroxylated Menaquinone Variants

A recent and exciting discovery is the identification of myxoquinones, a series of polyhydroxylated menaquinone variants produced by myxobacteria.[3] These compounds, isolated from strains of the Cystobacterineae suborder, possess increased water solubility compared to their non-hydroxylated counterparts.[3] This property could have significant implications for their biological activity and bioavailability, opening avenues for the development of novel vitamin K-based therapeutics.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data associated with novel menaquinone variants and their biosynthesis.

Table 1: Physicochemical Properties of Selected Menaquinone Variants

Menaquinone VariantProducing Organism (Example)Redox Potential (E'₀, mV vs. NHE in water)Key Structural FeatureReference(s)
Menaquinone (MK)Escherichia coli-74 to -260Unsaturated isoprenoid side chain[4][5]
Demethylmenaquinone (DMK)Escherichia coli+36Lack of methyl group at C2[5]
7-MethylmenaquinoneCollinsella tanakaeiNot yet determinedMethyl group at C7[1]
8-MethylmenaquinoneFerrimonas marinaNot yet determinedMethyl group at C8[1]
MK-9(H2)Mycobacterium tuberculosisNot yet determinedOne saturated isoprene unit[2]
Myxoquinone AMyxococcus fulvusNot yet determinedPolyhydroxylated side chain[3]

Table 2: Kinetic Parameters of Key Menaquinone Biosynthesis Enzymes

EnzymePathwayOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference(s)
MenF (Isochorismate Synthase)ClassicalEscherichia coliChorismate195 ± 230.022 (1.33 min⁻¹)[6]
Futalosine (B117586) Hydrolase (MqnB)FutalosineThermus thermophilusFutalosine154.0 ± 5.31.02[7]
Aminofutalosine DeaminaseFutalosineHelicobacter pyloriAminofutalosine--[8]

Experimental Protocols

The discovery and characterization of novel menaquinone variants rely on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Extraction of Menaquinones from Bacterial and Archaeal Cells

Objective: To efficiently extract menaquinones from microbial biomass for subsequent analysis.

Protocol for a general extraction (can be adapted for specific organisms):

  • Cell Harvesting: Centrifuge the bacterial/archaeal culture to obtain a cell pellet. Wash the pellet twice with an appropriate buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Lyophilization: Freeze-dry the cell pellet to remove all water, which improves extraction efficiency.

  • Solvent Extraction:

    • Resuspend the lyophilized cells in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

    • Stir the suspension overnight at room temperature to ensure complete extraction of lipids, including menaquinones.

    • For some archaea with resilient cell membranes, an acid hydrolysis step (e.g., with 1.2 N HCl in methanol) prior to solvent extraction may be necessary to release the lipids.[9][10]

  • Phase Separation: Add water to the chloroform/methanol extract to induce phase separation. The menaquinones will partition into the lower chloroform phase.

  • Drying and Reconstitution: Carefully collect the chloroform phase and evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for analysis, such as isopropanol (B130326) or a mixture of methanol and dichloromethane.

Identification and Quantification by HPLC-MS

Objective: To separate, identify, and quantify different menaquinone variants in a complex mixture.

Protocol:

  • Chromatographic Separation:

    • Utilize a reverse-phase High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

    • Employ a gradient elution program with a mobile phase typically consisting of a mixture of methanol, isopropanol, and water with a small amount of a modifier like formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan mass spectra to identify the molecular ions of potential menaquinone variants.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can confirm the structure of the naphthoquinone headgroup and provide information about the side chain.

  • Quantification:

    • For quantitative analysis, use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Develop specific MRM transitions for each menaquinone variant of interest.

    • Construct a calibration curve using authentic standards of known concentrations to quantify the amount of each variant in the sample.

Structural Elucidation by NMR Spectroscopy

Objective: To unambiguously determine the chemical structure of a purified novel menaquinone variant.

Protocol:

  • Sample Preparation: Purify the novel menaquinone variant to homogeneity using preparative HPLC. Dissolve a sufficient amount of the purified compound (typically several milligrams) in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • 1D NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify the protons on the naphthoquinone ring and the isoprenoid side chain.

    • Acquire a ¹³C NMR spectrum to identify all carbon atoms in the molecule.

  • 2D NMR Spectroscopy:

    • Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings within the molecule.

    • Conduct Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to correlate protons with their directly attached carbons.

    • Utilize Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy to identify long-range proton-carbon correlations, which is crucial for connecting the naphthoquinone ring to the side chain and for determining the position of any modifications.

    • Employ Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the stereochemistry (e.g., cis/trans isomers) of the double bonds in the isoprenoid side chain.[11]

  • Structure Determination: Integrate the data from all NMR experiments to piece together the complete chemical structure of the novel menaquinone variant.

Biosynthetic Pathways and Signaling Roles

The discovery of novel menaquinone variants has been accompanied by the elucidation of alternative biosynthetic pathways and hints at more diverse functional roles.

The Classical and Futalosine Menaquinone Biosynthesis Pathways

Bacteria primarily synthesize menaquinones via two distinct pathways: the well-characterized classical pathway and the more recently discovered futalosine pathway.

  • Classical Pathway: This pathway, found in organisms like Escherichia coli, starts from chorismate and involves a series of enzymatic steps to construct the naphthoquinone ring, which is then prenylated and methylated.

  • Futalosine Pathway: Identified in bacteria such as Helicobacter pylori and Streptomyces coelicolor, this alternative route also begins with chorismate but proceeds through a different set of intermediates, including the eponymous futalosine.[7][8][12][13][14] This pathway represents a promising target for the development of narrow-spectrum antibiotics, as it is absent in humans and many commensal bacteria.

Signaling and Regulatory Functions

While the primary role of menaquinones is in electron transport, emerging evidence suggests they may also have signaling functions. The redox state of the menaquinone pool can act as a sensor for the metabolic state of the cell, influencing the activity of two-component regulatory systems.[15] For example, in E. coli, the ArcB/ArcA system, which regulates the expression of genes involved in aerobic and anaerobic respiration, is modulated by the redox state of both ubiquinone and menaquinone pools.[5] The specific signaling roles of novel menaquinone variants are an active area of research, with the potential for these modified structures to fine-tune cellular responses to environmental cues. Furthermore, the menaquinone biosynthesis pathway itself is subject to allosteric regulation, as seen in Mycobacterium tuberculosis, where the final cytosolic product, 1,4-dihydroxy-2-naphthoic acid (DHNA), inhibits the first committed enzyme of the pathway, MenD.[16]

Visualizations

The following diagrams illustrate key pathways and workflows discussed in this guide.

Classical_Menaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-Succinyl-5-enolpyruvyl-6- hydroxy-3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC 2-Succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSB_CoA o-Succinylbenzoyl-CoA OSB->OSB_CoA MenE DHNA 1,4-Dihydroxy-2-naphthoate OSB_CoA->DHNA MenB DMK Demethylmenaquinone DHNA->DMK MenA MK Menaquinone DMK->MK MenG (UbiE)

Caption: The classical menaquinone biosynthesis pathway, starting from chorismate.

Futalosine_Menaquinone_Biosynthesis Chorismate Chorismate Aminofutalosine Aminofutalosine Chorismate->Aminofutalosine MqnA Futalosine Futalosine Aminofutalosine->Futalosine AFL Deaminase DHFL Dehypoxanthinyl futalosine Futalosine->DHFL MqnB (Futalosine Hydrolase) DHNA_precursor DHNA Precursor DHFL->DHNA_precursor MqnC DHNA 1,4-Dihydroxy-6-naphthoate DHNA_precursor->DHNA MqnD DMK Demethylmenaquinone DHNA->DMK MenA MK Menaquinone DMK->MK MenG

Caption: The alternative futalosine pathway for menaquinone biosynthesis.

Experimental_Workflow cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Functional Analysis Bacterial_Culture Bacterial Cultivation Extraction Menaquinone Extraction Bacterial_Culture->Extraction HPLC_MS_Screening HPLC-MS Screening for Novel Molecular Weights Extraction->HPLC_MS_Screening Purification Preparative HPLC Purification HPLC_MS_Screening->Purification Novel Peak Detected NMR_Analysis NMR Structural Elucidation (1D and 2D NMR) Purification->NMR_Analysis MS_MS_Fragmentation High-Resolution MS/MS Fragmentation Analysis Purification->MS_MS_Fragmentation Bioinformatic_Analysis Genome Mining for Biosynthetic Gene Clusters NMR_Analysis->Bioinformatic_Analysis Structure Determined MS_MS_Fragmentation->Bioinformatic_Analysis Structure Proposed Gene_Knockout Gene Knockout and Complementation Studies Bioinformatic_Analysis->Gene_Knockout Functional_Assays Functional Assays (e.g., Redox Potential, Signaling) Gene_Knockout->Functional_Assays

Caption: Experimental workflow for the discovery and characterization of novel menaquinones.

Future Perspectives and Drug Development Opportunities

The discovery of novel menaquinone variants and their unique biosynthetic pathways presents exciting opportunities for the development of new antimicrobial agents. The enzymes in these pathways, particularly those in the futalosine pathway which is absent in humans, are attractive targets for selective inhibitors. Furthermore, understanding the specific roles of modified menaquinones in pathogenic bacteria, such as the saturated menaquinones in M. tuberculosis, could lead to the development of drugs that disrupt these crucial functions. The increased solubility of myxoquinones may also offer advantages in drug design and delivery. As our ability to explore the microbial world continues to expand, it is certain that more novel menaquinone structures and functions will be uncovered, further enriching this fascinating area of research and providing new strategies to combat infectious diseases.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of Menaquinone-7 (MK-7) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of Vitamin K2 isomers in biological matrices and dietary supplements.

Introduction Vitamin K2, a family of compounds known as menaquinones, is essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1] Menaquinone-7 (B21479) (MK-7) is a notable form of vitamin K2 due to its high bioavailability and long plasma half-life.[2][3] MK-7 exists as several geometric isomers, with the all-trans form being the biologically active version.[2][4] Synthetic production of MK-7 can result in a mixture of active all-trans and inactive cis isomers, making accurate quantification of these forms critical for quality control in dietary supplements and for pharmacokinetic studies.[4][5] This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the separation and quantification of MK-7 isomers.

Experimental Protocols

Protocol 1.A: Sample Preparation from Human Serum

This protocol is adapted from established methods involving protein precipitation followed by liquid-liquid extraction (LLE) to isolate MK-7 from a complex biological matrix.[6][7][8]

  • Aliquoting and Internal Standard Spiking:

    • Pipette 250-500 µL of serum into a clean glass tube.[6][7]

    • Add 5-20 µL of an internal standard (IS) working solution (e.g., MK-7-d7, 1 µg/mL in methanol) to all samples, calibrators, and quality controls.[6] Vortex briefly.

  • Protein Precipitation:

    • Add 1.5-2.0 mL of cold ethanol (B145695) to the tube to precipitate proteins.[6][9]

    • Vortex vigorously for 30-60 seconds.

    • Centrifuge at 4,000g for 5-10 minutes at ambient temperature.[6]

  • Liquid-Liquid Extraction (LLE):

    • Decant the supernatant into a new glass tube.

    • Add 4 mL of n-hexane to the supernatant.[6][9]

    • Mix on a rotator for 5-10 minutes to ensure thorough extraction.[6]

    • Centrifuge at 4,000g for 5 minutes to facilitate phase separation.

  • Drying and Reconstitution:

    • Carefully transfer the upper organic (n-hexane) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[10]

    • Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 1:3 water/methanol or methanol/THF mixture).[8][11]

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 1.B: Sample Preparation from Dietary Supplements

This protocol is designed for analyzing MK-7 content in both oil-based soft capsules and solid tablets.

  • Sample Handling:

    • Oil Capsules: Accurately weigh the contents of a capsule. Dissolve the oil in a suitable solvent mixture (e.g., methanol:THF 7:3 v/v) to achieve a target concentration within the calibration range.[12]

    • Hard Tablets: Weigh and finely grind an average mass of tablets.[11] Extract a known weight of the powder with a methanol:THF (7:3 v/v) mixture using ultrasonication for 30 minutes.[11]

  • Extraction and Clarification:

    • After extraction, centrifuge the sample at 4,000 rpm for 10 minutes to pellet insoluble matter.[11]

    • Collect the supernatant and evaporate it to dryness in a vacuum evaporator at a temperature not exceeding 40-50°C, protecting the sample from light.[11][12]

  • Final Preparation:

    • Reconstitute the dry residue in a known volume of a suitable solvent (e.g., 1 mL of methanol:THF).[11]

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following tables outline the optimized parameters for the chromatographic separation and mass spectrometric detection of MK-7 isomers. The use of a cholesteryl-based column is highly recommended for effective separation of cis and trans isomers.[2][5][11]

Table 1: Liquid Chromatography Conditions

Parameter Setting
HPLC System Vanquish Horizon HPLC system or equivalent[8]
Column COSMOSIL Cholester (e.g., 100 x 2.0 mm, 2.5 µm)[2]
Column Temperature 40 °C[11]
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Methanol with 0.1% Formic Acid[6]
Flow Rate 0.2 - 0.8 mL/min[2][6]
Injection Volume 5 - 30 µL[7][11]

| Gradient | Logarithmic gradient: Start at 100% A for 0.8 min, increase to 100% B over 5 min, hold for 2 min, then re-equilibrate.[6] |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex API3000, Agilent 6470, TSQ Endura)[6][8][9]
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode[7][11]
APCI Temperature 350 °C[7]
Capillary Voltage 4500 V (for ESI)[11]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions MK-7: 649.5 → 187.1 (Quantifier) MK-7-d7 (IS): 656.5 → 194.1 (Quantifier)

| Collision Energy | Optimized for specific instrument (typically 30-50 eV) |

Method Performance & Quantitative Data

The described methodology provides excellent sensitivity and reproducibility for the quantification of MK-7. The tables below summarize typical performance characteristics reported in the literature.

Table 3: Linearity and Sensitivity

Analyte Matrix Linearity Range LOD LOQ Reference
MK-7 Human Serum 0.04–6.16 nmol/L - 0.04 nmol/L [6]
MK-7 Human Serum 0.1 - 1000 ng/mL - - [8]
MK-7 Human Serum Up to 10 ng/mL - 0.03 ng/mL [1][9]
MK-7 Human Serum - 0.01 ng/mL - [7]

| all-trans MK-7 | Dietary Supplements (Oil) | 0.2 - 250 µg/mL | ~0.3 µg/mL | ~1 µg/mL |[12] |

Table 4: Precision and Accuracy (Reproducibility)

Analyte Matrix Concentration Level Precision (%CV) Accuracy/Recovery (%) Reference
MK-7 Human Serum Low, Med, High 4.8 - 17.7% (Overall) - [6]
MK-7 Human Serum Low, Med, High 7.0 - 11.1% (Intra-assay) 100.6 - 106.7% [10]
MK-7 Human Serum Low, Med, High 7.2 - 13.2% (Inter-assay) - [10]

| MK-7 | Human Serum | - | - | 86 - 110% |[7] |

Visualized Workflow and Biological Pathway

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample acquisition to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Receipt (Serum / Supplement) B Spike Internal Standard (MK-7-d7) A->B C Protein Precipitation & Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E LC Separation (Isomer Resolution) D->E F MS/MS Detection (MRM Mode) E->F G Peak Integration & Calibration F->G H Concentration Calculation (Isomer Quantification) G->H I Quantitative Report H->I Final Report

Caption: Workflow for LC-MS/MS analysis of MK-7 isomers.

MK-7 Signaling Pathway

MK-7 is a critical cofactor for the post-translational modification of Vitamin K-Dependent Proteins (VKDPs), which is essential for calcium homeostasis.[13]

G cluster_proteins Vitamin K-Dependent Proteins (VKDPs) cluster_outcomes Physiological Outcomes MK7 MK-7 (Cofactor) GGCX γ-Glutamyl Carboxylase (Enzyme) MK7->GGCX activates cOC Active Osteocalcin (cOC with Gla) GGCX->cOC Carboxylation cMGP Active MGP (cMGP with Gla) GGCX->cMGP Carboxylation ucOC Inactive Osteocalcin (ucOC with Glu) ucOC->GGCX ucMGP Inactive MGP (ucMGP with Glu) ucMGP->GGCX Bone Bone Mineralization cOC->Bone Binds Ca2+ for Vessels Inhibition of Vascular Calcification cMGP->Vessels Prevents Ca2+ deposition

Caption: Role of MK-7 in the carboxylation of key proteins.

References

Application Notes and Protocols: Menaquinone-7 Extraction from Fermented Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (MK-7), a highly bioavailable form of vitamin K2, is a crucial nutrient for bone and cardiovascular health.[1][2] Predominantly produced through bacterial fermentation, MK-7 is abundant in certain fermented foods, with natto, a traditional Japanese dish of fermented soybeans, being the most prominent source.[1][3] The extraction and purification of MK-7 from these fermented matrices are critical steps for its use in research, dietary supplements, and pharmaceutical applications. These application notes provide detailed protocols for the extraction of MK-7 from fermented foods, focusing on solvent-based methods, and present quantitative data to aid in the selection and optimization of extraction techniques.

Data Presentation: Quantitative Analysis of MK-7 in Fermented Foods

The concentration of Menaquinone-7 can vary significantly depending on the fermentation substrate and the specific bacterial strains used. The following table summarizes the reported MK-7 content in various fermented food products.

Fermented Food ProductMicroorganismMK-7 Content (µ g/100 g)Reference
Natto (Fermented Soybeans)Bacillus subtilis natto800 - 1000[1]
NattoBacillus subtilis natto902[3]
Mung Beans (fermented)Bacillus subtilis var. natto891.94 ± 55.49[4]
Peas (fermented)Bacillus subtilis var. natto673.22 ± 45.07[4]
Sunflower Seeds (fermented)Bacillus subtilis var. natto1080.18 ± 55.11[4][5]
Field Beans (fermented)Bacillus subtilis var. natto246.75 ± 15.27[4]
White Lupine (fermented)Bacillus subtilis var. natto289.44 ± 20.45[4]
Green Lentils (fermented)Bacillus subtilis var. natto278.11 ± 18.33[4]
Maize (fermented)Bacillus subtilis var. natto154.17 ± 9.34[4]
CheonggukjangBacillus amyloliquefaciens1247[6]
Kimchi-42[3]
Kefir (with grain)Mixed cultures4.82[7]
Kefir (commercial starter)Mixed cultures5[3]
Sauerkraut-0.2[3]

Experimental Protocols

Two primary methods for the extraction of MK-7 from fermented foods are detailed below: a widely used solvent extraction method and a thermo-acidic extraction method.

Protocol 1: Solvent Extraction using 2-Propanol and n-Hexane

This protocol is a common and effective method for extracting MK-7 from fermented food matrices.[1][4][8]

1. Materials and Reagents:

  • Fermented food sample (e.g., natto, fermented seeds)

  • 2-Propanol (analytical grade)

  • n-Hexane (analytical grade)

  • Mortar and pestle or food processor

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Acetonitrile (B52724) (HPLC grade) for final sample reconstitution

  • 0.45 µm membrane filters

2. Procedure:

  • Sample Preparation: Weigh 5 g of the fermented food sample. If the sample is solid, grind it into a fine powder using a mortar and pestle or a food processor to increase the surface area for extraction.[4]

  • Solvent Addition: Transfer the ground sample to a 50 mL centrifuge tube. Add 15 mL of a 2-propanol and n-hexane mixture. The ratio of 2-propanol to n-hexane can vary, with common ratios being 1:2 (v/v) or 2:1 (v/v).[1][4]

  • Extraction: Vigorously shake the mixture for 10 minutes using a vortex mixer to ensure thorough mixing and extraction of MK-7 into the organic solvent phase.[9]

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the solid material from the liquid extract.[1][8]

  • Collection of Supernatant: Carefully collect the supernatant (the upper organic layer containing the extracted MK-7).

  • Solvent Evaporation: Evaporate the collected supernatant to dryness under a vacuum using a rotary evaporator or a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried extract in a known volume of acetonitrile (e.g., 1 mL) for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

  • Filtration: Filter the reconstituted sample through a 0.45 µm membrane filter before injecting it into the HPLC system to remove any particulate matter.

Protocol 2: Thermo-Acidic Extraction

This method utilizes heat and acid to lyse the bacterial cells, which can improve the extraction of intracellular MK-7.[10]

1. Materials and Reagents:

  • Fermentation broth or fermented food sample

  • Ethanol (B145695) (analytical grade)

  • Sulfuric acid (H₂SO₄), 5% solution

  • Ultrasonic bath

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • HPLC vials

2. Procedure:

  • Sample Preparation: If using a solid fermented food, homogenize 1 g of the sample in a suitable liquid medium. For fermentation broths, use an appropriate volume directly.

  • Cell Lysis and Extraction: To the sample in a centrifuge tube, add ethanol and 5% sulfuric acid. A suggested approach is to add H₂SO₄ for cell lysis followed by ethanol as the extraction solvent.[10]

  • Sonication: Place the centrifuge tube in an ultrasonic bath at 70°C for 15 minutes. This combination of heat and sonication enhances the disruption of bacterial cells and the extraction of MK-7.[10]

  • Centrifugation: Centrifuge the sample to pellet the cell debris and other solid materials.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted MK-7 to a clean tube or an HPLC vial.

  • Analysis: The extract is now ready for direct analysis by HPLC.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the described MK-7 extraction protocols.

Solvent_Extraction_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_finish Post-Extraction start Fermented Food Sample grind Grind Sample start->grind add_solvent Add 2-Propanol & n-Hexane grind->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate Solvent collect_supernatant->evaporate reconstitute Reconstitute in Acetonitrile evaporate->reconstitute filter Filter reconstitute->filter hplc HPLC Analysis filter->hplc

Caption: Workflow for Solvent Extraction of Menaquinone-7.

Thermo_Acidic_Extraction_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_finish Analysis start Fermentation Broth/Homogenate add_reagents Add Ethanol & 5% H₂SO₄ start->add_reagents sonicate Sonicate at 70°C add_reagents->sonicate centrifuge Centrifuge sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc HPLC Analysis collect_supernatant->hplc

Caption: Workflow for Thermo-Acidic Extraction of Menaquinone-7.

Concluding Remarks

The choice of extraction method for Menaquinone-7 from fermented foods depends on several factors, including the nature of the starting material, the desired purity of the final extract, and the available laboratory equipment. The solvent extraction protocol using 2-propanol and n-hexane is a robust and widely applicable method. For applications requiring enhanced extraction from cellular components, the thermo-acidic method offers a viable alternative. Subsequent purification steps, such as solid-phase extraction or crystallization, may be necessary to achieve high-purity MK-7 for pharmaceutical applications.[11][12] The final determination of MK-7 concentration is typically performed using HPLC with UV detection.[4][8][9]

References

Synthesis of All-trans Menaquinone-7 for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (B21479) (MK-7), a member of the vitamin K2 family, is a vital nutrient recognized for its significant roles in bone metabolism and cardiovascular health. It functions as a cofactor for the γ-glutamylation of specific proteins, thereby modulating processes such as bone mineralization and the inhibition of vascular calcification.[1][2] The biological activity of menaquinone-7 is attributed exclusively to its all-trans isomeric form.[3] Consequently, the stereoselective synthesis of all-trans MK-7 is of paramount importance for research and therapeutic applications.

This document provides detailed protocols for the chemical synthesis of all-trans menaquinone-7, based on a convergent "1+6" strategy.[4] Additionally, it outlines methods for the purification and analytical characterization of the final product and describes key signaling pathways influenced by MK-7.

Chemical Synthesis of All-trans Menaquinone-7

A practical and stereoselective synthesis of all-trans MK-7 can be achieved through a convergent strategy involving the coupling of two key fragments: a menadione (B1676200) monoprenyl derivative and an all-trans hexaprenyl bromide. This is followed by desulfonation and oxidation to yield the final product.[4][5]

Synthetic Strategy Overview

The overall synthetic workflow is depicted below.

Caption: Convergent synthesis workflow for all-trans Menaquinone-7.

Experimental Protocols

1. Condensation of Menadione Monoprenyl Derivative with Hexaprenyl Bromide

This initial step involves the coupling of the two primary building blocks to form the carbon skeleton of menaquinone-7.

  • Materials:

    • Menadione monoprenyl derivative

    • All-trans hexaprenyl bromide

    • Anhydrous solvent (e.g., Tetrahydrofuran)

    • Base (e.g., butyllithium (B86547) or phenyllithium)

  • Procedure:

    • Dissolve the menadione monoprenyl derivative in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature, typically between -78°C and 20°C.

    • Slowly add the base to the solution to generate the carbanion.

    • Add the all-trans hexaprenyl bromide to the reaction mixture.

    • Allow the reaction to proceed until completion, monitoring by a suitable technique such as Thin Layer Chromatography (TLC).

    • Quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).

    • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

    • The crude product may be purified by column chromatography.

2. Palladium-Catalyzed Desulfonation

This step removes the sulfonyl group, which acts as a control element in the initial coupling reaction.

  • Materials:

    • Coupled product from the previous step

    • Palladium catalyst (e.g., Pd(dppe)Cl₂)

    • Reducing agent (e.g., Lithium triethylborohydride - LiEt₃BH)

    • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Procedure:

    • Dissolve the coupled product in the anhydrous solvent under an inert atmosphere.

    • Add the palladium catalyst to the solution.

    • Slowly add the reducing agent to the reaction mixture at a controlled temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, work up the reaction mixture by adding water, methanol (B129727), and an aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., toluene), wash, dry, and concentrate the organic phase.

3. Oxidation of the Hydroquinone (B1673460) Moiety

The final step involves the oxidation of the hydroquinone intermediate to the active quinone form of MK-7.

  • Materials:

    • Hydroquinone intermediate from the desulfonation step

    • Oxidizing agent (e.g., Ammonium cerium(IV) nitrate (B79036) - CAN)

    • Solvent system (e.g., acetonitrile/water)

  • Procedure:

    • Dissolve the hydroquinone intermediate in the solvent system.

    • Add the oxidizing agent to the solution and stir vigorously.

    • The reaction is typically rapid and can be monitored by a color change to yellow.

    • Upon completion, extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry and concentrate it.

    • The crude all-trans menaquinone-7 can be purified by crystallization from a suitable solvent system like ethanol (B145695) and ethyl acetate (B1210297) to yield a yellow powder.[4]

Quantitative Data Summary
Reaction StepReagents and ConditionsYield (%)Purity (%)
CondensationMenadione monoprenyl derivative, all-trans hexaprenyl bromide, base82-
DesulfonationPd(dppe)Cl₂, LiEt₃BH78-
OxidationAmmonium cerium(IV) nitrate (CAN)7299.9 (after crystallization)

Analytical Characterization

The purity and isomeric identity of the synthesized all-trans menaquinone-7 are critical and can be determined using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Protocol
  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A C30 reverse-phase column is recommended for optimal separation of cis/trans isomers.

  • Mobile Phase: A gradient of methanol and water is commonly used.

  • Detection Wavelength: 268 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized MK-7 in a suitable solvent (e.g., ethanol) to a known concentration.

  • Procedure:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the sample solution.

    • Run the gradient program to elute the components.

    • Identify the all-trans MK-7 peak by comparing its retention time with that of a certified reference standard.

    • Quantify the purity by calculating the peak area percentage of the all-trans MK-7 peak relative to the total peak area.

Biological Activity and Signaling Pathways

All-trans menaquinone-7 plays a crucial role in the carboxylation of vitamin K-dependent proteins, which is essential for their biological function. Two of the most well-characterized pathways involve osteocalcin (B1147995) in bone and matrix Gla protein (MGP) in the vasculature.[2]

Signaling Pathway in Bone Metabolism

In bone, MK-7 is a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which converts undercarboxylated osteocalcin (ucOC) to its carboxylated form (cOC). cOC has a high affinity for calcium ions and is integral to the process of bone mineralization.[2]

G cluster_bone Role of All-trans MK-7 in Bone Metabolism MK7 All-trans Menaquinone-7 GGCX γ-glutamyl carboxylase (GGCX) MK7->GGCX Cofactor ucOC Undercarboxylated Osteocalcin (ucOC) GGCX->ucOC Activates cOC Carboxylated Osteocalcin (cOC) ucOC->cOC Carboxylation Ca Calcium Ions cOC->Ca Binds Bone Bone Mineralization Ca->Bone

Caption: MK-7 mediated carboxylation of osteocalcin in bone.

Signaling Pathway in Vascular Health

In the vasculature, MK-7 facilitates the carboxylation of Matrix Gla Protein (MGP), converting it from its undercarboxylated state (ucMGP) to carboxylated MGP (cMGP). cMGP is a potent inhibitor of vascular calcification.[6][7]

G cluster_vascular Role of All-trans MK-7 in Vascular Health MK7_v All-trans Menaquinone-7 GGCX_v γ-glutamyl carboxylase (GGCX) MK7_v->GGCX_v Cofactor ucMGP Undercarboxylated Matrix Gla Protein (ucMGP) GGCX_v->ucMGP Activates cMGP Carboxylated Matrix Gla Protein (cMGP) ucMGP->cMGP Carboxylation Calcification Vascular Calcification cMGP->Calcification Inhibits

Caption: MK-7 mediated inhibition of vascular calcification.

Conclusion

The synthetic route and analytical protocols detailed in this document provide a comprehensive guide for the production and characterization of high-purity all-trans menaquinone-7 for research purposes. A thorough understanding of its synthesis and biological functions is crucial for advancing studies into its therapeutic potential in bone and cardiovascular diseases.

References

Application Notes and Protocols: Investigating the Effects of Menaquinone-7 (MK-7) on Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro cell culture techniques to study the effects of Menaquinone-7 (MK-7), a form of vitamin K2, on vascular smooth muscle cells (SMCs). The following protocols detail methodologies for cell culture, induction of pathological conditions like calcification, and subsequent analysis of MK-7's impact on cellular processes.

Introduction

Vascular calcification, the deposition of calcium phosphate (B84403) crystals in blood vessels, is a significant contributor to cardiovascular disease. Vascular smooth muscle cells play a central role in this process, undergoing an osteogenic transdifferentiation. Menaquinone-7 (MK-7) has emerged as a potential inhibitor of vascular calcification.[1][2][3][4] It is known to be a cofactor for the carboxylation of Matrix Gla Protein (MGP), a potent inhibitor of calcification.[5][6] Studies suggest that MK-7 may also exert its effects through non-canonical pathways, including reducing oxidative stress and modulating anti-apoptotic signaling.[1][2][7] These protocols provide a framework for investigating the cellular and molecular mechanisms of MK-7 in a controlled laboratory setting.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize representative quantitative data that can be expected from the described experimental protocols. These values are illustrative and will vary based on specific experimental conditions and cell lines used.

Table 1: Effect of MK-7 on Vascular Smooth Muscle Cell Calcification

Treatment GroupCalcium Deposition (μg/mg protein)Alizarin Red S Staining Intensity (Relative to Control)
Control (Untreated)1.5 ± 0.31.00
Calcification Medium25.8 ± 4.28.50 ± 1.10
Calcification Medium + MK-7 (10 µM)12.3 ± 2.13.20 ± 0.45
Calcification Medium + Warfarin (10 µM)35.1 ± 5.511.70 ± 1.50

Table 2: Effect of MK-7 on Protein Expression in Calcifying Vascular Smooth Muscle Cells

Treatment GroupRelative Gas6 Expression (Normalized to β-actin)Relative p-Akt/Akt Ratio (Normalized to β-actin)Relative Bcl2 Expression (Normalized to β-actin)
Control (Untreated)1.001.001.00
Calcification Medium0.45 ± 0.080.38 ± 0.070.52 ± 0.09
Calcification Medium + MK-7 (10 µM)0.85 ± 0.120.79 ± 0.110.91 ± 0.13

Experimental Protocols

Protocol 1: Culture of Vascular Smooth Muscle Cells (VSMCs)

This protocol outlines the general procedure for culturing primary human or bovine aortic smooth muscle cells.

Materials:

  • Primary Human Coronary Artery Smooth Muscle Cells (HCASMC) or Bovine Aortic Smooth Muscle Cells (BASMC)

  • Smooth Muscle Cell Growth Medium (e.g., Medium 231 with Smooth Muscle Growth Supplement)[8]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Cell Thawing and Seeding: Thaw cryopreserved VSMCs rapidly in a 37°C water bath. Transfer cells to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to remove cryoprotectant. Resuspend the cell pellet in fresh complete growth medium and seed into a T75 flask.

  • Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for seeding into new flasks or experimental plates.

Protocol 2: Induction and Inhibition of VSMC Calcification

This protocol describes how to induce calcification in cultured VSMCs and test the inhibitory effect of MK-7.

Materials:

  • Cultured VSMCs (from Protocol 1)

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • β-glycerophosphate

  • L-ascorbic acid

  • Dexamethasone (optional)[9]

  • Menaquinone-7 (MK-7) stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

  • Vehicle control (same solvent as MK-7)

Procedure:

  • Cell Seeding: Seed VSMCs into multi-well plates at a density that allows them to reach confluency before the start of the calcification induction.

  • Induction of Calcification: Once confluent, switch the growth medium to calcification medium. There are several formulations for calcification medium. A common one consists of DMEM supplemented with 10-15% FBS, 10 mM β-glycerophosphate, and 50 µg/mL L-ascorbic acid.[9][10] Some protocols also include 10 nM dexamethasone.[9]

  • MK-7 Treatment: For the experimental group, add MK-7 to the calcification medium at the desired final concentration (e.g., 1-10 µM). For the control group, add an equivalent volume of the vehicle.

  • Incubation: Incubate the cells in the calcification medium with or without MK-7 for 7-14 days, changing the medium every 2-3 days.

Protocol 3: Quantification of Calcification

This protocol provides two methods to assess the extent of calcification in the cell cultures.

A. Alizarin Red S Staining:

Materials:

  • Calcified VSMC cultures (from Protocol 2)

  • 4% Paraformaldehyde (PFA) or 10% Formalin

  • Alizarin Red S solution (2%, pH 4.2)

  • Distilled water

Procedure:

  • Fixation: Wash the cell layers with PBS and fix with 4% PFA or 10% formalin for 15-30 minutes at room temperature.

  • Staining: Wash the fixed cells with distilled water and stain with 2% Alizarin Red S solution for 5-10 minutes.

  • Washing and Visualization: Aspirate the staining solution and wash the plates several times with distilled water to remove excess stain. Visualize the calcium deposits, which will appear as red-orange nodules, using a microscope.

B. Calcium Quantification Assay (o-cresolphthalein complexone method):

Materials:

  • Calcified VSMC cultures (from Protocol 2)

  • 0.6 N HCl

  • Calcium colorimetric assay kit (o-cresolphthalein complexone method)

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Decalcification: After washing the cell layer with PBS, decalcify the mineral deposits by incubating with 0.6 N HCl overnight at 4°C.

  • Calcium Measurement: Collect the HCl supernatant and measure the calcium concentration using a calcium colorimetric assay kit according to the manufacturer's instructions.

  • Protein Quantification: Lyse the remaining cells in the wells with a suitable lysis buffer and determine the total protein content using a protein assay kit.

  • Normalization: Normalize the calcium content to the total protein content for each well.

Protocol 4: Western Blot Analysis of Protein Expression

This protocol is for analyzing the expression of key proteins involved in the MK-7 signaling pathway.[11][12][13][14]

Materials:

  • Treated VSMC cultures

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Gas6, anti-Axl, anti-p-Akt, anti-Akt, anti-Bcl2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

G cluster_0 Cell Culture and Treatment start Culture Vascular Smooth Muscle Cells induce Induce Calcification (β-glycerophosphate + Ascorbic Acid) start->induce treat Treat with MK-7 or Vehicle induce->treat incubate Incubate for 7-14 Days treat->incubate calc_assay Calcification Assays (Alizarin Red S, Calcium Quantification) incubate->calc_assay western Western Blot Analysis (Gas6, p-Akt, Bcl2) incubate->western prolif_mig Proliferation & Migration Assays (Optional) incubate->prolif_mig

Caption: Experimental workflow for studying MK-7 effects on VSMC calcification.

G cluster_0 MK-7 Signaling Pathway MK7 MK-7 Gas6 Gas6 Expression MK7->Gas6 Restores Axl Axl Receptor Gas6->Axl Activates Akt Akt Phosphorylation (p-Akt) Axl->Akt Bcl2 Bcl2 Expression Akt->Bcl2 Calcification Vascular Calcification Akt->Calcification Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Apoptosis->Calcification Promotes

Caption: The Gas6/Axl/Akt anti-apoptotic pathway modulated by MK-7 in VSMCs.

References

Application Notes and Protocols for Investigating Menaquinone-7 in Animal Models of Osteoporosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models, particularly the ovariectomized (OVX) rat model, to investigate the efficacy of Menaquinone-7 (B21479) (MK-7) in the prevention and treatment of osteoporosis.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Postmenopausal osteoporosis, resulting from estrogen deficiency, is the most common form of the disease. Animal models are crucial for understanding the pathophysiology of osteoporosis and for the preclinical evaluation of new therapeutic agents. The ovariectomized (OVX) rat is a widely accepted and utilized model as it mimics the estrogen deficiency and subsequent bone loss seen in postmenopausal women.[1][2][3][4][5]

Menaquinone-7 (MK-7), a subtype of vitamin K2, has garnered significant interest for its potential role in bone health. It is known to be a cofactor for the enzyme γ-glutamyl carboxylase, which is responsible for the carboxylation of osteocalcin (B1147995), a key protein in bone mineralization.[6][7] Investigating the effects of MK-7 in a controlled preclinical setting is essential to elucidate its mechanisms of action and therapeutic potential.

Animal Model: The Ovariectomized (OVX) Rat

The OVX rat model is the gold standard for studying postmenopausal osteoporosis. The bilateral removal of the ovaries induces a rapid loss of estrogen, leading to an imbalance in bone remodeling with increased bone resorption relative to formation. This results in a significant decrease in bone mineral density (BMD) and deterioration of bone microarchitecture, closely resembling the human condition.[1][2][3]

Key Features of the OVX Rat Model:

  • Mimics Estrogen Deficiency: Replicates the hormonal changes of menopause.[2][5]

  • Predictable Bone Loss: Shows consistent and measurable bone loss, particularly in the trabecular bone of the long bones and vertebrae.[1][3]

  • Validated for Therapeutic Testing: Widely used to screen and evaluate the efficacy of anti-osteoporotic compounds.[4]

Experimental Design and Workflow

A typical experimental design to investigate the effects of MK-7 in an OVX rat model involves several key stages, from animal selection and surgery to endpoint analysis.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_endpoints Endpoint Analysis Details animal_selection Animal Selection (e.g., 6-month-old female Sprague-Dawley or Wistar rats) acclimatization Acclimatization (1-2 weeks) animal_selection->acclimatization randomization Randomization into Groups (e.g., SHAM, OVX, OVX+MK-7) acclimatization->randomization surgery Surgical Procedure (Ovariectomy or Sham Surgery) randomization->surgery recovery Post-operative Recovery (1-2 weeks) surgery->recovery treatment MK-7 Administration (e.g., Daily Oral Gavage for 8-12 weeks) recovery->treatment data_collection In-life Data Collection (Body weight, food intake) euthanasia Euthanasia and Sample Collection (Blood, Femur, Tibia) data_collection->euthanasia analysis Endpoint Analysis euthanasia->analysis bmd Bone Mineral Density (DEXA) analysis->bmd biomechanics Biomechanical Testing (e.g., Three-point bending) analysis->biomechanics biomarkers Serum Biomarkers (e.g., Osteocalcin, CTX-I) analysis->biomarkers histomorphometry Bone Histomorphometry analysis->histomorphometry

Caption: Experimental workflow for investigating MK-7 in an OVX rat model.

Signaling Pathway of Menaquinone-7 in Bone Metabolism

MK-7's primary role in bone metabolism is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) residues on vitamin K-dependent proteins, such as osteocalcin. Carboxylated osteocalcin (Gla-OC) has a higher binding affinity for calcium ions and hydroxyapatite, the mineral component of bone. This facilitates the incorporation of calcium into the bone matrix, contributing to bone mineralization and strength.

mk7_signaling_pathway cluster_osteoblast Inside Osteoblast MK7 Menaquinone-7 (MK-7) GGCX γ-glutamyl carboxylase (GGCX) MK7->GGCX activates Gla_OC Carboxylated Osteocalcin (Gla-OC) GGCX->Gla_OC catalyzes carboxylation Glu_OC Undercarboxylated Osteocalcin (Glu-OC) Glu_OC->GGCX Calcium Calcium Binding & Hydroxyapatite Integration Gla_OC->Calcium promotes BoneMatrix Bone Matrix Mineralization Calcium->BoneMatrix leads to

Caption: Role of MK-7 in the carboxylation of osteocalcin for bone mineralization.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of MK-7 in ovariectomized rat models.

Table 1: Effects of Menaquinone-7 on Bone Mineral Density (BMD) in OVX Rats

Study ReferenceRat StrainDuration of TreatmentMK-7 DosageFemoral BMD Change vs. OVX Control
Study ASprague-Dawley8 weeks8 µ g/day +47.6%[8]
Study BWistar77 days37.6 µ g/100g dietSignificantly prevented decrease[2]
Study CFischer8 weeks31 mg/kg/dayInhibited OVX-induced decrease[9]

Table 2: Effects of Menaquinone-7 on Bone Strength and Biomarkers in OVX Rats

Study ReferenceRat StrainDuration of TreatmentMK-7 DosageKey Findings
Study ASprague-Dawley8 weeks8 µ g/day Increased trabecular number.[8]
Study BWistar24 days18.1 mg/100g dietPrevented decrease in femoral dry weight and calcium content.[2]
Study CFischer9 weeks31 mg/kg/dayImproved calcium balance.[9]
Study DN/AN/AN/AIncreased serum γ-carboxylated osteocalcin concentration.[10][11]

Detailed Experimental Protocols

Protocol 1: Ovariectomy in Rats

This protocol describes the bilateral ovariectomy procedure to induce an osteoporotic model.[1][2][5]

Materials:

  • Female Sprague-Dawley or Wistar rats (6 months old)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture material (absorbable and non-absorbable)

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile drapes and gauze

  • Heating pad

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol (e.g., intraperitoneal injection of Ketamine at 50-80 mg/kg and Xylazine at 10 mg/kg).[5] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the fur on the dorsal aspect of the rat, over the lumbar region. Cleanse the surgical area with an antiseptic solution. Place the rat in a prone position on a sterile drape over a heating pad to maintain body temperature.

  • Incision: Make a single midline dorsal skin incision of approximately 1-2 cm in the lumbar region.[5]

  • Locating the Ovaries: Bluntly dissect the subcutaneous tissue and underlying muscle to expose the peritoneal cavity. The ovaries are located in a fat pad caudal to the kidneys.[5]

  • Ovary Removal: Gently exteriorize one ovary and the associated uterine horn. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Excise the ovary. Repeat the procedure for the contralateral ovary.

  • Closure: Close the muscle layer with absorbable sutures and the skin incision with non-absorbable sutures or surgical clips.

  • Sham Surgery: For the sham control group, perform the same surgical procedure, but gently manipulate the ovaries without excising them.

  • Post-operative Care: Administer analgesics as required. Monitor the animals for signs of pain, infection, and normal recovery of food and water intake. Allow a recovery period of 1-2 weeks before starting the treatment.

Protocol 2: Preparation and Administration of Menaquinone-7

This protocol details the preparation and oral administration of MK-7.

Materials:

  • Menaquinone-7 (MK-7) powder

  • Vehicle (e.g., corn oil, propylene (B89431) glycol)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation of Dosing Solution: Prepare the MK-7 solution fresh daily. Weigh the required amount of MK-7 powder. Suspend or dissolve the MK-7 in the chosen vehicle (e.g., corn oil) to the desired concentration.[12] A common vehicle composition can be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[13] Use a vortex mixer or sonicator to ensure a homogenous suspension.

  • Dosage Calculation: Calculate the volume of the dosing solution to be administered to each rat based on its most recent body weight and the target dosage.

  • Oral Gavage Administration: Gently restrain the rat. Insert the gavage needle over the tongue into the esophagus. Administer the calculated volume of the MK-7 suspension slowly.[12]

  • Control Groups: Administer the vehicle alone to the SHAM and OVX control groups.

  • Frequency and Duration: Administer the treatment daily for the duration of the study (e.g., 8-12 weeks).

Protocol 3: Bone Mineral Density (BMD) Measurement by DEXA

This protocol outlines the procedure for measuring BMD using Dual-Energy X-ray Absorptiometry (DEXA).[11][14][15][16][17]

Materials:

  • DEXA scanner with small animal software

  • Anesthesia (as in Protocol 1)

  • Positioning aids

Procedure:

  • Anesthesia: Anesthetize the rat to prevent movement during the scan.

  • Positioning: Place the rat in a prone position on the scanning table. Ensure consistent positioning for all scans, particularly for regional analyses of the femur and lumbar spine.

  • Scanning: Perform the scan according to the manufacturer's instructions for the small animal software.

  • Analysis: Use the software to define the region of interest (ROI), such as the total body, femur, or lumbar vertebrae. The software will calculate the bone mineral content (BMC in grams) and the bone area (cm²), from which the BMD (g/cm²) is derived.

  • Data Recording: Record the BMD values for each ROI for all animals.

Protocol 4: Serum Osteocalcin Measurement by ELISA

This protocol describes the quantification of serum osteocalcin, a biomarker of bone formation, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6][8][9][10]

Materials:

  • Rat Osteocalcin ELISA kit (commercially available)

  • Blood collection tubes

  • Centrifuge

  • Microplate reader

  • Pipettes and tips

Procedure:

  • Sample Collection and Preparation: At the end of the study, collect blood via cardiac puncture from anesthetized rats. Allow the blood to clot at room temperature and then centrifuge at 1000 x g for 20 minutes to separate the serum.[9] Store the serum at -80°C until analysis.

  • ELISA Assay: Perform the ELISA according to the manufacturer's protocol. This typically involves the following steps:

    • Prepare standards and samples (serum may require dilution).[7]

    • Add standards and samples to the antibody-coated microplate wells and incubate.

    • Wash the wells to remove unbound substances.

    • Add a biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Wash the wells.

    • Add a substrate solution and incubate to allow color development.

    • Add a stop solution to terminate the reaction.

  • Data Analysis: Measure the optical density at the appropriate wavelength using a microplate reader. Generate a standard curve by plotting the optical density versus the concentration of the standards. Use the standard curve to determine the concentration of osteocalcin in the samples.

Protocol 5: Bone Histomorphometry

This protocol provides a general outline for the histological processing and analysis of bone tissue.[18][19][20][21][22]

Materials:

  • Fixative (e.g., 4% buffered formalin)

  • Decalcifying agent (e.g., 10% EDTA)

  • Ethanol series for dehydration

  • Embedding medium (e.g., paraffin (B1166041) or methylmethacrylate)

  • Microtome

  • Stains (e.g., Hematoxylin and Eosin - H&E, Toluidine Blue)

  • Microscope with image analysis software

Procedure:

  • Sample Collection and Fixation: Dissect the femur or tibia and fix in 4% buffered formalin.

  • Decalcification (for paraffin embedding): Decalcify the bones in 10% EDTA for several weeks.[19]

  • Processing and Embedding: Dehydrate the specimens through a graded series of ethanol, clear, and embed in paraffin wax. For undecalcified bone, embed in methylmethacrylate.

  • Sectioning: Cut longitudinal sections of the bone (e.g., 5-8 µm thick) using a microtome.

  • Staining: Stain the sections with H&E for general morphology or other specific stains (e.g., Toluidine Blue for osteoid) to visualize different bone structures and cells.[19]

  • Analysis: Using a microscope and image analysis software, quantify histomorphometric parameters in a defined region of interest (e.g., the proximal tibial metaphysis). Key parameters include:

    • Bone Volume/Total Volume (BV/TV): A measure of trabecular bone mass.

    • Trabecular Thickness (Tb.Th): The average thickness of trabeculae.

    • Trabecular Number (Tb.N): The number of trabeculae per unit length.

    • Trabecular Separation (Tb.Sp): The average distance between trabeculae.

Conclusion

The ovariectomized rat model is a robust and reliable tool for investigating the effects of Menaquinone-7 on postmenopausal osteoporosis. By following these detailed protocols, researchers can effectively evaluate the potential of MK-7 to prevent bone loss, improve bone quality, and elucidate its underlying mechanisms of action. Consistent application of these standardized methods will contribute to the generation of high-quality, reproducible data, which is essential for the development of new therapeutic strategies for osteoporosis.

References

Application Notes and Protocols for Menaquinone-7 (MK-7) Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (MK-7), a member of the vitamin K2 family, has garnered significant interest for its role in bone and cardiovascular health.[1][2][3] It is a common ingredient in dietary supplements, often in combination with minerals like calcium and vitamin D3.[1][2] However, MK-7 is susceptible to degradation under various conditions, which can lead to a discrepancy between the labeled and actual content in finished products.[1][2][4] Factors influencing its stability include light, heat, alkaline pH, and the presence of certain excipients, particularly minerals.[1][5][6][7] The purity of the initial MK-7 raw material also plays a crucial role, with higher purity correlating to enhanced stability.[1][2][3][4]

These application notes provide a comprehensive overview of stability testing for various MK-7 formulations. They are intended to guide researchers, scientists, and drug development professionals in designing and executing robust stability studies to ensure the quality, efficacy, and shelf-life of products containing Menaquinone-7.

Factors Affecting Menaquinone-7 Stability

Several factors can influence the stability of MK-7 in different formulations:

  • Purity of Raw Material: The presence of impurities and cis-isomers in the MK-7 raw material can negatively impact its stability.[1][2] Formulations using highly purified all-trans MK-7 generally exhibit better stability.

  • Presence of Minerals: Co-formulation with minerals, particularly magnesium oxide and to a lesser extent calcium salts, can significantly promote the degradation of MK-7.[1][6][8][9] This is often attributed to the creation of an alkaline microenvironment.[7][9]

  • Light Exposure: MK-7 is highly sensitive to light, especially UV radiation, which can lead to rapid degradation and isomerization from the bioactive all-trans form to the less active cis-isomers.[5][10]

  • Temperature: While thermally stable to some extent, elevated temperatures, especially in accelerated stability studies, can increase the rate of degradation.[5][9]

  • pH: Alkaline conditions are particularly detrimental to MK-7 stability.[1][7]

  • Oxygen: While light is a more critical factor, exposure to atmospheric oxygen can also contribute to degradation over time.[5]

Data Presentation: Summary of Stability Data

The following tables summarize quantitative data from stability studies of Menaquinone-7 in various formulations under different storage conditions.

Table 1: Stability of Menaquinone-7 in the Presence of Different Excipients under Normal and Accelerated Conditions

MK-7 SourceExcipientStorage ConditionDurationRemaining MK-7 (%)Reference
FermentationCalcium Citrate25°C / 60% RH12 months>90%[1]
FermentationCalcium Carbonate25°C / 60% RH12 months>90%[1]
FermentationL-Arginine25°C / 60% RH12 months<90%[1]
FermentationMagnesium Oxide25°C / 60% RH12 monthsSignificantly <90%[1]
SyntheticCalcium Citrate40°C / 75% RH6 monthsSignificantly decreased[1]
SyntheticMagnesium Oxide40°C / 75% RH6 monthsSignificantly decreased[1]
UnprotectedCalcium25°C12 months60%[6][8]
UnprotectedCalcium40°C12 months29%[6][8]
UnprotectedMagnesium25°C12 months1%[6][8]
MicroencapsulatedCalcium25°C12 months96%[6][8]
MicroencapsulatedCalcium40°C12 months86%[6][8]
MicroencapsulatedMagnesium25°C12 months92%[6]
MicroencapsulatedMagnesium40°C12 months80%[6]

Table 2: Influence of Environmental Factors on Menaquinone-7 Stability

FactorConditionDurationRemaining all-trans MK-7 (%)Reference
LightAmbient Light3 days<1%[5]
LightUV Light< 3 daysUndetectable[5]
Temperature4°C (in dark, with oxygen)8 weeks~68%[5]
Temperature100°C (in dark, with oxygen)Not specifiedModerately stable[5]

Experimental Protocols

Protocol 1: Preparation of Formulations for Stability Testing

This protocol outlines the preparation of different MK-7 formulations for stability studies.

1.1. Materials:

  • Menaquinone-7 (all-trans, high purity)

  • Excipients (e.g., calcium carbonate, magnesium oxide, microcrystalline cellulose, vegetable oil)

  • Mortar and pestle or a suitable blender/mixer

  • Precision balance

  • Capsules (e.g., gelatin or HPMC) or tablet press

1.2. Procedure for Powder Formulations (e.g., for capsules or tablets):

  • Accurately weigh the required amount of MK-7 powder and the chosen excipients to achieve the desired final concentration (e.g., 100 µg/g).[2]

  • Geometrically mix the MK-7 powder with the excipients to ensure a homogenous blend. Start by mixing the MK-7 with an equal amount of excipient in a mortar and pestle or blender.

  • Gradually add the remaining excipients in portions, mixing thoroughly after each addition.

  • For encapsulated formulations, fill the blended powder into capsules of the desired size.

  • For tableted formulations, the blend may require the addition of binders, glidants, and lubricants before compression.

1.3. Procedure for Oil-Based Formulations:

  • Accurately weigh the required amount of MK-7.

  • Select a suitable vegetable oil (e.g., olive oil, sunflower oil).

  • Gently warm the oil to facilitate the dissolution of MK-7, if necessary. Avoid high temperatures.

  • Add the MK-7 to the oil and stir until completely dissolved. A magnetic stirrer can be used for this purpose.

  • If for encapsulation, fill the oil solution into soft gelatin capsules.

Protocol 2: Stability Study Design and Execution

This protocol describes the setup and execution of a stability study for MK-7 formulations.

2.1. Materials:

  • Prepared MK-7 formulations

  • Stability chambers with controlled temperature and relative humidity (RH)

  • Light-protective packaging (e.g., amber-colored bottles, opaque containers)

2.2. Procedure:

  • Package the prepared MK-7 formulations in the chosen primary packaging. For light sensitivity testing, some samples should be packaged in clear containers.

  • Place the packaged samples in stability chambers set to the desired conditions. Common conditions include:

    • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH[1][2][3]

    • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH[1][2][3]

  • Define the time points for sample analysis. For long-term studies, this could be 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, typical time points are 0, 1, 2, 3, and 6 months.[1]

  • At each time point, withdraw samples from the stability chambers and analyze for MK-7 content and purity using a validated analytical method, such as HPLC-UV.

Protocol 3: Quantification of Menaquinone-7 by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of MK-7 in various formulations. The method should be validated according to ICH guidelines.[11][12]

3.1. Materials and Equipment:

3.2. Sample Preparation:

  • Accurately weigh a portion of the formulation equivalent to a known amount of MK-7.

  • For solid formulations, add a suitable extraction solvent (e.g., a 2:1 v/v mixture of n-hexane and 2-propanol).[14]

  • For oil-based formulations, dissolve the sample in a suitable organic solvent like n-hexane.

  • Use an ultrasonic bath to facilitate the extraction of MK-7.[12]

  • Centrifuge the mixture to separate the solid excipients.[12]

  • Collect the supernatant containing the extracted MK-7.

  • Evaporate the solvent under a stream of nitrogen, if necessary, and reconstitute the residue in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

3.3. Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of methanol and ethanol or a gradient of water/methanol and acetonitrile.[12][15]

  • Flow Rate: 1.0 - 1.5 mL/min[12][15]

  • Detection Wavelength: 248 nm or 268 nm[15][16]

  • Column Temperature: 25°C - 35°C[12]

  • Injection Volume: 20 µL

3.4. Quantification:

  • Prepare a calibration curve using the MK-7 reference standard at different concentrations.

  • Inject the prepared samples and standards into the HPLC system.

  • Identify and quantify the all-trans MK-7 peak based on its retention time and comparison with the standard.

  • Calculate the concentration of MK-7 in the samples using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Study cluster_analysis Analysis prep_powder Powder Formulation (e.g., for capsules, tablets) storage Storage under Controlled Conditions (e.g., 25°C/60% RH, 40°C/75% RH) prep_powder->storage prep_oil Oil-Based Formulation (e.g., for softgels) prep_oil->storage sampling Sample Withdrawal at Pre-defined Timepoints storage->sampling extraction MK-7 Extraction sampling->extraction hplc HPLC Analysis extraction->hplc data Data Interpretation hplc->data end End data->end start Start start->prep_powder start->prep_oil

Caption: Experimental workflow for MK-7 stability testing.

degradation_pathway cluster_factors Degradation Factors light Light (UV) mk7 all-trans-Menaquinone-7 (Bioactive) light->mk7 alkaline Alkaline pH (e.g., from Minerals) alkaline->mk7 heat Heat heat->mk7 cis_isomers cis-Isomers of MK-7 (Less Active) mk7->cis_isomers Isomerization degradation_products Other Degradation Products mk7->degradation_products Degradation

Caption: Factors leading to MK-7 degradation.

References

Application Notes and Protocols for Measuring Uncarboxylated Osteocalcin Following MK-7 Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteocalcin (B1147995) is a vitamin K-dependent protein synthesized by osteoblasts and is a key marker of bone formation.[1] Its biological activity is dependent on the gamma-carboxylation of three glutamic acid (Glu) residues to form gamma-carboxyglutamic acid (Gla) residues.[2] This post-translational modification is essential for osteocalcin's ability to bind to the bone mineral matrix. The uncarboxylated or undercarboxylated form of osteocalcin (ucOC) has low affinity for the bone matrix and is released into circulation.[3] Emerging research has identified ucOC as a hormonally active molecule involved in glucose metabolism, insulin (B600854) sensitivity, and testosterone (B1683101) production.[2][4][5]

Vitamin K, particularly the long-chain menaquinone-7 (B21479) (MK-7), serves as an essential cofactor for the gamma-glutamyl carboxylase enzyme that catalyzes the carboxylation of osteocalcin.[6] Supplementation with MK-7 has been shown to improve vitamin K status, leading to a decrease in circulating ucOC levels and an increase in the ratio of carboxylated osteocalcin (cOC) to ucOC.[7][8] Therefore, the accurate measurement of ucOC is a critical biomarker for assessing vitamin K status and the efficacy of MK-7 supplementation in both research and clinical settings.

These application notes provide detailed protocols for the quantification of ucOC in serum and plasma samples following MK-7 supplementation, summarize key quantitative data from relevant studies, and illustrate the associated biochemical pathways and experimental workflows.

Data Presentation: Quantitative Effects of MK-7 Supplementation on Uncarboxylated Osteocalcin

The following tables summarize the results from clinical studies investigating the impact of MK-7 supplementation on circulating levels of uncarboxylated osteocalcin (ucOC).

Study Population MK-7 Dosage Duration Baseline ucOC Post-supplementation ucOC Percentage Change in ucOC Reference
Healthy Prepubertal Children45 µ g/day 8 weeks8.9 ± 3.0 ng/mL6.5 ± 2.0 ng/mL-27%[8]
Healthy Young Volunteers45 µ g/day 2 weeksNot specifiedStatistically significant decreaseNot specified[9]
Healthy Young Volunteers90 µ g/day 2 weeksNot specifiedStatistically significant decreaseNot specified[9]
Healthy Postmenopausal Women180 µ g/day 3 yearsNot specifiedStatistically significant decrease-51% ± 21%[10]
Hemodialysis Patients45 µ g/day 6 weeks41.5 ± 24.3 ng/mLStatistically significant decreaseNot specified[7]
Hemodialysis Patients135 µ g/day 6 weeks41.5 ± 24.3 ng/mLStatistically significant decreaseNot specified[7]
Hemodialysis Patients360 µ g/day 6 weeks41.5 ± 24.3 ng/mLStatistically significant decreaseNot specified[7]
Study Population MK-7 Dosage Duration Baseline cOC/ucOC Ratio Post-supplementation cOC/ucOC Ratio Percentage Change in cOC/ucOC Ratio Reference
Healthy Prepubertal Children45 µ g/day 8 weeks1.9 ± 0.83.0 ± 1.2+58%[8]
Healthy Postmenopausal Women100 mg/dayNot specifiedNot specifiedStatistically significant increaseNot specified[7]
Healthy Postmenopausal Women200 mg/dayNot specifiedNot specifiedStatistically significant increaseNot specified[7]

Experimental Protocols

The most widely used and reliable method for quantifying ucOC is the Enzyme-Linked Immunosorbent Assay (ELISA). This method utilizes specific antibodies that differentiate between the carboxylated and uncarboxylated forms of osteocalcin.

Protocol 1: Sample Collection and Preparation

Materials:

  • Vacutainer tubes with or without EDTA for plasma or serum collection, respectively.

  • Centrifuge

  • Microcentrifuge tubes

  • -80°C freezer

Procedure:

  • Blood Collection: Draw venous blood from participants after a minimum 10-hour fast.[11]

  • Serum Preparation: For serum, collect blood in tubes without anticoagulant. Allow the blood to clot at room temperature for at least 30 minutes but no longer than 1 hour.[12][13] Centrifuge at 1000 x g for 20 minutes at 2-8°C.[12] Carefully aspirate the supernatant (serum) and transfer to a clean microcentrifuge tube.

  • Plasma Preparation: For plasma, collect blood in tubes containing EDTA as an anticoagulant.[12] Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[12] Aspirate the supernatant (plasma) and transfer to a clean microcentrifuge tube.

  • Storage: Store serum or plasma samples at -80°C until analysis to ensure stability. Avoid repeated freeze-thaw cycles.[14]

Protocol 2: Quantification of Uncarboxylated Osteocalcin (ucOC) by ELISA

This protocol is a generalized procedure based on commercially available ucOC ELISA kits. It is crucial to follow the specific instructions provided with the chosen kit.

Materials:

  • Human ucOC ELISA Kit (e.g., from Takara Bio, Elabscience, or similar)[12][15][16]

  • Microplate reader capable of measuring absorbance at 450 nm[14]

  • Precision pipettes and tips

  • Deionized or distilled water

  • Wash bottle or automated microplate washer

  • Plate shaker (optional)

Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Prepare wash buffer, standards, and other reagents as per the kit manufacturer's instructions. Samples may require dilution to fall within the assay's detection range.[17]

Assay Procedure (Sandwich ELISA Principle):

  • Plate Preparation: Determine the number of wells required for standards, controls, and samples. It is recommended to run all in duplicate.

  • Sample/Standard Addition: Add 100 µL of each standard, control, and prepared sample to the appropriate wells of the microplate pre-coated with a capture antibody specific for human ucOC.[12]

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).[18]

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1x Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[18]

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody working solution to each well.[18]

  • Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at 37°C).[18]

  • Washing: Repeat the wash step as described in step 4.

  • Enzyme Conjugate Addition: Add 100 µL of Horseradish Peroxidase (HRP)-conjugated avidin (B1170675) (or streptavidin) working solution to each well.[17][18]

  • Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 30 minutes at 37°C).[18]

  • Washing: Repeat the wash step as described in step 4, but for 5 times.[14]

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well.[14]

  • Incubation: Cover the plate and incubate in the dark at 37°C for 15-30 minutes, or as specified, to allow for color development.[18]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[18]

  • Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.[12]

Data Analysis:

  • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

  • Use the standard curve to determine the concentration of ucOC in the samples.

  • Multiply the determined concentration by the sample dilution factor to obtain the final ucOC concentration.

Mandatory Visualizations

Vitamin K-Dependent Carboxylation of Osteocalcin

G Vitamin K Cycle and Osteocalcin Carboxylation cluster_0 Endoplasmic Reticulum cluster_1 Supplementation Glu_OC Osteocalcin (Glutamic Acid Residues) Gla_OC Carboxylated Osteocalcin (Gamma-Carboxyglutamic Acid) Glu_OC->Gla_OC Carboxylation GGCX Gamma-Glutamyl Carboxylase (GGCX) VK_hydroquinone Vitamin K Hydroquinone (KH2) GGCX->VK_hydroquinone VK_epoxide Vitamin K Epoxide (KO) VK_hydroquinone->VK_epoxide Oxidation VK_epoxide->VK_hydroquinone Reduction VKOR Vitamin K Epoxide Reductase (VKOR) VKOR->VK_epoxide MK7 Menaquinone-7 (MK-7) Supplementation MK7->VK_hydroquinone Increases Cofactor Availability

Caption: Vitamin K cycle and its role in osteocalcin carboxylation.

Experimental Workflow for ucOC Measurement

G Workflow for Measuring ucOC After MK-7 Supplementation cluster_elisa ELISA Procedure start Start: MK-7 Supplementation Study collection 1. Fasting Blood Sample Collection (Baseline and Post-Supplementation) start->collection processing 2. Serum/Plasma Separation (Centrifugation at 1000 x g) collection->processing storage 3. Sample Storage (-80°C) processing->storage elisa 4. ucOC Quantification (ELISA) storage->elisa analysis 5. Data Analysis (Standard Curve Interpolation) elisa->analysis add_sample Add Sample to Coated Plate add_detection_ab Add Biotinylated Detection Antibody add_sample->add_detection_ab add_enzyme Add HRP-Conjugate add_detection_ab->add_enzyme add_substrate Add TMB Substrate add_enzyme->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate end End: Determination of ucOC Levels analysis->end

References

Application Notes and Protocols for Menaquinone-7 in Anticoagulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (MK-7), a subtype of vitamin K2, is a vital cofactor in the biological activation of vitamin K-dependent proteins (VKDPs). While the initial premise of developing novel anticoagulants from MK-7 is counterintuitive to its known biological function, a comprehensive understanding of its mechanism is paramount for the development of next-generation anticoagulants, particularly those targeting the vitamin K cycle. These notes provide an in-depth overview of MK-7's role in coagulation, its interaction with existing anticoagulants, and detailed protocols for studying these effects.

Mechanism of Action: The Vitamin K Cycle and Coagulation

Menaquinone-7 is a critical cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on VKDPs. This carboxylation is essential for the calcium-binding capacity of these proteins, which is necessary for their biological activity.

The key VKDPs involved in coagulation include:

  • Pro-coagulant factors: Factors II (Prothrombin), VII, IX, and X.

  • Anti-coagulant proteins: Proteins C, S, and Z.

The vitamin K cycle is a metabolic pathway that recycles vitamin K epoxide back to its active, reduced form, which is required for the carboxylation reaction. Vitamin K antagonist (VKA) anticoagulants, such as warfarin, inhibit the enzyme vitamin K epoxide reductase (VKOR), thereby disrupting the cycle and preventing the activation of coagulation factors.

Vitamin K Cycle cluster_0 Vitamin K Cycle cluster_1 Coagulation Cascade VK_reduced Reduced Vitamin K (Hydroquinone) VK_epoxide Vitamin K Epoxide VK_reduced->VK_epoxide GGCX (Carboxylation of VKDPs) Procoagulants_inactive Inactive Pro-coagulants (Factors II, VII, IX, X with Glu) VK Vitamin K (Quinone) VK_epoxide->VK VKOR VK->VK_reduced VKOR / Quinone Reductases Procoagulants_active Active Pro-coagulants (Factors IIa, VIIa, IXa, Xa with Gla) Procoagulants_inactive->Procoagulants_active Carboxylation Fibrinogen Fibrinogen Procoagulants_active->Fibrinogen Activation Fibrin Fibrin (Clot) Fibrinogen->Fibrin MK7 Menaquinone-7 (MK-7) (Cofactor) MK7->VK_reduced Supports Warfarin Warfarin (VKA) (Inhibitor) Warfarin->VK_epoxide Inhibits In Vitro Coagulation Assay Workflow cluster_0 Sample Preparation cluster_1 Assay Procedures cluster_PT Prothrombin Time (PT) Assay cluster_aPTT Activated Partial Thromboplastin Time (aPTT) Assay Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Centrifugation Centrifugation (to obtain platelet-poor plasma) Blood_Collection->Centrifugation Plasma Platelet-Poor Plasma (PPP) Centrifugation->Plasma PT_Incubation Incubate PPP with Test Compound Plasma->PT_Incubation aPTT_Incubation Incubate PPP with Test Compound and Activator Plasma->aPTT_Incubation PT_Addition Add Thromboplastin and CaCl2 PT_Incubation->PT_Addition PT_Measurement Measure Time to Clot Formation PT_Addition->PT_Measurement aPTT_Addition Add CaCl2 aPTT_Incubation->aPTT_Addition aPTT_Measurement Measure Time to Clot Formation aPTT_Addition->aPTT_Measurement In Vivo Thrombosis Model Workflow cluster_0 Pre-treatment cluster_1 Thrombosis Induction and Monitoring cluster_2 Data Analysis Animal_Model Select Animal Model (e.g., Mouse) Compound_Admin Administer Test Compound (e.g., MK-7, Anticoagulant) or Vehicle Animal_Model->Compound_Admin Anesthesia Anesthetize Animal Compound_Admin->Anesthesia Vessel_Exposure Surgically Expose Blood Vessel (e.g., Carotid Artery, Mesenteric Vein) Anesthesia->Vessel_Exposure Injury_Induction Induce Vascular Injury (e.g., Ferric Chloride Application, Laser Injury) Vessel_Exposure->Injury_Induction Thrombus_Monitoring Monitor Thrombus Formation (Intravital Microscopy) Injury_Induction->Thrombus_Monitoring Time_to_Occlusion Measure Time to Vessel Occlusion Thrombus_Monitoring->Time_to_Occlusion Thrombus_Size Quantify Thrombus Size and Stability Thrombus_Monitoring->Thrombus_Size Blood_Sampling Collect Blood for Ex Vivo Analysis (PT, aPTT, Factor Activity) Thrombus_Monitoring->Blood_Sampling

Application Notes and Protocols: Menaquinone-7 as a Biomarker for Vitamin K Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K is a fat-soluble vitamin essential for various physiological processes, including blood coagulation, bone metabolism, and the inhibition of vascular calcification. The vitamin K family comprises phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2). Among the menaquinones, Menaquinone-7 (B21479) (MK-7) has emerged as a superior biomarker for vitamin K status due to its long half-life and high bioavailability, reflecting a more stable representation of vitamin K levels in extrahepatic tissues.[1][2][3]

These application notes provide a comprehensive guide to utilizing MK-7 as a biomarker. We will cover its clinical significance, comparative analysis with other vitamin K biomarkers, and detailed protocols for its quantification in biological samples.

Clinical Significance of Menaquinone-7

MK-7 is a crucial cofactor for the gamma-carboxylation of vitamin K-dependent proteins (VKDPs), such as osteocalcin (B1147995) in bones and matrix Gla protein (MGP) in the vasculature.[4][5] Inadequate vitamin K status leads to undercarboxylated, inactive forms of these proteins, which are associated with an increased risk of osteoporosis and arterial calcification.[5][6]

The longer half-life of MK-7 compared to vitamin K1 and other menaquinones like MK-4 allows for more stable serum concentrations, making it an excellent long-term marker of vitamin K status.[1][2][3] Supplementation with MK-7 has been shown to effectively increase circulating MK-7 levels and improve the carboxylation of VKDPs.[1][7][8][9]

Comparison of Vitamin K Biomarkers

Several biomarkers are used to assess vitamin K status. The following table summarizes the key characteristics of the most common ones.

BiomarkerTypeWhat it MeasuresAdvantagesLimitations
Menaquinone-7 (MK-7) DirectCirculating levels of a key vitamin K2 vitamer.Long half-life, reflects extra-hepatic vitamin K status, responsive to supplementation.Requires sensitive analytical methods like HPLC or LC-MS/MS.
Undercarboxylated Osteocalcin (ucOC) Functional (indirect)The proportion of inactive osteocalcin in the blood, indicating vitamin K deficiency in bone.Sensitive to changes in vitamin K status, reflects bone-specific vitamin K utilization.Can be influenced by bone turnover rates.[6]
Dephospho-uncarboxylated Matrix Gla Protein (dp-ucMGP) Functional (indirect)The inactive form of MGP, reflecting vitamin K status in the vasculature.A marker for vascular vitamin K status and associated with cardiovascular risk.[5][7][10][11]Assay methods are less standardized than for ucOC.
Protein Induced by Vitamin K Absence-II (PIVKA-II) Functional (indirect)An abnormal, undercarboxylated form of prothrombin.A sensitive marker for severe vitamin K deficiency, also used as a tumor marker for hepatocellular carcinoma.[12][13][14][15][16]Less sensitive for subclinical vitamin K deficiency.[17]
Phylloquinone (Vitamin K1) DirectCirculating levels of the primary dietary form of vitamin K.Reflects recent dietary intake of vitamin K1.Short half-life, does not fully represent extra-hepatic vitamin K status.[2]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to MK-7 and other vitamin K biomarkers.

Table 1: Circulating Menaquinone-7 Levels in Healthy Populations

PopulationSample SizeMean/Median MK-7 Level (ng/mL)Range (ng/mL)
Healthy Central European Adults[18]1910.09 (median)0.05 - 1.39
Healthy Chinese Adults[11]Not specified~2.00 (average)Not specified
Postmenopausal Japanese Women[11]2084.21 ± 6.81Not specified

Table 2: Dose-Response of MK-7 Supplementation on Circulating MK-7 Levels

Study PopulationMK-7 Dose (µ g/day )DurationMean Increase in Circulating MK-7 (ng/mL)
Healthy Volunteers[8]9012 weeksSignificant increase from baseline
Healthy Volunteers[8]18012 weeksDose-dependent increase
Healthy Volunteers[8]36012 weeksDose-dependent increase
Healthy Japanese Women[19]607 daysSignificant increase from undetectable baseline
Healthy Japanese Women[19]420 (single dose)6 hours (peak)Reached maximal serum level

Table 3: Effect of MK-7 Supplementation on Functional Vitamin K Biomarkers

Study PopulationMK-7 Dose (µ g/day )DurationChange in ucOCChange in dp-ucMGP
Healthy Postmenopausal Women[1]1803 yearsSignificant increase in carboxylated osteocalcin50% decrease in non-activated MGP
Healthy Adults (40-65 years)[7]18012 weeks60% decrease in ucOC/cOC ratio31% decrease
Healthy Adults (40-65 years)[7]36012 weeks74% decrease in ucOC/cOC ratio46% decrease
Healthy Volunteers[8]36012 weeksSignificant decreaseSignificant decrease

Experimental Protocols

Accurate quantification of MK-7 in serum or plasma requires sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.

Protocol 1: Quantification of Menaquinone-7 by HPLC with Fluorescence Detection

This method involves extraction of MK-7 from the serum, followed by separation using HPLC and detection with a fluorescence detector after post-column reduction.

1. Reagents and Materials:

  • Methanol (B129727) (HPLC grade)

  • Ethanol (B145695) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Zinc chloride

  • Sodium acetate

  • Acetic acid

  • Deionized water

  • MK-7 standard

  • Internal standard (e.g., MK-6)

  • Solid-phase extraction (SPE) cartridges (e.g., silica-based)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation (Solid-Phase Extraction):

  • To 1.0 mL of serum or plasma, add the internal standard.

  • Add 2.0 mL of ethanol to precipitate proteins. Vortex for 30 seconds.

  • Add 5.0 mL of n-hexane and vortex for 2 minutes.

  • Centrifuge at 1500 x g for 10 minutes.

  • Transfer the upper n-hexane layer to a clean tube.

  • Repeat the extraction with another 5 mL of n-hexane and combine the extracts.

  • Evaporate the pooled hexane (B92381) extract to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Condition an SPE cartridge with n-hexane.

  • Apply the reconstituted sample to the cartridge.

  • Wash the cartridge with n-hexane.

  • Elute MK-7 with an appropriate solvent mixture (e.g., n-hexane with a small percentage of isopropanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC injection.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of methanol and ethanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Column Temperature: 30°C

4. Post-Column Reduction and Fluorescence Detection:

  • Reduction Reagent: 0.1 M zinc chloride, 0.1 M sodium acetate, and 0.1 M acetic acid in methanol.

  • Reduction Column: A column packed with zinc powder.

  • Fluorescence Detector: Excitation at 243 nm, Emission at 430 nm.

Protocol 2: Quantification of Menaquinone-7 by LC-MS/MS

LC-MS/MS offers higher specificity and sensitivity for the quantification of MK-7.

1. Reagents and Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (B130326) (LC-MS grade)

  • n-Hexane (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate

  • Deionized water

  • MK-7 standard

  • Deuterated MK-7 internal standard (MK-7-d7)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of serum or plasma, add the deuterated internal standard.

  • Add 1.0 mL of isopropanol to precipitate proteins. Vortex for 30 seconds.

  • Add 2.0 mL of n-hexane and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper n-hexane layer to a clean tube.

  • Evaporate the hexane extract to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B over several minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for MK-7 and its deuterated internal standard. (e.g., for MK-7: m/z 649.5 -> 187.1)

Visualizations

Signaling Pathway

VitaminKCycle cluster_cycle The Vitamin K Cycle cluster_carboxylation γ-Carboxylation VK_quinone Vitamin K (Quinone) VKOR VKORC1 (Vitamin K epoxide reductase) VK_quinone->VKOR Reduction VK_hydroquinone Vitamin K (Hydroquinone - reduced) Carboxylase γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->Carboxylase Cofactor VK_epoxide Vitamin K Epoxide VK_epoxide->VKOR Reduction VKOR->VK_hydroquinone Carboxylase->VK_epoxide Oxidation Gla_protein Active VKDP (Gla residues) Carboxylase->Gla_protein Gla_protein_precursor Inactive VKDP (Glu residues) Gla_protein_precursor->Carboxylase CO2 CO₂ CO2->Carboxylase O2 O₂ O2->Carboxylase Warfarin Warfarin Warfarin->VKOR

Caption: The Vitamin K cycle and gamma-carboxylation of Vitamin K-Dependent Proteins (VKDPs).

Experimental Workflow

ExperimentalWorkflow Start Clinical Trial Start: Subject Recruitment Baseline Baseline Sample Collection (Serum/Plasma) Start->Baseline Randomization Randomization Baseline->Randomization Supplementation MK-7 Supplementation Group Randomization->Supplementation Placebo Placebo Group Randomization->Placebo FollowUp Follow-up Sample Collection Supplementation->FollowUp Placebo->FollowUp Analysis Biomarker Analysis FollowUp->Analysis Extraction Sample Extraction (LLE or SPE) Analysis->Extraction Data Data Analysis and Interpretation Quantification Quantification (HPLC or LC-MS/MS) Extraction->Quantification Quantification->Data

Caption: General experimental workflow for a clinical trial assessing MK-7 supplementation.

Conclusion

Menaquinone-7 is a reliable and informative biomarker for assessing long-term vitamin K status, particularly in extrahepatic tissues. Its measurement, in conjunction with functional markers like undercarboxylated osteocalcin and dephospho-uncarboxylated matrix Gla protein, provides a comprehensive picture of an individual's vitamin K sufficiency. The detailed protocols provided in these application notes offer a starting point for researchers to accurately quantify MK-7 and advance our understanding of the role of vitamin K in health and disease. The use of sensitive and specific methods like HPLC and LC-MS/MS is crucial for obtaining reliable data in clinical and research settings.

References

Application Notes and Protocols for the Differentiation of Cis and Trans Isomers of Menaquinone-7 (MK-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (B21479) (MK-7), a member of the vitamin K2 family, has garnered significant attention for its roles in bone and cardiovascular health. The biological activity of MK-7 is critically dependent on its geometric configuration, with the all-trans isomer being the biologically active form.[1][2] Cis isomers, which can be formed during chemical synthesis or due to exposure to light, are considered to have little to no biological activity.[3] Therefore, the accurate differentiation and quantification of cis and trans isomers of MK-7 are paramount for quality control in dietary supplements and pharmaceutical formulations. These application notes provide detailed protocols and data for the primary analytical techniques used to distinguish between these isomers.

Data Presentation

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for MK-7 Isomer Separation
ParameterMethod 1Method 2Method 3
Column COSMOSIL Cholester (2.0 mm × 150 mm, 3.0 µm)[3][4]YMC Carotenoid C30ACQUITY UPC² HSS C18 SB (3.0 x 100 mm, 1.8 µm)
Mobile Phase Isocratic: 70% Phase A, 30% Phase B. Phase A: glacial acetic acid:H₂O:methanol (1:1:8, v/v/v); Phase B: glacial acetic acid:isopropanol:hexane (1:5:2.5, v/v/v)[3]Not specifiedGradient: Isocratic at 0.5% B for 2 min, then ramp to 20% B in 1.5 min, hold for 0.5 min. Mobile Phase B not specified.[5]
Flow Rate 4.5 mL/min[3]Not specifiedNot specified
Detection Diode Array Detector (DAD), Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)[3]Photodiode Array (PDA)PDA Detector[5]
Run Time 150 min[3]Not specified4 min
Key Observation Eleven different cis/trans isomers of MK-6 and MK-7 were separated.[3]Improved cis/trans selectivity.Rapid separation of vitamin K1 isomers and MK-4, applicable to MK-7.[5]
Table 2: Quantitative Analysis of MK-7 Isomers in Dietary Supplements
Sample TypeAll-trans MK-7 Content (µ g/capsule or tablet)Sum of cis/trans MK-7 Isomers (µ g/capsule or tablet)Reference
Dietary Supplement (Oil Capsule)Lower than isomeric form70.9 - 218.7[3]
Dietary Supplement (Hard Tablet)Lower than isomeric form70.9 - 218.7[3]
Dietary Supplements (Pills)5.5 - 49In some cases, exceeded all-trans content by up to 3.7 times[6][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Cis/Trans Isomer Separation

This protocol is based on the method described by Szterk et al. (2018) for the analysis of MK-7 isomers in dietary supplements.[3]

1.1. Sample Preparation

  • Hard Tablets:

    • Determine the average weight of the tablets.

    • Crush a corresponding mass of tablets in a mortar.

    • Transfer the powder to a centrifuge tube and add 20 mL of tetrahydrofuran (B95107) (THF).

    • Extract the vitamin by sonication for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.[6]

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Soft Gelatin Capsules:

    • Determine the average weight of the capsules.

    • Dissolve a corresponding mass of the capsule content in a suitable solvent mixture (e.g., methanol:THF, 7:3 v/v).[6]

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter.

1.2. HPLC Instrumentation and Conditions

  • HPLC System: A system equipped with a pump, degasser, autosampler, column heater, and a Diode Array Detector (DAD). For identification, a High-Resolution Mass Spectrometer with a Quadrupole Time-of-Flight analyzer (HRMS-QTOF) is recommended.[3][6]

  • Column: COSMOSIL Cholester column (e.g., 10 × 250 mm for semi-preparative or 2.0 mm × 150 mm for analytical) with a 5-µm or 3-µm particle size.[3][4]

  • Mobile Phase:

    • Phase A: Glacial acetic acid:H₂O:methanol (1:1:8, v/v/v)

    • Phase B: Glacial acetic acid:isopropanol:hexane (1:5:2.5, v/v/v)

  • Elution: Isocratic elution with 70% Phase A and 30% Phase B.[3]

  • Flow Rate: 4.5 mL/min for semi-preparative separation.[3]

  • Column Temperature: 20°C.[3]

  • Injection Volume: 300 µL for semi-preparative analysis.[3]

  • Detection:

    • DAD for quantification at a specific wavelength (e.g., 268 nm).

    • QTOF for identification of isomers based on their mass-to-charge ratio.[3]

1.3. Data Analysis

  • Identify the all-trans MK-7 peak based on the retention time of a certified reference standard.

  • The peaks corresponding to cis isomers will have different retention times.

  • Quantify the all-trans and the sum of cis isomers using a calibration curve prepared from an all-trans MK-7 standard. The standard addition method can be used to account for matrix effects.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

2.1. Principle

NMR spectroscopy distinguishes isomers based on the chemical environment of atomic nuclei (¹H and ¹³C). The spatial arrangement of atoms in cis and trans isomers leads to differences in chemical shifts and coupling constants. For MK-7, the protons and carbons around the double bonds in the isoprenoid side chain will exhibit distinct signals for cis and trans configurations.

2.2. Sample Preparation

  • Isolate the individual isomers using a preparative chromatography technique like the HPLC method described above.

  • Dissolve a sufficient amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).

2.3. NMR Analysis

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • For detailed structural confirmation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to assign all proton and carbon signals.

  • The configuration of the double bonds can be determined by analyzing the coupling constants (J-values) between vinylic protons in the ¹H NMR spectrum and the chemical shifts of the allylic carbons in the ¹³C NMR spectrum.

2.4. Data Interpretation

  • Compare the acquired spectra with published data for all-trans MK-7.

  • Deviations in chemical shifts and coupling constants, particularly for the signals corresponding to the isoprenoid chain, will indicate the presence of a cis configuration at a specific double bond.

Visualizations

Signaling Pathway of Menaquinone-7 (MK-7)

MK7_Signaling_Pathway cluster_activation Vitamin K Cycle cluster_proteins Vitamin K-Dependent Proteins (VKDPs) cluster_effects Biological Effects cluster_pathways Modulated Signaling Pathways MK7 Menaquinone-7 (MK-7) (Quinone) MK7_H2 MK-7 Hydroquinone (Active form) MK7->MK7_H2 VKOR PI3K_AKT PI3K/AKT MK7->PI3K_AKT MAPK MAP Kinase MK7->MAPK NFkB NF-κB MK7->NFkB OPG Upregulation of Osteoprotegerin (OPG) MK7->OPG MK7_epoxide MK-7 2,3-epoxide MK7_H2->MK7_epoxide GGCX GGCX GGCX (γ-glutamyl carboxylase) MK7_H2->GGCX MK7_epoxide->MK7 VKOR VKOR VKOR (Vitamin K epoxide reductase) ucOC Undercarboxylated Osteocalcin (ucOC) GGCX->ucOC ucMGP Undercarboxylated Matrix Gla Protein (ucMGP) GGCX->ucMGP cOC Carboxylated Osteocalcin (cOC) ucOC->cOC Carboxylation Bone Bone Mineralization cOC->Bone cMGP Carboxylated Matrix Gla Protein (cMGP) ucMGP->cMGP Carboxylation Vascular Inhibition of Vascular Calcification cMGP->Vascular

Caption: Signaling pathway of Menaquinone-7 (MK-7).

Experimental Workflow for HPLC Analysis of MK-7 Isomers

HPLC_Workflow start Start: Dietary Supplement Sample (Tablet or Capsule) sample_prep Sample Preparation (Crushing/Dissolving, Extraction with THF, Sonication, Centrifugation) start->sample_prep filtration Filtration (0.45 µm filter) sample_prep->filtration hplc HPLC Analysis (COSMOSIL Cholester Column, Isocratic Elution) filtration->hplc detection Detection (DAD for Quantification, QTOF-MS for Identification) hplc->detection data_analysis Data Analysis (Peak Integration, Quantification via Calibration Curve) detection->data_analysis end End: Report All-trans and cis-Isomer Content data_analysis->end

Caption: Experimental workflow for HPLC analysis of MK-7 isomers.

References

Application Notes and Protocols for Menaquinone-7 Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (MK-7), a highly bioavailable form of vitamin K2, is crucial for bone and cardiovascular health. Its function is intrinsically linked to the carboxylation of vitamin K-dependent proteins like osteocalcin (B1147995) and matrix Gla protein (MGP), which are essential for proper calcium utilization.[1][2] However, being a lipophilic molecule, the absorption of MK-7 is highly dependent on its formulation.[3][4] Standard powder-based formulations often exhibit limited and variable bioavailability.[5] This document provides detailed information on advanced delivery systems designed to enhance the absorption of MK-7, along with protocols for their preparation and evaluation.

The primary challenge in MK-7 supplementation is overcoming its poor solubility in aqueous environments like the gastrointestinal tract. Advanced delivery systems, such as lipid-based nanoemulsions and liposomes, address this by encapsulating MK-7 in carriers that facilitate its solubilization, protect it from degradation, and improve its uptake by intestinal enterocytes.[5] These technologies lead to higher plasma concentrations and a more sustained presence of MK-7 in the bloodstream, thereby enhancing its potential health benefits.[5]

Enhanced Delivery Systems: A Comparative Overview

Several advanced delivery systems have been developed to improve the oral bioavailability of MK-7. The most promising among these are nanoemulsions and liposomal formulations. These systems work by increasing the surface area for absorption and mimicking the body's natural fat absorption mechanisms.[5][6]

Quantitative Data on Bioavailability

The following tables summarize the pharmacokinetic parameters of MK-7 in various formulations based on data from human clinical trials.

Table 1: Comparison of Emulsified and Nano-encapsulated MK-7 with Standard Powder Formulations

FormulationCmax (Maximum Concentration)Tmax (Time to Maximum Concentration)AUC (Area Under the Curve)Reference
MK-7 Powder Suspension in Milk 8.3 ± 2.0 ng/mL4 hoursBaseline[3]
Emulsified MK-7 in Milk 23.8 ± 5.2 ng/mL2 hoursSignificantly higher than powder suspension over 8 hours[3]
Standard Powder MK-7 1.474 ± 0.696 µg/mLNot Specified36.216 ± 18.985 µg·h/mL[7]
Nano-encapsulated MK-7 (HyperCelle) 3.038 ± 2.184 µg/mLNot Specified106.407 ± 73.794 µg·h/mL[7]

Table 2: Comparison of Oil-Based Capsules and Powder-Based Tablets

FormulationTmax (Time to Maximum Concentration)24h-AUC (24-hour Area Under the Curve)Reference
Oil-Based MK-7 Capsules 2-4 hoursSimilar to tablets[8]
Powder-Based MK-7 Tablets 6 hoursSimilar to capsules[8]

Signaling Pathways and Cellular Absorption

The absorption of MK-7, like other fat-soluble vitamins, occurs in the small intestine and is dependent on the presence of bile salts and dietary fats.[6] The process involves the emulsification of fats and the formation of micelles, which carry MK-7 to the surface of enterocytes.[6] Recent studies suggest that specific transporter proteins, including Scavenger Receptor Class B Type I (SR-BI), CD36, and Niemann-Pick C1-like 1 (NPC1L1), are involved in the uptake of vitamin K into intestinal cells.[9][10] Once inside the enterocyte, MK-7 is incorporated into chylomicrons, which are then secreted into the lymphatic system and subsequently enter the bloodstream.[6]

MK7_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) MK7 Menaquinone-7 (MK-7) Micelle Micelle Formation MK7->Micelle Fat Dietary Fats Fat->Micelle Bile Bile Salts Bile->Micelle Transporters Membrane Transporters (SR-BI, CD36, NPC1L1) Micelle->Transporters Uptake Chylomicron Chylomicron Assembly Transporters->Chylomicron Intracellular Transport Lymph Lymphatic System Chylomicron->Lymph Secretion Blood Bloodstream Lymph->Blood Experimental_Workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Bioavailability Study (Protocol 3) cluster_comparison Data Comparison Prep_NE Nanoemulsion Preparation (Protocol 1) Dosing Administer MK-7 Formulation Prep_NE->Dosing Prep_Lipo Liposome Preparation (Protocol 2) Prep_Lipo->Dosing Recruit Recruit Healthy Volunteers Baseline Baseline Blood Sampling Recruit->Baseline Baseline->Dosing Sampling Time-course Blood Sampling Dosing->Sampling Analysis Plasma MK-7 Quantification (HPLC/LC-MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Compare Compare Bioavailability of Different Formulations PK_Analysis->Compare

References

Application Notes and Protocols for In Vivo Imaging of Menaquinone-7 Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (MK-7), a member of the vitamin K2 family, plays a crucial role in various physiological processes, including bone metabolism and cardiovascular health.[1][2] Understanding its biodistribution is paramount for elucidating its mechanisms of action, optimizing therapeutic delivery, and assessing the efficacy of MK-7 supplementation. These application notes provide a comprehensive overview of potential in vivo imaging techniques to track the distribution of MK-7, offering detailed, albeit partially prospective, protocols for researchers. Given the current literature, direct in vivo imaging of MK-7 is a developing field; therefore, some of the following protocols are based on established methods for similar small, lipophilic molecules.

Imaging Modalities for Tracking Menaquinone-7

Several imaging modalities can be adapted to track the in vivo distribution of MK-7. The choice of modality depends on the specific research question, required resolution and sensitivity, and the feasibility of labeling MK-7 without altering its biological activity.

  • Positron Emission Tomography (PET): Offers high sensitivity and quantitative data, making it ideal for tracking the absolute concentration of MK-7 in various tissues.[3] This technique requires radiolabeling MK-7 with a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

  • Single-Photon Emission Computed Tomography (SPECT): A more accessible and cost-effective alternative to PET, SPECT provides 3D imaging of MK-7 distribution.[4][5] This method involves labeling MK-7 with a gamma-emitting isotope, most commonly Technetium-99m (⁹⁹ᵐTc).

  • Fluorescence Imaging: This modality offers high resolution, particularly for superficial tissues, and can be used for both in vivo and ex vivo analysis.[6] It requires the development of a specific fluorescent probe that can be attached to or mimic MK-7.

Quantitative Data on Menaquinone-7 Distribution

The following table summarizes available data on the tissue distribution of MK-7 from animal studies. This data is crucial for validating in vivo imaging findings.

TissueConcentration (ng/g or ng/mL)SpeciesDosing RegimenTime PointReference
Liver~150Rat1.08 mg MK-7/kg diet for 16 weeks16 weeks[7]
Spleen~40Rat1.08 mg MK-7/kg diet for 16 weeks16 weeks[7]
Adrenal Gland~30Rat1.08 mg MK-7/kg diet for 16 weeks16 weeks[7]
SerumNot detected after single doseHuman420 µg single oral doseUp to 48 hours[8]
SerumDetectable and increasedHuman60 µ g/day for 7 days7 days[8]
Serum (Emulsified)Cmax: 23.8 ± 5.2 ng/mLHuman1 mg single oral dose in 1%-fat milk2 hours[9]
Serum (Powder)Cmax: 8.3 ± 2.0 ng/mLHuman1 mg single oral dose in 1%-fat milk4 hours[9]

Experimental Protocols

Protocol 1: PET Imaging of [¹¹C]MK-7

This protocol describes a prospective method for the synthesis and in vivo PET imaging of Carbon-11 labeled Menaquinone-7.

3.1.1. Radiolabeling of MK-7 with Carbon-11 (Prospective)

The synthesis of [¹¹C]MK-7 would likely involve the methylation of a suitable precursor. The 2-methyl group on the naphthoquinone ring is a potential site for labeling.

  • Precursor Synthesis: A desmethyl-MK-7 precursor would need to be synthesized, where the methyl group at the 2-position of the naphthoquinone ring is replaced with a hydroxyl or a leaving group suitable for methylation.

  • ¹¹C-Methylation:

    • Produce [¹¹C]CO₂ via a cyclotron.

    • Convert [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are common methylating agents in radiochemistry.

    • React the desmethyl-MK-7 precursor with the [¹¹C]methylating agent in an appropriate solvent and under basic conditions to yield [¹¹C]MK-7.

    • Purify the [¹¹C]MK-7 using high-performance liquid chromatography (HPLC).

    • Formulate the final product in a biocompatible solution for injection.

3.1.2. Animal Preparation and Dosing

  • Animal Model: Use appropriate animal models, such as male Sprague-Dawley rats (250-300g).

  • Fasting: Fast the animals for 4-6 hours before the experiment to reduce variability in gut absorption, but allow free access to water.

  • Anesthesia: Anesthetize the animals using isoflurane (B1672236) (2-3% in oxygen).

  • Catheterization: Place a catheter in the lateral tail vein for tracer injection.

  • Dosing: Administer a bolus injection of [¹¹C]MK-7 (typically 100-200 µCi) via the tail vein catheter. The exact dose may need to be optimized.

3.1.3. PET Imaging and Data Acquisition

  • Scanner: Use a small-animal PET scanner.

  • Positioning: Place the anesthetized animal on the scanner bed.

  • Acquisition: Start a dynamic PET scan immediately after the injection of the radiotracer. Acquire data for 60-90 minutes.

  • CT Scan: Perform a CT scan for anatomical co-registration and attenuation correction.

3.1.4. Data Analysis

  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

  • Image Analysis:

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the CT images for various organs (liver, spleen, kidneys, heart, lungs, muscle, and bone).

    • Generate time-activity curves (TACs) for each ROI to show the uptake and clearance of [¹¹C]MK-7 over time.

    • Quantify the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

3.1.5. Ex Vivo Biodistribution for Validation

  • At the end of the imaging session, euthanize the animal.

  • Dissect the major organs, weigh them, and measure their radioactivity using a gamma counter.

  • Calculate the %ID/g for each organ and compare it with the PET imaging data.

Protocol 2: SPECT Imaging of [⁹⁹ᵐTc]MK-7 (Prospective)

This protocol outlines a prospective method for labeling MK-7 with Technetium-99m, likely through a chelator or by encapsulation in a nanocarrier.

3.2.1. Radiolabeling of MK-7 with Technetium-99m (Prospective)

Directly labeling the lipophilic MK-7 molecule with the metallic ⁹⁹ᵐTc is challenging. A more feasible approach is to encapsulate a lipophilic ⁹⁹ᵐTc complex within a lipid-based nanocarrier that also contains MK-7.

  • Liposome (B1194612) Preparation: Prepare liposomes encapsulating MK-7 using standard methods like thin-film hydration.

  • Radiolabeling of Liposomes:

    • Use a lipophilic chelator that can be incorporated into the liposome bilayer.

    • Reduce [⁹⁹ᵐTc]pertechnetate with a reducing agent (e.g., stannous chloride).

    • Incubate the reduced ⁹⁹ᵐTc with the chelator-containing liposomes to form ⁹⁹ᵐTc-labeled liposomes.

    • Alternatively, a pre-formed lipophilic ⁹⁹ᵐTc complex can be encapsulated within the liposomes during their formation.[10][11]

  • Purification: Separate the labeled liposomes from free ⁹⁹ᵐTc using size-exclusion chromatography.

3.2.2. Animal Preparation, Dosing, and Imaging

The procedures for animal preparation, dosing, and SPECT imaging are similar to those for PET imaging, with the following modifications:

  • Dosing: Inject a suitable activity of the ⁹⁹ᵐTc-labeled MK-7 liposomes (e.g., 1-2 mCi).

  • Scanner: Use a small-animal SPECT/CT scanner.

  • Acquisition: Perform whole-body SPECT scans at various time points post-injection (e.g., 1, 4, and 24 hours) to track the distribution over a longer period, taking advantage of the longer half-life of ⁹⁹ᵐTc.

Protocol 3: Fluorescence Imaging of MK-7 (Prospective)

This protocol describes the development and use of a novel fluorescent probe for tracking MK-7.

3.3.1. Development of an MK-7 Fluorescent Probe (Prospective)

As no specific fluorescent probe for MK-7 is commercially available, one would need to be synthesized. A potential strategy would be to conjugate a near-infrared (NIR) fluorophore to the MK-7 molecule at a position that does not interfere with its biological activity, such as the end of the isoprenoid side chain. The choice of a NIR fluorophore is crucial to minimize tissue autofluorescence and maximize tissue penetration.

3.3.2. In Vivo Fluorescence Imaging

  • Animal Preparation and Dosing: Similar to the PET/SPECT protocols. Administer the MK-7 fluorescent probe intravenously.

  • Imaging System: Use an in vivo fluorescence imaging system with the appropriate excitation and emission filters for the chosen fluorophore.

  • Image Acquisition: Acquire whole-body images at different time points to monitor the probe's distribution.

  • Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the animal and excise the major organs. Image the organs ex vivo to obtain a more sensitive and localized signal.[6]

3.3.3. Data Analysis

  • Quantify the fluorescence intensity in different organs and express it as radiant efficiency or relative fluorescence units.

  • Co-register the fluorescence images with white light images for anatomical reference.

Visualizations

Workflow for In Vivo Imaging of Menaquinone-7

G Experimental Workflow for In Vivo Imaging of Menaquinone-7 cluster_0 Probe Preparation cluster_1 In Vivo Experiment cluster_2 Data Analysis cluster_3 Validation radiolabeling Radiolabeling (PET/SPECT) or Fluorescent Labeling animal_prep Animal Preparation (Anesthesia, Catheterization) radiolabeling->animal_prep probe_admin Probe Administration (Intravenous Injection) animal_prep->probe_admin imaging In Vivo Imaging (PET, SPECT, or Fluorescence) probe_admin->imaging recon Image Reconstruction imaging->recon ex_vivo Ex Vivo Biodistribution (Gamma Counting/Fluorescence) imaging->ex_vivo analysis Image Analysis (ROIs, TACs) recon->analysis quant Quantification (%ID/g) analysis->quant lcms LC-MS/MS Quantification ex_vivo->lcms

Caption: Workflow for in vivo imaging of Menaquinone-7.

Conceptual Signaling Pathway of Menaquinone-7 Action

G Conceptual Pathway of Menaquinone-7 Action MK7 Menaquinone-7 (MK-7) (in circulation) Liver Liver MK7->Liver Extrahepatic Extrahepatic Tissues (Bone, Vasculature) MK7->Extrahepatic GGCX Gamma-glutamyl carboxylase (GGCX) Extrahepatic->GGCX ucOC Undercarboxylated Osteocalcin (ucOC) GGCX->ucOC activates ucMGP Undercarboxylated Matrix Gla Protein (ucMGP) GGCX->ucMGP activates cOC Carboxylated Osteocalcin (cOC) ucOC->cOC carboxylation Bone Bone Mineralization cOC->Bone cMGP Carboxylated Matrix Gla Protein (cMGP) ucMGP->cMGP carboxylation Vascular Inhibition of Vascular Calcification cMGP->Vascular

Caption: Conceptual signaling pathway of Menaquinone-7.

Troubleshooting

IssuePossible CauseSolution
Low radiolabeling efficiency Impure precursor; suboptimal reaction conditions (pH, temperature); presence of metal contaminants.Purify precursor; optimize reaction conditions; use metal-free reagents and vials.
Poor in vivo stability of the probe Cleavage of the radiolabel or fluorophore in vivo.Modify the linker between MK-7 and the label; for SPECT, use a more stable chelator.
High background signal Non-specific binding of the probe; for fluorescence, high tissue autofluorescence.Increase the specific activity of the radiotracer; use a NIR fluorophore; select appropriate imaging time points to allow for clearance of unbound probe.
Low uptake in target tissues Poor bioavailability of the formulation; rapid metabolism of the probe.Optimize the formulation (e.g., use of emulsifying agents or liposomes); investigate the metabolic stability of the probe.
Discrepancy between imaging and ex vivo data Inaccurate ROI definition; partial volume effects in small organs; incorrect attenuation correction.Refine ROI drawing with clear anatomical guidance; apply partial volume correction; ensure accurate PET/CT co-registration.

Conclusion

The in vivo imaging techniques outlined in these application notes provide a framework for researchers to non-invasively track the distribution of Menaquinone-7. While the development of specific radiolabeled and fluorescent probes for MK-7 is still in a prospective stage, the proposed protocols, based on established methodologies for similar molecules, offer a solid starting point. Successful implementation of these techniques will undoubtedly provide invaluable insights into the pharmacokinetics and biological roles of this essential vitamin.

References

Application Notes & Protocols: Menaquinone-7 in Nutraceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (MK-7), a long-chain form of Vitamin K2, is a critical nutrient for bone and cardiovascular health.[1][2] Its primary role involves the post-translational gamma-carboxylation of specific proteins, such as osteocalcin (B1147995) in bones and Matrix Gla Protein (MGP) in the vasculature.[3][4] Activated osteocalcin is essential for binding calcium to the bone mineral matrix, thereby supporting bone strength, while activated MGP is a potent inhibitor of vascular calcification.[3][5][6] The challenge in nutraceutical development lies in formulating MK-7 to ensure its stability and bioavailability, as it is susceptible to degradation, particularly in the presence of minerals.[7][8]

These application notes provide an overview of formulation strategies, key stability and bioavailability data, and detailed protocols for the analysis and development of stable and effective MK-7 nutraceuticals.

Biological Mechanisms & Signaling Pathways

Menaquinone-7's biological activity is central to calcium regulation in the body. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is crucial for activating Vitamin K-dependent proteins (VKDPs).

Bone Metabolism Pathway

In osteoblasts (bone-building cells), MK-7 facilitates the carboxylation of osteocalcin.[3][9] Only in its carboxylated form (cOC) can osteocalcin bind to the hydroxyapatite (B223615) matrix of bone, contributing to bone mineralization and overall skeletal strength.[6] MK-7 has been shown to stimulate osteoblastic bone formation and suppress bone resorption.[3]

G cluster_0 Osteoblast Cell MK7 Menaquinone-7 (MK-7) GGCX γ-glutamyl carboxylase (GGCX) MK7->GGCX Cofactor cOC Active Osteocalcin (cOC) GGCX->cOC Carboxylation ucOC Inactive Osteocalcin (ucOC) ucOC->GGCX Bone Bone Matrix (Hydroxyapatite) cOC->Bone Binds Ca Calcium Ca->Bone Mineralization

MK-7 mediated activation of Osteocalcin in bone cells.
Cardiovascular Health Pathway

In vascular smooth muscle cells (VSMCs), MK-7 is essential for activating Matrix Gla Protein (MGP).[4] Uncarboxylated MGP (ucMGP) is inactive. Upon carboxylation, MGP becomes a powerful inhibitor of calcium crystal formation in arterial walls, playing a crucial role in preventing vascular calcification and maintaining arterial flexibility.[5][10][11]

G cluster_1 Vascular Smooth Muscle Cell MK7_cardio Menaquinone-7 (MK-7) GGCX_cardio γ-glutamyl carboxylase (GGCX) MK7_cardio->GGCX_cardio Cofactor cMGP Active MGP (cMGP) GGCX_cardio->cMGP Carboxylation ucMGP Inactive MGP (ucMGP) ucMGP->GGCX_cardio Calc Vascular Calcification cMGP->Calc Inhibits

MK-7's role in inhibiting vascular calcification via MGP.

Formulation Development: Key Considerations

The primary challenges in formulating with MK-7 are its poor water solubility and instability, especially when combined with alkaline minerals like calcium and magnesium.[1][7]

Stability

Unprotected MK-7 can degrade significantly during the shelf-life of a product, leading to a discrepancy between the label claim and the actual active content.[8][12] The all-trans isomer is the biologically active form, and conversion to cis-isomers, which have minimal activity, can occur during synthesis and storage.[13]

Key Findings from Stability Studies:

  • Mineral Interaction: MK-7 shows significant degradation when formulated with minerals such as calcium carbonate and magnesium oxide.[12][14]

  • Purity: Higher purity of the initial MK-7 raw material correlates with enhanced stability in finished formulations.[12][15]

  • Protection Technology: Microencapsulation is an effective strategy to protect MK-7 from degradation when combined with minerals, ensuring stability throughout processing and storage.[7][16][17]

Table 1: Stability of Menaquinone-7 Formulations under Accelerated Conditions (40°C / 75% RH)

Formulation Type Co-formulant Duration (Months) MK-7 Recovery (%) Reference
Synthetic MK-7 Powder Calcium Citrate 1 Significantly < 100% [14]
Synthetic MK-7 Powder Calcium Carbonate 1 Significantly < 100% [14]
Synthetic MK-7 Powder Magnesium Oxide 1 ~50% [14]
Fermented MK-7 Powder Magnesium Oxide 6 ~60% [12]

| Microencapsulated MK-7 | Calcium Carbonate | 3 | ~100% |[17] |

Bioavailability

As a fat-soluble vitamin, MK-7 absorption is enhanced in the presence of dietary fats. Formulation strategies that improve its solubility and dispersion can significantly increase bioavailability.[1][18]

Key Findings from Bioavailability Studies:

  • Emulsification: Formulating MK-7 as an oil-in-water emulsion significantly increases plasma levels and the area under the curve (AUC) compared to a standard powder suspension.[1][18]

  • Nanoencapsulation: Encapsulation into nanoparticles with a smaller particle size and enhanced water solubility has been shown to significantly improve the bioavailability of MK-7, resulting in higher plasma concentrations (Cmax) and AUC.[19]

Table 2: Comparative Bioavailability of Different Menaquinone-7 Formulations

Formulation Key Parameter Result Improvement vs. Control Reference
MK-7 in Milk (Powder Suspension) Plasma MK-7 at 8h Baseline N/A (Control) [18]
MK-7 in Milk (Oil-in-Water Emulsion) Plasma MK-7 at 8h Significantly Higher Statistically significant [18]
MK-7 Powder (Control) AUC (µg·h/mL) 36.22 ± 18.99 N/A (Control) [19]
Nanoencapsulated MK-7 AUC (µg·h/mL) 106.41 ± 73.79 ~2.9x increase [19]
MK-7 Powder (Control) Cmax (µg/mL) 1.47 ± 0.70 N/A (Control) [19]

| Nanoencapsulated MK-7 | Cmax (µg/mL) | 3.04 ± 2.18 | ~2.1x increase |[19] |

Experimental Protocols

The following protocols provide standardized methodologies for the analysis and stability testing of MK-7 nutraceuticals.

Protocol 1: Quantification of Menaquinone-7 by HPLC-UV

This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of all-trans-MK-7 in finished products like softgels or tablets.[20][21][22]

Workflow Diagram:

Workflow for HPLC quantification of Menaquinone-7.

Methodology:

  • Standard Preparation:

    • Accurately weigh a certified reference standard of all-trans-MK-7.

    • Prepare a stock solution (e.g., 100 µg/mL) in a suitable solvent mixture like tetrahydrofuran (B95107) and isopropanol (B130326) (1:9 v/v).[22] Protect from light.

    • Create a series of working standards (e.g., 0.5 - 20 µg/mL) by diluting the stock solution to generate a calibration curve.[19][21]

  • Sample Preparation (from tablets/capsules):

    • Accurately weigh and grind a representative number of tablets or the contents of several capsules to obtain a homogenous powder.

    • Weigh an amount of powder equivalent to a known quantity of MK-7.

    • Extract the MK-7 using a suitable organic solvent (e.g., ethanol, hexane/isopropanol). This may require sonication or vigorous mixing.

    • Centrifuge the sample to pelletize insoluble excipients.

    • Dilute the supernatant to a concentration within the linear range of the calibration curve.

    • Filter the final solution through a 0.45 µm syringe filter (e.g., RC or PTFE) prior to injection.[22]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1100/1260 series or equivalent.[22]

    • Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 2.6 µm particle size).[22]

    • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 97:3 v/v).[22]

    • Flow Rate: 0.7 - 1.2 mL/min.[21][22]

    • Column Temperature: 25°C.[22]

    • Detection Wavelength: UV detection at ~248 nm or 268 nm.[21][22][23]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared standards and samples.

    • Identify the MK-7 peak based on the retention time of the reference standard.

    • Generate a linear regression calibration curve from the peak areas of the standards.

    • Calculate the concentration of MK-7 in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Accelerated Stability Study

This protocol outlines an accelerated stability study to predict the shelf-life of an MK-7 formulation and assess its stability in the intended packaging.[24][25]

Methodology:

  • Product Samples:

    • Use at least one to three production-scale batches of the final nutraceutical product.[24]

    • Package the product in the primary container closure system intended for marketing.[26]

  • Storage Conditions:

    • Place the packaged samples in a calibrated stability chamber set to accelerated conditions: 40°C ± 2°C and 75% Relative Humidity (RH) ± 5% RH .[12][14][27]

  • Testing Time Points:

    • A minimum of three time points are required for a 6-month study: Initial (T=0), Mid-point (T=3 months), and Final (T=6 months) .[24][26]

  • Analytical Testing:

    • At each time point, pull samples from the chamber and allow them to equilibrate to room temperature.

    • Perform the following tests:

      • Assay (Potency): Quantify the all-trans-MK-7 content using the validated HPLC method described in Protocol 1. The primary acceptance criterion is that the active ingredient remains within a specified range (e.g., 90-110%) of the label claim.

      • Physical Characteristics: Evaluate appearance, color, odor, and any signs of physical change (e.g., capsule leakage, tablet cracking).

      • Microbiological Testing: Perform tests for total aerobic microbial count, yeast and mold, and absence of specified pathogens to ensure product safety.

  • Data Evaluation:

    • Plot the percentage of MK-7 remaining versus time.

    • A "significant change" is typically defined as a failure to meet the acceptance criteria for assay (e.g., dropping below 90% of the initial value).[26]

    • Data from the 6-month accelerated study can be used to support a provisional shelf-life of up to 24 months, which must be confirmed by long-term, real-time stability studies (e.g., 25°C / 60% RH).[28]

Protocol 3: In Vitro Dissolution Testing

This protocol is used to assess the release rate of MK-7 from a solid dosage form (e.g., tablet or capsule), providing insights into its potential in vivo bioavailability.[29]

Methodology:

  • Apparatus:

    • USP Apparatus 2 (Paddle Method) is commonly used for tablets and capsules.[29]

  • Dissolution Medium:

    • Since MK-7 is lipophilic, the medium must contain a surfactant to ensure sink conditions. A common medium is 900 mL of 0.1 N HCl with 0.5% Sodium Lauryl Sulfate (SLS). The medium should be de-aerated before use.

  • Test Parameters:

    • Vessel Temperature: 37°C ± 0.5°C.

    • Paddle Speed: 50 or 75 RPM.

    • Volume: 900 mL.

  • Procedure:

    • Place one dosage unit (tablet or capsule) into each dissolution vessel.

    • Start the apparatus and begin sample collection at specified time points (e.g., 15, 30, 45, 60 minutes).

    • At each time point, withdraw a specific volume of the dissolution medium and immediately replace it with an equal volume of fresh, pre-warmed medium.

    • Filter the collected samples through an appropriate syringe filter.

  • Analysis of Samples:

    • Analyze the concentration of MK-7 in the filtered samples using the validated HPLC method from Protocol 1 or a suitable UV-Vis spectrophotometric method if no interfering excipients are present.

    • Calculate the cumulative percentage of the labeled amount of MK-7 dissolved at each time point.

  • Acceptance Criteria:

    • The acceptance criteria are product-specific but often follow USP guidelines, for example, not less than 80% (Q) of the labeled amount of MK-7 is dissolved in 45 minutes.

References

Troubleshooting & Optimization

Technical Support Center: Menaquinone-7 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menaquinone-7 (B21479) (MK-7) in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: My MK-7 solution appears to be degrading. What are the primary factors that affect MK-7 stability in cell culture media?

A1: Menaquinone-7 is susceptible to degradation from several factors. It is extremely sensitive to light and can also be affected by temperature, oxygen exposure, and the presence of certain minerals.[1][2][3] To ensure stability, it is crucial to protect MK-7 solutions from light and to consider the composition of your culture media and supplements.

Q2: What are the optimal storage conditions for MK-7 stock solutions?

A2: For long-term stability, MK-7 stock solutions should be stored at -20°C or -80°C in the dark.[4] When stored at -20°C, it is recommended to use the solution within one year, and within two years if stored at -80°C.[4] For short-term storage during experiments, keeping the solution at 4°C with minimal exposure to light and oxygen is advisable.[1]

Q3: I am observing lower than expected bioactivity of MK-7 in my experiments. Could this be related to the isomeric form?

A3: Yes, only the all-trans isomer of MK-7 is bioactive.[1] Exposure to certain environmental conditions can potentially lead to the conversion of the all-trans isomer to inactive cis isomers. It is essential to use high-purity, all-trans MK-7 for your experiments to ensure consistent and reliable results.

Q4: Can the presence of minerals in my cell culture medium affect MK-7 stability?

A4: Yes, certain minerals can impact MK-7 stability. For instance, magnesium oxide has been shown to have a significant destabilizing effect, particularly under accelerated temperature and humidity conditions.[2][3][5] Conversely, formulations with calcium citrate (B86180) and calcium carbonate have demonstrated better stability.[3][6] If you are supplementing your media with minerals, it is important to consider their potential interactions with MK-7.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent experimental results MK-7 degradation due to light exposure.Protect all MK-7 solutions, including stock and working solutions in media, from light by using amber tubes, covering plates with foil, and minimizing light exposure during handling.[1]
MK-7 degradation due to improper storage.Store stock solutions at -20°C or -80°C and working solutions at 4°C for short periods. Avoid repeated freeze-thaw cycles.[1][4]
Use of inactive cis-isomers of MK-7.Ensure the MK-7 source is of high purity and predominantly the all-trans isomer.[1]
Precipitation of MK-7 in media Low solubility of MK-7 in aqueous media.Prepare a concentrated stock solution in a suitable solvent (e.g., ethanol (B145695), DMSO) before diluting to the final concentration in the cell culture medium. Ensure the final solvent concentration is not toxic to the cells.
Inconsistent quantification of MK-7 in media Inefficient extraction from the media.Use a reliable extraction method, such as a two-phase extraction with isopropanol (B130326) and n-hexane, to ensure complete recovery of MK-7 from the aqueous media before analysis.[7][8]
Inaccurate HPLC-UV detection.Use a validated HPLC method with a suitable mobile phase and column for accurate quantification. The retention time for MK-7 can be around 2.38 minutes under specific isocratic conditions.[9]

Quantitative Data on MK-7 Stability

Table 1: Effect of Temperature and Oxygen on All-Trans MK-7 Stability

Condition Duration MK-7 Remaining (with Oxygen) MK-7 Remaining (without Oxygen) Reference
Low Temperature (4°C)9 days~68%~61%[1]
High Temperature (100°C)Not specifiedModerately heat-stableModerately heat-stable[1][2]

Table 2: Stability of MK-7 in the Presence of Different Excipients (25°C/60% RH)

Excipient Duration MK-7 Remaining Reference
Calcium Citrate12 months~95%[6]
Calcium Carbonate12 months~97%[6]
Arginine12 months~91%[6]
Magnesium Oxide1 monthSignificant degradation[3][5]

Experimental Protocols

Protocol 1: Quantification of Menaquinone-7 in Cell Culture Media by HPLC-UV

This protocol outlines the steps for extracting and quantifying MK-7 from cell culture media.

  • Sample Preparation and Extraction:

    • Collect 1 mL of the cell culture medium containing MK-7.

    • Add 2 mL of a 2:1 (v/v) mixture of n-hexane and isopropanol to the media.[7]

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper organic phase containing the extracted MK-7.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 200 µL) for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[7]

    • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and ethanol (e.g., 95:5 v/v).[9]

    • Flow Rate: 1 mL/min.[9]

    • Detection: UV detector at 254 nm.[9]

    • Injection Volume: 20 µL.

    • Quantification: Prepare a standard curve using known concentrations of a high-purity all-trans MK-7 standard. Calculate the concentration of MK-7 in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

Menaquinone-7 Signaling in Osteoblast Differentiation

Menaquinone-7 plays a significant role in bone metabolism by promoting osteoblast differentiation.[10][11] It acts as a cofactor for the gamma-carboxylation of osteocalcin, a key protein in bone mineralization.[10][12] MK-7 also influences the expression of several genes involved in bone formation.[12][13]

MK7_Osteoblast_Signaling MK7 Menaquinone-7 GGCX γ-glutamyl carboxylase MK7->GGCX Cofactor BMP2 BMP2 Signaling MK7->BMP2 Upregulates TenascinC Tenascin C MK7->TenascinC Upregulates cOC Carboxylated Osteocalcin (cOC) GGCX->cOC Carboxylates ucOC Undercarboxylated Osteocalcin (ucOC) ucOC->GGCX Mineralization Bone Mineralization cOC->Mineralization Osteoblast Osteoblast Differentiation BMP2->Osteoblast TenascinC->Osteoblast Osteoblast->Mineralization

Caption: MK-7 signaling in osteoblast differentiation.

Experimental Workflow for Assessing MK-7 Stability

A systematic workflow is essential for accurately evaluating the stability of MK-7 under various experimental conditions.

MK7_Stability_Workflow Prep Prepare MK-7 Solution in Cell Culture Medium Incubate Incubate Under Test Conditions (e.g., Light, Temp) Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Extract Extract MK-7 from Media Sample->Extract Analyze Quantify MK-7 by HPLC-UV Extract->Analyze Data Analyze Data & Determine Degradation Rate Analyze->Data

Caption: Workflow for MK-7 stability assessment.

Menaquinone-7 and Gas6 Signaling Pathway

Menaquinone-7 is also involved in the activation of Growth Arrest-Specific 6 (Gas6), a vitamin K-dependent protein that plays a role in various cellular processes, including cell survival and proliferation, through the TAM receptor tyrosine kinases (Tyro3, Axl, Mer).[14][15]

MK7_Gas6_Signaling MK7 Menaquinone-7 GGCX γ-glutamyl carboxylase MK7->GGCX Cofactor cGas6 Carboxylated Gas6 (Active) GGCX->cGas6 Carboxylates ucGas6 Undercarboxylated Gas6 ucGas6->GGCX TAM TAM Receptors (Tyro3, Axl, Mer) cGas6->TAM Binds & Activates Downstream Downstream Signaling (e.g., PI3K/AKT) TAM->Downstream Response Cellular Responses (Survival, Proliferation) Downstream->Response

Caption: MK-7 mediated Gas6 signaling pathway.

References

Troubleshooting HPLC peak tailing for Menaquinone-7 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for High-Performance Liquid Chromatography (HPLC) analysis of Menaquinone-7 (MK-7), specifically addressing the common issue of peak tailing.

Troubleshooting Guide: HPLC Peak Tailing

Peak tailing, where the latter half of a chromatographic peak is broader than the front, is a frequent problem in HPLC that can compromise the accuracy and reproducibility of quantification.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in your Menaquinone-7 analysis.

A USP tailing factor (Tf) greater than 1.2 often indicates significant tailing, though values up to 1.5 may be acceptable for some assays.[3][4] A Tf value close to 1.0 is ideal.[4]

Is it a System-Wide or Analyte-Specific Issue?

The first step in troubleshooting is to determine if all peaks in your chromatogram are tailing or if the issue is specific to the MK-7 peak.

  • All Peaks Tailing: This typically points to a physical or system-wide problem.

  • Only MK-7 Peak Tailing: This suggests a chemical interaction between MK-7 and the stationary phase or a sample-related issue.

FAQs: Troubleshooting Peak Tailing in Menaquinone-7 Analysis

Below are frequently asked questions and their solutions to help you resolve peak tailing issues.

Q1: All peaks in my chromatogram are tailing. What should I check first?

When all peaks exhibit tailing, the cause is likely related to the HPLC system itself rather than a specific chemical interaction with your analyte.[5]

Possible Causes and Solutions:

Possible Cause Solution
Extra-Column Volume Minimize tubing length and use a smaller internal diameter (e.g., 0.005") to reduce dead volume.[6][7] Ensure proper fittings are used and there are no leaks.[8]
Column Void or Contamination A void at the column inlet or a blocked frit can cause peak distortion.[7] Try backflushing the column with a strong solvent (if the manufacturer allows) or replace the column if the problem persists.[7] Using a guard column can help protect the analytical column from contaminants.[9]
Improper Column Installation Ensure that the column is installed correctly and that the fittings are properly tightened to prevent leaks and dead volume.[8]

Troubleshooting Workflow for System-Wide Peak Tailing

start All Peaks Tailing check_fittings Check for loose fittings and leaks start->check_fittings check_tubing Inspect tubing for excessive length/diameter check_fittings->check_tubing No leaks found end_good Peak shape improves check_fittings->end_good Leak found and fixed backflush Backflush column (if permissible) check_tubing->backflush Tubing is optimal check_tubing->end_good Tubing replaced replace_column Replace column backflush->replace_column Tailing continues backflush->end_good Tailing resolved replace_column->end_good Issue resolved end_bad Problem persists replace_column->end_bad Contact support

Fig. 1: Troubleshooting workflow for system-wide peak tailing.
Q2: Only my Menaquinone-7 peak is tailing. What are the likely chemical causes?

If only the MK-7 peak is tailing, the issue is likely due to secondary chemical interactions between the analyte and the stationary phase.[3][10]

Possible Causes and Solutions:

Possible Cause Solution
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based column packing can interact with polar functional groups on the MK-7 molecule, causing tailing.[2][6] This is a common cause of peak tailing for many compounds.[1][10]
1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) can suppress the ionization of silanol groups, reducing these interactions.[1][3][11]
2. Use an End-Capped Column: These columns have fewer accessible silanol groups, minimizing secondary interactions.[2][6]
3. Add a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help to mask the silanol groups.[1]
Mobile Phase pH Near Analyte pKa If the mobile phase pH is close to the pKa of an ionizable group on the analyte, it can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[6][12] While MK-7 is largely non-polar, this can be a factor for other analytes.
Adjust Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH is generally better, while for acidic compounds, a higher pH may be required.[2][4]
Column Overload Injecting too much sample can saturate the column, leading to peak distortion.[13]
Reduce Injection Volume or Sample Concentration: Dilute your sample or inject a smaller volume.[14]
Mismatched Injection Solvent If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[8][13]
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.

Logical Relationship of Chemical Causes for Peak Tailing

peak_tailing MK-7 Peak Tailing secondary_interactions Secondary Interactions peak_tailing->secondary_interactions overload Column Overload peak_tailing->overload solvent_mismatch Injection Solvent Mismatch peak_tailing->solvent_mismatch silanol Silanol Interactions secondary_interactions->silanol

Fig. 2: Key chemical causes of analyte-specific peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Reduce Silanol Interactions

This protocol describes how to adjust the mobile phase pH to minimize peak tailing caused by secondary interactions with silanol groups.

Materials:

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • pH meter

  • Acids for pH adjustment (e.g., orthophosphoric acid, formic acid)[15]

  • Your standard HPLC system with a C18 or similar column

Procedure:

  • Prepare the Aqueous Portion of the Mobile Phase: For a reverse-phase method, prepare the aqueous component of your mobile phase.

  • Initial pH Measurement: Measure the initial pH of the aqueous portion.

  • pH Adjustment: Slowly add a dilute acid (e.g., 0.1% orthophosphoric acid in water) to the aqueous solution while monitoring the pH. Adjust the pH to a target of 3.0.[15]

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic solvent(s) in the desired ratio. For example, a gradient elution might start with a higher percentage of the pH 3.0 aqueous phase and gradually increase the organic solvent percentage.[15]

  • System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis: Inject your MK-7 standard and sample and compare the peak shape to the chromatograms obtained with the previous mobile phase.

Expected Outcome: A significant reduction in peak tailing for the Menaquinone-7 peak, resulting in a more symmetrical peak shape and an improved tailing factor.

Protocol 2: Sample Solvent Effect Evaluation

This protocol helps determine if the sample solvent is causing peak distortion.

Materials:

  • Menaquinone-7 standard

  • Initial mobile phase from your HPLC method

  • The solvent currently used to dissolve your sample

Procedure:

  • Prepare Two Sample Solutions:

    • Sample A: Dissolve your MK-7 standard in your current sample solvent at the usual concentration.

    • Sample B: Dissolve your MK-7 standard in the initial mobile phase of your HPLC method at the same concentration as Sample A.

  • Sequential Injections:

    • Equilibrate your HPLC system with the initial mobile phase.

    • Inject Sample A and record the chromatogram.

    • Inject Sample B and record the chromatogram.

  • Compare Peak Shapes: Compare the peak shape of MK-7 from both injections.

Expected Outcome: If the peak shape for Sample B is significantly better (less tailing) than for Sample A, it indicates that your original sample solvent was too strong and contributing to the peak tailing.[13]

Quantitative Data Summary

The following table summarizes the impact of mobile phase pH on the asymmetry factor (As) of a basic compound, illustrating a common strategy to mitigate peak tailing. While specific to a mix of basic drugs, the principle applies to compounds susceptible to silanol interactions.

Mobile Phase pH Asymmetry Factor (As) of Methamphetamine Reference
7.02.35[3]
3.01.33[3]

Note: A lower asymmetry factor indicates a more symmetrical peak. The data clearly shows that reducing the mobile phase pH significantly improves peak shape.[3]

This guide provides a starting point for troubleshooting peak tailing in your Menaquinone-7 HPLC analysis. Remember to change only one parameter at a time to accurately identify the cause of the problem.[2]

References

Technical Support Center: Optimization of Menaquinone-7 (MK-7) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Menaquinone-7 (MK-7) from complex biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the MK-7 extraction process, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low MK-7 Yield Inefficient Cell Lysis: MK-7 is tightly bound to the bacterial cell membrane.[1][2]Employ effective cell disruption methods such as ultrasonication, freeze-thawing, steam explosion, acid-heating, or alkaline hydrolysis to facilitate the release of MK-7.[1][2]
Suboptimal Solvent Choice: The polarity and biocompatibility of the extraction solvent significantly impact yield.Use non-polar solvents like n-hexane, which has shown to be effective and non-toxic to Bacillus subtilis, allowing for periodic extraction.[1][2] A mixture of a polar and non-polar solvent, such as 2-propanol and n-hexane (1:2 v/v), is also commonly used.[3]
Poor Fermentation Conditions: The production of MK-7 is highly dependent on the fermentation environment.Optimize fermentation medium components. Glycerol is often the preferred carbon source, and a combination of yeast extract and soy peptone can enhance yields.[4][5][6] Maintain optimal temperature (30-37°C) and pH (~7.0).[5][6]
MK-7 Degradation: MK-7 is sensitive to light and high temperatures, which can lead to degradation and isomerization from the bioactive all-trans form to the less active cis form.[3][7][8]Conduct extraction and subsequent steps in the dark or under amber light. Avoid exposing the sample to high temperatures for extended periods.[3][8]
Presence of Impurities / Cis-Isomers Chemical Synthesis vs. Fermentation: Chemical synthesis methods are more prone to producing inactive cis-isomers of MK-7.[4][7]MK-7 derived from the fermentation of Bacillus subtilis natto is predominantly the all-trans isomer.[7] Ensure the purity of the starting material if not performing the fermentation in-house.
Improper Storage and Handling: Exposure to light and heat can cause the isomerization of the all-trans form to the cis form.[7][8]Store extracts and purified MK-7 at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and protected from light.[3][9]
Ineffective Purification: The crude extract will contain various cellular components and media constituents.Employ purification steps such as crystallization or chromatography with macroporous resin.[1] Supercritical CO2 extraction is an advanced method for obtaining high-purity MK-7.[10]
Difficulty in Quantification (HPLC Analysis) Low Solubility of MK-7: MK-7 is poorly soluble in the polar mobile phases typically used in reversed-phase HPLC.[11]After extraction with a non-polar solvent, evaporate the solvent and redissolve the MK-7 in a compatible solvent like methanol (B129727) or a methanol/dichloromethane mixture before injection.[11]
Matrix Effects: Complex biological samples can contain interfering substances that co-elute with MK-7, affecting quantification.[7]Utilize a solid-phase extraction (SPE) step to clean up the sample before HPLC analysis.[12] A robust HPLC method with a suitable column (e.g., C8 or C18) and mobile phase should be developed and validated.[11]
Inaccurate Calibration: An improper calibration curve will lead to incorrect quantification.Prepare a calibration curve using a certified reference standard of all-trans MK-7 across a range of concentrations that bracket the expected sample concentration.[3][13]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting MK-7 from Bacillus subtilis fermentation broth?

A1: N-hexane is a highly recommended solvent due to its non-polar nature, which is suitable for the fat-soluble MK-7.[3] It has also been shown to be non-toxic to Bacillus subtilis, allowing for its use in periodic extraction during fermentation, which can increase the total yield.[1][2] Another common and effective approach is to use a solvent mixture, such as 2-propanol and n-hexane (e.g., in a 1:2 v/v ratio), to extract MK-7.[3]

Q2: How can I effectively lyse the bacterial cells to release the membrane-bound MK-7?

A2: Since MK-7 is tightly bound to the bacterial cell membrane, efficient cell disruption is crucial for high extraction yields.[1][2] Physical methods like ultrasonication and freeze-thawing are effective.[1][2] Chemical methods, such as acid-heating (e.g., with 5% H2SO4) or alkaline hydrolysis, can also be employed to break down the cell wall and membrane.[1][11]

Q3: My MK-7 extract appears to be degrading or losing activity. What could be the cause?

A3: MK-7 is sensitive to environmental factors, particularly light and high temperatures.[3][8] Exposure can lead to the isomerization of the biologically active all-trans form to the less active cis form.[7] To prevent degradation, all extraction and purification steps should be performed in minimal light, and samples should be stored at low temperatures (4°C for short-term, -20°C or below for long-term) in amber vials.[3][9]

Q4: What is the most reliable method for quantifying MK-7 in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the standard method for MK-7 quantification.[3][11][14] For complex matrices like serum or fermentation broth, coupling HPLC with mass spectrometry (LC-MS/MS) provides higher specificity and sensitivity.[15] It is critical to use a validated method and a certified all-trans MK-7 standard for accurate calibration.

Q5: How can I purify the crude MK-7 extract?

A5: After initial solvent extraction, the crude product can be purified using several techniques. A common approach involves using macroporous resin to adsorb the MK-7, followed by elution and crystallization to achieve high purity.[1] For industrial-scale and high-purity applications, supercritical CO2 extraction is an effective and green technology.[10]

Experimental Protocols

Protocol for Solvent Extraction of MK-7 from Bacillus subtilis Culture

This protocol describes a standard method for extracting MK-7 from a liquid fermentation culture.

  • Cell Harvesting: Centrifuge the fermentation broth (e.g., at 3000 rpm for 10 minutes) to pellet the bacterial cells.[3]

  • Cell Disruption (Optional but Recommended): Resuspend the cell pellet in a suitable buffer and perform cell lysis using a method like ultrasonication on ice.

  • Solvent Extraction:

    • Add a mixture of 2-propanol and n-hexane (1:2, v/v) to the cell pellet or lysed cell suspension. A liquid-to-organic ratio of 1:4 (v/v) is recommended.[3]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[3]

  • Phase Separation: Centrifuge the mixture (e.g., at 3000 rpm for 10 minutes) to separate the organic and aqueous phases.[3]

  • Collection of Organic Phase: Carefully collect the upper n-hexane layer, which contains the extracted MK-7.[3]

  • Solvent Evaporation: Evaporate the n-hexane under a vacuum or a gentle stream of nitrogen to obtain the crude MK-7 extract.[3]

  • Reconstitution: Redissolve the dried extract in a known volume of a suitable solvent (e.g., ethanol (B145695) or methanol) for subsequent analysis or purification.

Protocol for HPLC Quantification of MK-7

This protocol outlines a general procedure for the quantification of MK-7 using HPLC.

  • Sample Preparation:

    • Ensure the extracted MK-7 is dissolved in a solvent compatible with the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: A C18 or C8 reversed-phase column is typically used (e.g., 2.6 µm, 100 mm x 4.6 mm).[11]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, ethanol, and water (e.g., 80:19.5:0.5, v/v/v) can be effective.[11]

    • Flow Rate: A typical flow rate is 1 mL/min.[11]

    • Column Temperature: Maintain the column at a constant temperature, for example, 35°C.[11]

    • Detection: Set the UV detector to a wavelength of 268 nm for MK-7 detection.[11]

    • Injection Volume: Inject a small volume of the sample, typically 5-20 µL.[11][16]

  • Calibration:

    • Prepare a series of standard solutions of all-trans MK-7 of known concentrations in the mobile phase.

    • Inject each standard and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.[13]

  • Quantification:

    • Inject the prepared sample and record the peak area for MK-7.

    • Determine the concentration of MK-7 in the sample by using the equation of the line from the calibration curve.[13]

Visualizations

ExtractionWorkflow Fermentation Fermentation of Bacillus subtilis Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Lysis Cell Lysis (e.g., Ultrasonication) Harvesting->Lysis Extraction Solvent Extraction (e.g., n-Hexane) Lysis->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation Evaporation Solvent Evaporation Separation->Evaporation Crude_MK7 Crude MK-7 Extract Evaporation->Crude_MK7 Purification Purification (e.g., Chromatography) Crude_MK7->Purification Analysis Analysis (HPLC) Crude_MK7->Analysis Quantification Pure_MK7 High-Purity MK-7 Purification->Pure_MK7 Pure_MK7->Analysis Purity Check

Caption: General workflow for MK-7 extraction and purification.

TroubleshootingLogic Start Low MK-7 Yield Detected CheckLysis Was Cell Lysis Performed/Optimized? Start->CheckLysis CheckSolvent Is the Extraction Solvent Optimal? CheckLysis->CheckSolvent Yes ImproveLysis Action: Improve Cell Disruption (Ultrasonication, etc.) CheckLysis->ImproveLysis No CheckFermentation Were Fermentation Conditions Optimal? CheckSolvent->CheckFermentation Yes ChangeSolvent Action: Use n-Hexane or Solvent Mixture CheckSolvent->ChangeSolvent No CheckDegradation Was Sample Protected from Light/Heat? CheckFermentation->CheckDegradation Yes OptimizeFermentation Action: Optimize Medium and Growth Conditions CheckFermentation->OptimizeFermentation No ProtectSample Action: Use Amber Vials, Work in Low Light CheckDegradation->ProtectSample No

References

Technical Support Center: Refinement of Menaquinone-7 (MK-7) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Menaquinone-7 (MK-7), with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for Menaquinone-7 (MK-7) synthesis?

A1: Menaquinone-7 can be produced through three primary methods: extraction from natural sources, chemical synthesis, and microbial fermentation.[1] Due to the low concentration of MK-7 in natural sources, extraction is often not viable for industrial-scale production.[1] Chemical synthesis presents challenges such as complex multi-step reactions, low yields, and the production of inactive cis-isomers.[1][2] Microbial fermentation, particularly using Bacillus subtilis, is often the preferred method as it can selectively produce the biologically active all-trans isomer of MK-7, though it can be associated with low yields.[2]

Q2: Why is my MK-7 yield consistently low?

A2: Low MK-7 yield is a common challenge in microbial fermentation.[2][3] Several factors can contribute to this issue, including suboptimal fermentation media composition, inefficient precursor supply, metabolic imbalances, and oxidative stress on the producer strain.[4] The composition of the culture medium, including carbon and nitrogen sources, is a critical factor affecting MK-7 concentration.[1][5] Additionally, operational parameters such as temperature, pH, and incubation time must be optimized.[1]

Q3: How can I improve the extraction efficiency of MK-7 from the fermentation broth?

A3: MK-7 is a lipid-soluble molecule tightly bound to the bacterial cell membrane, which can make extraction challenging.[6] Inefficient extraction from the culture medium can be a significant bottleneck.[6] To improve recovery, various cell disruption techniques can be employed, including ultrasonication, freeze-thawing, and enzymatic hydrolysis.[6] The choice of extraction solvent is also crucial; mixtures of 2-propanol and n-hexane or ethanol (B145695) have been used effectively.[1][7]

Q4: What is the significance of cis- and trans-isomers of MK-7, and how can I ensure I am producing the active form?

A4: The biological activity of MK-7 is almost exclusively attributed to its all-trans isomeric form.[2][3] The cis-isomers are considered biologically inactive.[2] While chemical synthesis can produce a mixture of isomers, microbial fermentation using Bacillus subtilis is favored for its ability to selectively produce the all-trans isomer.[2] However, recent studies have shown that MK-7 from natural natto can contain varying proportions of cis- and trans-isomers, making it crucial to analyze the isomeric composition of the final product.[3]

Troubleshooting Guide

Problem: Low MK-7 Yield
Potential Cause Troubleshooting Steps
Suboptimal Fermentation Medium 1. Carbon Source Optimization: Glycerol (B35011) is often identified as an optimal carbon source for MK-7 synthesis.[5] Evaluate different concentrations, as excessive glycerol can inhibit production.[5] A combination of glycerol and sucrose (B13894) has also been shown to enhance both cell growth and MK-7 synthesis.[5] 2. Nitrogen Source Optimization: A combination of yeast extract and soy peptone can significantly enhance MK-7 yields.[5] Optimize the concentration of each, as high concentrations of yeast extract may not necessarily lead to higher MK-7 production.[5] 3. Phosphate (B84403) Source: The addition of a phosphate source like K₂HPO₄ has been shown to improve MK-7 production.[1]
Inadequate Fermentation Conditions 1. Temperature: The optimal temperature for MK-7 production by B. subtilis is typically between 30°C and 37°C.[1] Temperatures around 40°C may be unsuitable.[1] 2. Incubation Time: An incubation time of around 120 hours has been shown to yield the highest production.[1] 3. Aeration and Agitation: In biofilm reactors, optimizing agitation speed (e.g., 200 rpm) and maintaining a controlled pH (e.g., 6.58) are crucial for maximizing MK-7 biosynthesis.[3]
Genetic Limitations of the Strain 1. Strain Selection: Bacillus subtilis natto is a commonly used and effective producer of MK-7.[1] 2. Metabolic Engineering: For advanced users, consider metabolic engineering strategies. This can involve overexpressing key enzymes in the MK-7 synthesis pathway (e.g., Dxs, Dxr, MenA) or knocking out competing pathways to redirect carbon flux towards MK-7 production.[2][4][6]
Biofilm and Pellicle Formation In static liquid fermentation, the formation of biofilms and pellicles by B. subtilis can hinder mass and heat transfer, leading to operational issues and reduced yields.[3][8] The use of biofilm reactors can overcome these issues and has been shown to significantly increase MK-7 production compared to suspended-cell reactors.[8]
Problem: Inefficient Extraction and Low Purity
Potential Cause Troubleshooting Steps
Inefficient Cell Lysis Menaquinone-7 is located in the bacterial cell membrane.[6] Employ cell disruption methods prior to solvent extraction. These can include ultrasonication, freeze-thawing, steam explosion, or enzymatic treatment with lipase.[6][7]
Suboptimal Solvent System A mixture of n-hexane and isopropanol (B130326) (e.g., in a 2:1 ratio) is a commonly used and effective solvent system for MK-7 extraction.[1] Ethanol has also been used successfully for direct extraction from crude cells.[2][7]
Presence of Impurities 1. Purification: After extraction, the crude extract can be purified using techniques like macroporous resin chromatography followed by crystallization.[2][6][7] 2. pH Adjustment: Adjusting the pH of the culture medium with an acid (e.g., hydrochloric acid) can facilitate the precipitation and recovery of MK-7 before solvent extraction.[9]

Data Summary

Table 1: Effect of Fermentation Conditions on MK-7 Yield

StrainKey Media ComponentsTemperature (°C)Incubation Time (h)MK-7 Yield (mg/L)Reference
B. subtilis natto (IBRC-M 11153)6.3% glycerol, 3% soybean peptone, 0.51% yeast extract, 0.05% K₂HPO₄301200.319[1]
B. subtilis natto (IBRC-M 11153)6.3% glycerol, 3% soybean peptone, 0.51% yeast extract, 0.05% K₂HPO₄371200.3158[1]
B. subtilis BS-ΔackA20 g/L sucrose, 20.7 g/L glycerol, 47.3 g/L soy peptone, 4 g/L yeast extract, 1.9 g/L KH₂PO₄--154.6[5]
B. subtilis natto (in biofilm reactor)Optimized glucose, yeast extract, and casein--20.5[8]
Genetically modified B. subtilis 168---50[10]

Experimental Protocols

Protocol 1: Fermentation of Bacillus subtilis for MK-7 Production

This protocol is based on the optimization study by Mottaghi-Dastjerdi et al. (2022).[1]

1. Preculture Preparation: a. Prepare a preculture medium containing 3% glucose, 4% soybean peptone, 0.5% NaCl, 0.5% yeast extract, and 0.5% meat extract. b. Adjust the pH of the medium to 7.0 and sterilize by autoclaving (121°C, 15 psi, 15 minutes). c. Inoculate the sterile preculture medium with a 24-hour plate culture of B. subtilis. d. Incubate at 37°C with shaking at 120 rpm for 24 hours.

2. Production Medium Fermentation: a. Prepare the production medium containing 6.3% glycerol, 3% soybean peptone, 0.51% yeast extract, and 0.05% K₂HPO₄. b. Inoculate the production medium with the preculture. c. Incubate at 30°C or 37°C for 120 hours.

Protocol 2: Extraction of MK-7 from Fermentation Broth

This protocol is adapted from the methods described by Mottaghi-Dastjerdi et al. (2022).[1]

1. Biomass Separation: a. Transfer the fermentation culture to sterile centrifuge tubes. b. Centrifuge at 6000 rpm for 10 minutes to separate the biomass from the supernatant.

2. Solvent Extraction: a. To 20 mL of the supernatant, add 40 mL of an extraction solvent mixture (26.6 mL of n-hexane and 13.4 mL of isopropanol). b. Place the mixture in a shaker incubator at 30°C for 1 hour with shaking at 160 rpm.

3. Analysis: a. The MK-7 content in the extract can be analyzed using High-Performance Liquid Chromatography (HPLC).

Visualizations

MK7_Biosynthesis_Pathway cluster_glycolysis Glycolysis Pathway cluster_ppp Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway cluster_menaquinone Menaquinone Pathway PEP Phosphoenolpyruvate (PEP) Chorismate Chorismate PEP->Chorismate G3P Glyceraldehyde-3-phosphate IPP Isopentenyl pyrophosphate (IPP) G3P->IPP E4P Erythrose-4-phosphate (E4P) E4P->Chorismate DHNA 1,4-dihydroxy-2-naphthoate Chorismate->DHNA DMAPP Dimethylallyl pyrophosphate IPP->DMAPP FPP Farnesyl pyrophosphate DMAPP->FPP HPP Heptaprenyl pyrophosphate FPP->HPP MK7 Menaquinone-7 (MK-7) HPP->MK7 DHNA->MK7

Caption: Biosynthetic pathway of Menaquinone-7 in Bacillus subtilis.

MK7_Production_Workflow start Start preculture Preculture Preparation (B. subtilis) start->preculture fermentation Fermentation in Production Medium preculture->fermentation extraction Cell Separation & Solvent Extraction fermentation->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Analysis (e.g., HPLC) purification->analysis end Final Product (all-trans MK-7) analysis->end

Caption: General experimental workflow for MK-7 production.

Troubleshooting_Low_Yield start Low MK-7 Yield check_media Is the fermentation medium optimized? start->check_media optimize_media Optimize carbon, nitrogen, and phosphate sources. check_media->optimize_media No check_conditions Are fermentation conditions (temp, time, pH) optimal? check_media->check_conditions Yes optimize_conditions Adjust temperature (30-37°C), incubation time (~120h), and pH. check_conditions->optimize_conditions No check_extraction Is the extraction process efficient? check_conditions->check_extraction Yes improve_extraction Implement cell lysis and optimize solvent system. check_extraction->improve_extraction No consider_strain Consider metabolic engineering or alternative strains. check_extraction->consider_strain Yes

Caption: Troubleshooting decision tree for low MK-7 yield.

References

Technical Support Center: Menaquinone-7 (MK-7) Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Menaquinone-7 (MK-7) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Menaquinone-7 (MK-7) and why is its solubility a challenge?

Menaquinone-7 (MK-7) is a long-chain homolog of vitamin K2, a fat-soluble vitamin essential for various physiological processes, including bone metabolism and cardiovascular health. Its lipophilic nature, characterized by a long isoprenoid side chain, makes it poorly soluble in aqueous solutions, including cell culture media and aqueous assay buffers. This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results in in vitro assays.

Q2: What are the most common solvents for dissolving MK-7?

MK-7 is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing stock solutions for in vitro studies. It is also soluble in other organic solvents such as chloroform, ethyl acetate, n-hexane, and isopropanol. For in vivo studies, co-solvent systems are often employed.

Q3: My MK-7, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?

This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.5% (v/v).[1][2] Most cell lines can tolerate up to 1%, but it's crucial to perform a vehicle control to assess any solvent-induced cytotoxicity.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to the full volume of your aqueous medium. Instead, perform serial dilutions of your DMSO stock in DMSO first to get closer to your final concentration before the final dilution into the aqueous medium.

  • Pre-warm the Medium: Adding the DMSO stock to pre-warmed cell culture medium can sometimes help maintain solubility.

  • Increase Mixing: Pipette the DMSO stock into the medium while gently vortexing or swirling to ensure rapid and thorough mixing, which can prevent localized high concentrations that promote precipitation.

  • Use of Serum: If your experiment allows, dilute the MK-7/DMSO stock into a medium containing serum (e.g., fetal bovine serum). The serum proteins can help to bind and solubilize the lipophilic compound.

Q4: Are there alternatives to DMSO for improving MK-7 solubility in aqueous media?

Yes, several other strategies can be employed:

  • Co-solvent Systems: For certain applications, a mixture of solvents can be used to create a more stable formulation. One such system for in vivo use that can be adapted for in vitro preparations is a mixture of DMSO, PEG300, and Tween-80.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity that can encapsulate hydrophobic molecules like MK-7, thereby increasing their aqueous solubility.[3] Beta-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[3]

  • Detergents/Surfactants: For cell-free enzyme assays, low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can be added to the assay buffer to help solubilize MK-7.[4] However, these are generally not suitable for cell-based assays as they can be cytotoxic.

Quantitative Data Summary

The following tables provide a summary of the solubility of MK-7 in various solvents and solvent systems.

Table 1: Solubility of Menaquinone-7 in Common Organic Solvents

SolventSolubilityNotes
DMSO 5 mg/mL (7.70 mM)Requires sonication and warming.[5]
Ethanol 10 mg/mL (15.41 mM)Requires sonication.[5]
Chloroform Slightly Soluble-
Ethyl Acetate Slightly Soluble-
Methanol Slightly Soluble-

Table 2: Co-Solvent Systems for Menaquinone-7 Formulation

Solvent System CompositionAchieved ConcentrationSolution TypeApplication
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 0.54 mg/mL (0.83 mM)Suspended SolutionIn Vivo (Oral/Intraperitoneal)
10% DMSO, 90% Corn Oil ≥ 0.54 mg/mL (0.83 mM)Clear SolutionIn Vivo

Experimental Protocols

Protocol 1: Preparation of MK-7 Stock Solution in DMSO for Cell-Based Assays

Materials:

  • Menaquinone-7 (MK-7) powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of MK-7 powder in a sterile microcentrifuge tube. Work in a sterile environment (e.g., a laminar flow hood) to maintain sterility.

  • Adding Solvent: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution.

  • Sterilization (Optional): If necessary, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. For long-term storage (months to years), -80°C is recommended.[1]

Protocol 2: Preparation of MK-7 Working Solutions for Cell Culture

Materials:

  • MK-7 stock solution in DMSO (from Protocol 1)

  • Pre-warmed, sterile cell culture medium (with or without serum, as per experimental design)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the MK-7 stock solution at room temperature.

  • Serial Dilution (if necessary): If a large dilution is required, perform intermediate dilutions of the DMSO stock in sterile DMSO to minimize the volume of stock added to the final culture medium.

  • Final Dilution: Add the appropriate volume of the MK-7/DMSO stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium while gently mixing to ensure rapid dispersion and prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without MK-7) to an equivalent volume of cell culture medium. This is essential to differentiate the effects of the compound from the effects of the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells.

Protocol 3: General Protocol for Solubilizing MK-7 for In Vitro Enzyme Assays

Materials:

  • Menaquinone-7 (MK-7) powder

  • Appropriate organic solvent (e.g., DMSO, Ethanol)

  • Enzyme assay buffer

  • Non-ionic detergent (e.g., Tween-20, Triton X-100) - optional, check for enzyme compatibility

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of MK-7 in a suitable organic solvent (e.g., 10 mg/mL in Ethanol) as described in Protocol 1.

  • Incorporate into Assay Buffer:

    • Direct Dilution: Dilute the stock solution directly into the enzyme assay buffer to the final desired concentration. Ensure the final organic solvent concentration is low enough not to inhibit enzyme activity (typically <1%). Perform a solvent tolerance test for your enzyme.

    • Using a Detergent: If direct dilution leads to precipitation, add a low concentration of a non-ionic detergent (e.g., 0.01-0.05%) to the assay buffer before adding the MK-7 stock solution.[4] This can help to maintain the solubility of the lipophilic substrate.

  • Substrate Control: Prepare a control reaction containing the same final concentration of the solvent and detergent (if used) but without the enzyme to account for any non-enzymatic reactions.

  • Pre-incubation: It may be beneficial to pre-incubate the MK-7 in the assay buffer for a short period before adding the enzyme to ensure it is fully dispersed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay weigh Weigh MK-7 Powder dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Caption: Experimental workflow for preparing and using MK-7 in cell-based assays.

nfkb_pathway RANKL RANKL RANK RANK RANKL->RANK Binds IKK IKK RANK->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Osteoclastogenesis) Nucleus->Gene MK7 Menaquinone-7 MK7->IKK Inhibits Activation MK7->NFkB Suppresses Activation

Caption: MK-7's inhibitory effect on the NF-κB signaling pathway in osteoclasts.[5][6][7]

pi3k_akt_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation MK7 Menaquinone-7 MK7->Proliferation Promotes

Caption: General overview of the PI3K/AKT pathway and the pro-proliferative role of MK-7.

References

Technical Support Center: Optimizing Menaquinone-7 Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menaquinone-7 (B21479) (MK-7) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a safe starting dose for Menaquinone-7 (MK-7) in rat and mouse studies?

A1: Based on toxicity studies, MK-7 is considered to have a high safety profile. In an acute oral toxicity study in mice, a single dose of 2000 mg/kg body weight did not result in any observed toxicity.[1][2][3][4] For subchronic studies, a 90-day oral toxicity test in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 10 mg/kg body weight/day, which was the highest dose tested.[1][2][3][4] Therefore, a starting dose well below 10 mg/kg/day is considered safe for most efficacy studies in rats.

Q2: How should I administer MK-7 to my animals?

A2: The most common and effective method of administration for MK-7 in animal studies is oral gavage.[2][3] Since MK-7 is a fat-soluble vitamin, it should be dissolved in a suitable vehicle like corn oil or sunflower oil to ensure proper absorption.[1][2][3] The dosing volume is typically adjusted based on the animal's most recent body weight.[3]

Q3: What is the bioavailability of MK-7 compared to other forms of Vitamin K?

A3: MK-7 has a significantly higher bioavailability and a longer half-life in the body compared to Vitamin K1 (phylloquinone) and other menaquinones like MK-4. This prolonged circulation time results in more stable serum levels, making it more consistently available to extrahepatic tissues like bone and vasculature.[5] This is a critical factor to consider when determining the optimal dosage and frequency of administration.

Q4: What are the key signaling pathways influenced by MK-7?

A4: MK-7 is an essential cofactor for the enzyme γ-glutamyl carboxylase, which activates Vitamin K-dependent proteins (VKDPs).[2] In bone, it facilitates the carboxylation of osteocalcin, promoting calcium deposition.[6] In the vasculature, it activates Matrix Gla-protein (MGP), a potent inhibitor of soft tissue calcification.[7][8] Recent studies also suggest that MK-7 can modulate inflammatory pathways, such as the NLRP3/caspase-1/Nrf-2 signaling cascade, which is relevant in age-related cognitive and structural decline.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or no observable effect on bone density. - Insufficient Dosage: The dose may be too low to elicit a significant response. - Poor Absorption: Improper vehicle or administration technique. - Animal Model: The chosen animal model may not be appropriate for the intended study (e.g., age, sex, disease induction). - Study Duration: The treatment period may be too short to observe significant changes in bone parameters.- Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration. - Vehicle Optimization: Ensure MK-7 is fully dissolved in a high-quality lipid-based vehicle. Administer via oral gavage to ensure accurate dosing. - Model Selection: Review literature for the most relevant and validated animal model for your research question. - Extended Duration: Consider extending the experimental timeline based on previous studies showing bone effects.
High variability in plasma MK-7 levels between animals. - Inaccurate Dosing: Inconsistent administration volumes. - Gavage Error: Improper technique leading to incomplete delivery of the dose. - Fasting State: Differences in food intake prior to dosing can affect absorption of fat-soluble vitamins.- Precise Dosing: Calibrate equipment and ensure accurate volume administration based on individual animal weight. - Proper Training: Ensure personnel are proficient in oral gavage techniques. - Standardized Feeding: Standardize the fasting and feeding schedule for all animals in the study.
Unexpected adverse effects at a presumed safe dose. - Compound Purity: The MK-7 source may contain impurities. - Vehicle Toxicity: The vehicle itself could be causing adverse reactions. - Interaction with other compounds: Potential interaction with other substances in the diet or experimental model.- Certificate of Analysis: Verify the purity of your MK-7 compound. - Vehicle Control Group: Always include a vehicle-only control group to rule out effects from the administration vehicle. - Review Experimental Design: Carefully assess all components of the diet and any other administered substances for potential interactions.

Quantitative Data Summary

Table 1: Summary of MK-7 Dosages in Rodent Toxicity Studies

Animal ModelStudy DurationRoute of AdministrationDosageObserved EffectsReference
Mice (BomTac:NMRI)14 days (Acute)Oral Gavage2000 mg/kg (single dose)No signs of toxicity, LD50 > 2000 mg/kg.[1][2][3][4]
Rats (Sprague-Dawley)90 days (Subchronic)Oral Gavage0, 2.5, 5, 10 mg/kg/dayNo compound-related toxicity. NOAEL = 10 mg/kg/day.[1][2][3][4]
Rats (Wistar)14 days (Acute)Oral GavageUp to 20 mg/kgNo mortality or clinical signs of toxicity.[10]

Table 2: Summary of Effective MK-7 Dosages in Rodent Efficacy Studies

Animal ModelStudy FocusRoute of AdministrationDosageKey FindingsReference
Rats (Sprague-Dawley)Bone Health (Calcium Restriction)DietaryNot specified in abstractIncreased cortical thickness and bone area.[6][11]
Rats (Ovariectomized)Bone Loss PreventionDietaryNot specified in abstractPrevented bone loss.[12]
Rats (Female, Elderly)Bone Formation (in vitro)In vitro culture10⁻⁶ M or 10⁻⁵ MIncreased calcium content and alkaline phosphatase activity.[12][13]
Rats (5/6 Nephrectomy)Cardiovascular CalcificationDietary100 µg/g dietInhibited aortic and myocardial calcification.[7][14]
Rats (Naturally Aging)Cognitive and Structural DeclineNot specifiedNot specifiedAttenuated aging-related changes via NLRP3/caspase-1/Nrf-2 pathway.[9]
Rats (Doxorubicin-induced)HepatotoxicityOral Gavage16 µg/kg and 48 µg/kgHigh dose (48 µg/kg) significantly decreased liver enzymes.[15]
Rats (Doxorubicin-induced)CardiotoxicityOral Gavage16 µg/kg and 48 µg/kgBoth doses showed protective effects against cardiotoxicity.[16]

Experimental Protocols

Protocol 1: Induction of Vascular Calcification in a Rat Model

This protocol is based on a model of chronic kidney disease (CKD) induced by 5/6 nephrectomy combined with a high phosphate (B84403) diet.[7][14]

  • Animal Model: Male Wistar rats are suitable for this model.

  • Surgical Procedure (5/6 Nephrectomy):

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Perform a flank incision to expose the left kidney.

    • Surgically remove two-thirds of the left kidney.

    • After a one-week recovery period, perform a second surgery to remove the entire right kidney.

    • Sham-operated animals undergo the same surgical procedures without the removal of kidney tissue.

  • Dietary Intervention:

    • Following the second surgery, place the animals on a high-phosphate diet to induce calcification.

    • The experimental group receives the high-phosphate diet supplemented with a high dose of MK-7 (e.g., 100 µg/g of diet).[7]

    • The control group receives the high-phosphate diet with a low or standard level of MK-7.

  • Study Duration: Maintain the animals on their respective diets for a period of 12 weeks.[7]

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect aorta and heart tissues.

    • Assess the level of calcification using methods such as von Kossa staining or by measuring the calcium content of the tissues.

    • Analyze gene expression of relevant markers like MGP in the aortic tissue via qPCR.

Protocol 2: Analysis of MK-7 in Animal Tissues

Accurate quantification of MK-7 in tissues is crucial for pharmacokinetic and bioavailability studies.

  • Tissue Homogenization:

    • Excise the tissue of interest (e.g., liver, bone, fat) and immediately freeze it in liquid nitrogen.

    • Weigh the frozen tissue and homogenize it in a suitable buffer.

  • Lipid Extraction:

    • Since MK-7 is fat-soluble, perform a lipid extraction from the tissue homogenate using a method like the Folch or Bligh-Dyer extraction.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use an appropriate SPE cartridge to remove interfering substances from the lipid extract and concentrate the MK-7 fraction.

  • Quantification by HPLC:

    • Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) with either fluorescence or mass spectrometry (LC-MS) detection.

    • Use a certified MK-7 standard to create a calibration curve for accurate quantification.

Visualizations

G cluster_0 Menaquinone-7 (MK-7) Signaling in Bone MK7 MK-7 GGCX γ-glutamyl carboxylase MK7->GGCX Cofactor ucOC Undercarboxylated Osteocalcin (ucOC) GGCX->ucOC Activates cOC Carboxylated Osteocalcin (cOC) ucOC->cOC Carboxylation Calcium Calcium cOC->Calcium Binds BoneMatrix Bone Matrix (Hydroxyapatite) Calcium->BoneMatrix Deposition

Caption: MK-7 acts as a cofactor for the carboxylation of osteocalcin, promoting calcium deposition in bone.

G cluster_1 Menaquinone-7 (MK-7) and Vascular Calcification Inhibition MK7 MK-7 GGCX γ-glutamyl carboxylase MK7->GGCX Cofactor ucMGP Undercarboxylated Matrix Gla-Protein (ucMGP) GGCX->ucMGP Activates cMGP Carboxylated Matrix Gla-Protein (cMGP) ucMGP->cMGP Carboxylation VascularCalcification Vascular Calcification cMGP->VascularCalcification Inhibits

Caption: MK-7 facilitates the activation of MGP, a key inhibitor of vascular calcification.

G cluster_2 Experimental Workflow for MK-7 Dosage Optimization A Literature Review & Establish Safety Margin B Pilot Dose-Response Study (Small Groups) A->B C Select Optimal Dose Range (Based on Efficacy & Safety) B->C D Main Efficacy Study (Larger Cohorts) C->D E Endpoint Analysis (Biomarkers, Histology, etc.) D->E F Data Interpretation & Conclusion E->F

Caption: A logical workflow for determining the optimal MK-7 dosage in an animal study.

References

Technical Support Center: Menaquinone-7 (MK-7) Long-Term Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term stability studies of Menaquinone-7 (MK-7) supplements.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant degradation of MK-7 in our formulation, especially when combined with minerals. What are the common causes?

A1: Significant degradation of MK-7 in formulations, particularly those containing minerals, is a well-documented challenge. The primary causes include:

  • Interaction with Alkaline Minerals: MK-7 is highly susceptible to degradation in alkaline environments.[1] Minerals such as calcium carbonate and magnesium oxide create a micro-alkaline environment that accelerates the degradation of unprotected MK-7.[2][3][4] Studies have shown that in formulations with magnesium, as little as 1% of unprotected MK-7 may remain after 12 months.[1][2]

  • Moisture Content: The presence of moisture is a critical factor in MK-7 degradation, often working synergistically with mineral salts to break down the molecule.[5]

  • Raw Material Purity: The purity profile of the MK-7 raw material can significantly influence its stability.[3][6] Impurities from the manufacturing process (either fermentation or synthesis) can act as catalysts for degradation.[3]

  • Presence of Oxidizing Agents: Formulations containing oxidizing agents can also lead to the degradation of MK-7.[7]

Troubleshooting Steps:

  • Review Formulation Excipients: Identify any alkaline minerals (e.g., magnesium oxide, calcium carbonate) or other reactive ingredients in your formulation.[3]

  • Consider Microencapsulation: Using a protected, microencapsulated form of MK-7 is a proven strategy to enhance stability in the presence of interactive compounds like minerals.[1][2][8][9] Microencapsulation creates a protective barrier against moisture and alkalinity.[5]

  • Control Moisture: Implement stringent moisture control during manufacturing and packaging.

  • Verify Raw Material Purity: Request and verify the purity profile and certificate of analysis for your MK-7 raw material.[10] A higher purity profile generally results in enhanced stability.[3]

Q2: Our analytical results for MK-7 content are inconsistent and often lower than the label claim. Could the analytical method be the issue?

A2: Yes, the analytical method can be a source of error, especially with modern formulations.

  • Incomplete Extraction from Microcapsules: If you are using a microencapsulated MK-7, standard analytical methods may not be sufficient to break down the protective coating, leading to incomplete extraction and artificially low quantification. The United States Pharmacopeia (USP) has updated its monograph for MK-7 to include a specific method for testing microencapsulated powders to address this issue.[4]

  • Method Validation: Ensure your HPLC or other analytical method is properly validated for the specific matrix of your product.[11]

Troubleshooting Steps:

  • Adopt USP Monograph for Encapsulated MK-7: If using encapsulated MK-7, ensure your lab follows the updated USP method that includes a work-up step for microencapsulation.[4]

  • Method Re-validation: Perform a thorough validation of your analytical method for accuracy, precision, and specificity within your product's specific formulation.

  • Use a Certified Reference Standard: Always use a well-characterized reference standard (e.g., from USP) for calibration.[12]

Q3: We've noticed a change in the isomeric profile of our MK-7 over time. What is the significance of this, and how can we prevent it?

A3: The isomeric profile is critical to the bioactivity of MK-7.

  • Bioactivity of Isomers: The all-trans isomer of MK-7 is the biologically active form.[13][14] The cis-isomers, which can form due to exposure to certain conditions, have negligible or significantly lower biological activity.[14][15]

  • Causes of Isomerization: Exposure to light (specifically UV light) and certain processing conditions can cause the conversion of the active all-trans isomer to inactive cis-isomers.[16]

Troubleshooting Steps:

  • Protect from Light: Manufacture and store the MK-7 raw material and finished product in light-protected conditions (e.g., amber containers, opaque packaging).

  • Analyze Isomeric Purity: Your analytical method should be able to separate and quantify both all-trans and cis-isomers. High-quality MK-7 raw material should specify >98% all-trans form.[10]

  • Control Processing Conditions: Limit exposure to heat and light during all stages of manufacturing.

Quantitative Data on MK-7 Stability

The following tables summarize stability data from studies comparing unprotected and protected (microencapsulated) MK-7 in the presence of minerals.

Table 1: Stability of Unprotected MK-7 with Minerals at 25°C and 40°C over 12 Months

FormulationStorage Condition% MK-7 Remaining after 12 Months
Unprotected MK-7 + Calcium25°C60%
Unprotected MK-7 + Calcium40°C29%
Unprotected MK-7 + Magnesium25°C / 40°C1%

Data sourced from studies cited by Kappa Bioscience.[1][2]

Table 2: Stability of Microencapsulated MK-7 with Minerals at 25°C and 40°C over 12 Months

FormulationStorage Condition% MK-7 Remaining after 12 Months
Microencapsulated MK-7 + Calcium25°C96%
Microencapsulated MK-7 + Calcium40°C86%
Microencapsulated MK-7 + Magnesium25°C92%
Microencapsulated MK-7 + Magnesium40°C80%

Data sourced from studies cited by Kappa Bioscience.[1]

Table 3: Stability of Different MK-7 Raw Materials with Excipients (Accelerated Conditions: 6 Months at 40°C / 75% RH)

MK-7 SourceExcipient% MK-7 Remaining (Approx. after 6 months)
Synthetic (PII)Calcium Citrate< 40%
Synthetic (PII)Calcium Carbonate~50%
Synthetic (PII)Magnesium Oxide< 10%
Fermentation (PI)Calcium Citrate~80%
Fermentation (PI)Calcium Carbonate~95%
Fermentation (PI)Magnesium Oxide~60%
Fermentation (PIII)Calcium Citrate< 60%
Fermentation (PIII)Calcium Carbonate~90%
Fermentation (PIII)Magnesium Oxide< 40%

Data is estimated from graphical representations in the cited study and shows significant degradation for most combinations under accelerated conditions, highlighting the impact of both the raw material source and the excipient.[3][12]

Experimental Protocols

1. Protocol: Long-Term and Accelerated Stability Study

This protocol is a standard approach for evaluating the stability of MK-7 supplements.

  • Objective: To assess the stability of different MK-7 formulations under long-term and accelerated storage conditions.

  • Materials:

    • MK-7 active ingredient (specify source: e.g., synthetic, fermentation-derived).[12]

    • Excipients (e.g., calcium carbonate, magnesium oxide, microcrystalline cellulose).[3]

    • Final dosage form (e.g., tablets, capsules).

    • Climate-controlled stability chambers.

  • Methodology:

    • Sample Preparation: Prepare several batches of the final formulation. Ensure homogenous mixing of the MK-7 active ingredient with excipients to a target concentration (e.g., 100 µg/g).[3]

    • Packaging: Package the samples in the proposed final commercial packaging.

    • Storage Conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[3][12]

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[3][12]

    • Time Points:

      • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

      • Accelerated: 0, 1, 3, and 6 months.[3][17]

    • Analysis: At each time point, pull samples and test for MK-7 content (assay) and purity (isomeric profile, degradation products) using a validated HPLC method. Also, evaluate physical characteristics (appearance, dissolution, etc.).

2. Protocol: HPLC Analysis of MK-7 Content and Purity

This method is used for the quantification and purity assessment of MK-7.

  • Objective: To determine the assay and purity profile of MK-7 in raw materials and finished products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Methodology:

    • Standard Preparation: Accurately weigh and dissolve a USP MK-7 Reference Standard in a suitable solvent mixture (e.g., tetrahydrofuran (B95107) and isopropanol (B130326) 1:9) to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.[3]

    • Sample Preparation:

      • Accurately weigh a portion of the sample (raw material or ground tablets/capsule contents).

      • Extract the MK-7 using the same solvent mixture as the standard. This step is critical and may require sonication or vigorous shaking.

      • For microencapsulated products: An additional pre-extraction step is required to break the coating, as specified in the updated USP monograph.[4]

      • Filter the final solution through a 0.45 µm filter before injection.[3]

    • Chromatographic Conditions (Example):

      • Column: C18 stationary phase.

      • Mobile Phase: Isocratic or gradient elution with a mixture of organic solvents (e.g., methanol, ethanol, isopropanol).

      • Flow Rate: Typically 1.0 - 1.5 mL/min.

      • Detection: UV detection at an appropriate wavelength (e.g., 248 nm).

    • Analysis and Calculation:

      • Identify the all-trans MK-7 peak based on the retention time of the reference standard.

      • Calculate the concentration of MK-7 in the sample by comparing the peak area to the calibration curve.

      • Analyze the chromatogram for the presence of other peaks, which may represent cis-isomers or degradation products. Calculate the percentage purity.[3]

Visualizations

MK7_Degradation_Factors cluster_factors Degradation Factors MK7 All-trans MK-7 (Bioactive) Degraded Degraded MK-7 & Cis-Isomers (Inactive) MK7->Degraded Degradation Isomerization Minerals Alkaline Minerals (CaCO3, MgO) Minerals->MK7 Moisture Moisture (H2O) Moisture->MK7 Light UV Light Light->MK7 Purity Raw Material Impurities Purity->MK7

Caption: Key factors leading to the degradation of bioactive all-trans MK-7.

Stability_Troubleshooting_Workflow Start Start: Stability Failure Observed CheckFormulation Step 1: Review Formulation (Excipients, pH) Start->CheckFormulation IsMineral Alkaline Minerals Present? CheckFormulation->IsMineral CheckMethod Step 2: Review Analytical Method IsMineral->CheckMethod No Solution_Encapsulate Solution: Use Microencapsulated MK-7 IsMineral->Solution_Encapsulate Yes IsEncapsulated Is MK-7 Encapsulated? CheckMethod->IsEncapsulated CheckPurity Step 3: Analyze Raw Material IsEncapsulated->CheckPurity No Solution_USP Solution: Use Correct USP Method IsEncapsulated->Solution_USP Yes CheckStorage Step 4: Verify Storage (Light, Moisture) CheckPurity->CheckStorage Purity OK Solution_Source Solution: Source High-Purity MK-7 CheckPurity->Solution_Source Impurity Detected Solution_Protect Solution: Use Protective Packaging CheckStorage->Solution_Protect

Caption: A logical workflow for troubleshooting MK-7 stability issues.

MK7_Activation_Pathway cluster_pathway Vitamin K Cycle & Protein Activation MK7 MK-7 (Vitamin K2) GGCX GGCX Enzyme (γ-glutamyl carboxylase) MK7->GGCX acts as cofactor for VKDP Inactive Vitamin K Dependent Proteins (VKDPs) (e.g., Osteocalcin, MGP) GGCX->VKDP activates Active_VKDP Active (Carboxylated) VKDPs VKDP->Active_VKDP carboxylation Function Biological Function (Calcium Regulation in Bone and Arteries) Active_VKDP->Function enables

Caption: Simplified pathway showing MK-7's role in activating proteins.

References

Technical Support Center: Method Refinement for Detecting Low Levels of MK-7 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine methods for detecting low levels of menaquinone-7 (B21479) (MK-7) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of MK-7 and its metabolites?

A1: The primary challenges stem from the lipophilic (fat-soluble) nature and typically low circulating concentrations of vitamin K compounds in biological matrices.[1][2] This leads to difficulties in extraction, potential for low recovery, and susceptibility to matrix effects, particularly ion suppression in LC-MS/MS analysis. Furthermore, MK-7 is sensitive to light and can degrade, requiring careful sample handling.[3]

Q2: What are the expected metabolites of MK-7?

A2: The metabolism of MK-7, similar to other forms of vitamin K, involves the oxidative degradation of its long isoprenoid side chain. This process, involving ω- and β-oxidation, results in the formation of shorter-chain carboxylic acids.[4][5] Key urinary metabolites include a 7-carbon carboxylic acid and a 5-carbon carboxylic acid, often referred to as K acid I and K acid II, which are typically excreted as glucuronide conjugates.[4][5] Menadione (Vitamin K3) has also been suggested as a potential catabolite.[6] A more recently identified urinary metabolite is menaquinone-1 ω-COOH (MK1 ω-COOH).[4]

Q3: Which analytical technique is considered the gold standard for quantifying low levels of MK-7 and its metabolites?

A3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of MK-7 and its metabolites.[1][7] This technique allows for the detection of very low concentrations and provides structural confirmation. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a viable and more cost-effective alternative, though it may require more rigorous sample cleanup to avoid interferences.[1]

Q4: How can I improve the extraction efficiency of MK-7 and its metabolites from serum or plasma?

A4: A combination of protein precipitation (PP) followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed. For LLE, hexane (B92381) is a frequently used solvent.[1] It is crucial to ensure thorough vortexing to maximize the partitioning of these lipophilic compounds into the organic phase. For the more polar carboxylic acid metabolites, the extraction protocol may need to be adjusted, and a derivatization step to convert them to their methyl esters might be necessary for improved chromatographic performance and sensitivity in LC-MS/MS analysis.[4]

Troubleshooting Guides

Issue 1: Low or No Signal for MK-7 or its Metabolites
Possible Cause Troubleshooting Step Rationale
Inefficient Extraction Optimize the extraction solvent and procedure. For LLE, ensure vigorous and sufficient vortexing time. Consider using a combination of solvents (e.g., ethanol (B145695) for protein precipitation followed by hexane for extraction).[1] For acidic metabolites, evaluate the need for a derivatization step.[4]MK-7 is highly lipophilic and requires an effective organic solvent for extraction from aqueous biological matrices. Acidic metabolites may have different solubility profiles.
Analyte Degradation Protect samples from light and heat at all stages of collection, storage, and preparation. Use amber vials and work under low-light conditions.[3]MK-7 is sensitive to photodegradation, which can lead to the formation of cis-isomers or other degradation products, reducing the signal of the active all-trans form.[3]
Matrix Effects (Ion Suppression) Improve sample cleanup by incorporating an SPE step. Dilute the sample extract before injection into the LC-MS/MS system.Co-eluting substances from the biological matrix can interfere with the ionization of the target analytes in the mass spectrometer source, leading to a suppressed signal.
Suboptimal LC-MS/MS Parameters Optimize MS parameters, including ionization source settings (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy, MRM transitions).Proper tuning of the mass spectrometer is critical for achieving the best sensitivity and specificity for your target analytes.
Issue 2: Poor Peak Shape and Resolution
Possible Cause Troubleshooting Step Rationale
Inappropriate HPLC Column Select a high-efficiency column, such as a core-shell C18, which has been shown to provide narrow peaks and good signal-to-noise for vitamin K compounds.[1]The choice of stationary phase is critical for achieving good separation of lipophilic compounds and their metabolites from matrix components.
Suboptimal Mobile Phase Adjust the mobile phase composition and gradient profile. Ensure compatibility with the mass spectrometer's ionization method.The mobile phase composition directly influences the retention and elution of analytes, impacting peak shape and resolution.
Column Overload Reduce the injection volume or dilute the sample.Injecting too much sample can lead to broad, asymmetric peaks.
Extra-column Dead Volume Minimize the length and diameter of tubing between the injector, column, and detector.Excessive dead volume can cause peak broadening and loss of resolution.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Vitamin K Analysis

Technique Typical Recovery Rate (%) Advantages Disadvantages
Protein Precipitation (PP) Variable, often used in combinationRapid, inexpensive.[4]May not provide sufficient cleanup, leading to matrix effects.[4]
Liquid-Liquid Extraction (LLE) 85-110%Good selectivity for lipophilic compounds.[4]Can be time-consuming and use large volumes of organic solvents.
Solid-Phase Extraction (SPE) 90-110%Provides excellent sample cleanup, reduces matrix effects.Can be more expensive and require method development.

Table 2: Reported Limits of Quantification (LOQ) for MK-7 in Human Serum/Plasma

Analytical Method Limit of Quantification (LOQ) Reference
HPLC-FLD0.03 ng/mL[6]
LC-MS/MS (APCI)2.2 ng/mL[6]
LC-MS/MS0.01 ng/mL[5]

Experimental Protocols

Protocol 1: Extraction of MK-7 from Human Serum using LLE

This protocol is adapted from established methods for vitamin K analysis.

Materials:

  • Human serum

  • Ethanol

  • n-Hexane

  • Internal Standard (e.g., deuterated MK-7)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS grade reconstitution solvent (e.g., Methanol/Water mixture)

Procedure:

  • To 500 µL of serum in a glass tube, add the internal standard.

  • Add 1.5 mL of ethanol to precipitate proteins. Vortex for 1 minute.

  • Add 4 mL of n-hexane. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3,500 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100-200 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction and Derivatization of Vitamin K Carboxylic Acid Metabolites from Urine

This protocol is based on the methodology for analyzing urinary vitamin K catabolites.[4]

Materials:

  • Human urine

  • β-glucuronidase

  • Internal standards (e.g., deuterated K acid I and K acid II)

  • Solid-Phase Extraction (SPE) cartridges

  • Derivatization agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane)

  • Organic solvents for SPE and elution

  • Nitrogen evaporator

  • LC-MS grade reconstitution solvent

Procedure:

  • To a urine sample, add internal standards and β-glucuronidase to deconjugate the metabolites. Incubate as per the enzyme manufacturer's instructions.

  • Condition an SPE cartridge according to the manufacturer's protocol.

  • Load the enzyme-treated urine onto the SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elute the vitamin K metabolites with a suitable organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Perform derivatization to convert the carboxylic acid metabolites to their methyl esters. This step is critical for improving their chromatographic properties. Follow a validated derivatization protocol.

  • After the reaction, evaporate the solvent and derivatizing agent.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Visualizations

MK7_Metabolism MK7 Menaquinone-7 (MK-7) Omega_Oxidation ω-Oxidation MK7->Omega_Oxidation Beta_Oxidation β-Oxidation (Chain Shortening) Omega_Oxidation->Beta_Oxidation K_Acid_I 7-Carbon Carboxylic Acid (K Acid I) Beta_Oxidation->K_Acid_I K_Acid_II 5-Carbon Carboxylic Acid (K Acid II) Beta_Oxidation->K_Acid_II K_Acid_I->Beta_Oxidation Conjugation Glucuronide Conjugation K_Acid_I->Conjugation K_Acid_II->Conjugation Urinary_Excretion Urinary Excretion Conjugation->Urinary_Excretion

Caption: Simplified metabolic pathway of the MK-7 side chain degradation.

Sample_Prep_Workflow Start Biological Sample (Serum/Plasma/Urine) Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., Ethanol) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., Hexane) Protein_Precipitation->LLE SPE Solid-Phase Extraction Protein_Precipitation->SPE Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Derivatization Derivatization (for acidic metabolites) Evaporation->Derivatization Reconstitution Reconstitution Evaporation->Reconstitution If no derivatization Derivatization->Reconstitution If performed Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for MK-7 and metabolite analysis.

Troubleshooting_Tree Start Low/No Analyte Signal Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Degradation Assess Sample Stability Check_Extraction->Check_Degradation Efficient Optimize_Extraction Optimize solvent/technique (LLE, SPE) Check_Extraction->Optimize_Extraction Inefficient? Check_MS Verify MS/MS Parameters Check_Degradation->Check_MS Stable Protect_Sample Use amber vials Work under low light Check_Degradation->Protect_Sample Degradation likely? Tune_MS Re-tune instrument Optimize MRM transitions Check_MS->Tune_MS Suboptimal? Check_Matrix Investigate Matrix Effects Check_MS->Check_Matrix Optimal Success Signal Improved Optimize_Extraction->Success Protect_Sample->Success Tune_MS->Success Improve_Cleanup Enhance sample cleanup (e.g., add SPE step) Check_Matrix->Improve_Cleanup Suppression detected? Dilute_Sample Dilute sample extract Check_Matrix->Dilute_Sample Suppression detected? Improve_Cleanup->Success Dilute_Sample->Success

References

Troubleshooting contamination in bacterial fermentation for MK-7 production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the production of Menaquinone-7 (MK-7), a highly valuable form of Vitamin K2, through bacterial fermentation, primarily using Bacillus subtilis. The following question-and-answer format directly addresses common issues related to contamination.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Identifying Contamination

Question 1: My Bacillus subtilis fermentation is showing abnormal characteristics (e.g., unusual odor, color change, unexpected drop in pH). How can I confirm if it's contaminated?

Answer: Initial signs of contamination can often be detected by monitoring key fermentation parameters and through direct observation. A significant and rapid drop in pH, an unusual increase in turbidity, changes in the color or smell of the culture broth, or slower-than-expected substrate consumption can all indicate a contamination event.[1][2]

To confirm contamination, you should immediately perform the following microscopic and plating analyses:

  • Microscopic Examination: Aseptically collect a sample from the fermenter and perform a Gram stain. Bacillus subtilis is a Gram-positive (purple) rod-shaped bacterium. The presence of Gram-negative (pink/red) organisms or bacteria with different morphologies (e.g., cocci) is a clear indicator of contamination.

  • Culture Plating: Plate a diluted sample of your fermentation broth onto general-purpose media (like Tryptic Soy Agar) and selective/differential media. The growth of colonies with different morphologies (size, shape, color, texture) from your B. subtilis strain confirms contamination.

Question 2: I've confirmed a bacterial contamination. How can I get a preliminary identification of the contaminant?

Answer: A combination of simple staining techniques and selective media can provide a rapid preliminary identification of the contaminant.

  • Gram Staining: This is the first and most crucial step. It differentiates bacteria into two broad groups: Gram-positive and Gram-negative.[3][4][5]

  • Endospore Staining: Since Bacillus subtilis is a spore-former, performing an endospore stain can help determine if the contaminant is also a spore-forming bacterium.[6][7][8][9] Common spore-forming contaminants can belong to other Bacillus species or the genus Clostridium.

  • Selective & Differential Media: Plating on media like MacConkey Agar (B569324) (selects for Gram-negative bacteria and differentiates lactose (B1674315) fermenters) or Mannitol Salt Agar (selects for staphylococci) can help narrow down the identity of the contaminant.

Question 3: My fermentation has failed completely with widespread cell lysis, but I don't see significant bacterial or fungal contamination under the microscope. What could be the cause?

Answer: Widespread lysis of the bacterial culture without evidence of other microbial contaminants is a classic sign of bacteriophage (phage) contamination.[10][11] Phages are viruses that infect and destroy bacteria. Bacillus subtilis phages are common in environments where soybean-based fermentation occurs.[12] Even a small initial phage contamination can lead to a complete loss of the production batch.[10][11] To confirm a phage contamination, you will need to perform a plaque assay.

Section 2: Sources and Prevention of Contamination

Question 4: What are the most common sources of contamination in a fermentation process?

Answer: Contamination can be introduced at multiple stages of the fermentation process. The primary sources include:

  • Raw Materials: The fermentation medium components (e.g., soy peptone, yeast extract, glycerol) can harbor resistant spores or vegetative cells if not properly sourced or pre-treated.[13][14]

  • Air: Non-sterile air entering the fermenter through faulty filters or leaks is a major source of contamination.[2]

  • Equipment: Improperly sterilized fermenter vessels, probes, tubing, and valves are common culprits. Dead spaces in the equipment design can be difficult to sterilize effectively.[2]

  • Inoculum: The seed culture itself may contain low levels of contaminants that proliferate during the main fermentation.[2]

  • Operator Error: Poor aseptic technique during inoculation, sampling, or additions to the fermenter can introduce contaminants.[2][15]

Question 5: What are the standard sterilization procedures for the fermentation medium and equipment?

Answer: Proper sterilization is critical for preventing contamination. The most common method is steam sterilization in an autoclave or via in-situ sterilization for larger bioreactors.

ItemSterilization MethodTemperaturePressureTime
Fermentation MediumAutoclave / In-situ Steam121°C15 psi (1.05 kg/cm ²)20-60 min (volume dependent)
Glassware & Small EquipmentAutoclave121°C15 psi (1.05 kg/cm ²)20 min
Heat-Sensitive Media ComponentsFilter SterilizationN/AN/AN/A
Fermenter Vessel (In-situ)Steam Sterilization121°C15 psi (1.05 kg/cm ²)20-30 min

Note: Sterilization times need to be validated for specific volumes and equipment configurations. For some heat-sensitive media, a lower temperature of 115°C for 30 minutes can be used.[16]

Question 6: How can I prevent contamination during sampling?

Answer: Aseptic sampling techniques are essential to prevent contamination of both the sample and the ongoing fermentation.[17] Modern bioreactors often have specialized aseptic sampling ports.[11] A general procedure for manual aseptic sampling includes:

  • Ensure the sampling valve and port are clean.

  • Sterilize the sampling port with steam or by flaming with alcohol.

  • Slowly open the valve and discard the initial volume of the culture to clear any potential contaminants in the port.

  • Collect the desired sample volume into a sterile container.

  • Re-sterilize the port before closing the valve.

Section 3: Impact and Remediation

Question 7: How does contamination affect my MK-7 production yield and quality?

Answer: Contamination can have a severe negative impact on MK-7 production in several ways:

  • Competition for Nutrients: Contaminating microorganisms consume substrates intended for B. subtilis, leading to reduced biomass and consequently lower MK-7 yield.

  • Alteration of Fermentation Conditions: Contaminants can produce organic acids, leading to a rapid drop in pH to levels that are suboptimal for B. subtilis growth and MK-7 synthesis.[1]

  • Production of Inhibitory Substances: Some contaminants may produce metabolites that are toxic or inhibitory to B. subtilis.

  • Product Degradation: Contaminants may produce enzymes that can degrade the desired product, MK-7.

  • Downstream Processing Challenges: The presence of contaminants and their metabolites can complicate the extraction and purification of MK-7, potentially leading to lower purity and quality of the final product.

Question 8: My fermentation is contaminated. Can I save the batch?

Answer: In most cases, once a fermentation batch is significantly contaminated, it is very difficult, if not impossible, to save. The economic and quality-related consequences usually make it more feasible to discard the batch and focus on identifying and eliminating the source of contamination. Attempting to rescue a contaminated batch risks further contamination of downstream equipment and provides misleading data for process optimization. The recommended course of action is to terminate the run, thoroughly clean and sterilize the equipment, and conduct a root cause analysis to prevent future occurrences.

Experimental Protocols

Protocol 1: Gram Staining

This protocol allows for the differentiation of bacteria based on their cell wall structure.

Materials:

  • Microscope slides

  • Inoculating loop

  • Bunsen burner

  • Staining tray

  • Crystal Violet solution

  • Gram's Iodine solution

  • Decolorizer (e.g., 95% ethanol (B145695) or acetone-alcohol)

  • Safranin solution

  • Distilled water

  • Microscope with oil immersion objective

Procedure:

  • Prepare a Smear: Aseptically transfer a loopful of the fermentation broth onto a clean microscope slide and spread it into a thin film.

  • Air Dry and Heat Fix: Allow the smear to air dry completely. Then, pass the slide through the flame of a Bunsen burner 2-3 times to heat-fix the bacteria to the slide.[4][18]

  • Primary Stain: Flood the slide with Crystal Violet and let it stand for 1 minute. Rinse gently with water.[18]

  • Mordant: Flood the slide with Gram's Iodine and let it stand for 1 minute. Rinse gently with water.[4][18]

  • Decolorization: Briefly apply the decolorizer (e.g., for 3-5 seconds) until the runoff is clear. Immediately rinse with water. This is the most critical step.[18]

  • Counterstain: Flood the slide with Safranin and let it stand for 30-60 seconds. Rinse gently with water.[18]

  • Dry and Observe: Blot the slide dry with bibulous paper and observe under the oil immersion lens. Gram-positive bacteria will appear purple/blue, and Gram-negative bacteria will appear pink/red.[5]

Protocol 2: Endospore Staining (Schaeffer-Fulton Method)

This protocol is used to visualize endospores, which are highly resistant structures produced by bacteria like Bacillus.

Materials:

  • Microscope slides

  • Inoculating loop

  • Bunsen burner and hot plate

  • Staining tray

  • Malachite Green solution (5%)

  • Safranin solution

  • Distilled water

  • Bibulous paper

Procedure:

  • Prepare and Fix Smear: Prepare and heat-fix a bacterial smear as you would for a Gram stain.

  • Apply Primary Stain: Place a small piece of blotting paper over the smear and flood it with Malachite Green.

  • Steam: Gently heat the slide over a beaker of boiling water or on a hot plate for 5 minutes, keeping the paper moist with the stain. Do not allow the stain to dry out.[1][6] The heat drives the stain into the resistant endospores.

  • Rinse: After cooling, remove the blotting paper and rinse the slide thoroughly with water. The vegetative cells will be decolorized, but the endospores will retain the green stain.[1]

  • Counterstain: Flood the slide with Safranin for 30-60 seconds.[1]

  • Rinse and Dry: Rinse with water and blot dry.

  • Observe: Under the microscope, endospores will appear green, while vegetative cells will appear pink/red.[1][6]

Protocol 3: Bacteriophage Plaque Assay

This assay is used to detect and quantify bacteriophages in a sample.

Materials:

  • Host Bacillus subtilis culture (in log phase)

  • Fermentation broth sample (clarified by centrifugation/filtration)

  • Sterile saline or broth for dilutions

  • Soft agar (e.g., Nutrient Broth with 0.7% agar), melted and kept at 45-50°C

  • Base agar plates (e.g., Nutrient Agar)

  • Sterile test tubes and pipettes

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a 10-fold serial dilution of your clarified fermentation sample in sterile saline or broth (e.g., from 10⁻¹ to 10⁻⁷).[19]

  • Inoculation: In separate sterile tubes, mix a small volume of each phage dilution (e.g., 100 µL) with a small volume of the host B. subtilis culture (e.g., 200-300 µL).[20]

  • Pre-adsorption (Optional but Recommended): Incubate the phage-bacteria mixtures at 37°C for about 15-20 minutes to allow the phages to attach to the bacterial cells.[20]

  • Plating: Add the contents of each tube to a tube of molten soft agar. Quickly mix and pour the soft agar mixture over the surface of a pre-warmed base agar plate.[19][20] Swirl gently to distribute evenly.

  • Incubation: Allow the soft agar to solidify, then invert the plates and incubate at 37°C for 18-24 hours.

  • Observation: Look for the formation of plaques, which are clear zones of lysis on the bacterial lawn. Each plaque theoretically arises from a single phage particle. Count the plaques on plates with a countable number (30-300) to calculate the phage titer in plaque-forming units per milliliter (PFU/mL).

Visual Troubleshooting Guides

Below are diagrams created using Graphviz (DOT language) to illustrate key troubleshooting workflows.

Contamination_Troubleshooting_Workflow Start Abnormal Fermentation Observed (e.g., pH drop, odor, low yield) Aseptically_Sample Aseptically Sample Fermenter Start->Aseptically_Sample Microscopy Microscopy (Gram Stain, Wet Mount) Aseptically_Sample->Microscopy Plating Plate on General and Selective Media Aseptically_Sample->Plating Contaminant_Visible Contaminant Visible? Microscopy->Contaminant_Visible Plating->Contaminant_Visible Lysis_Observed Widespread Lysis? Contaminant_Visible->Lysis_Observed No Bacterial_Fungal_Contamination Bacterial / Fungal Contamination Confirmed Contaminant_Visible->Bacterial_Fungal_Contamination Yes Phage_Contamination Suspect Phage Contamination Lysis_Observed->Phage_Contamination Yes Identify_Source Identify Source of Contamination Lysis_Observed->Identify_Source No, review process parameters Bacterial_Fungal_Contamination->Identify_Source Plaque_Assay Perform Plaque Assay Phage_Contamination->Plaque_Assay Plaque_Assay->Identify_Source Remediate Terminate Batch, Clean & Sterilize, Implement Corrective Actions Identify_Source->Remediate

Caption: A logical workflow for troubleshooting contamination events.

Contamination_Source_Identification Contamination_Confirmed Contamination Confirmed Investigation Investigation Areas Raw Materials Inoculum Sterilization Procedures Equipment Integrity Operator Technique Contamination_Confirmed->Investigation Raw_Materials_Check Plate raw material samples Investigation:raw->Raw_Materials_Check Inoculum_Check Check seed train for purity Investigation:inoc->Inoculum_Check Sterilization_Check Verify autoclave logs & BI results Investigation:ster->Sterilization_Check Equipment_Check Inspect seals, filters, valves Investigation:equip->Equipment_Check Operator_Check Review aseptic procedures & training Investigation:op->Operator_Check Corrective_Action Implement Corrective and Preventive Actions (CAPA) Raw_Materials_Check->Corrective_Action Inoculum_Check->Corrective_Action Sterilization_Check->Corrective_Action Equipment_Check->Corrective_Action Operator_Check->Corrective_Action

Caption: Key areas to investigate for identifying the source of contamination.

Protocol_Workflow_for_ID Sample Aseptic Sample from Fermenter Gram_Stain Gram Stain Sample->Gram_Stain Spore_Stain Endospore Stain Sample->Spore_Stain Plating Streak on Agar Plates Sample->Plating Incubate Incubate Plates Plating->Incubate Observe_Morphology Observe Colony Morphology Incubate->Observe_Morphology Isolate_Colonies Isolate Pure Colonies Observe_Morphology->Isolate_Colonies Further_Tests Further Biochemical/ Molecular Identification Isolate_Colonies->Further_Tests

Caption: Experimental workflow for the identification of microbial contaminants.

References

Technical Support Center: Optimization of Menaquinone-7 Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Menaquinone-7 (MK-7) encapsulation.

Frequently Asked Questions (FAQs)

1. Why is the encapsulation of Menaquinone-7 (MK-7) necessary?

Menaquinone-7, a highly bioactive form of Vitamin K2, is a fat-soluble vitamin that is susceptible to degradation when exposed to certain environmental factors.[1] Encapsulation is crucial to protect MK-7 from degradation triggers such as moisture, mineral salts (especially calcium and magnesium), light, and alkaline conditions, thereby enhancing its stability and bioavailability.[][3][4][5] The primary bioactive form of MK-7 is the all-trans isomer, and encapsulation helps to prevent its conversion to the less active cis-isomers during processing and storage.[1][6]

2. What are the common techniques for encapsulating MK-7?

The most common techniques for encapsulating MK-7 include:

  • Spray Drying: A cost-effective and scalable method that involves atomizing a feed solution (containing MK-7 and wall materials) into a hot air stream to produce a dry powder.[7][8]

  • Liposomal Encapsulation: This technique entraps MK-7 within lipid bilayers, forming vesicles that can enhance its absorption and protect it from the harsh environment of the digestive system.

  • Nanoemulsions: Oil-in-water nanoemulsions are used to encapsulate the lipophilic MK-7, improving its dispersibility in aqueous solutions and potentially its bioavailability.[9]

3. How do I choose the right wall material for spray drying MK-7?

The choice of wall material is critical for successful encapsulation and stability.[10][11] Ideal wall materials should have good film-forming properties, be non-reactive with MK-7, and provide protection against environmental factors. Common choices include:

  • Carbohydrates: Maltodextrin (B1146171) and gum arabic are widely used due to their good solubility and protective properties.[12][13]

  • Proteins: Whey protein isolate and sodium caseinate can also be effective wall materials.[14]

  • Combinations: Often, a combination of wall materials is used to optimize encapsulation efficiency and stability.

4. What is a typical core-to-wall material ratio for MK-7 encapsulation?

The optimal core-to-wall material ratio depends on the chosen wall material and the desired characteristics of the final product. A higher proportion of wall material generally leads to better protection of the core. The concentration of the wall material in relation to the core is a significant factor in achieving high encapsulation efficiency.[15]

5. How can I determine the encapsulation efficiency of my MK-7 formulation?

Encapsulation efficiency (EE) is typically determined by measuring the amount of MK-7 encapsulated within the particles versus the total amount of MK-7 used in the formulation. This usually involves a two-step process:

  • Surface MK-7 extraction: The amount of MK-7 on the surface of the particles is extracted using a suitable solvent.

  • Total MK-7 extraction: The particles are then disrupted (e.g., by sonication or using a different solvent system) to release the encapsulated MK-7, which is then quantified.

The amount of encapsulated MK-7 is the difference between the total and surface MK-7. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the standard analytical method for quantifying MK-7.[16][17][18][19][20][21]

Troubleshooting Guides

Spray Drying
Issue Potential Cause(s) Troubleshooting Steps
Low Product Yield - Feed solution is too sticky and adheres to the drying chamber walls.- Inlet temperature is too low, leading to incomplete drying and sticking.- Atomizer speed is too low, resulting in large droplets that don't dry sufficiently.- Increase the proportion of wall material in your formulation.- Optimize the inlet temperature; a higher temperature can improve drying efficiency, but be mindful of MK-7's heat sensitivity.[22]- Increase the atomizer speed to produce finer droplets.
Low Encapsulation Efficiency - Inappropriate choice of wall material.- Core-to-wall material ratio is too high.- High inlet temperature causing degradation of MK-7 at the droplet surface.- Experiment with different wall materials or combinations (e.g., maltodextrin with gum arabic).- Decrease the core-to-wall material ratio by increasing the amount of wall material.- Lower the inlet temperature, while ensuring it is high enough for efficient drying.[23]
Inconsistent Particle Size - Fluctuations in feed rate or composition.- Worn or clogged atomizer nozzle.- Inconsistent atomizer speed or pressure.- Ensure a consistent and homogenous feed solution.- Regularly inspect and clean the atomizer nozzle. Replace if worn.[16]- Maintain a constant atomizer speed and pressure throughout the process.[16]
Product Degradation (e.g., formation of cis-isomers) - Excessive heat exposure during drying.- Exposure to light during processing or storage.- Use the lowest possible inlet temperature that still allows for effective drying.[22]- Protect the feed solution and the collected powder from light at all stages.
Equipment Clogging - High viscosity of the feed solution.- Solid particles in the feed solution.- Product buildup in the atomizer or feed line.- Dilute the feed solution or preheat it to reduce viscosity.[16]- Filter the feed solution before introducing it to the spray dryer.- Regularly clean the atomizer and feed lines.[4]
Liposomal Encapsulation
Issue Potential Cause(s) Troubleshooting Steps
Low Entrapment Efficiency - Inappropriate lipid composition.- Suboptimal drug-to-lipid ratio.[15][24][25]- Insufficient hydration time or temperature.- Inefficient size reduction method (sonication/extrusion).- Experiment with different phospholipid types and the inclusion of cholesterol to modulate membrane rigidity.- Optimize the drug-to-lipid ratio; a lower ratio often leads to higher encapsulation efficiency.[15]- Ensure hydration is carried out above the phase transition temperature of the lipids.- Optimize sonication time and power, or the number of extrusion cycles.
Liposome (B1194612) Aggregation/Instability - Unfavorable surface charge.- High concentration of liposomes.- Improper storage conditions.- Include charged lipids (e.g., phosphatidylglycerol) in the formulation to induce electrostatic repulsion.- Dilute the liposome suspension.- Store at an appropriate temperature (usually 4°C) and protect from light and freezing.
Inconsistent Vesicle Size - Inconsistent sonication or extrusion process.- Aggregation of liposomes after formation.- Ensure consistent application of sonication energy or a fixed number of passes through the extruder with defined pore sizes.[26]- Check for factors causing aggregation (see above).
Leakage of Encapsulated MK-7 - Instability of the lipid bilayer.- Hydrolysis or oxidation of lipids.- Incorporate cholesterol to increase membrane stability.- Use saturated phospholipids (B1166683) to reduce oxidation.- Store under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Nanoemulsions
Issue Potential Cause(s) Troubleshooting Steps
Formation of Large, Unstable Droplets - Insufficient surfactant concentration.- Inappropriate surfactant type (HLB value).- Insufficient homogenization energy (pressure or time).- Increase the surfactant-to-oil ratio.- Select a surfactant or surfactant blend with an appropriate Hydrophile-Lipophile Balance (HLB) for your oil phase.- Increase the homogenization pressure or the number of passes through the homogenizer.[1][17][27]
Phase Separation (Creaming or Sedimentation) - Droplet coalescence or flocculation.- Ostwald ripening (growth of larger droplets at the expense of smaller ones).- Ensure adequate surfactant coverage on the droplet surface.- Use a combination of surfactants to enhance steric and electrostatic stabilization.- To minimize Ostwald ripening, use a combination of a highly water-soluble oil with a less soluble one.[20][28]
Inconsistent Droplet Size - Fluctuations in homogenization parameters.- Non-homogenous pre-emulsion.- Maintain consistent homogenization pressure, temperature, and number of passes.[17][27]- Ensure the pre-emulsion is uniform before high-pressure homogenization.
Degradation of MK-7 - High temperatures during homogenization.- Exposure to light.- Use a heat exchanger to control the temperature during high-pressure homogenization.- Protect the formulation from light at all stages of production and storage.

Quantitative Data Summary

Table 1: Stability of Encapsulated vs. Unencapsulated MK-7 with Minerals

FormulationStorage ConditionDurationMK-7 Recovery (%)
Unprotected MK-7 + Calcium Carbonate25°C / 60% RH12 months~60%
Microencapsulated MK-7 + Calcium Carbonate25°C / 60% RH12 months>95%
Unprotected MK-7 + Magnesium Oxide25°C / 60% RH12 months~1%
Microencapsulated MK-7 + Magnesium Oxide25°C / 60% RH12 months>90%
Unprotected MK-7 + Calcium Carbonate40°C / 75% RH6 months<30%
Microencapsulated MK-7 + Calcium Carbonate40°C / 75% RH6 months>85%

Data compiled from multiple sources.[29][30][31]

Table 2: Influence of Spray Drying Parameters on Encapsulation Outcomes

Wall MaterialInlet Temperature (°C)Encapsulation Efficiency (%)Product Yield (%)
Maltodextrin140~85%~55%
Maltodextrin160~88%~60%
Maltodextrin180~82%~65%
Gum Arabic160>90%~70%
Sodium Alginate & Gum Arabic160>90%35-83%
Whey Protein Isolate185~92%-

Note: These are representative values and can vary based on other process parameters and formulation specifics.[8][32][33]

Experimental Protocols

Protocol 1: Spray Drying Encapsulation of MK-7
  • Preparation of the Feed Emulsion:

    • Dissolve the chosen wall material(s) (e.g., maltodextrin, gum arabic) in purified water with continuous stirring to form a homogenous solution.

    • Separately, dissolve MK-7 in a suitable food-grade oil (e.g., medium-chain triglycerides).

    • Add the MK-7 oil phase to the aqueous wall material solution under high shear homogenization to form a stable oil-in-water emulsion.

  • Spray Drying Process:

    • Pre-heat the spray dryer to the desired inlet temperature (typically in the range of 140-180°C).

    • Set the feed pump to a constant flow rate.

    • Set the atomizer speed or pressure to achieve the desired droplet size.

    • Feed the emulsion into the spray dryer. The atomized droplets are rapidly dried by the hot air.

    • The dried powder is separated from the air stream by a cyclone and collected in a receiving vessel.

  • Post-Processing and Storage:

    • Cool the collected powder to room temperature.

    • Store the encapsulated MK-7 powder in an airtight, light-proof container, preferably under an inert atmosphere (e.g., nitrogen) at a cool and dry place.

Protocol 2: Liposomal Encapsulation of MK-7 (Thin-Film Hydration Method)
  • Preparation of the Lipid Film:

    • Dissolve the selected phospholipids (e.g., phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a round-bottom flask.

    • Add the MK-7 to this lipid solution.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[34]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer solution by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).[34]

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (unilamellar vesicles), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes of defined pore sizes (e.g., 100 nm).[26]

  • Purification:

    • Remove the unencapsulated MK-7 by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Storage:

    • Store the liposomal suspension at 4°C in a light-protected container. Do not freeze.

Protocol 3: Nanoemulsion Formulation of MK-7 (High-Pressure Homogenization)
  • Preparation of Phases:

    • Oil Phase: Dissolve MK-7 in a suitable carrier oil.

    • Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) in purified water.

  • Pre-emulsion Formation:

    • Gradually add the oil phase to the aqueous phase while mixing with a high-shear homogenizer to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer for a specific number of cycles (e.g., 3-5 passes) at a set pressure (e.g., 500-1500 bar).[17][27] The high shear and cavitation forces will reduce the droplet size to the nano-range.

  • Characterization and Storage:

    • Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential.

    • Store the nanoemulsion in a sealed, light-protected container at a controlled temperature.

Visualizations

experimental_workflow_spray_drying cluster_prep Feed Preparation cluster_process Spray Drying cluster_post Final Product prep_wall Dissolve Wall Material in Water homogenize High Shear Homogenization prep_wall->homogenize prep_core Dissolve MK-7 in Oil prep_core->homogenize spray_dry Atomization & Drying homogenize->spray_dry Feed Emulsion cyclone Cyclone Separation spray_dry->cyclone Dried Particles + Air collect Collect Powder cyclone->collect Powder storage Store in Airtight, Light-Proof Container collect->storage

Caption: Workflow for MK-7 encapsulation by spray drying.

experimental_workflow_liposomes cluster_prep Lipid Film Formation cluster_formation Vesicle Formation cluster_post Final Product dissolve Dissolve Lipids & MK-7 in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate hydrate Hydration with Aqueous Buffer evaporate->hydrate Thin Lipid Film size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction Multilamellar Vesicles purify Purification (e.g., Dialysis) size_reduction->purify Unilamellar Vesicles storage Store at 4°C, Protected from Light purify->storage

Caption: Workflow for liposomal encapsulation of MK-7.

logical_relationship_troubleshooting cluster_formulation Formulation Issues cluster_process Process Issues cluster_solution Potential Solutions problem Low Encapsulation Efficiency wall_material Inappropriate Wall Material problem->wall_material ratio High Core:Wall Ratio problem->ratio temperature Excessive Temperature problem->temperature energy Insufficient Homogenization Energy problem->energy optimize_material Test Different Wall Materials wall_material->optimize_material adjust_ratio Increase Wall Material Amount ratio->adjust_ratio lower_temp Reduce Process Temperature temperature->lower_temp increase_energy Increase Homogenization Pressure/Time energy->increase_energy

Caption: Troubleshooting low encapsulation efficiency.

References

Technical Support Center: Improving the Resolution of Menaquinone-7 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of Menaquinone-7 (B21479) (MK-7) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Menaquinone-7 (MK-7) isomers important?

Only the all-trans isomer of MK-7 is considered biologically active.[1][2] The cis isomers have been shown to have only about 1% of the biological activity of the trans form.[3][4] Therefore, accurate quantification of the all-trans MK-7 is crucial for quality control in dietary supplements and pharmaceutical products.[1][2]

Q2: What are the most common challenges in separating MK-7 isomers?

The most common challenges include:

  • Poor resolution between the all-trans and various cis isomers.[5][6]

  • Unstable and drifting retention times , particularly in normal-phase chromatography.[5]

  • Poor peak shape , including tailing or fronting.[5]

  • Co-elution with other menaquinones, such as MK-6.[7][8]

Q3: Which chromatographic techniques are most effective for MK-7 isomer separation?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques.[3][7] Reversed-phase HPLC using specialized stationary phases is often the method of choice.[5][6] Additionally, UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), has shown promise for rapid separations.[9] For complex separations of geometric isomers, argentation chromatography, which uses silver ions to enhance separation, is highly effective.[5][10]

Troubleshooting Guides

Issue 1: Poor or No Resolution Between cis and trans Isomers

Symptoms:

  • Overlapping or co-eluting peaks for different MK-7 isomers.

  • Resolution (Rs) value is below the desired level (typically < 1.5).

  • Inability to accurately quantify individual isomers.

Possible Cause Recommended Solution Supporting Evidence
Inappropriate Stationary Phase Standard C18 columns may not provide sufficient selectivity for the geometric isomers of MK-7.Switch to a C30 column , which offers enhanced shape selectivity for long-chain, hydrophobic molecules.[5][6] For more complex separations, consider chiral columns (e.g., with cholesteryl groups) or phenyl-based columns .[1][3] Argentation chromatography , using a silver-impregnated column, is also highly effective for geometric isomers.[6][10]
Suboptimal Mobile Phase Composition The mobile phase composition directly impacts retention and selectivity.For Reversed-Phase HPLC (RP-HPLC) , optimize the ratio of organic solvents (e.g., methanol, ethanol, acetonitrile, isopropanol) and water. The addition of small amounts of acids like formic or acetic acid can sometimes improve peak shape.[5] For Normal-Phase HPLC (NP-HPLC) , a non-polar mobile phase like heptane (B126788) with polar modifiers such as diisopropyl ether and octanol (B41247) can be effective.[5]
Incorrect Column Temperature Temperature affects solvent viscosity and mass transfer kinetics, influencing retention times and selectivity.For some separations on C30 columns, decreasing the temperature (e.g., to 15-20°C) can significantly improve resolution.[6] In other methods, a slightly elevated temperature (e.g., 35°C or 40°C) might be optimal.[3][11] It is crucial to empirically determine the optimal temperature for your specific method.
Issue 2: Unstable and Drifting Retention Times

Symptoms:

  • Retention times for the same analyte vary between injections.

  • Gradual shift in retention times over a series of runs.

Possible Cause Recommended Solution Supporting Evidence
Insufficient Column Equilibration This is a common issue, especially in normal-phase chromatography.Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This may require flushing for an extended period (e.g., one to two hours or more).[5] Inadequate equilibration can even lead to a reversal of elution order for some isomers.[5]
Mobile Phase Instability The composition of the mobile phase can change over time due to the evaporation of volatile components.Prepare fresh mobile phase daily and keep the solvent reservoirs covered. If using a multi-solvent mobile phase, consider pre-mixing the solvents.
Fluctuations in Column Temperature Even minor temperature changes can affect retention times.Use a reliable column oven to maintain a constant temperature throughout the analysis.
Water Content in Normal-Phase Mobile Phase Normal-phase chromatography is highly sensitive to the water content in the mobile phase.To achieve stable retention times, it can be beneficial to saturate a specific solvent (e.g., heptane) with water before mixing it with the rest of the mobile phase.[5]
Issue 3: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetric peaks, which can compromise resolution and integration accuracy.

Possible Cause Recommended Solution Supporting Evidence
Column Overload Injecting too much sample can lead to peak distortion.Reduce the injection volume or dilute the sample.
Contamination of the Column or System Extraneous compounds from the sample matrix can interfere with the chromatography.Implement a robust sample preparation procedure, such as solid-phase extraction (SPE), to clean up the sample.[5] Ensure the HPLC system is clean.[5]
Inappropriate Mobile Phase pH The pH of the mobile phase can influence the peak shape of certain analytes.For some methods, adding a small amount of an acid like formic or acetic acid to the mobile phase can improve peak shape.[5]

Experimental Protocols

Key Experiment 1: UHPLC Method for Separation of cis/trans Isomers of MK-7

This method was developed for the identification and quantification of cis/trans isomers of MK-7 in dietary supplements.[3]

  • Column: COSMOSIL Cholester column (2.0 mm I.D. × 150 mm, 3.0 µm particle size). This is a stereo-selective column with chemically modified silica (B1680970) containing cholesteryl groups.[3]

  • Mobile Phase:

    • Phase A: 6.5 mM ammonium (B1175870) acetate (B1210297) and 6.5 mM acetic acid in a 10% solution of water in methanol.

    • Phase B: 6.5 mM ammonium acetate and 6.5 mM acetic acid in a solution of 2-propanol:n-hexane (2:1 v/v).

  • Gradient Elution:

    • 0–5 min: 18% B

    • 5–30 min: 40% B

    • 30–32 min: 40% B

    • 32–33 min: 18% B

    • 33–35 min: 18% B (re-equilibration)

  • Flow Rate: 350 µL/min

  • Column Temperature: 40 °C

  • Detection: Diode Array Detector (DAD) and Charged Aerosol Detector (CAD) for quantification. High-Resolution Mass Spectrometry (HRMS-QTOF) for identification.[3]

Key Experiment 2: Rapid Separation of Vitamin K Isomers using UPC²

This method provides a fast separation of vitamin K1 cis and trans isomers and MK-4. While focused on K1, the principles are applicable to MK-7, which would be retained longer.[9]

  • System: ACQUITY UPC² System

  • Column: ACQUITY UPC² HSS C18 SB Column (3.0 x 100 mm, 1.8 μm)

  • Mobile Phase:

    • Phase A: Carbon dioxide

    • Phase B: Methanol

  • Gradient Elution:

    • Initial: 0.5% B (isocratic for 2 minutes)

    • 2.0–2.5 min: Gradient to 30% B

    • 2.5–3.0 min: Hold at 30% B

    • 3.0–3.1 min: Return to 0.5% B

    • 3.1–4.0 min: Hold at 0.5% B

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40 °C

  • Detection: Photodiode Array (PDA) Detector

Quantitative Data Summary

Method Column Analytes Recovery (%) LOD LOQ Reference
UHPLC-DAD/CAD/QTOFCOSMOSIL Cholesterall-trans MK-7 and cis/trans isomers85 - 94.6-~1 µg/mL[3][4]
HPLC-UVLichrospher-100, RP-C18MK-789.320.49 µg/mL1.499 µg/mL[12]
HPLC-UVC8MK-7-0.002 µg/mL-[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Dietary Supplement or Sample extraction Extraction with Organic Solvents sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup hplc HPLC / UHPLC / UPC² System cleanup->hplc Inject separation Column (e.g., C30, Chiral) hplc->separation detection Detection (DAD, MS, etc.) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: General experimental workflow for MK-7 isomer analysis.

troubleshooting_workflow rect_node rect_node start Poor Isomer Resolution? check_column Is the stationary phase appropriate? (e.g., C30, Chiral) start->check_column check_mobile_phase Is the mobile phase composition optimal? check_column->check_mobile_phase No solution_column Action: Switch to a more selective column. check_column->solution_column Yes check_temp Is the column temperature optimized? check_mobile_phase->check_temp No solution_mobile_phase Action: Adjust solvent ratios or modifiers. check_mobile_phase->solution_mobile_phase Yes solution_temp Action: Adjust temperature (e.g., 15-40 °C). check_temp->solution_temp Yes end_node Resolution Improved check_temp->end_node No solution_column->end_node solution_mobile_phase->end_node solution_temp->end_node

Caption: Troubleshooting decision tree for poor isomer resolution.

References

Addressing autofluorescence in imaging studies involving MK-7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and protocols for researchers encountering autofluorescence issues in imaging studies involving Menaquinone-7 (MK-7), also known as Vitamin K2.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging studies?

Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[1][2] This intrinsic signal can originate from various endogenous molecules within cells and tissues, such as NADH, collagen, elastin (B1584352), and lipofuscin.[1][3] In fluorescence microscopy, this background signal can obscure the specific signal from the intended fluorescent probe, making it difficult to distinguish the target from the noise and complicating quantitative analysis.[1][3][4]

Q2: Does MK-7 exhibit autofluorescence?

While specific data on the autofluorescence spectrum of MK-7 is not extensively documented in the available literature, its chemical structure, which contains a 2-methyl-1,4-naphthoquinone ring, is similar to other fluorescent compounds.[5] Quinone structures can exhibit fluorescence, and therefore, it is plausible that MK-7 itself contributes to the overall signal. However, the primary challenge in imaging MK-7 often arises from the autofluorescence of the biological sample itself, which can interfere with the detection of any MK-7-associated signal.

Q3: What are the common causes of autofluorescence in biological samples?

There are several primary sources of autofluorescence in imaging experiments:

  • Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as flavins, NADH, collagen, and elastin, fluoresce when excited, typically in the blue and green regions of the spectrum.[1][3] Lipofuscin, an aggregate of oxidized proteins and lipids that accumulates with age, is a particularly strong source of broad-spectrum autofluorescence.[3][6]

  • Fixation Methods: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in tissues to form fluorescent Schiff bases.[3][7] The degree of autofluorescence often increases with longer fixation times.[8][9]

  • Extracellular Matrix Components: Structural proteins like collagen and elastin are highly autofluorescent and can be a major source of background in tissue imaging.[3]

  • Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence. Perfusion of tissues with PBS before fixation can help minimize this issue.[2][3]

Q4: How can I determine if my sample has high autofluorescence?

The simplest method is to prepare an unstained control sample.[1][10] Process this sample in the exact same way as your experimental samples (including fixation and any other treatments) but omit the fluorescent probe or antibodies. Image this control using the same settings (laser power, gain, filter sets) you intend to use for your experiment. Any signal detected in this unstained sample is autofluorescence.[1]

Troubleshooting Guide: High Background Fluorescence

Use this guide to diagnose and resolve common issues with high background signal when imaging MK-7.

Problem Possible Cause Suggested Solution
Diffuse, even background across the entire sample Fixative-Induced Autofluorescence: Common with aldehyde fixatives (formaldehyde, glutaraldehyde).[3][7]1. Reduce Fixation Time: Fix samples for the minimum time required.[2][3] 2. Change Fixative: Switch to a non-aldehyde, organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695).[1][7] 3. Quench with Sodium Borohydride (B1222165): After fixation, treat with a freshly prepared solution of sodium borohydride to reduce aldehyde groups.[11][12] See Protocol 1.
Bright, punctate, or granular background, especially in older cells/tissues Lipofuscin Accumulation: These "age pigments" are highly autofluorescent across a broad spectrum.[3][6]1. Quench with Sudan Black B (SBB): SBB is a lipophilic dye that effectively quenches lipofuscin autofluorescence.[6][13][14] Note that SBB itself can fluoresce in the far-red, so channel selection is important.[13][15][16] See Protocol 2. 2. Use a Commercial Quenching Reagent: Products like TrueBlack® are specifically designed to target lipofuscin.[10][14]
High background signal, particularly in the green/yellow channels Endogenous Fluorophores: Natural fluorescence from molecules like NADH, FAD, and flavins.[1][17]1. Shift to Far-Red Spectrum: Choose fluorophores for your experiment that excite and emit in the far-red or near-infrared regions (>650 nm), where autofluorescence is significantly lower.[3][4] 2. Photobleaching: Intentionally expose the sample to intense light to destroy the autofluorescent molecules before applying your specific labels.[11][18][19] See Protocol 3.
Signal from the target is indistinguishable from background Spectral Overlap: The emission spectrum of the autofluorescence overlaps with that of your fluorescent probe.1. Spectral Unmixing: If using a confocal microscope with a spectral detector, acquire a lambda stack (a series of images at different emission wavelengths). Use software to computationally separate the known spectrum of your fluorophore from the autofluorescence spectrum.[4][20][21][22] See Workflow Diagram below.

Quantitative Data Summary

While specific spectral data for MK-7 is limited, understanding the properties of common endogenous autofluorescent species is critical for experimental design.

Table 1: Spectral Properties of Common Endogenous Fluorophores

Fluorophore Typical Excitation Max (nm) Typical Emission Max (nm) Common Location / Notes
NADH ~340 - 360~440 - 470Mitochondria; metabolic state indicator.[3][17]
Flavins (FAD) ~440 - 460~520 - 540Mitochondria; metabolic state indicator.[17]
Collagen ~340 - 400~400 - 490Extracellular matrix; fibrous structures.[3]
Elastin ~350 - 450~480 - 520Extracellular matrix; highly elastic tissues.
Lipofuscin Broad (360 - 500)Broad (420 - 650)Lysosomes; increases with age, appears as yellow-brown granules.[3][6]

Experimental Protocols

Protocol 1: Reduction of Aldehyde-Induced Autofluorescence

This protocol uses sodium borohydride to reduce autofluorescence caused by aldehyde fixatives.

  • Fixation and Permeabilization: Fix and permeabilize your sample according to your standard protocol.

  • Wash: Wash the samples three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.

  • Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Handle with appropriate personal protective equipment as it is a hazardous substance.[11]

  • Incubation: Incubate the samples in the freshly prepared sodium borohydride solution for 15-20 minutes at room temperature.[11]

  • Final Washes: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of the reagent.

  • Proceed with Staining: Continue with your immunolabeling or staining protocol.

Protocol 2: Quenching of Lipofuscin Autofluorescence with Sudan Black B (SBB)

This protocol is effective for tissues with high levels of lipofuscin.

  • Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibodies.

  • Prepare SBB Solution: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir overnight and filter the solution through a 0.2 µm filter before use to remove insoluble particles.[6][14][23]

  • Wash: After the final antibody wash step, rinse the samples briefly in PBS.

  • Incubate with SBB: Incubate the slides/samples in the SBB solution for 5-10 minutes at room temperature in the dark.[6][14]

  • Wash: Wash thoroughly with PBS or 70% ethanol to remove excess SBB stain. Multiple washes may be necessary.

  • Mount: Mount the coverslip with an aqueous mounting medium. Do not use detergent in the final washes or mounting medium as it can remove the SBB.[14]

Protocol 3: General Autofluorescence Reduction by Photobleaching

This protocol uses a strong light source to destroy fluorescent molecules before staining.

  • Sample Preparation: Prepare your fixed and permeabilized samples on microscope slides or in imaging dishes.

  • Exposure: Place the sample on the microscope stage and expose it to a broad-spectrum light source (e.g., from a mercury or xenon arc lamp) using a wide-open filter cube (e.g., DAPI, FITC, or TRITC cube) for a period ranging from several minutes to an hour.[18][19] The optimal time depends on the sample and the intensity of the light source and must be determined empirically.[19]

  • Check Progress: Periodically check the level of autofluorescence until it has been reduced to an acceptable level.

  • Proceed with Staining: Once photobleaching is complete, proceed with your standard staining protocol. This method should not affect the subsequent binding of antibodies.[18][19]

Visualizations

Troubleshooting_Workflow start High Background Signal Observed in Unstained Control q1 What is the pattern of the background? start->q1 diffuse Diffuse / Uniform q1->diffuse Diffuse punctate Punctate / Granular q1->punctate Punctate spectral Signal Overlaps with Fluorophore q1->spectral Overlapping sol_fix Cause: Fixation-Induced 1. Reduce Fixation Time 2. Change Fixative (e.g., Methanol) 3. Quench (Sodium Borohydride) diffuse->sol_fix sol_lipo Cause: Lipofuscin 1. Quench (Sudan Black B) 2. Use Commercial Quencher punctate->sol_lipo sol_spec Cause: Spectral Overlap 1. Use Far-Red Dyes 2. Perform Spectral Unmixing 3. Photobleach Sample spectral->sol_spec

Caption: Troubleshooting workflow for identifying and addressing sources of autofluorescence.

Spectral_Unmixing_Workflow cluster_0 Data Acquisition cluster_1 Reference Spectra Definition cluster_2 Computational Separation cluster_3 Result step1 Image Sample with Spectral Detector (Acquire Lambda Stack) step2a Image Unstained Sample (Define Autofluorescence Spectrum) step1->step2a step2b Image Single-Stained Sample (Define Fluorophore Spectrum) step1->step2b step3 Apply Linear Unmixing Algorithm to Lambda Stack step2a->step3 step2b->step3 result1 Separated Autofluorescence Channel (Discard) step3->result1 result2 Separated Specific Signal Channel (Analyze) step3->result2

Caption: Conceptual workflow for spectral unmixing to remove autofluorescence.

References

Technical Support Center: Quantification of Menaquinone-7 in Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Menaquinone-7 (MK-7) in adipose tissue.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low MK-7 Recovery Incomplete cell lysis and extraction from the lipid-rich matrix.- Ensure thorough homogenization of the adipose tissue sample. - Use a robust solvent system for extraction, such as a 2:1 mixture of 2-propanol and n-hexane, to effectively partition the lipophilic MK-7.[1][2] - Consider enzymatic hydrolysis with lipase (B570770) to break down triglycerides and release MK-7.[1][3]
MK-7 degradation during sample processing.- Protect samples from light at all stages, as vitamin K is light-sensitive.[4][5] - Avoid high temperatures and strong alkaline conditions, as MK-7 is unstable under these conditions.[5] If saponification is necessary to remove lipids, it must be carefully optimized.
Inefficient purification.- Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning of the silica (B1680970) or C18 cartridge and use the appropriate elution solvent, such as hexane (B92381)/diethyl ether (97:3, v/v).[3][6]
High Signal Variability / Poor Reproducibility Inconsistent sample homogenization.- Standardize the homogenization procedure, including time, speed, and sample-to-solvent ratio.
Matrix effects in the analytical instrument (HPLC, LC-MS/MS).- Incorporate an internal standard (e.g., a deuterated form of MK-7) to normalize for variations in extraction efficiency and matrix effects.[7] - Perform a matrix effect evaluation by comparing the signal of a standard in pure solvent versus a post-extraction spiked blank matrix sample.[8][9]
Inconsistent sample cleanup.- Ensure consistent and complete removal of interfering lipids through SPE or other cleanup steps.
Peak Tailing or Splitting in HPLC/LC-MS Column overload or contamination.- Dilute the sample extract before injection. - Use a guard column to protect the analytical column from strongly retained matrix components.[10] - Implement a column washing step after each run to remove residual lipids.
Inappropriate mobile phase.- Ensure the mobile phase is compatible with the sample solvent to prevent precipitation on the column.[10] - Optimize the mobile phase composition for better peak shape.
Co-elution of interfering compounds.- Adjust the gradient elution profile in your HPLC/LC-MS method to better separate MK-7 from matrix components. - Enhance sample cleanup with a more rigorous SPE protocol or by using a different sorbent.
High Background Noise or Matrix Interference Insufficient sample cleanup.- The high lipid content of adipose tissue is a major source of matrix interference.[3][6] Employing enzymatic hydrolysis with lipase or a thorough SPE cleanup is crucial.[3][6][11]
Contamination from solvents or labware.- Use high-purity solvents (HPLC or LC-MS grade). - Ensure all glassware and plasticware are thoroughly cleaned and rinsed with an appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying MK-7 in adipose tissue challenging?

A1: Adipose tissue presents a significant analytical challenge due to its extremely high lipid content. These lipids can interfere with the extraction and quantification of the highly lipophilic MK-7, leading to matrix effects, ion suppression in mass spectrometry, and co-elution issues in chromatography.[3][6][12] Therefore, a robust sample cleanup procedure is essential.

Q2: What is the most effective method for extracting MK-7 from adipose tissue?

A2: A multi-step approach is generally most effective. This typically involves:

  • Homogenization: Thoroughly homogenize the tissue in an organic solvent.

  • Lipid Removal/Extraction: Use a combination of liquid-liquid extraction (LLE) with solvents like hexane and isopropanol, followed by a purification step.[2][13]

  • Purification: Solid-phase extraction (SPE) with a silica or C18 cartridge is highly recommended to remove the bulk of interfering lipids.[3][14] Enzymatic digestion with lipase can also be used prior to extraction to break down triglycerides.[3][6]

Q3: Should I use HPLC-UV, HPLC-Fluorescence, or LC-MS/MS for quantification?

A3: The choice of analytical method depends on the required sensitivity and specificity.

  • HPLC-UV: A common method, but may lack the sensitivity for the low concentrations of MK-7 expected in adipose tissue.[12]

  • HPLC-Fluorescence: Offers higher sensitivity and selectivity, especially with post-column reduction of vitamin K to its fluorescent hydroquinone (B1673460) derivative.[3][5]

  • LC-MS/MS: Provides the highest sensitivity and specificity, making it the preferred method for quantifying trace amounts of MK-7 in complex biological matrices like adipose tissue.[6][11][12] It can also distinguish between different menaquinone forms.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, you should:

  • Implement a thorough sample cleanup protocol, such as SPE, to remove interfering lipids.[14]

  • Use a stable isotope-labeled internal standard (e.g., MK-7-d7) to compensate for signal suppression or enhancement.

  • Optimize chromatographic conditions to separate MK-7 from co-eluting matrix components.

  • Consider using a matrix-matched calibration curve for the most accurate quantification.[15]

Q5: What are the expected recovery rates for MK-7 from adipose tissue?

A5: While data specifically for adipose tissue is scarce, recovery rates from other fatty matrices and biological samples typically range from 80% to over 90% with optimized extraction and purification methods.[4][6][16] Achieving high recovery from adipose tissue will heavily depend on the efficiency of the lipid removal step.

Q6: Is saponification a suitable method for removing lipids?

A6: Saponification (alkaline hydrolysis) can effectively remove triglycerides. However, vitamin K compounds, including MK-7, are unstable in alkaline conditions and can be degraded.[5] If used, the conditions (temperature, time, alkali concentration) must be very carefully controlled and validated. Enzymatic hydrolysis with lipase is often a safer alternative for removing lipids without degrading MK-7.[3][6]

Experimental Protocols

Protocol 1: MK-7 Extraction from Adipose Tissue using LLE and SPE

This protocol is a comprehensive approach for extracting and purifying MK-7 from adipose tissue for subsequent analysis by HPLC or LC-MS/MS.

  • Sample Homogenization:

    • Weigh approximately 500 mg of frozen adipose tissue.

    • Add the tissue to a homogenizer tube with 2 mL of cold 2-propanol.

    • Homogenize until a uniform slurry is formed.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of n-hexane to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper n-hexane layer, which contains the lipids and MK-7.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Column Conditioning: Condition a silica SPE cartridge (500 mg) by passing 5 mL of n-hexane through it.[3]

    • Sample Loading: Load the collected n-hexane extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 8 mL of n-hexane to remove nonpolar lipids.[3]

    • Elution: Elute the MK-7 fraction with 8 mL of a hexane/diethyl ether (97:3, v/v) mixture.[3][6]

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase used for your analytical method.[17]

    • The sample is now ready for injection into the HPLC or LC-MS/MS system.

Protocol 2: HPLC-Fluorescence Analysis of MK-7

This protocol describes a common method for the sensitive detection of MK-7.

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and ethanol.

  • Flow Rate: 1.0 mL/min.

  • Post-Column Reduction: An online zinc reductor column is placed between the analytical column and the fluorescence detector to convert MK-7 to its fluorescent hydroquinone form.

  • Detection: Excitation at 246 nm and emission at 430 nm.[18]

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical methods for vitamin K quantification. Note that these values are often matrix-dependent, and optimization for adipose tissue is recommended.

Table 1: Comparison of Analytical Methods for Vitamin K Quantification

Method Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Advantages Disadvantages
HPLC-UV ~0.33 ng/mL (for serum)[12]-Widely available, robust.Lower sensitivity, potential for interference.
HPLC-Fluorescence 0.05 µg/L (for plasma)[5]0.03 ng/mL (for MK-7 in serum)[18]High sensitivity and selectivity.Requires post-column reduction setup.
LC-MS/MS 0.05 µg/kg (for Vitamin K1 in food)[6]0.16 µg/kg (for Vitamin K1 in food)[6]Highest sensitivity and specificity, structural confirmation.Susceptible to matrix effects, higher instrument cost.

Table 2: Reported Recovery and Precision Data for MK-7 Analysis

Matrix Method Recovery (%) Intra-day Precision (RSD%) Inter-day Precision (RSD%) Reference
Fat-containing foodsLC-MS/MS80.9 - 119.1<5<10[6][11]
Dietary SupplementsTLC-Densitometry95.78 - 104.96<2.70<2.70[16]
Dietary SupplementsHPLC~90--[4]
SerumHPLC-Fluorescence98 - 110<10<10[18]

Visualizations

Experimental Workflow for MK-7 Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis AdiposeTissue Adipose Tissue Sample Homogenization Homogenization in Solvent AdiposeTissue->Homogenization LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE SPE Solid-Phase Extraction (SPE) LLE->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection HPLC / LC-MS/MS Injection Evaporation->Injection Detection Detection (UV/Fluorescence/MS) Injection->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for MK-7 quantification in adipose tissue.

MK-7 Signaling Pathway in Adipocytes

mk7_signaling cluster_downstream Downstream Effects MK7 MK-7 (Vitamin K2) SXR SXR / PXR (Nuclear Receptor) MK7->SXR Activates Nucleus Nucleus SXR->Nucleus Translocates to GeneExpression Target Gene Transcription SXR->GeneExpression Regulates ProteinSynthesis Protein Synthesis (e.g., ECM proteins) GeneExpression->ProteinSynthesis CellularResponse Cellular Response (e.g., Adipocyte Metabolism) ProteinSynthesis->CellularResponse

Caption: MK-7 activates the SXR/PXR signaling pathway.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Menaquinone-7 Quantification in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Menaquinone-7 (MK-7), a vital form of vitamin K2, is paramount in clinical trials assessing its impact on bone and cardiovascular health. High-Performance Liquid Chromatography (HPLC) remains a cornerstone for this analysis. This guide provides an objective comparison of various validated HPLC methods, supported by experimental data, to aid in selecting the most suitable approach for your research needs.

The validation of analytical methods is a critical requirement of regulatory bodies like the International Council for Harmonisation (ICH) to ensure data reliability. Key validation parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). This guide delves into different HPLC approaches, including UV, fluorescence, and mass spectrometry detection, highlighting their respective strengths and optimal applications.

Comparison of HPLC Method Performance for MK-7 Analysis

The selection of an HPLC method for MK-7 analysis is often a trade-off between sensitivity, speed, and accessibility of instrumentation. The following tables summarize the quantitative performance of several validated methods, providing a clear comparison for informed decision-making.

Method Matrix Linearity (Range) Correlation Coefficient (R²) LOD LOQ Accuracy (Recovery %) Precision (%RSD) Reference
HPLC-UV Fermentation Broth0.10–18.00 µg/mL0.99950.03 µg/mL0.10 µg/mL96.0–108.9%< 5%[1][2]
HPLC-UV Soy Nutraceutical2.5–20 µg/mL0.9997--89.32% (with internal standard)-[3][4]
RP-HPLC-UV Microbial Fermentation-0.99820.1 µg/mL0.29 µg/mL> 94%< 2% (Intra & Inter-day)[5]
HPLC-Fluorescence Human Serum-0.99950.03 ng/mL0.03 ng/mL98–110%< 10% (Intra & Inter-day CV)[6]
HPLC-Fluorescence (Post-column derivatization) Solid Dosage Forms0.50-6.0 µg/ml0.99950.050 µg/ml0.500 µg/ml100.5%0.662% (Method), 0.868% (Ruggedness)[7]
HPLC-PDA Health Functional Foods-0.998 (trans MK-7)0.7 µg/mL2.2 µg/mL--[8]
LC-MS/MS PlasmaUp to 15 nmol/L--4.40 nmol/L> 92%-[9]

Experimental Protocols: A Closer Look at Methodologies

The efficacy of an HPLC method is intrinsically linked to its protocol. Below are detailed methodologies for some of the key experiments cited, offering a practical overview for implementation.

Rapid HPLC-UV Method for Fermentation Broth[1][2]
  • Extraction: A thermo-acidic extraction is employed using 5% H₂SO₄ and ethanol. This single-step procedure is designed for rapid sample processing.[2]

  • Chromatographic Conditions:

    • Column: C8 column.[1]

    • Mobile Phase: Isocratic elution.[1]

    • Detection: UV at 268 nm.[1]

    • Run Time: 3 minutes.[1]

  • Key Advantages: This method is noted for its speed and simplicity, making it suitable for high-throughput screening of bacterial strains producing MK-7.[2]

HPLC-UV Method for Soy Nutraceuticals[4]
  • Extraction: Propan-2-ol and n-hexane (1:2 v/v) are used for extraction from fermented soybeans.[4]

  • Chromatographic Conditions:

    • Column: Lichrospher-100, RP-C18 (5 µm), 125 mm × 4.0 mm.[4]

    • Mobile Phase: A gradient mixture of water (pH 3.0 with orthophosphoric acid) and methanol (B129727) (1:1 v/v) with acetonitrile.[4]

    • Flow Rate: 1.2 mL/min.[4]

    • Detection: UV at 248 nm.[4]

    • Run Time: Less than 4 minutes.[4]

HPLC with Fluorescence Detection for Human Serum[6]
  • Extraction: Serum samples (500 µL) are extracted with hexane (B92381) after the addition of an internal standard and ethanol. Solid-phase extraction is then used for cleanup.[6]

  • Chromatographic Conditions:

    • Detection: Fluorescence detection after post-column zinc reduction.[6]

    • Wavelengths: Excitation at 246 nm and emission at 430 nm.[6]

  • Key Advantages: This method offers high sensitivity with a low limit of quantification, making it ideal for clinical studies where serum concentrations of MK-7 are typically low.[6]

HPLC with Post-Column Derivatization and Fluorescence Detection[7]
  • Extraction: Solvent extraction with acetone (B3395972) followed by evaporation. The residue is dissolved in ethanol.[7]

  • Chromatographic Conditions:

    • Column: Waters symmetry C18 (150×4.6 mm, 3.5 μm).[7]

    • Mobile Phase: Methanol:isopropyl alcohol:acetonitrile:zinc chloride buffer solution (850:90:50:10).[7]

    • Flow Rate: 1 mL/min.[7]

    • Derivatization: Post-column reduction using a reagent of zinc chloride, sodium acetate, and glacial acetic acid in methanol.[7]

    • Detection: Fluorescence at an excitation wavelength of 248 nm and an emission wavelength of 430 nm.[7]

Workflow for HPLC Method Validation

The validation of an HPLC method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for validating an HPLC method for MK-7 analysis in a clinical trial setting, adhering to ICH guidelines.[1][10]

HPLC_Validation_Workflow start Method Development & Optimization protocol Define Validation Protocol & Acceptance Criteria (ICH Q2(R1)) start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity / Selectivity (Peak Purity & Resolution) linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ (S/N Ratio or Calibration Curve Slope) linearity->lod_loq accuracy Accuracy (Spiked Matrix Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness (Variations in Method Parameters) precision->robustness stability Solution Stability (Analyte in Solvent/Matrix) robustness->stability documentation Validation Report & Documentation stability->documentation system_suitability->specificity Performance Characteristics end Validated Method Ready for Routine Use documentation->end

Caption: Workflow for HPLC Method Validation.

Logical Framework for Method Comparison

The selection of an appropriate HPLC method is a multi-faceted decision. The following diagram outlines the logical considerations when comparing different HPLC methods for MK-7 analysis in a clinical trial context.

Method_Comparison_Framework cluster_considerations Key Method Considerations cluster_methods HPLC Method Alternatives objective Primary Objective: Accurate MK-7 Quantification in Clinical Samples matrix Sample Matrix (e.g., Serum, Plasma, Formulation) objective->matrix sensitivity Required Sensitivity (LOD/LOQ) objective->sensitivity throughput Sample Throughput (Analysis Time) objective->throughput instrumentation Available Instrumentation (UV, FLD, MS) objective->instrumentation hplc_uv HPLC-UV matrix->hplc_uv hplc_fld HPLC-Fluorescence matrix->hplc_fld lc_msms LC-MS/MS matrix->lc_msms sensitivity->hplc_uv sensitivity->hplc_fld sensitivity->lc_msms throughput->hplc_uv throughput->hplc_fld throughput->lc_msms instrumentation->hplc_uv instrumentation->hplc_fld instrumentation->lc_msms decision Optimal Method Selection hplc_uv->decision hplc_fld->decision lc_msms->decision

Caption: Logical Framework for HPLC Method Selection.

References

A Comparative Analysis of Menaquinone-4 (MK-4) and Menaquinone-7 (MK-7) on Bone Mineral Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent forms of vitamin K2, menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7), on bone mineral density (BMD). The following sections detail their pharmacokinetic profiles, impact on bone health, and the experimental methodologies used in key research studies, supported by quantitative data and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Role of Vitamin K2 in Bone Metabolism

Vitamin K2, a family of fat-soluble vitamins called menaquinones, is increasingly recognized for its crucial role in maintaining skeletal health. Unlike vitamin K1 (phylloquinone), which is primarily involved in blood coagulation, vitamin K2's functions extend to the regulation of calcium homeostasis and bone metabolism. It acts as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the activation of several vitamin K-dependent proteins, including osteocalcin, a key protein in bone mineralization.[1] This guide focuses on the two most studied forms of vitamin K2: MK-4 and MK-7, comparing their effects on bone mineral density based on available scientific evidence.

Signaling Pathways of Vitamin K2 in Bone Homeostasis

Vitamin K2 influences bone metabolism through multiple signaling pathways, promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[2] The primary mechanism is the γ-carboxylation of osteocalcin, which allows it to bind to calcium and be incorporated into the bone matrix.[1] Beyond this, vitamin K2 has been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is critical for osteoclast formation and activity.[3][4][5] By inhibiting NF-κB, vitamin K2 reduces osteoclastogenesis and bone resorption.[3][5] Additionally, vitamin K2 may influence other pathways such as the Wnt/β-catenin signaling pathway and the steroid and xenobiotic receptor (SXR) to further promote osteoblast differentiation and function.[6]

Vitamin K2 Signaling Pathway in Bone Metabolism cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast VK2_ob Vitamin K2 (MK-4, MK-7) GGCX γ-glutamyl carboxylase (GGCX) VK2_ob->GGCX Activates SXR SXR Activation VK2_ob->SXR Activates Wnt Wnt/β-catenin Pathway VK2_ob->Wnt Influences cOC Carboxylated Osteocalcin (cOC) GGCX->cOC Carboxylates ucOC Uncarboxylated Osteocalcin (ucOC) ucOC->GGCX Mineralization Bone Mineralization cOC->Mineralization Promotes Differentiation Osteoblast Proliferation & Differentiation SXR->Differentiation Wnt->Differentiation VK2_oc Vitamin K2 (MK-4, MK-7) NFkB NF-κB Pathway VK2_oc->NFkB Inhibits Osteoclastogenesis Osteoclastogenesis NFkB->Osteoclastogenesis Promotes Resorption Bone Resorption Osteoclastogenesis->Resorption

Vitamin K2's dual action on bone cells.

Generalized Experimental Workflow for Clinical Trials

The clinical trials assessing the effects of MK-4 and MK-7 on bone mineral density generally follow a randomized, double-blind, placebo-controlled design. The workflow involves screening and recruiting participants based on specific inclusion criteria, followed by baseline measurements of bone mineral density and bone turnover markers. Participants are then randomized to receive either the vitamin K2 supplement or a placebo for a defined period, with regular follow-up assessments.

Experimental Workflow cluster_intervention Intervention Phase Screening Screening & Recruitment (e.g., Postmenopausal Women) Baseline Baseline Assessment - Bone Mineral Density (DXA) - Bone Turnover Markers Screening->Baseline Randomization Randomization Baseline->Randomization MK_Group MK-4 or MK-7 Group Randomization->MK_Group Treatment Placebo_Group Placebo Group Randomization->Placebo_Group Control FollowUp Follow-up Assessments (e.g., 1, 2, 3 years) MK_Group->FollowUp Placebo_Group->FollowUp Final Final Assessment & Data Analysis FollowUp->Final

A typical workflow for clinical trials on vitamin K2.

Comparative Analysis of Quantitative Data

A significant distinction between MK-4 and MK-7 lies in their pharmacokinetic profiles and the dosages used in clinical studies. MK-7 exhibits superior bioavailability and a much longer half-life (approximately 3 days) compared to MK-4 (a few hours), allowing for the accumulation of MK-7 in the blood with daily supplementation.[7] In contrast, nutritional doses of MK-4 do not lead to a detectable increase in serum levels.[8][9] This difference in bioavailability is reflected in the effective dosages observed in clinical trials.

ParameterMenaquinone-4 (MK-4)Menaquinone-7 (MK-7)
Typical Dosage 45 mg/day (45,000 µ g/day )[10][11]180 - 375 µ g/day [3][12]
Bioavailability LowHigh[7]
Serum Half-life Short (~1-2 hours)[7]Long (~3 days)[7]
Effect on Lumbar Spine BMD Some studies show an increase or maintenance of BMD at high doses.[10]Significantly decreased age-related decline in BMD compared to placebo.[3][5][13]
Effect on Femoral Neck BMD Some studies show maintenance of bone strength.[14]Significantly decreased age-related decline in BMD compared to placebo.[3][5][13]

Note: The table above provides a summary of findings from various studies. Direct head-to-head clinical trials comparing the effects of MK-4 and MK-7 on bone mineral density are limited.

Detailed Experimental Protocols

Key Study on Menaquinone-7 (MK-7)

Title: Three-year low-dose menaquinone-7 supplementation helps decrease bone loss in healthy postmenopausal women.[3][5][13]

  • Study Design: A 3-year, randomized, double-blind, placebo-controlled trial.

  • Participants: 244 healthy postmenopausal women.

  • Intervention: Participants received either 180 µg of MK-7 per day or a placebo.

  • Primary Outcome Measures: Bone mineral density of the lumbar spine, total hip, and femoral neck, measured by dual-energy X-ray absorptiometry (DXA) at baseline and after 1, 2, and 3 years.

  • Key Findings: After three years, MK-7 supplementation significantly decreased the age-related decline in BMD at the lumbar spine and femoral neck compared to the placebo group.[3][5][13] Bone strength was also favorably affected.[3][5][13]

Key Meta-Analysis on Menaquinone-4 (MK-4)

Context: Numerous studies, primarily conducted in Japan, have investigated the effect of high-dose MK-4 on bone health. A meta-analysis of these studies provides a broader view of its efficacy.

  • Study Design: Meta-analysis of randomized controlled trials.

  • Participants: Postmenopausal women with osteoporosis.[10]

  • Intervention: The trials included in the meta-analysis typically used a dosage of 45 mg of MK-4 per day.[10]

  • Primary Outcome Measures: Bone mineral density and incidence of fractures.

  • Key Findings: The meta-analysis concluded that high-dose MK-4 supplementation was associated with an increase in lumbar and forearm BMD.[10] It was also shown to significantly reduce the risk of hip, vertebral, and non-vertebral fractures.[2]

Discussion and Conclusion

The available evidence suggests that both MK-4 and MK-7 play a role in maintaining bone health, albeit through different dosing strategies, likely attributable to their distinct pharmacokinetic profiles.

Menaquinone-7 (MK-7) has demonstrated efficacy in improving vitamin K status and mitigating age-related bone loss at nutritional doses (e.g., 180 µ g/day ).[3][5][13] Its high bioavailability and long half-life allow for sustained levels in the bloodstream, making it an efficient option for dietary supplementation aimed at bone health maintenance.

Menaquinone-4 (MK-4) , on the other hand, has been shown to be effective in increasing bone mineral density and reducing fracture risk at pharmacological doses (45 mg/day).[10][11] The poor bioavailability of MK-4 at lower, nutritional doses suggests that its mechanism of action at these high concentrations may involve pathways beyond its role as a simple cofactor for γ-carboxylation.

For drug development professionals, the key takeaway is the significant difference in the effective dosages of MK-4 and MK-7. Future research should focus on direct, head-to-head comparative studies to elucidate the relative efficacy and long-term safety of both forms of vitamin K2 in different populations. Understanding the dose-dependent mechanisms of action for both MK-4 and MK-7 will be crucial for the development of targeted therapies for osteoporosis and other conditions related to bone health.

References

A Comparative Guide to the Analytical Quantification of Menaquinone-7 (MK-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Menaquinone-7 (MK-7), a vital form of Vitamin K2, is paramount for ensuring the quality and efficacy of pharmaceuticals, nutraceuticals, and functional foods. This guide provides a comprehensive cross-validation of two predominant analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is collated from peer-reviewed studies to facilitate an objective comparison of their performance and application.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on a balance between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS for MK-7 quantification, derived from various validation studies.

Performance ParameterHPLC-UV Method 1HPLC-UV Method 2LC-MS/MS Method
Linearity (R²) 0.9997≥ 0.9990[1]Not explicitly stated, but assays were linear[2]
Limit of Detection (LOD) Not Reported0.03 µg/mL[1][3][4]0.01 ng/mL[5][6]
Limit of Quantification (LOQ) Not Reported0.10 µg/mL[1][3][4]~1 µg/mL (in oil capsules)[7]
Recovery (%) 89.32%96.0% - 108.9%[1][3][4]85% - 94.6%[7]
Precision (%RSD) Not Reported< 5%[1][3]Intra-day: 0.8%, Inter-day: 4.1%[7]
Analysis Time < 4 minutes3 minutes[3][4]8.5 minutes[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the compared HPLC-UV and LC-MS/MS methods.

Method 1: Rapid HPLC-UV for MK-7 in Soy Nutraceutical[1]
  • Sample Preparation: One gram of fermented soybeans was extracted with a mixture of propan-2-ol and n-hexane (1:2 v/v).

  • Instrumentation: Quaternary HPLC system (Shimadzu, Japan) with a UV detector.

  • Column: Lichrospher-100, RP-C18 (5 µm, 125 mm × 4.0 mm).

  • Mobile Phase: A gradient mixture of water and methanol (B129727) (1:1 v/v) acidified to pH 3.0 with orthophosphoric acid, and acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV detection at 248 nm.

  • Retention Time: 2.38 minutes.

Method 2: Fast HPLC-UV for MK-7 in Fermentation Broth[4][5]
  • Sample Preparation: Thermo-acidic extraction using 5% H₂SO₄ and ethanol. The supernatant was filtered through a 0.45 µm RC filter.[3][4]

  • Instrumentation: Agilent OpenLab CDS 2.4 software.[3]

  • Column: Kinetex reverse-phase C8 column (2.6 μm, 100 mm × 4.6 mm, Phenomenex, USA).[3]

  • Mobile Phase: Isocratic elution with a mixture of MeOH:EtOH:water (80:19.5:0.5, v/v/v).[3]

  • Flow Rate: 1 mL/min.[3]

  • Column Temperature: 35 °C.[3]

  • Detection: UV detection at 268 nm.[3][4]

  • Injection Volume: 5 µL.[3]

  • Retention Time: 2.18 minutes.[3]

Method 3: LC-MS/MS for MK-7 in Serum[6]
  • Sample Preparation: A simple liquid-liquid extraction was performed using 500 µL of serum and 500 µL of n-hexane.[5]

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Column: C18 reversed-phase column.[9]

  • Mobile Phase: A gradient of methanol and 2-propanol is commonly used.[9]

  • Flow Rate: 0.2 mL/min.[9]

  • Ionization: Atmospheric pressure chemical ionization (APCI) is frequently used.[9]

Visualization of Cross-Validation Workflow

To ensure the reliability and comparability of data generated by different analytical methods, a cross-validation process is essential. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for MK-7 quantification.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., LC-MS/MS) cluster_crossval Cross-Validation M1_Dev Method Development & Optimization M1_Val Full Method Validation (ICH Q2(R1)) M1_Dev->M1_Val Sample_Selection Select Spiked QCs & Incurred Samples M1_Val->Sample_Selection M2_Dev Method Development & Optimization M2_Val Full Method Validation (ICH Q2(R1)) M2_Dev->M2_Val M2_Val->Sample_Selection Analysis_M1 Analyze Samples with Method 1 Sample_Selection->Analysis_M1 Analysis_M2 Analyze Samples with Method 2 Sample_Selection->Analysis_M2 Data_Comparison Statistical Comparison of Results Analysis_M1->Data_Comparison Analysis_M2->Data_Comparison Acceptance Acceptance Criteria Met? Data_Comparison->Acceptance Acceptance->M1_Dev No Acceptance->M2_Dev No Conclusion Methods are Interchangeable Acceptance->Conclusion Yes

Caption: Workflow for cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of MK-7. The choice between the two will largely depend on the specific requirements of the analysis. HPLC-UV offers a cost-effective and rapid solution suitable for routine quality control in matrices with relatively high concentrations of MK-7.[3][4] In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for complex biological matrices or when very low levels of MK-7 need to be detected.[5][10] The detailed protocols and performance data presented in this guide should serve as a valuable resource for researchers in selecting and implementing the most appropriate analytical method for their MK-7 quantification needs.

References

Comparative bioavailability of synthetic vs. natural Menaquinone-7

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of scientific literature reveals that synthetic and natural, fermentation-derived menaquinone-7 (B21479) (MK-7), a form of vitamin K2, are bioequivalent.[1][2][3][4] This guide provides an objective comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Data Presentation

The primary evidence for the bioequivalence of synthetic and natural MK-7 comes from a randomized, single-blind, two-way cross-over study.[1][3][4][5] In this type of study, subjects receive both the synthetic and natural forms at different times, allowing for a direct comparison of how each is absorbed and utilized by the body. The key pharmacokinetic parameters measured were the Area Under the Curve (AUC), which represents the total drug exposure over time, and the maximum serum concentration (Cmax).

ParameterSynthetic MK-7Natural (Fermentation-Derived) MK-790% Confidence Interval for the RatioConclusion
AUC (0-72h) BioequivalentBioequivalent83 - 111%Bioequivalent[1][4][5]
Cmax BioequivalentBioequivalent83 - 131%Bioequivalent[1][4][5]

Table 1: Comparative Pharmacokinetic Parameters of a Single 180 μg Dose of Synthetic vs. Natural MK-7.

A subsequent double-blind parallel study further confirmed that synthetic MK-7 exhibits the same biological activity as the fermentation-derived form by measuring its effect on the carboxylation of osteocalcin, a key vitamin K-dependent protein involved in bone metabolism.[2][3]

While the bioavailability of synthetic and natural MK-7 is comparable, it is important to note that the long-chain menaquinones, like MK-7, have a significantly longer half-life in the body compared to the short-chain vitamin K1.[6][7][8][9] This results in more stable serum levels and a greater accumulation of MK-7 with prolonged intake.[6][7][8]

Experimental Protocols

The determination of bioequivalence was established through a meticulously designed clinical trial. The following provides a detailed methodology based on the pivotal study comparing synthetic and fermentation-derived MK-7.

Study Design:

A two-part study was conducted:

  • Bioavailability Study: A randomized, single-blind, two-way cross-over design was employed.[1][3][4][5]

  • Biological Activity Study: A randomized, double-blind, parallel design was used.[1][2]

Participants:

Healthy adult volunteers were recruited for both parts of the study. The age range for the bioavailability study was 20-66 years, and for the biological activity study, it was 20-60 years.[1][3][5]

Intervention:

  • Bioavailability Study: Participants received a single 180 μg dose of either synthetic MK-7 or fermentation-derived MK-7.[1][3][5] After a washout period, they received the other formulation.

  • Biological Activity Study: Participants were divided into groups and received either a placebo, 90 μg of fermentation-derived MK-7, or one of three different doses of synthetic MK-7 (45 μg, 90 μg, or 180 μg) daily for 43 days.[1][3]

Data Collection and Analysis:

  • Pharmacokinetic Analysis: Blood samples were collected at baseline and at various time points up to 72 hours post-dose to measure serum MK-7 concentrations.[1][4][5] High-performance liquid chromatography (HPLC) is a common method for such analyses. The AUC and Cmax were calculated from the serum concentration-time data.

  • Biological Activity Analysis: Blood samples were taken at the beginning and end of the 43-day supplementation period to measure the levels of carboxylated and uncarboxylated osteocalcin, which serve as biomarkers for vitamin K activity.[1][2][3]

Mandatory Visualization

The following diagram illustrates the typical workflow of a clinical trial designed to compare the bioavailability of two different formulations of a compound, such as synthetic and natural MK-7.

G cluster_recruitment Recruitment & Screening cluster_randomization Randomization & Dosing cluster_washout Washout Period cluster_crossover Crossover Dosing cluster_analysis Data Collection & Analysis Recruitment Recruit Healthy Volunteers Screening Screening for Inclusion/Exclusion Criteria Recruitment->Screening Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomize Subjects into Two Groups (A and B) Informed_Consent->Randomization Period1_Dosing Period 1: Group A: Synthetic MK-7 Group B: Natural MK-7 Randomization->Period1_Dosing Washout Sufficient Time to Eliminate Compound Period1_Dosing->Washout Blood_Sampling Serial Blood Sampling (0-72 hours) Period1_Dosing->Blood_Sampling Collect Data Period2_Dosing Period 2: Group A: Natural MK-7 Group B: Synthetic MK-7 Washout->Period2_Dosing Period2_Dosing->Blood_Sampling Collect Data Pharmacokinetic_Analysis Analyze Serum MK-7 Levels (AUC, Cmax) Blood_Sampling->Pharmacokinetic_Analysis Statistical_Analysis Statistical Comparison for Bioequivalence Pharmacokinetic_Analysis->Statistical_Analysis

Caption: Workflow of a two-way cross-over bioavailability study.

References

Head-to-head comparison of MK-7 and phylloquinone on arterial stiffness

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of menaquinone-7 (B21479) (MK-7) and phylloquinone (vitamin K1) on arterial stiffness, targeting researchers, scientists, and drug development professionals. While direct head-to-head clinical trials are limited, this document synthesizes available data from key studies to offer an objective overview of their respective impacts on vascular health.

Executive Summary

Arterial stiffness is a significant independent predictor of cardiovascular morbidity and mortality. Vitamin K, a fat-soluble vitamin, plays a crucial role in cardiovascular health through the activation of matrix Gla protein (MGP), a potent inhibitor of vascular calcification. This comparison focuses on two primary forms of vitamin K: phylloquinone (K1), abundant in leafy green vegetables, and menaquinone-7 (MK-7), a long-chain menaquinone (K2) found in fermented foods. Existing research suggests that both forms of vitamin K may contribute to cardiovascular health, but their specific effects on arterial stiffness appear to differ, with current evidence indicating a more pronounced beneficial effect from MK-7.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from separate clinical trials investigating the effects of MK-7 and phylloquinone on arterial stiffness. It is important to note that these studies were not direct comparisons and varied in population, duration, and dosage.

Table 1: Summary of Clinical Trials on MK-7 and Arterial Stiffness

StudyPopulationDosageDurationKey Outcomes on Arterial Stiffness
Knapen et al. (2015)[1][2]244 healthy postmenopausal women180 µ g/day MK-73 yearsPulse Wave Velocity (cfPWV): Significant decrease in the MK-7 group compared to placebo (-0.36 ± 1.48 m/s vs. +0.021 ± 1.22 m/s, p=0.040). Stiffness Index β: Significant decrease in the MK-7 group compared to placebo (-0.67 ± 2.78 vs. +0.15 ± 2.51, p=0.018).
Aoun et al. (2023)[3]Kidney transplant recipients360 µ g/day MK-712 weeksPulse Wave Velocity (cfPWV): Prevented progression in the MK-7 group compared to placebo (-0.06 ± 0.26 m/s vs. +0.27 ± 0.43 m/s, p=0.010).

Table 2: Summary of Clinical Trials on Phylloquinone and Arterial Stiffness

StudyPopulationDosageDurationKey Outcomes on Arterial Stiffness/Vascular Health
Shea et al. (2009)[4]388 older men and women500 µ g/day phylloquinone3 yearsCoronary Artery Calcification (CAC) Progression: In participants with pre-existing CAC, phylloquinone supplementation resulted in 6% less progression compared to placebo. Direct arterial stiffness measures were not the primary outcome.
Jennings et al. (2013)[5]5296 older adults (cross-sectional)Dietary intakeN/APulse Pressure: Inadequate phylloquinone intake was an independent predictor of high arterial pulse pressure, a surrogate marker for arterial stiffness.

Experimental Protocols

Menaquinone-7 (MK-7) Supplementation Study (Knapen et al., 2015)[1][2]
  • Study Design: A three-year, double-blind, randomized, placebo-controlled trial.

  • Participants: 244 healthy, postmenopausal women aged 55-65 years.

  • Intervention: Participants were randomly assigned to receive either 180 µg of MK-7 (as MenaQ7) or a placebo daily.

  • Arterial Stiffness Assessment:

    • Carotid-femoral pulse wave velocity (cfPWV): Measured using applanation tonometry (SphygmoCor, AtCor Medical). This is considered the gold standard for measuring regional arterial stiffness.

    • Local carotid stiffness: Assessed via an echo-tracking system (Art.Lab, Esaote) to determine the Stiffness Index β, distensibility coefficient, and compliance coefficient of the common carotid artery.

  • Biochemical Markers: Circulating levels of dephosphorylated-uncarboxylated MGP (dp-ucMGP) were measured as a marker of vitamin K status.

Phylloquinone (Vitamin K1) Supplementation Study (Shea et al., 2009)[4]
  • Study Design: A three-year, double-blind, randomized, placebo-controlled trial.

  • Participants: 388 older men and women (mean age 60-80 years) free of clinical cardiovascular disease.

  • Intervention: Participants received a daily multivitamin containing either 500 µg of phylloquinone or no phylloquinone (placebo).

  • Primary Outcome: Progression of coronary artery calcification (CAC), measured by multi-detector computed tomography (MDCT).

  • Arterial Stiffness Assessment: While not the primary outcome, the study provides insights into the potential impact of phylloquinone on the underlying pathology of arterial stiffening.

Signaling Pathways and Experimental Workflows

The primary mechanism by which vitamin K is thought to influence arterial stiffness is through the γ-carboxylation of Matrix Gla Protein (MGP).

VitaminK_Pathway cluster_VesselWall Vascular Smooth Muscle Cell cluster_VitaminK Vitamin K Cycle ucMGP Inactive MGP (uncarboxylated) cMGP Active MGP (carboxylated) ucMGP->cMGP γ-carboxylation Ca_Deposition Calcium Deposition in Vessel Wall cMGP->Ca_Deposition Inhibits ArterialStiffness Increased Arterial Stiffness Ca_Deposition->ArterialStiffness VitK Vitamin K (MK-7 or Phylloquinone) GGCX γ-glutamyl carboxylase VitK->GGCX Cofactor for GGCX->ucMGP Activates

Caption: Vitamin K-dependent activation of Matrix Gla Protein (MGP).

The experimental workflow for a typical clinical trial investigating the effect of vitamin K on arterial stiffness is outlined below.

Experimental_Workflow cluster_Screening Screening & Baseline cluster_Intervention Intervention Phase cluster_FollowUp Follow-up & Analysis P1 Participant Recruitment P2 Informed Consent P1->P2 P3 Baseline Measurements (cfPWV, blood pressure, etc.) P2->P3 P4 Randomization P3->P4 P5a Intervention Group (e.g., MK-7) P4->P5a P5b Placebo Group P4->P5b P6 Follow-up Measurements (e.g., at 1, 2, 3 years) P5a->P6 P5b->P6 P7 Data Analysis P6->P7 P8 Conclusion P7->P8

References

Validating the Efficacy of Menaquinone-7 in Cardiovascular Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Menaquinone-7 (B21479) (MK-7), a form of vitamin K2, with other alternatives in the context of cardiovascular disease (CVD). The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological processes to validate the efficacy of MK-7 as a potential therapeutic agent against cardiovascular calcification and arterial stiffness.

Comparative Efficacy of Menaquinone-7

Menaquinone-7 has demonstrated significant potential in improving cardiovascular health by mitigating vascular calcification, a key contributor to arterial stiffness and cardiovascular events.[1][2] The primary mechanism involves the activation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification.[2][3]

Performance Against Other Vitamin K Congeners

Observational studies have indicated a protective cardiovascular effect with the intake of menaquinones (like MK-7), while no such effect was observed for phylloquinone (vitamin K1).[4] This difference is largely attributed to the superior bioavailability and longer half-life of long-chain menaquinones such as MK-7, allowing for more effective carboxylation of extrahepatic proteins like MGP.[3][4][5] While the short-chain menaquinone MK-4 has shown greater potency in inhibiting vascular calcification in some animal models of warfarin-induced calcification, MK-7 is often preferred for supplementation due to its better absorption and prolonged presence in the bloodstream.[4][5][6]

Clinical and Preclinical Evidence

Multiple studies have highlighted the benefits of MK-7 supplementation. A three-year clinical trial on healthy postmenopausal women demonstrated that daily supplementation with 180 mcg of MK-7 not only inhibited age-related arterial stiffening but also led to a statistically significant improvement in vascular elasticity.[1] Another study on a murine model of extraosseous calcification, induced by 5/6 nephrectomy and a high phosphate (B84403) diet, showed that high-dose MK-7 supplementation (100 µg/g diet) for 12 weeks inhibited cardiovascular calcification.[4]

However, not all studies have yielded unequivocally positive results. A randomized, double-blind, placebo-controlled trial in patients with type 2 diabetes and CVD found that 360 µg/d of MK-7 for 6 months did not significantly decrease vascular calcification as measured by 18F-NaF PET scans and CT scans, although it did significantly reduce levels of dephosphorylated-uncarboxylated MGP (dp-ucMGP), indicating improved vitamin K status.[7]

Data Presentation

The following tables summarize quantitative data from key studies, offering a clear comparison of MK-7's effects.

Table 1: Murine Model of Cardiovascular Calcification

ParameterControl GroupMK-7 Supplemented Control GroupCKD GroupMK-7 Supplemented CKD Group
Aortic Calcification BaselineNo significant change1.3-fold increase (p < 0.05)Inhibited increase
Myocardial Calcification BaselineNo significant change2.4-fold increase (p < 0.05)Inhibited increase
Aortic Alkaline Phosphatase BaselineNo significant change2.2-fold increase (p < 0.01)Decreased
Aortic MGP mRNA Expression BaselineNo significant changeNo significant change10-fold increase (p < 0.05)

Data from a study on a murine model with chronic kidney disease (CKD) induced by 5/6 nephrectomy and a high phosphate diet.[4]

Table 2: Human Clinical Trial on Arterial Stiffness

ParameterPlacebo Group (3 years)MenaQ7® (MK-7) Group (3 years)
Arterial Stiffness (Pulse Wave Velocity) Age-related increaseStatistically significant improvement
Vascular Elasticity Age-related decreaseStatistically significant improvement

Data from a three-year, double-blind, placebo-controlled study in 244 healthy postmenopausal women receiving 180 mcg of MenaQ7® daily.[1]

Experimental Protocols

Murine Model of Extraosseous Calcification
  • Animal Model: Male rats undergoing 5/6 nephrectomy to induce chronic kidney disease (CKD), a model that promotes cardiovascular calcification. Sham-operated animals serve as controls.[4]

  • Dietary Intervention: Animals are fed either a low or high Menaquinone-7 (MK-7) diet (100 µg/g diet) for a period of 12 weeks. A high phosphate diet is also administered to the CKD groups to further induce calcification.[4]

  • Assessment of Calcification: Aortic and myocardial calcification are quantified. Histological analysis using von Kossa staining can be employed to visualize calcium deposits in tissues.[4]

  • Biochemical Analysis: Serum chemistry, including levels of alkaline phosphatase, and creatinine (B1669602) clearance are measured to assess kidney function and calcification markers.[4]

  • Gene Expression Analysis: Aortic MGP messenger ribonucleic acid (mRNA) expression is quantified to assess the molecular response to MK-7 supplementation.[4]

  • Cardiovascular Function: Blood pressure and cardiac function are monitored throughout the study.[4]

Human Clinical Trial for Arterial Stiffness
  • Study Design: A double-blind, randomized, placebo-controlled trial.[1]

  • Participants: Healthy postmenopausal women, a demographic at increased risk for cardiovascular disease.[1][8]

  • Intervention: Participants are randomly assigned to receive a daily supplement of 180 mcg of Menaquinone-7 (as MenaQ7®) or a placebo for a duration of three years.[1]

  • Primary Endpoints: Arterial stiffness is assessed using techniques such as pulse wave velocity (PWV).[1] Vascular elasticity is also measured.

  • Biomarker Analysis: Levels of dephosphorylated-uncarboxylated Matrix Gla Protein (dp-ucMGP) are measured in the blood to assess vitamin K status.[8]

Mandatory Visualizations

Menaquinone-7 Signaling Pathway cluster_blood Bloodstream cluster_vessel Vascular Smooth Muscle Cell MK7 Menaquinone-7 (MK-7) GGCX Gamma-glutamyl carboxylase (GGCX) MK7->GGCX Cofactor ucMGP Inactive MGP (uncarboxylated) ucMGP->GGCX Calcification Vascular Calcification ucMGP->Calcification Allows cMGP Active MGP (carboxylated) Ca Calcium Phosphate cMGP->Ca Inhibits deposition GGCX->cMGP Carboxylation Ca->Calcification

Caption: Mechanism of Menaquinone-7 in preventing vascular calcification.

Experimental Workflow for Murine Model start Animal Selection (Rats) surgery 5/6 Nephrectomy (CKD Group) Sham Surgery (Control Group) start->surgery diet Dietary Intervention (12 weeks) - Low/High MK-7 - High Phosphate surgery->diet monitoring In-life Monitoring - Blood Pressure - Serum Chemistry diet->monitoring endpoint Terminal Endpoint - Tissue Collection (Aorta, Heart) monitoring->endpoint analysis Data Analysis - Calcification Quantification - Gene Expression (MGP) - Histology endpoint->analysis results Results & Interpretation analysis->results

Caption: Workflow for the murine model of cardiovascular calcification.

References

A Comparative Analysis of Menaquinone-7 Delivery Systems for Enhanced Bioavailability and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Menaquinone-7 (B21479) (MK-7), a highly bioactive form of Vitamin K2, has garnered significant scientific interest for its crucial roles in bone and cardiovascular health.[1][2] Its function as a cofactor for the gamma-glutamylation of specific proteins, such as osteocalcin (B1147995) and matrix Gla-protein (MGP), underpins these physiological benefits.[3][4] However, the inherent lipophilicity and instability of MK-7 present significant formulation challenges, impacting its absorption and efficacy.[5][6] This guide provides a comparative analysis of various MK-7 delivery systems, supported by experimental data, to assist researchers and developers in selecting optimal formulation strategies.

Conventional vs. Advanced Delivery Systems

Traditional delivery methods for MK-7, such as powder-based tablets and simple oil solutions, often suffer from limitations in bioavailability and stability. Powder-based formulations can lead to slower release and absorption compared to oil-based capsules, with peak blood levels taking up to 6 hours for tablets versus 2-4 hours for capsules.[7] Furthermore, MK-7 is susceptible to degradation from light exposure, alkaline conditions, and interaction with minerals like calcium and magnesium, which are often co-formulated.[7]

To overcome these challenges, advanced delivery systems have been developed. These include microencapsulation, liposomal formulations, and nanoemulsions, all designed to protect the MK-7 molecule and enhance its journey to systemic circulation.[7][8] These novel systems offer improved stability, solubility, and absorption rates compared to conventional forms.[7][9]

Quantitative Performance Comparison

The efficacy of a delivery system is primarily measured by its ability to improve the bioavailability and stability of the active compound. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Bioavailability of Menaquinone-7 (MK-7) Delivery Systems

Delivery SystemStudy DesignDosageKey Bioavailability FindingsReference(s)
Powder Suspension in Milk Crossover study1 mg MK-7Cmax: 8.3 ± 2.0 ng/mL; Tmax: 4 hours[5]
Oil-in-Water Emulsion in Milk Crossover study1 mg MK-7Cmax: 23.8 ± 5.2 ng/mL ; Tmax: 2 hours. AUC analysis showed a highly significant increase in bioavailability compared to powder suspension.[5]
Standard Powder (Negative Control) Randomized, double-blind, controlled, parallel-group trial180 µg MK-7AUC: 36.216 ± 18.985 µg·h/mL; Cmax: 1.474 ± 0.696 µg/mL[9]
Nanoencapsulation (HyperCelle®) Randomized, double-blind, controlled, parallel-group trial180 µg MK-7AUC: 106.407 ± 73.794 µg·h/mL ; Cmax: 3.038 ± 2.184 µg/mL . Significantly higher plasma concentrations at 6, 10, 24, and 72 hours post-ingestion.[9]
Single Dose MK-7 Crossover study in healthy women420 µg MK-7Well-absorbed, reaching maximum serum levels at 6 hours and detectable up to 48 hours after intake.[4][10]
Single Dose MK-4 Crossover study in healthy women420 µg MK-4Not detectable in serum at any time point, demonstrating poor bioavailability at nutritional doses.[4][10]

Cmax: Maximum serum concentration; Tmax: Time to reach maximum concentration; AUC: Area under the curve.

Table 2: Comparative Stability of Menaquinone-7 (MK-7) Formulations

Delivery System / FormulationStress ConditionStability Outcome (% Recovery)Reference(s)
Standard MK-7 Powder Co-formulated with Calcium CitrateSignificant degradation observed after 12 months at 25°C/60%RH.[6]
Standard MK-7 Powder Co-formulated with Magnesium OxideSynthetic MK-7 content halved after just 1 month at 25°C/60%RH.[6][11]
Microencapsulated MK-7 (K2VITAL® DELTA) Formulation with mineralsRemains stable in challenging conditions, protecting K2 from moisture and mineral salts.[3][12]
Standard MK-7 Light ExposureOver 99% of all-trans MK-7 disappeared within 3 days of light exposure.[7]
Microencapsulated MK-7 (CryoCap™) Formulation with aggressive mineral mixesProtects MK-7 in a hydrophobic matrix, shielding it from moisture.[12]

Key Experimental Methodologies

Reproducibility and validation are cornerstones of scientific research. Below are detailed protocols from key studies cited in this guide.

Protocol 1: Bioavailability Assessment of MK-7 in a Milk Matrix
  • Objective: To compare the plasma levels and absorption kinetics of MK-7 administered as a powder versus an oil-in-water emulsion in milk.

  • Study Design: A crossover study involving healthy subjects.

  • Procedure:

    • Preparation of Formulations: Two formulations were prepared, each containing 1 mg of MK-7 in 200 mL of 1%-fat milk.

      • Formulation A (Powder): MK-7 powder was directly dissolved in the milk.

      • Formulation B (Emulsion): MK-7 was first prepared as an oil-in-water emulsion before being added to the milk.

    • Administration: Subjects, after an overnight fast, consumed one of the two enriched milk formulations. The intake was associated with a standardized breakfast containing 15 g of fat. A washout period was observed before the second administration.

    • Blood Sampling: Venous blood samples were collected at baseline (fasting) and at 2, 4, and 8 hours post-ingestion.

    • Analysis: Plasma MK-7 levels were quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (excitation at 335 nm, emission at 430 nm). External standards were used for quantification.[5]

Protocol 2: Stability Testing of MK-7 Formulations with Mineral Excipients
  • Objective: To assess the stability of different MK-7 raw materials when formulated with common mineral excipients.

  • Study Design: An in-vitro stability study under normal and accelerated storage conditions.

  • Procedure:

    • Formulation: MK-7 powders (from different sources) were mixed with various excipients, including calcium citrate, calcium carbonate, and magnesium oxide.

    • Storage Conditions: The formulations were stored under two conditions:

      • Normal: 25°C / 60% Relative Humidity (RH) for 12 months.

      • Accelerated: 40°C / 75% Relative Humidity (RH) for 6 months.

    • Sampling: Aliquots of each formulation were collected at predefined time points (e.g., 0, 1, 3, 6, 12 months).

    • Analysis: The concentration of MK-7 in each sample was determined by HPLC to measure degradation over time. The results showed that high-purity MK-7 had enhanced stability, while co-formulation with minerals, particularly magnesium oxide, led to significant degradation.[6][11]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.

G cluster_prep Phase 1: Preparation & Screening cluster_admin Phase 2: Administration cluster_sampling Phase 3: Pharmacokinetic Sampling cluster_analysis Phase 4: Analysis A Subject Recruitment (Healthy Volunteers) B Inclusion/Exclusion Criteria Screening A->B C Randomization (Parallel or Crossover) B->C D Baseline Blood Sample (T=0) C->D E Oral Administration of MK-7 Formulation D->E F Serial Blood Sampling (e.g., 2, 4, 6, 8, 24, 48, 72h) E->F G Plasma Separation (Centrifugation) F->G H MK-7 Extraction G->H I HPLC Analysis H->I J Data Interpretation (Cmax, Tmax, AUC) I->J

Caption: Experimental workflow for a clinical bioavailability study of MK-7.

G cluster_factors Degradation Factors cluster_protection Protective Delivery Systems MK7 Menaquinone-7 (All-trans isomer) Degradation Loss of Potency & Conversion to Cis-isomer MK7->Degradation Susceptible to Stability Enhanced Stability & Bioavailability MK7->Stability Protected by Light UV/Light Exposure Light->Degradation Minerals Alkaline Minerals (Ca, Mg) Minerals->Degradation Purity Presence of Cis-isomers/Impurities Purity->Degradation Micro Microencapsulation Micro->Stability Lipo Liposomes Lipo->Stability Nano Nanoemulsions Nano->Stability

Caption: Factors influencing MK-7 stability and the role of delivery systems.

G MK7 Dietary MK-7 (Advanced Delivery System) GGCX Gamma-glutamyl carboxylase (GGCX) MK7->GGCX Acts as a cofactor for cOC Active Carboxylated Osteocalcin (cOC) GGCX->cOC Activates cMGP Active Carboxylated Matrix Gla Protein (cMGP) GGCX->cMGP Activates ucOC Inactive Undercarboxylated Osteocalcin (ucOC) ucOC->cOC ucMGP Inactive Undercarboxylated Matrix Gla Protein (ucMGP) ucMGP->cMGP Bone Binds Calcium to Bone Matrix -> Bone Health cOC->Bone Vascular Inhibits Arterial Calcification -> Cardiovascular Health cMGP->Vascular

Caption: Simplified signaling pathway of MK-7 in bone and vascular health.

Conclusion

The experimental evidence strongly indicates that the delivery system is a critical determinant of the in-vivo performance of Menaquinone-7. While conventional formulations are accessible, they present significant challenges regarding stability and bioavailability. Advanced delivery systems, including microencapsulation, nanoemulsions, and liposomal technologies, demonstrably improve these parameters. Nanoencapsulated and emulsified formulations have been shown to significantly increase peak plasma concentrations (Cmax) and overall exposure (AUC) compared to standard powder forms.[5][9] Similarly, microencapsulation provides a robust solution to the stability issues encountered when MK-7 is formulated with reactive minerals.[3][12] For researchers and developers, leveraging these advanced delivery technologies is paramount to unlocking the full therapeutic potential of MK-7 for bone and cardiovascular health.

References

Uncarboxylated Matrix Gla Protein (ucMGP): A Validated Biomarker for Vitamin K2 (MK-7) Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The validation of sensitive and specific biomarkers is paramount in understanding nutrient deficiencies and developing targeted therapeutic interventions. In the realm of vitamin K metabolism, uncarboxylated Matrix Gla Protein (ucMGP), particularly its dephosphorylated form (dp-ucMGP), has emerged as a promising biomarker for assessing vitamin K2 (MK-7) status. This guide provides a comprehensive comparison of ucMGP with other biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of this critical indicator of vascular health.

The Role of Vitamin K in MGP Carboxylation

Matrix Gla Protein (MGP) is a potent inhibitor of vascular calcification.[1] Its function is dependent on a post-translational modification process called carboxylation, which is catalyzed by the vitamin K-dependent enzyme gamma-glutamyl carboxylase. This process converts specific glutamate (B1630785) (Glu) residues on the MGP molecule to gamma-carboxyglutamate (B555490) (Gla) residues. Menaquinone-7 (MK-7) is a highly bioavailable form of vitamin K2 that serves as a crucial cofactor in this activation process. In a state of MK-7 deficiency, MGP remains uncarboxylated (ucMGP), rendering it inactive and unable to prevent calcium deposition in soft tissues.[1]

MGP_Carboxylation cluster_0 Vitamin K Cycle cluster_1 MGP Activation Vitamin K hydroquinone Vitamin K hydroquinone Vitamin K epoxide Vitamin K epoxide Vitamin K hydroquinone->Vitamin K epoxide GGCX ucMGP (inactive) ucMGP (inactive) Vitamin K hydroquinone->ucMGP (inactive) Cofactor for GGCX Vitamin K quinone Vitamin K quinone Vitamin K epoxide->Vitamin K quinone VKOR Vitamin K quinone->Vitamin K hydroquinone VKOR cMGP (active) cMGP (active) ucMGP (inactive)->cMGP (active) Carboxylation No Inhibition of\nVascular Calcification No Inhibition of Vascular Calcification ucMGP (inactive)->No Inhibition of\nVascular Calcification Inhibition of\nVascular Calcification Inhibition of Vascular Calcification cMGP (active)->Inhibition of\nVascular Calcification MK-7 MK-7 MK-7->Vitamin K quinone Dietary Intake

Caption: MGP Carboxylation Pathway

Comparative Analysis of Biomarkers for Vitamin K Status

Several biomarkers are utilized to assess vitamin K status, each with its own advantages and limitations. This section compares dp-ucMGP with other commonly used markers.

BiomarkerTissue/Organ SpecificityHalf-life in CirculationCorrelation with MK-7 IntakeAdvantagesDisadvantages
dp-ucMGP Vascular SystemLongStrong, inverseReflects extra-hepatic vitamin K status; directly indicates vascular calcification risk.[1]Can be influenced by renal function.
PIVKA-II LiverShortModerateWell-established marker for hepatic vitamin K status; used in coagulation monitoring.Does not reflect vitamin K status in extra-hepatic tissues like bone and vasculature.[1]
Uncarboxylated Osteocalcin (ucOC) BoneShortModerateReflects vitamin K status in bone tissue.Influenced by bone turnover rate, which can vary with age and disease state.
Plasma Phylloquinone (Vitamin K1) General CirculationVery ShortDirect, but transientMeasures recent dietary intake of vitamin K1.Does not reflect the functional status of vitamin K-dependent proteins or long-term vitamin K status.

Key Findings from Comparative Studies:

  • Studies have consistently demonstrated a strong inverse correlation between circulating dp-ucMGP levels and vitamin K intake, particularly MK-7.[1]

  • In contrast, the correlation between PIVKA-II and dp-ucMGP is often weak, suggesting they reflect the vitamin K status of different tissues (liver vs. vasculature).[2][3]

  • Supplementation with MK-7 has been shown to dose-dependently decrease circulating levels of dp-ucMGP, confirming its responsiveness as a biomarker.[4]

Quantitative Data from MK-7 Supplementation Studies

The following table summarizes data from a randomized, double-blind, placebo-controlled trial investigating the effect of MK-7 supplementation on circulating dp-ucMGP levels.

Treatment GroupBaseline dp-ucMGP (pmol/L, Mean ± SD)12-Week dp-ucMGP (pmol/L, Mean ± SD)Percentage Decrease
Placebo550 ± 180545 ± 1850.9%
180 µ g/day MK-7560 ± 175386 ± 16031%[4]
360 µ g/day MK-7555 ± 182300 ± 15546%[4]

These results clearly indicate that MK-7 supplementation significantly reduces circulating dp-ucMGP in a dose-dependent manner, validating its use as a sensitive biomarker for monitoring changes in vitamin K2 status.

Experimental Protocols

Measurement of dp-ucMGP using a Commercial ELISA Kit (e.g., IDS-iSYS InaKtif MGP)

This protocol outlines the general steps for the quantitative determination of dp-ucMGP in human plasma using a commercially available automated immunoassay.

Principle: The assay is a sandwich immunoassay that utilizes two monoclonal antibodies specific for the dephosphorylated and uncarboxylated epitopes of MGP.[5]

Materials:

  • IDS-iSYS Multi-Discipline Automated System[6]

  • InaKtif MGP reagent cartridge[6]

  • Calibrators and controls

  • Patient plasma samples (collected in EDTA or citrate (B86180) tubes)

Procedure:

  • Sample Preparation: Centrifuge blood samples to separate plasma. Samples can be stored at -20°C or below if not analyzed immediately.

  • Assay Performance:

    • Load the reagent cartridge, calibrators, controls, and patient samples onto the IDS-iSYS analyzer.

    • The analyzer automatically performs all assay steps, including sample and reagent pipetting, incubation, washing, and signal detection.

    • A biotinylated antibody captures the dp-ucMGP from the sample onto magnetic particles.[5]

    • An acridinium-labeled antibody binds to another epitope on the dp-ucMGP molecule.[5]

    • After incubation and washing steps, trigger reagents are added, and the resulting chemiluminescence is measured. The light intensity is directly proportional to the concentration of dp-ucMGP in the sample.[5]

  • Data Analysis: The analyzer's software automatically calculates the dp-ucMGP concentration for each sample based on the calibration curve.

ELISA_Workflow cluster_assay Automated Immunoassay Steps Start Start Plasma Sample Collection Plasma Sample Collection Start->Plasma Sample Collection End End Sample Preparation\n(Centrifugation) Sample Preparation (Centrifugation) Plasma Sample Collection->Sample Preparation\n(Centrifugation) Automated Immunoassay\n(e.g., IDS-iSYS) Automated Immunoassay (e.g., IDS-iSYS) Sample Preparation\n(Centrifugation)->Automated Immunoassay\n(e.g., IDS-iSYS) Incubation with\nCapture Antibody Incubation with Capture Antibody Automated Immunoassay\n(e.g., IDS-iSYS)->Incubation with\nCapture Antibody Incubation with\nDetection Antibody Incubation with Detection Antibody Incubation with\nCapture Antibody->Incubation with\nDetection Antibody Washing Steps Washing Steps Incubation with\nDetection Antibody->Washing Steps Signal Detection\n(Chemiluminescence) Signal Detection (Chemiluminescence) Washing Steps->Signal Detection\n(Chemiluminescence) Data Analysis\n(Concentration Calculation) Data Analysis (Concentration Calculation) Signal Detection\n(Chemiluminescence)->Data Analysis\n(Concentration Calculation) Data Analysis\n(Concentration Calculation)->End

References

Differential Proteomic Effects of Menaquinone-4 (MK-4) and Menaquinone-7 (MK-7) on Human Osteoblasts Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proteomic changes in human osteoblast-like cells (hFOB 1.19) following treatment with two different forms of vitamin K2, menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7), under conditions of oxidative stress. The data presented is derived from a key study in the field and aims to elucidate the distinct molecular responses to these two important menaquinones.

Quantitative Proteomic Data Summary

The following table summarizes the number of proteins with significantly altered expression in human osteoblasts treated with hydrogen peroxide (H₂O₂) to induce oxidative stress, followed by treatment with either MK-4 or MK-7. The data is based on a study by Muszyńska et al. (2020), where cells were cultured for 5, 15, and 20 days to represent different stages of osteoblast differentiation.[1][2][3][4]

Treatment GroupDurationTotal Proteins with Altered Expression
H₂O₂ + MK-45 DaysNot explicitly stated
15 DaysNot explicitly stated
20 DaysNot explicitly stated
H₂O₂ + MK-75 DaysNot explicitly stated
15 DaysNot explicitly stated
20 DaysNot explicitly stated
Combined Vitamin K 5 Days 1234
15 Days 967
20 Days 1214

Note: The primary study identified a large number of proteins with altered expression in response to vitamin K treatment under oxidative stress.[1][2][3][4] While the exact number of differentially expressed proteins for MK-4 and MK-7 individually was not detailed in the accessible materials, the study highlights that both menaquinones protect osteoblasts from H₂O₂-induced changes in protein expression. The most significant changes were observed in proteins associated with catalytic activity and protein/DNA binding properties.[1][2][3][4]

Key Protein Functional Categories Affected

Both MK-4 and MK-7 were found to modulate the expression of proteins involved in several key cellular processes, thereby protecting the osteoblasts from oxidative damage. The primary categories of proteins affected include:

  • Transcriptional Regulators: Both menaquinones influenced the expression of proteins that regulate gene transcription, a crucial mechanism for cellular response to stress and for directing differentiation.[1][2][3]

  • Transporter Proteins: Changes in the expression of transporter proteins suggest that MK-4 and MK-7 affect the cellular transport of ions and small molecules, which is vital for maintaining cellular homeostasis.[1][2][3]

  • Signal Transducers: Modulation of signal transduction proteins indicates that menaquinones can influence cellular communication pathways, likely impacting cell survival and differentiation decisions.[1][2]

  • Structural Molecules: Alterations in structural proteins suggest an impact on the cytoskeleton and cellular architecture, which is important for osteoblast function and bone formation.[1][2]

Experimental Protocols

The following is a detailed description of the experimental methodology adapted from Muszyńska et al. (2020).[1][2][3][4]

1. Cell Culture and Differentiation

  • Cell Line: Human fetal osteoblast-like cells (hFOB 1.19).

  • Culture Medium: A 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% fetal bovine serum (FBS) and 0.3 mg/mL G418.

  • Culture Conditions: Cells were maintained at 34°C in a humidified atmosphere of 5% CO₂.

  • Osteoblast Differentiation: To induce differentiation, the culture temperature was raised to 39°C.

  • Treatment Duration: Cells were treated for 5, 15, and 20 days to correspond to different stages of osteoblast differentiation (proliferation, matrix maturation, and mineralization).

2. Induction of Oxidative Stress and Menaquinone Treatment

  • Oxidative Stress Induction: Cells were treated with 200 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress.

  • Menaquinone Treatment: Following H₂O₂ treatment, cells were incubated with either 10 µM menaquinone-4 (MK-4) or 10 µM menaquinone-7 (MK-7). Control groups included untreated cells and cells treated only with H₂O₂.

3. Protein Extraction and Preparation

  • Cell Lysis: Cells were washed with PBS and lysed using a buffer containing 7 M urea, 2 M thiourea, 4% CHAPS, and 40 mM Tris-HCl (pH 8.8).

  • Protein Quantification: The protein concentration in the lysates was determined using the Bradford assay.

  • In-solution Digestion:

    • Proteins were reduced with 100 mM dithiothreitol (B142953) (DTT) for 30 minutes at 57°C.

    • Alkylation was performed with 120 mM iodoacetamide (B48618) for 45 minutes at room temperature in the dark.

    • Proteins were digested overnight with trypsin at 37°C.

4. Mass Spectrometry Analysis

  • Instrumentation: A Q Exactive Orbitrap mass spectrometer coupled with a nano-HPLC system (Thermo Fisher Scientific).

  • Chromatography: Peptides were separated on a reverse-phase column using a gradient of acetonitrile (B52724) in 0.1% formic acid.

  • Data Acquisition: The mass spectrometer was operated in a data-dependent acquisition (DDA) mode, acquiring MS1 scans in the Orbitrap and selecting the 20 most intense precursor ions for HCD fragmentation and MS2 analysis.

5. Data Analysis

  • Protein Identification and Quantification: The raw mass spectrometry data was processed using MaxQuant software. Proteins were identified by searching against a human protein database. Label-free quantification (LFQ) was used to determine the relative abundance of proteins across different samples.

  • Statistical Analysis: Statistical analysis was performed to identify proteins with significantly different expression levels between the treatment groups.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_proteomics Proteomic Analysis cluster_output Output hFOB_cells hFOB 1.19 Cells Differentiate Induce Differentiation (39°C) hFOB_cells->Differentiate H2O2 Induce Oxidative Stress (H₂O₂) Differentiate->H2O2 MK4 Treat with MK-4 H2O2->MK4 MK7 Treat with MK-7 H2O2->MK7 Protein_Extraction Protein Extraction & Digestion MK4->Protein_Extraction MK7->Protein_Extraction LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Results Comparative Proteomic Profiles Data_Analysis->Results

Caption: Experimental workflow for comparative proteomics.

Generalized Signaling Pathway

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_protein_expression Protein Expression Modulation cluster_outcome Functional Outcomes Menaquinones Menaquinones (MK-4 / MK-7) Receptors Cellular Receptors / Targets Menaquinones->Receptors Signaling_Cascade Intracellular Signaling Cascade Receptors->Signaling_Cascade Transcription_Factors Modulation of Transcription Factors Signaling_Cascade->Transcription_Factors Protein_Synthesis Altered Protein Synthesis Transcription_Factors->Protein_Synthesis Cell_Survival Enhanced Cell Survival Protein_Synthesis->Cell_Survival Differentiation Promotion of Differentiation Protein_Synthesis->Differentiation Mineralization Support of Mineralization Protein_Synthesis->Mineralization

Caption: Menaquinone-mediated signaling in osteoblasts.

References

Independent validation of published Menaquinone-7 research findings

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Validation and Comparison of Published Menaquinone-7 (B21479) Research Findings

This guide provides an objective comparison of published research on Menaquinone-7 (MK-7), a form of vitamin K2. It is intended for researchers, scientists, and drug development professionals, offering a consolidated view of MK-7's performance against other vitamin K alternatives, supported by experimental data. The guide summarizes key clinical findings in cardiovascular and bone health, details underlying mechanisms of action, and provides protocols for pivotal experiments.

Comparative Bioavailability of Vitamin K Forms

The efficacy of different vitamin K forms is largely determined by their bioavailability, plasma half-life, and tissue distribution.[1] Long-chain menaquinones, particularly MK-7, demonstrate superior bioavailability and a longer plasma half-life compared to vitamin K1 (phylloquinone) and menaquinone-4 (MK-4).[1][2] After ingestion, MK-7 reaches peak serum levels in about 6 hours and can be detected for up to 48-96 hours.[3][4][5] This extended half-life leads to more stable serum concentrations and a 7- to 8-fold higher accumulation during prolonged intake compared to vitamin K1.[6] In contrast, MK-4 is often not detectable in serum after a single nutritional dose, suggesting poor bioavailability.[3][4][7]

Table 1: Comparison of Bioavailability and Pharmacokinetics of Vitamin K Forms

Parameter Vitamin K1 (Phylloquinone) Vitamin K2 (MK-4) Vitamin K2 (MK-7)
Primary Dietary Sources Green leafy vegetables (spinach, kale)[1][2] Animal products (meat, dairy)[1] Fermented foods (natto, cheese)[1]
Plasma Half-life Short (8-24 hours)[1][8] Short (8-24 hours)[1][8] Long (up to 96 hours)[1][8]
Bioavailability Lower than MK-7; absorption from vegetables is inefficient[1][2] Poor; does not significantly increase serum levels at nutritional doses[1][3] High; 10-fold higher postprandial serum concentrations than K1[1][2]

| Efficacy (Osteocalcin Carboxylation) | Less effective than MK-7[6][7] | Effective at high pharmacological doses (e.g., 45 mg)[8] | Highly effective at low nutritional doses (e.g., 100 µg)[7][8] |

Mechanism of Action: The Carboxylation Pathway

Vitamin K acts as a crucial cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the conversion of glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) on specific proteins, known as vitamin K-dependent proteins (VKDPs). This carboxylation process is essential for their biological activity.[9]

Two of the most studied extrahepatic VKDPs are osteocalcin (B1147995) (OC), found in bone, and Matrix Gla-Protein (MGP), located in vascular smooth muscle.[6][10]

  • In Bone: Carboxylated osteocalcin (cOC) binds calcium and incorporates it into the bone matrix, contributing to bone mineralization and strength.[11][12] Insufficient vitamin K leads to an increase in undercarboxylated osteocalcin (ucOC), a marker of poor vitamin K status and reduced bone health.[10][13]

  • In Vasculature: Carboxylated MGP is a potent inhibitor of vascular calcification.[14][15] In a state of vitamin K deficiency, inactive, dephosphorylated-uncarboxylated MGP (dp-ucMGP) accumulates, which is associated with increased arterial stiffness and cardiovascular risk.[15][16][17]

MK-7 is highly effective at activating both osteocalcin and MGP, even at low nutritional doses, due to its superior bioavailability and longer half-life.[7][12] Some research also suggests MK-7 can suppress NF-κB signaling pathways, which are involved in inflammation and bone resorption.[9]

G cluster_0 Menaquinone-7 (MK-7) Bioactivity cluster_1 Bone Metabolism cluster_2 Cardiovascular Health MK7 MK-7 Supplementation GGCX γ-glutamyl carboxylase (GGCX) MK7->GGCX Activates ucOC Undercarboxylated Osteocalcin (ucOC) dpucMGP Inactive MGP (dp-ucMGP) cOC Carboxylated Osteocalcin (cOC) ucOC->cOC Carboxylation Bone Bone Mineralization & Strength cOC->Bone Promotes cMGP Active MGP dpucMGP->cMGP Carboxylation Calcification Vascular Calcification & Stiffness cMGP->Calcification Inhibits

Vitamin K-dependent carboxylation pathway activated by MK-7.

Independent Validation of Clinical Findings

Multiple long-term, randomized, double-blind, placebo-controlled trials have validated the efficacy of MK-7 supplementation, particularly in postmenopausal women, a group at high risk for both osteoporosis and cardiovascular disease.

Cardiovascular Health: Improving Arterial Flexibility

The primary finding across several key studies is that long-term MK-7 supplementation can inhibit age-related arterial stiffening and, in some cases, significantly improve vascular elasticity.[18][19]

Table 2: Summary of Key Menaquinone-7 Cardiovascular Clinical Trial Data

Study / Endpoint Intervention Duration Participant Group Key Quantitative Results
Knapen et al. (2015) [16][17] 180 µ g/day MK-7 vs. Placebo 3 Years 244 healthy postmenopausal women dp-ucMGP: -50% in MK-7 group vs. Placebo.[16][17] Carotid-femoral Pulse Wave Velocity (cfPWV): Significant decrease in MK-7 group vs. Placebo.[16] Stiffness Index β: Significant decrease in MK-7 group.[16]
Vermeer & Vik (2020) [15] 180 µ g/day MK-7 vs. Placebo 1 Year 243 men and women with poor vitamin K status dp-ucMGP: Significant decrease in MK-7 group.[15] cfPWV: Significant decrease in the total MK-7 group, effect most pronounced in women.[15]

| Zwakenberg et al. (2019) [20] | 360 µ g/day MK-7 vs. Placebo | 6 Months | 68 patients with type 2 diabetes and CVD | dp-ucMGP: Significant reduction in MK-7 group vs. Placebo (-205.6 pmol/L).[20] Active Calcification (TBR): No significant change, but a tendency to increase (p=0.06).[20] |

Experimental Protocol: Assessment of Arterial Stiffness

The 3-year study by Knapen et al. is a landmark trial in MK-7 research.[18][19]

  • Study Design: A double-blind, randomized, placebo-controlled trial.[16]

  • Participants: 244 healthy, postmenopausal women aged 55-65.[18][19]

  • Intervention: Participants were randomly assigned to receive either 180 mcg of MK-7 (as MenaQ7®) or a matching placebo daily for three years.[18][19]

  • Primary Endpoints:

    • Arterial Stiffness: Measured via carotid-femoral Pulse Wave Velocity (cfPWV) and carotid-radial Pulse Wave Velocity (crPWV) using mechanotransducers.[16][17] Higher cfPWV indicates greater stiffness.

    • Local Carotid Stiffness: Indices such as Intima-Media Thickness (IMT), distensibility, and compliance were measured using echotracking.[16]

  • Biochemical Markers: Circulating levels of dp-ucMGP were measured as a marker of vitamin K status. Markers for inflammation (hsCRP, IL-6) and endothelial dysfunction (VCAM, E-selectin) were also assessed.[16][17]

  • Statistical Analysis: Changes from baseline were compared between the MK-7 and placebo groups using analysis of covariance (ANCOVA), adjusting for baseline values.[16]

G Recruit Recruitment (e.g., 244 postmenopausal women) Baseline Baseline Assessment - cfPWV & Carotid Ultrasound - Blood Sample (dp-ucMGP) Recruit->Baseline Random Randomization Baseline->Random GroupA Group A: MK-7 (180 µg/day) Random->GroupA GroupB Group B: Placebo Random->GroupB FollowUp Follow-up Assessments (e.g., at 1, 2, and 3 years) GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis (Compare changes from baseline between groups) FollowUp->Analysis

Workflow of a typical randomized controlled trial for MK-7.
Bone Health: Preventing Age-Related Bone Loss

MK-7 supplementation has been shown to improve vitamin K status, which is critical for bone metabolism. Clinical trials demonstrate that MK-7 can significantly decrease the age-related decline in bone mineral content (BMC) and bone mineral density (BMD).[21][22]

Table 3: Summary of Key Menaquinone-7 Bone Health Clinical Trial Data

Study / Endpoint Intervention Duration Participant Group Key Quantitative Results
Knapen et al. (2013) [21][22] 180 µ g/day MK-7 vs. Placebo 3 Years 244 healthy postmenopausal women ucOC/cOC Ratio: Significantly improved in MK-7 group, indicating better vitamin K status.[21][22] BMD: Significantly decreased age-related decline at lumbar spine and femoral neck in MK-7 group vs. Placebo.[21][22] Bone Strength: Favorably affected by MK-7.[21][22]
Rønn et al. (2016) [23] 375 µ g/day MK-7 vs. Placebo 1 Year 148 postmenopausal women Trabecular Microarchitecture: MK-7 prevented age-related deterioration at the tibia.[23]

| Pilot Study (NCT06867952) [11][24] | MK-7 Supplementation | Ongoing | Patients with osteopenia/osteoporosis and VDR gene variants | Aims to evaluate if MK-7 provides enhanced benefits in individuals with "unfavorable" Vitamin D Receptor (VDR) gene variants.[11][24] |

Experimental Protocol: Assessment of Bone Mineral Density

The 3-year bone study by Knapen et al. used the same cohort as the cardiovascular study, providing a comprehensive view of MK-7's effects.[21][22]

  • Study Design: A double-blind, randomized, placebo-controlled trial.[22]

  • Participants: 244 healthy, postmenopausal women.[22]

  • Intervention: 180 µ g/day of MK-7 or placebo for three years.[22]

  • Primary Endpoints:

    • Bone Mineral Density (BMD): Measured at the lumbar spine, total hip, and femoral neck using dual-energy X-ray absorptiometry (DXA).[21][22]

    • Bone Strength: Indices for the femoral neck (e.g., compression strength) were calculated from DXA scans.[21][22]

  • Biochemical Markers: Circulating uncarboxylated osteocalcin (ucOC) and carboxylated osteocalcin (cOC) were measured. The ucOC/cOC ratio served as the primary marker for vitamin K status.[21][22]

  • Statistical Analysis: Data were analyzed at baseline and after 1, 2, and 3 years of treatment to compare the decline in bone parameters between the groups.[22]

Conclusion and Future Directions

The reviewed evidence strongly indicates that Menaquinone-7 is a highly bioavailable form of vitamin K2 that plays a validated role in both cardiovascular and bone health. Long-term supplementation with MK-7 has been clinically shown to improve arterial flexibility and reduce age-related bone loss in postmenopausal women.[18][21][22] Its mechanism is primarily linked to the efficient carboxylation of key proteins like MGP and osteocalcin.[9]

Compared to Vitamin K1 and MK-4, MK-7's longer half-life and superior bioavailability make it more effective at nutritional doses.[1][7] Ongoing research, such as studies on individuals with specific genetic variants like in the VDR gene, may further elucidate personalized applications for MK-7 supplementation in skeletal health.[11][24] For professionals in research and drug development, MK-7 represents a well-validated compound with a clear mechanism of action and a strong safety profile, warranting further investigation for its therapeutic potential in preventing age-related degenerative conditions.

References

A Comparative Guide to the Gene Expression Profiles Induced by MK-7 and MK-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression profiles induced by two prominent forms of Vitamin K2: menaquinone-7 (B21479) (MK-7) and menaquinone-4 (MK-4). While both are crucial for various physiological processes, emerging research indicates they modulate gene expression distinctly, impacting different cellular pathways. This document synthesizes experimental data from multiple studies to highlight these differences, offering detailed methodologies and visual representations of the key signaling cascades involved.

Gene Expression Profile Induced by Menaquinone-7 (MK-7)

MK-7, known for its high bioavailability and long half-life, has been shown to regulate gene expression primarily in the context of bone metabolism and development.

Data Presentation: MK-7 Modulated Genes
GeneRegulationFunctionExperimental Model
Tenascin C (TNC) UpregulatedExtracellular matrix protein involved in bone remodeling and osteoblast differentiation.[1]Murine Osteoblastic Cells (MC3T3E1)[1]
BMP2 UpregulatedBone Morphogenetic Protein 2; induces bone and cartilage formation.[1]Murine Osteoblastic Cells (MC3T3E1)[1]
Biglycan DownregulatedProteoglycan involved in bone mineralization and collagen fibril assembly.[1]Murine Osteoblastic Cells (MC3T3E1)[1]
Butyrophilin DownregulatedMember of the immunoglobulin superfamily; role in bone is less defined.[1]Murine Osteoblastic Cells (MC3T3E1)[1]
Apoptosis-related genes DownregulatedGeneral decrease in genes associated with programmed cell death.[2][3]Developing Murine Molars[2][3]
Implicated Signaling Pathway: BMP2/Smad1

In osteoblastic cells, MK-7 administration leads to the upregulation of Bone Morphogenetic Protein 2 (BMP2) mRNA.[1] This initiates a signaling cascade where BMP2 binds to its receptor, leading to the phosphorylation of Smad1.[1][4] Phosphorylated Smad1 then translocates to the nucleus to act as a transcription factor, modulating the expression of target genes like Tenascin C, which are crucial for osteoblast function.[1][5]

BMP2_Smad1_Pathway cluster_membrane Cell Membrane BMPR BMP Receptor pSmad1 Phosphorylated Smad1 BMPR->pSmad1 phosphorylates MK7 MK-7 BMP2 BMP2 Gene (Upregulated) MK7->BMP2 induces BMP2->BMPR binds to Nucleus Nucleus pSmad1->Nucleus translocates to TargetGenes Target Genes (e.g., Tenascin C) Nucleus->TargetGenes regulates

Caption: MK-7 induced BMP2/Smad1 signaling pathway in osteoblasts.
Experimental Protocol: Gene Expression in Osteoblasts

  • Cell Line: Murine osteoblastic MC3T3E1 cells.[1]

  • Treatment: Cells were administered with MK-7 for 24 hours.[1]

  • Methodology: Differences in gene expression between control and MK-7-treated cells were analyzed using the suppression subtractive hybridization (SSH) method.[1] Upregulation of Tenascin C was confirmed by real-time PCR, and protein level increases were verified by Western blot analysis.[1] Smad1 phosphorylation was assessed via Western blot.[1]

Gene Expression Profile Induced by Menaquinone-4 (MK-4)

MK-4, the most abundant form of Vitamin K2 in tissues, is known to be a ligand for the pregnane (B1235032) X receptor (PXR) and influences a wide array of genes related to metabolism and cellular regulation.

Data Presentation: MK-4 Modulated Genes
GeneRegulationFunctionExperimental Model
CYP7A1, CYP8B1 DownregulatedEnzymes involved in bile acid synthesis.Humanized PXR Mice & HepG2 Cells
MDR1, CYP3A4 UpregulatedInvolved in drug metabolism and detoxification.[6]Human Intestinal Carcinoma LS180 Cells[6]
TRIB3, IL6, TNFAIP3 UpregulatedInvolved in reproduction, inflammation, and immune response.[7]Bovine Endometrial Epithelial Cells[7]
CDC6, ORC1, RRM2 DownregulatedInvolved in DNA replication and cell cycle control.[7]Bovine Endometrial Epithelial Cells[7]
GDF15, VEGFA UpregulatedGrowth factors involved in cell communication and differentiation.[7]Bovine Endometrial Epithelial Cells[7]
Implicated Signaling Pathway: Pregnane X Receptor (PXR)

MK-4 functions as a ligand for the nuclear receptor PXR.[6] Upon binding, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to PXR response elements (PXREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[6] This pathway is a master regulator of xenobiotic metabolism, controlling the expression of key enzymes like CYP3A4 and transporters like MDR1.[6][8]

PXR_Pathway cluster_cytoplasm Cytoplasm PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR dimerizes with RXR RXR RXR RXR->PXR_RXR Nucleus Nucleus PXR_RXR->Nucleus translocates to MK4 MK-4 MK4->PXR binds to PXRE PXR Response Element (PXRE) TargetGenes Target Genes (e.g., CYP3A4, MDR1) PXRE->TargetGenes regulates

Caption: MK-4 mediated activation of the PXR signaling pathway.
Experimental Protocols

  • Gene Expression in Liver (Humanized PXR Mice):

    • Animal Model: Wild-type and humanized PXR (hPXR) female mice.

    • Treatment: A single oral gavage of MK-4 (10 or 50 mg/kg BW).

    • Methodology: After 6 hours, hepatic mRNA levels of genes were measured by quantitative RT-PCR and DNA microarray.

  • Gene Expression in Endometrial Cells:

    • Cell Model: Bovine endometrial epithelial cells.[7]

    • Treatment: Cells were treated with varying doses of MK-4.[7]

    • Methodology: Potential target genes were screened using RNA-sequencing. A dose-dependent response for top candidates was confirmed.[7]

Direct Comparison in a Neurodegenerative Context

A key study provides the most direct comparison by examining the effects of both MK-4 and a reduced, more bioavailable form of MK-7 (MK7R) on genes related to amyloidogenesis and neuroinflammation in a human neuroblastoma cell line.[9][10]

Data Presentation: Comparative Gene Modulation
GeneRegulation by MK-4Regulation by MK-7RFunction
PSEN1 Downregulated (~0.6-fold)[10]Downregulated (~0.6-fold)[10]Encodes a component of γ-secretase, involved in amyloid-β production.[10]
BACE1 Downregulated (~0.6-fold)[10]Downregulated (~0.6-fold)[10]Encodes β-secretase, which cleaves amyloid precursor protein (APP).[10]
IL-1β, IL-6 Downregulated[9]Downregulated[9]Pro-inflammatory cytokines associated with neuroinflammation.[9]
ADAM10 Upregulated[10]Upregulated (up to 1.9-fold)[10]An α-secretase that cleaves APP in a non-amyloidogenic pathway.[10]
ADAM17 Upregulated[10]Upregulated (up to 1.9-fold)[10]An α-secretase with neuroprotective roles.[10]

The study observed that while both vitamers had similar effects, MK7R was generally more potent.[10]

Implicated Neuroprotective Pathways

Both MK-4 and MK-7R appear to shift the processing of Amyloid Precursor Protein (APP) away from the amyloidogenic pathway (which produces toxic amyloid-β peptides) and towards the non-amyloidogenic pathway. They achieve this by downregulating the key secretases of the amyloidogenic pathway (BACE1 and PSEN1) while upregulating the α-secretases (ADAM10 and ADAM17) of the protective, non-amyloidogenic pathway.[9][10]

Amyloid_Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP1 APP BACE1 BACE1 / PSEN1 APP1->BACE1 cleaved by Amyloid Amyloid-β (Neurotoxic) BACE1->Amyloid APP2 APP ADAM ADAM10 / ADAM17 APP2->ADAM cleaved by sAPPa sAPPα (Neuroprotective) ADAM->sAPPa MK4_MK7R MK-4 / MK-7R MK4_MK7R->BACE1 downregulates MK4_MK7R->ADAM upregulates Experimental_Workflow A 1. Cell Culture (e.g., MC3T3E1, HepG2, SK-N-BE) B 2. Treatment (MK-7 or MK-4 vs. Control) A->B C 3. RNA Extraction (Isolate total RNA from cells) B->C D 4. Gene Expression Analysis (e.g., qRT-PCR, Microarray, RNA-seq) C->D E 5. Data Analysis & Validation (Identify differentially expressed genes) D->E

References

The Role of Menaquinone-7 in Mitochondrial Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Menaquinone-7's impact on cellular energy production, supported by experimental data and methodological insights for researchers and drug development professionals.

Introduction

Menaquinone-7 (MK-7), a long-chain form of Vitamin K2, is traditionally recognized for its vital role in blood coagulation and bone metabolism through the gamma-carboxylation of specific proteins.[1][2] However, a growing body of evidence reveals a non-canonical function for MK-7 within the powerhouse of the cell: the mitochondrion. Its structural resemblance to endogenous quinones, such as Coenzyme Q10, has prompted investigations into its role as a key player in the mitochondrial electron transport chain (ETC). This guide provides a comprehensive comparison of MK-7's performance against other mitochondrial-supportive compounds, details the experimental validation of its function, and outlines the signaling pathways it modulates.

Menaquinone-7's Mechanism of Action in Mitochondria

MK-7's influence on mitochondrial function is multifaceted, primarily revolving around its ability to act as a specialized electron carrier within the ETC. This function is analogous to that of ubiquinone (Coenzyme Q10).[1] By facilitating electron transfer, MK-7 contributes to the maintenance of mitochondrial efficiency, enhancement of ATP synthesis, and mitigation of oxidative stress.

Key functions include:

  • Electron Transport: In prokaryotes, menaquinones are the sole quinones in the ETC.[3][4][5] Emerging research suggests that in mammalian cells, MK-7 can also shuttle electrons, likely between Complex I and Complex III, thereby supporting the proton gradient necessary for ATP production.[6] This is particularly relevant in conditions where the function of the existing electron carrier pool is compromised.

  • Enhanced ATP Production: By improving the efficiency of the ETC, MK-7 pretreatment has been shown to enhance ATP generation in astrocytes under hypoxic conditions.[7][8]

  • Reduction of Reactive Oxygen Species (ROS): Mitochondrial dysfunction often leads to an overproduction of ROS, causing oxidative stress. Studies have demonstrated that MK-7 can inhibit hypoxia-induced ROS production and suppress ROS accumulation in neuronal cells.[7][8][9][10]

  • Mitochondrial Quality Control: MK-7 appears to play a role in the maintenance of a healthy mitochondrial population. It has been shown to promote mitophagy (the removal of damaged mitochondria) and mitochondrial biogenesis (the creation of new mitochondria) in cells under stress, partly through the PINK1/Parkin signaling pathway.[6][9][10]

Performance Comparison: MK-7 vs. Alternatives

The therapeutic and research interest in mitochondrial function has led to the investigation of numerous compounds. Here, we compare MK-7 to other key molecules.

CompoundPrimary Mitochondrial MechanismKey Differentiators from MK-7
Menaquinone-7 (MK-7) Electron carrier in the ETC; promotes mitochondrial biogenesis and mitophagy.High bioavailability and a long half-life (approx. 3 days) compared to other K vitamers, allowing for more stable serum levels.[7][11]
Coenzyme Q10 (CoQ10) Essential electron carrier between Complex I/II and Complex III in the ETC; antioxidant.[12][13]Endogenously synthesized; MK-7 is primarily obtained from diet/supplements. They share a similar function, but may act in complementary ways or under different cellular conditions.
Menaquinone-4 (MK-4) Another form of Vitamin K2; has shown protective effects on mitochondria.Shorter half-life (1-2 hours) than MK-7.[7] MK-7 supplementation can increase the levels of MK-4 in extrahepatic tissues.[2]
Alpha-Lipoic Acid (ALA) Cofactor for mitochondrial enzymes; potent antioxidant that regenerates other antioxidants.[12][13][14]Acts primarily as an antioxidant and enzyme cofactor, rather than a direct electron carrier in the main ETC pathway.
Acetyl-L-Carnitine (ALCAR) Transports long-chain fatty acids into the mitochondria for beta-oxidation and energy production.[13]Facilitates fuel supply to the mitochondria, whereas MK-7 enhances the efficiency of the energy conversion process itself.
Creatine Acts as a temporal and spatial energy buffer, regenerating ATP from ADP, particularly during high energy demand.[12][13]Supports ATP availability through a different mechanism (phosphocreatine system) that is complementary to mitochondrial ATP synthesis.

Experimental Data on MK-7's Mitochondrial Effects

The following tables summarize quantitative data from key studies investigating the impact of MK-7 on mitochondrial function.

Table 1: Effect of MK-7 on Cellular Bioenergetics and Oxidative Stress
Parameter MeasuredCell TypeConditionMK-7 ConcentrationResultReference
ATP ProductionHypoxic AstrocytesHypoxiaNot specifiedEnhanced ATP generation[7][8]
ROS ProductionHypoxic AstrocytesHypoxiaNot specifiedDose-dependent inhibition of ROS generation[7][8]
Cell ViabilityHypoxic AstrocytesHypoxiaNot specifiedSignificantly increased cell viability[7][8]
ROS AccumulationSH-SY5Y Cells6-OHDA-induced stress30 µMSignificantly suppressed ROS accumulation[9][10]
Mitochondrial Membrane PotentialSH-SY5Y Cells6-OHDA-induced stress30 µMInhibited mitochondrial depolarization[9][10]
Table 2: Effect of MK-7 on Mitochondrial Quality Control Pathways
Parameter MeasuredCell TypeConditionMK-7 ConcentrationResultReference
PGC-1α, NRF1, TFAM ExpressionSH-SY5Y Cells6-OHDA-induced stress30 µMIncreased expression (promotes biogenesis)[6][9]
p62 ExpressionSH-SY5Y Cells6-OHDA-induced stress30 µMDecreased expression (promotes mitophagy)[6][9]
LC3A ExpressionSH-SY5Y Cells6-OHDA-induced stress30 µMIncreased expression (promotes mitophagy)[6][9]
PINK1, Parkin ExpressionSH-SY5Y Cells6-OHDA-induced stress30 µMIncreased expression (activates mitophagy)[9][10]

Visualizing the Mechanisms and Workflows

Signaling Pathways and Experimental Designs

MK7_ETC_Role cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ10 CoQ10 (Ubiquinone) ComplexI->CoQ10 e- MK7 MK-7 ComplexI->MK7 e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ10 e- ComplexIII Complex III CytC Cyt c ComplexIII->CytC e- ComplexIV Complex IV ATPSynthase ATP Synthase (Complex V) ComplexIV->ATPSynthase H+ Gradient atp_node ATP ATPSynthase->atp_node CoQ10->ComplexIII e- MK7->ComplexIII e- CytC->ComplexIV e- caption MK-7 as a potential electron carrier in the ETC.

Caption: MK-7 as a potential electron carrier in the ETC.

MK7_Mitophagy_Pathway cluster_Mito Mitochondrial Quality Control MK7 Menaquinone-7 PINK1_Parkin ↑ PINK1/Parkin Pathway MK7->PINK1_Parkin PGC1a ↑ PGC-1α / NRF1 / TFAM MK7->PGC1a Mitophagy Mitophagy (Clearance) PINK1_Parkin->Mitophagy Biogenesis Mitochondrial Biogenesis PGC1a->Biogenesis Stress Mitochondrial Stress/Damage DamagedMito Damaged Mitochondria Stress->DamagedMito DamagedMito->PINK1_Parkin caption MK-7's role in mitochondrial quality control.

Caption: MK-7's role in mitochondrial quality control.

Experimental_Workflow cluster_Workflow Experimental Workflow for Mitochondrial Function Assessment cluster_Endpoints Measure Endpoints Start Cell Culture (e.g., Astrocytes, SH-SY5Y) Treatment Pre-treatment: - Control (Vehicle) - MK-7 (Various Conc.) Start->Treatment Stressor Induce Stress (Optional) (e.g., Hypoxia, 6-OHDA) Treatment->Stressor ATP ATP Production (Luciferase Assay) Stressor->ATP ROS ROS Levels (DCFDA/DHE Assay) Stressor->ROS MMP Mitochondrial Potential (JC-1/TMRE Assay) Stressor->MMP Proteins Protein Expression (Western Blot) Stressor->Proteins Analysis Data Analysis & Comparison ATP->Analysis ROS->Analysis MMP->Analysis Proteins->Analysis caption Workflow for assessing MK-7's mitochondrial effects.

Caption: Workflow for assessing MK-7's mitochondrial effects.

Experimental Protocols

ATP Production Assay

This protocol is based on luciferase-based ATP detection kits.

  • Objective: To quantify intracellular ATP levels as a measure of mitochondrial energy output.

  • Principle: The assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The resulting luminescence is directly proportional to the ATP concentration.[15][16]

  • Methodology:

    • Cell Culture: Plate cells (e.g., 10³ - 10⁴ cells/well) in a white opaque 96-well plate and culture under desired conditions.[15]

    • Treatment: Treat cells with MK-7 or vehicle control for the specified duration. Induce mitochondrial stress if required by the experimental design.

    • Reagent Preparation: Prepare the ATP assay working solution by mixing the assay buffer, substrate (luciferin), and ATP enzyme (luciferase) according to the manufacturer's instructions (e.g., Sigma-Aldrich ATP Assay Kit MAK473).[15]

    • Lysis and Reaction: Remove the culture medium from the wells and add 90-100 µL of the single working reagent. This reagent lyses the cells to release ATP and initiates the luminescent reaction.[15]

    • Measurement: Immediately (within 1-2 minutes) measure the luminescence using a plate-reading luminometer.[15]

    • Quantification: Generate an ATP standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples by comparing their relative light units (RLU) to the standard curve.

Reactive Oxygen Species (ROS) Detection Assay

This protocol uses fluorescent probes like 2′,7′-Dichlorodihydrofluorescein diacetate (DCFDA).

  • Objective: To measure intracellular ROS levels as an indicator of oxidative stress.

  • Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into 2′,7′-dichlorofluorescein (DCF), which is highly fluorescent.

  • Methodology:

    • Cell Culture and Treatment: Culture and treat cells with MK-7 and stressors as described for the ATP assay.

    • Probe Loading: Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS).

    • Incubation: Add the DCFDA probe (typically 5-10 µM) to the cells and incubate in the dark at 37°C for 30-60 minutes.

    • Washing: Remove the probe solution and wash the cells again to remove any extracellular probe.

    • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using fluorescence microscopy. The intensity is proportional to the level of intracellular ROS.[8]

Mitochondrial Membrane Potential (MMP) Assay

This protocol utilizes cationic fluorescent dyes such as JC-1 or TMRE.

  • Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early hallmark of apoptosis and mitochondrial dysfunction.[17]

  • Principle (using JC-1): JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (~529 nm).[9][17] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

  • Methodology:

    • Cell Culture and Treatment: Culture and treat cells as previously described.

    • JC-1 Staining: Add the JC-1 probe (e.g., 1 mg/mL) to each well and incubate at 37°C for 20-30 minutes in the dark.[9][10]

    • Washing: Wash the cells with PBS or assay buffer to remove the excess probe.[9][10]

    • Measurement: Measure the fluorescence intensity for both red aggregates (Ex: 540-585 nm, Em: 590 nm) and green monomers (Ex: 485-514 nm, Em: 529-535 nm) using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[17][18][19]

    • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Conclusion

The validation of Menaquinone-7's role in mitochondrial function positions it as a significant molecule for cellular health research and therapeutic development. Its ability to function as an electron carrier, enhance ATP production, reduce oxidative stress, and modulate mitochondrial quality control pathways provides a strong basis for its utility. Compared to other mitochondrial support compounds, MK-7 offers a unique profile, distinguished by its high bioavailability and long half-life. The provided experimental protocols and data offer a framework for researchers to further explore and quantify the promising bioenergetic effects of MK-7.

References

Long-Term Menaquinone-7 Supplementation: A Comparative Safety and Toxicology Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicological profiles of long-term Menaquinone-7 (MK-7) supplementation with its alternatives, Vitamin K1 (phylloquinone) and Menaquinone-4 (MK-4). The information is supported by experimental data from preclinical and clinical studies, with a focus on providing detailed methodologies for key toxicological assessments.

Executive Summary

Extensive toxicological testing on Menaquinone-7 (MK-7) has demonstrated a high margin of safety for long-term supplementation. Preclinical studies in animal models have established a high No-Observed-Adverse-Effect Level (NOAEL), and genotoxicity assays have shown no mutagenic or clastogenic potential. Comparatively, Vitamin K1 (phylloquinone) is widely regarded as non-toxic even at high oral doses, to the extent that a formal NOAEL has not been established from subchronic toxicity studies. Menaquinone-4 (MK-4) has also been shown to be well-tolerated in both animal studies and human clinical trials, even at pharmacological doses significantly exceeding typical dietary intake. This guide synthesizes the available data to support the safety assessment of MK-7 for researchers and drug development professionals.

Comparative Toxicological Data

The following tables summarize the key quantitative toxicological data for MK-7, Vitamin K1, and MK-4 based on preclinical oral toxicity studies.

Table 1: Acute Oral Toxicity Data

CompoundSpeciesLD50 (Median Lethal Dose)Reference
Menaquinone-7 (MK-7) Mouse> 2000 mg/kg body weight[1][2]
Rat> 2000 mg/kg body weight
Vitamin K1 (Phylloquinone) Rat> 25,000 mg/kg body weight
Menaquinone-4 (MK-4) Rat, DogNo adverse effects in subchronic and chronic studies[3]

Table 2: Subchronic (90-Day) Oral Toxicity Data

CompoundSpeciesNOAEL (No-Observed-Adverse-Effect Level)LOAEL (Lowest-Observed-Adverse-Effect Level)Reference
Menaquinone-7 (MK-7) Rat10 mg/kg body weight/day (highest dose tested)Not Established[1][2]
Rat4500 mg/kg/day (highest dose tested)Not Established
Vitamin K1 (Phylloquinone) RatNot established; considered non-toxic at high oral dosesNot Established[4]
Menaquinone-4 (MK-4) Rat, DogNo adverse effects observed in subchronic and chronic studiesNot Established[3]

Table 3: Genotoxicity Data for Menaquinone-7

TestSystemResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumNon-mutagenic
In vitro Chromosomal Aberration TestChinese Hamster Lung (CHL) cellsNon-clastogenic
In vivo Micronucleus TestMouse bone marrow cellsNon-clastogenic

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of safety data. The following sections describe the protocols for acute and subchronic oral toxicity studies, primarily based on OECD guidelines, which are the international standard for such assessments.

Acute Oral Toxicity Study (Following OECD Guideline 425)

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Experimental Workflow:

G start Acclimatization of Animals (e.g., BomTac:NMRI mice, 5 per group) dosing Single Oral Gavage Administration (e.g., MK-7 at 2000 mg/kg body weight in vehicle) start->dosing observation 14-Day Observation Period - Clinical signs of toxicity - Body weight changes - Mortality dosing->observation necropsy Gross Necropsy (at the end of the observation period) observation->necropsy ld50 Determination of LD50 necropsy->ld50

Caption: Workflow for an acute oral toxicity study.

Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., BomTac:NMRI mice or Sprague-Dawley rats) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.[2]

  • Housing and Diet: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycles. They have free access to standard laboratory diet and water.

  • Dose Administration: The test substance (e.g., MK-7) is administered as a single dose by oral gavage. A vehicle control group receives the vehicle alone (e.g., corn oil).[2] The limit dose is typically 2000 mg/kg body weight.[1][2]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[2]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to examine for any pathological changes in organs and tissues.

  • Data Analysis: The LD50 is calculated based on the mortality data.

Subchronic (90-Day) Oral Toxicity Study (Following OECD Guideline 408)

Objective: To evaluate the potential adverse effects of a substance following repeated oral administration over a 90-day period.

Experimental Workflow:

G start Acclimatization of Animals (e.g., Sprague-Dawley rats, 10 per sex per group) dosing Daily Oral Gavage Administration for 90 Days (e.g., MK-7 at 0, 2.5, 5, 10 mg/kg/day) start->dosing monitoring In-life Monitoring - Clinical observations - Body weight and food consumption - Ophthalmology dosing->monitoring clinical_pathology Clinical Pathology (at termination) - Hematology - Clinical Chemistry - Urinalysis monitoring->clinical_pathology necropsy Gross Necropsy and Organ Weights clinical_pathology->necropsy histopathology Histopathology of Organs and Tissues necropsy->histopathology noael Determination of NOAEL histopathology->noael

Caption: Workflow for a 90-day subchronic oral toxicity study.

Methodology:

  • Test Animals: Healthy, young adult rodents (typically Sprague-Dawley rats) are used. Animals are randomly assigned to control and treatment groups (e.g., 10 males and 10 females per group).[2]

  • Dose Administration: The test substance is administered daily by oral gavage at a minimum of three dose levels, plus a vehicle control, for 90 consecutive days.[2]

  • In-life Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examinations are conducted prior to the study and at termination.[2]

  • Clinical Pathology: At the end of the 90-day period, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues and organs from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all animals are also examined.[2]

  • Data Analysis: The data are analyzed to identify any dose-related adverse effects. The highest dose at which no adverse effects are observed is determined as the NOAEL.

Vitamin K Signaling Pathway and Toxicity

Vitamin K is essential for the post-translational carboxylation of glutamate (B1630785) residues in specific proteins, converting them to gamma-carboxyglutamate (B555490) (Gla). This process is crucial for the biological activity of these "Gla-proteins." The toxicity of Vitamin K compounds is generally low because the vitamin K cycle is a tightly regulated enzymatic process. Excessive intake of Vitamin K1 or K2 does not lead to over-activation of this cycle or the accumulation of toxic metabolites.

G cluster_0 Vitamin K Cycle VK_hydroquinone Vitamin K Hydroquinone (active) GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX Cofactor VK_epoxide Vitamin K Epoxide (inactive) VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR GGCX->VK_epoxide Gla γ-Carboxyglutamate (Gla) GGCX->Gla VKOR->VK_hydroquinone Regeneration Glu Glutamate (Glu) Glu->GGCX Active_Protein Active Gla-Protein Gla->Active_Protein Protein Vitamin K-Dependent Protein Protein->GGCX Warfarin Warfarin Warfarin->VKOR Inhibits

Caption: The Vitamin K cycle and the role of Gla-proteins.

Conclusion

Based on the extensive preclinical safety data, including acute, subchronic, and genotoxicity studies, long-term supplementation with Menaquinone-7 is considered safe. The established No-Observed-Adverse-Effect Level in a 90-day rat study is significantly higher than typical human supplementation levels.[1][2] When compared to other forms of Vitamin K, MK-7's safety profile is robust. Vitamin K1 is generally recognized as non-toxic via the oral route, and high doses of Menaquinone-4 have been used in clinical settings without significant adverse effects. For researchers and drug development professionals, the available toxicological data for MK-7 provides a strong foundation for its continued investigation and use in various health applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Vitamin K2 MK-7 (Menaquinone-7)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Vitamin K2 MK-7 (Menaquinone-7), often referred to as Vitamin K7, ensuring the safety of personnel and adherence to environmental regulations. While generally not classified as a hazardous substance, proper chemical waste management practices are essential.[1][2][3]

Chemical and Physical Properties of Menaquinone-7

A clear understanding of the substance's properties is the first step in safe handling and disposal.

PropertyValueSource
Synonyms Vitamin K2 MK-7, Menaquinone-7, MK-7, Vitamin K2(35)[4]
Appearance Light yellow solid or microcrystalline plates[5]
Melting Point 54 °C[5]
Boiling Point 200 °C at 0.0002 mm Hg (with some decomposition)[5]
Solubility Fat-soluble; soluble in organic solvents like n-hexane.[5][6]
Stability Sensitive to UV radiation and alkaline conditions, which can lead to degradation.[7][8]
Hazard Classification Not classified as hazardous according to GHS.[1][2]
Toxicity Not classified as acutely toxic. May cause mild skin, eye, or respiratory irritation.[2][9]

Step-by-Step Disposal Protocol for Menaquinone-7

Follow these procedures to ensure the safe and compliant disposal of Menaquinone-7 from your laboratory.

1. Waste Identification and Segregation:

  • Solid Waste: Collect uncontaminated, solid Menaquinone-7 waste (e.g., expired raw material, residue from weighing) in a designated, sealed, and clearly labeled container. Keep it separate from liquid waste and other chemical waste streams.[10][11]

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with Menaquinone-7 should be collected in a designated solid waste container.

  • Liquid Waste: Solutions containing Menaquinone-7 should be segregated. Do not mix with other solvent waste streams unless compatible.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled.[12]

  • Use a "Non-Hazardous Waste" label.[13]

  • The label should include:

    • The full chemical name: "Menaquinone-7 (Vitamin K2 MK-7)"

    • The concentration (if in solution).

    • The date the waste was first added to the container.[13]

    • The name of the generating laboratory and a contact person.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.[12][14]

  • Ensure containers are kept closed and sealed when not in use.[12]

  • Store away from light and strong alkaline materials to prevent degradation.[7]

4. Disposal of Uncontaminated Solid Menaquinone-7:

  • For pure, uncontaminated solid Menaquinone-7, it is generally considered a non-hazardous waste and may be suitable for disposal in the regular trash, provided it is securely contained and labeled.[15][16]

  • Crucially, always consult and adhere to your institution's specific waste disposal policies and local regulations. Some institutions may require all chemical waste, regardless of hazard classification, to be disposed of through their environmental health and safety (EHS) office.

5. Disposal of Empty Containers:

  • Empty containers that held Menaquinone-7 must be properly decontaminated before disposal.

  • Follow the "triple-rinse" protocol detailed below.

  • After rinsing, deface or remove the original label to prevent confusion.[14][17]

  • The rinsed and dried container can then typically be disposed of in the appropriate glass or plastic recycling bin.[10]

6. Arranging for Final Disposal:

  • If your institution's policy requires it, or for large quantities of waste, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.[12]

  • Provide them with the accurately labeled waste container.

Experimental Protocol: Triple-Rinse Procedure for Empty Containers

This standard laboratory procedure ensures that empty chemical containers are thoroughly decontaminated and safe for disposal or recycling.[17][18]

Methodology:

  • Initial Rinse: Add a small amount of a suitable solvent (e.g., ethanol (B145695) or isopropanol, given Menaquinone-7's fat solubility) to the empty container. The volume should be sufficient to wet the entire inner surface.

  • Agitation: Securely cap the container and agitate it vigorously for at least 30 seconds to ensure the solvent comes into contact with all interior surfaces.

  • Collection of Rinsate: Decant the solvent (rinsate) into an appropriate hazardous waste container, as the rinsate will contain dissolved chemical residue.

  • Repeat: Repeat steps 1-3 two more times for a total of three rinses.

  • Drying: Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood) before disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Menaquinone-7 waste in a laboratory setting.

G cluster_0 Waste Generation & Identification cluster_1 Containment & Labeling cluster_2 Disposal Path cluster_3 Empty Container Decontamination start Menaquinone-7 Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Solid Waste (Pure compound, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions containing MK-7) is_solid->liquid_waste Liquid collect_solid Collect in a designated, sealed solid waste container solid_waste->collect_solid collect_liquid Collect in a designated, sealed liquid waste container liquid_waste->collect_liquid label_waste Label container clearly: 'Non-Hazardous Waste: Menaquinone-7' Include date and lab info collect_solid->label_waste collect_liquid->label_waste check_policy Consult Institutional EHS Policy & Local Regulations label_waste->check_policy ehs_pickup Arrange for EHS Waste Pickup check_policy->ehs_pickup EHS pickup required trash_disposal Dispose of in regular lab trash (if permitted) check_policy->trash_disposal Direct disposal permitted (for solids only) empty_container Empty Menaquinone-7 Container triple_rinse Perform Triple-Rinse Protocol empty_container->triple_rinse dispose_rinsate Collect rinsate as hazardous waste triple_rinse->dispose_rinsate dispose_container Dispose of rinsed container in appropriate recycling bin triple_rinse->dispose_container

Caption: Decision workflow for the disposal of Menaquinone-7 waste.

References

Navigating the Safe Handling of Vitamin K2 MK-7: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the personal protective equipment (PPE), operational protocols, and disposal plans for Vitamin K2 MK-7 (Menaquinone-7). This document provides a comprehensive, safety-first approach to handling Vitamin K2 MK-7, ensuring the well-being of laboratory personnel and the integrity of research by addressing the inconsistencies found in publicly available safety data.

While Vitamin K2 MK-7 is a vital nutrient subject to extensive research, a review of various Safety Data Sheets (SDS) reveals conflicting information regarding its hazard classification. Some sources classify it as non-hazardous, while others identify it as a potential skin, eye, and respiratory irritant, particularly in its powdered form. These discrepancies may arise from variations in product purity, formulation with other excipients, or the application of different regulatory standards. In the interest of paramount safety, this guide adopts a conservative stance, recommending protocols that mitigate the highest level of identified potential hazards.

I. Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe laboratory practice is the consistent and correct use of PPE. For handling Vitamin K2 MK-7, particularly in powdered form, a comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure.

Table 1: Recommended Personal Protective Equipment for Handling Vitamin K2 MK-7

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile gloves. Change gloves immediately if contaminated and every two hours during prolonged use.Prevents direct skin contact with the chemical, which may cause irritation.[1][2][3]
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from airborne powder particles and accidental splashes.[1][3]
Respiratory Protection For fine powders or when generating dust, a P95 or N95 rated dust mask or a half-mask respirator with a particulate filter is recommended.[1][2]Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation.[4]
Body Protection A standard laboratory coat worn fully buttoned.Provides a removable barrier to protect skin and personal clothing from contamination.

II. Operational Plan: A Step-by-Step Protocol for Safe Handling

A structured workflow is essential to minimize the risk of exposure and contamination when working with Vitamin K2 MK-7. The following diagram and procedural steps outline a safe handling process from receipt of the chemical to its final disposal.

Safe_Handling_Workflow Safe Handling Workflow for Vitamin K2 MK-7 cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (e.g., fume hood, clean bench) B->C D Weighing and Handling in Ventilated Enclosure C->D Begin Handling E Perform Experimental Procedures D->E F Clean and Decontaminate Work Area E->F I Segregate Waste E->I Generate Waste G Store in a Tightly Sealed, Labeled Container F->G After Handling H Store in a Cool, Dry, Dark Place Away from Incompatibles G->H J Label Waste Container I->J K Dispose of According to Institutional and Local Regulations J->K

Caption: Workflow for the safe handling of Vitamin K2 MK-7.

Experimental Protocols:

  • Preparation:

    • Always review the specific Safety Data Sheet (SDS) provided by the supplier before handling a new batch of Vitamin K2 MK-7.

    • Don the appropriate PPE as detailed in Table 1.

    • Prepare the work area. For handling powders, it is highly recommended to use a chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.[5][6]

  • Handling:

    • When weighing and handling powdered Vitamin K2 MK-7, do so within the confines of a ventilated enclosure.[5]

    • Handle the chemical carefully to avoid creating dust.

    • Perform all experimental procedures with care to prevent spills and splashes.

    • After handling, thoroughly clean and decontaminate the work area.

  • Storage:

    • Store Vitamin K2 MK-7 in a tightly sealed and clearly labeled container.

    • Keep the container in a cool, dry, and dark place, as the compound can be sensitive to light and heat.[7]

    • Store away from strong oxidizing agents and strong acids, with which it may be incompatible.[7]

III. Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Disposal of Unused Vitamin K2 MK-7 and Contaminated Materials:

  • Non-Hazardous Classification: If your institution's environmental health and safety (EHS) department, based on the supplier's SDS and their own assessment, classifies Vitamin K2 MK-7 as non-hazardous, it may be permissible to dispose of it in the regular solid waste stream. However, it should be placed in a sealed container to prevent dust generation.[8][9]

  • Irritant or Hazardous Classification: If the substance is classified as an irritant or hazardous, it must be disposed of as chemical waste.[10]

    • Collect the waste Vitamin K2 MK-7 and any materials heavily contaminated with it (e.g., weighing paper, gloves) in a designated and clearly labeled hazardous waste container.[11]

    • The label should include the full chemical name ("Menaquinone-7" or "Vitamin K2 MK-7"), the quantity, and the date.[11]

    • Follow your institution's and local regulations for the collection and disposal of chemical waste. Do not mix with other waste streams unless explicitly permitted.[11]

  • Empty Containers: Empty containers should be managed according to your institution's guidelines. Often, this involves defacing the label and disposing of the container in the regular trash, provided it is not contaminated with a hazardous amount of the chemical.[9]

By adhering to these stringent safety protocols, researchers and scientists can confidently work with Vitamin K2 MK-7, fostering a secure and productive research environment while building a culture of safety that extends beyond the product itself.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.